Product packaging for 9-Methylxanthine(Cat. No.:CAS No. 1198-33-0)

9-Methylxanthine

Cat. No.: B073267
CAS No.: 1198-33-0
M. Wt: 166.14 g/mol
InChI Key: DHNIKYWYTSMDDA-UHFFFAOYSA-N
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Description

9-Methylxanthine is a methylated derivative of xanthine that serves as a valuable tool in biochemical and pharmacological research. Its primary mechanism of action involves the non-selective inhibition of phosphodiesterase (PDE) enzymes, leading to an accumulation of intracellular cyclic nucleotides (cAMP and cGMP). This action makes it a critical compound for studying signal transduction pathways, smooth muscle relaxation, and inflammatory processes. Furthermore, this compound acts as a substrate and inhibitor for xanthine oxidase, positioning it as a relevant molecule in purine metabolism studies and research into hyperuricemia and gout. Its structure also makes it a key intermediate in the synthesis of more complex xanthine derivatives, including various adenosine receptor antagonists. Researchers utilize this compound to explore its potential effects in models of cancer, neurological disorders, and cardiovascular diseases, leveraging its ability to modulate key cellular messengers. This product is provided with comprehensive analytical data (including HPLC and NMR) to ensure identity and purity, supporting the highest standards of experimental reproducibility.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H6N4O2 B073267 9-Methylxanthine CAS No. 1198-33-0

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-methyl-3H-purine-2,6-dione
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InChI

InChI=1S/C6H6N4O2/c1-10-2-7-3-4(10)8-6(12)9-5(3)11/h2H,1H3,(H2,8,9,11,12)
Source PubChem
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InChI Key

DHNIKYWYTSMDDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CN1C=NC2=C1NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C6H6N4O2
Source PubChem
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DSSTOX Substance ID

DTXSID40152592
Record name 3,9-Dihydro-9-methyl-1H-purine-2,6-dione
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Molecular Weight

166.14 g/mol
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Physical Description

Solid
Record name 9-Methylxanthine
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CAS No.

1198-33-0
Record name 3,9-Dihydro-9-methyl-1H-purine-2,6-dione
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Foundational & Exploratory

An In-Depth Technical Guide to 9-Methylxanthine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 9-Methylxanthine, a purine alkaloid structurally related to caffeine and theophylline. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical characteristics, analytical methodologies, and pharmacological profile of this compound, grounding all claims in authoritative scientific literature.

Core Molecular Identity and Physicochemical Characteristics

This compound is a derivative of xanthine, a purine base found in most human body tissues and fluids. Its structure is characterized by a fused pyrimidinedione and imidazole ring system, with a methyl group substitution at the N9 position of the imidazole ring. This specific methylation differentiates it from other common methylxanthines like theophylline (1,3-dimethylxanthine) and caffeine (1,3,7-trimethylxanthine).

The fundamental identification and properties of this compound are critical for its application in experimental and developmental settings. Understanding these parameters dictates everything from solvent choice in analytical preparations to its expected behavior in physiological systems.

Figure 1: Chemical Structure of this compound
Physicochemical Data Summary

The behavior of this compound in various matrices is dictated by its physical and chemical properties. These values are essential for designing analytical methods, formulation studies, and interpreting pharmacological data.

PropertyValueSource
Physical Form Powder[1][2]
Melting Point ≥300 °C[1][2]
pKa (Strongest Acidic) ~9.06[3]
pKa (Strongest Basic) ~0.38[3]
Predicted Water Solubility 6.72 g/L[3]
LogP -0.56 (Predicted)[3]

The high melting point is characteristic of the planar, hydrogen-bonding capable purine structure. Its predicted LogP value suggests hydrophilicity, consistent with its solubility in aqueous media. The dual pKa values indicate that it is an amphoteric molecule, though it is considered an extremely weak base.[3] This property is crucial for developing separation methods like HPLC, where mobile phase pH can be adjusted to control retention time.

Synthesis and Manufacturing Pathways

While naturally occurring methylxanthines are abundant, specific isomers like this compound often require targeted synthesis for research and pharmaceutical applications.[4] Synthetic routes typically leverage foundational purine chemistry.

A common conceptual approach involves the modification of existing purine structures or the cyclization of pyrimidine precursors. For instance, a generalized pathway for creating xanthine derivatives can involve reacting a substituted dihydrouracil with a formamide, followed by cyclization to form the fused imidazole ring.[5] This method allows for precise placement of substituents like the methyl group at the N9 position.

synthesis_workflow cluster_synthesis Conceptual Synthesis Workflow Start Pyrimidine Precursor (e.g., Substituted Uracil) Step1 Functionalization (e.g., Amination, Nitrosation) Start->Step1 Reagents Step2 Reduction Step1->Step2 Reducing Agent Step3 Formylation & Cyclization (Introduction of C8) Step2->Step3 Formic Acid Step4 N9-Methylation Step3->Step4 Methylating Agent (e.g., Methyl Iodide) End This compound Step4->End

Figure 2: Conceptual Chemical Synthesis Workflow

Analytical Methodologies for Identification and Quantification

Accurate and reproducible quantification of this compound is essential for pharmacokinetic studies, quality control, and metabolic research. High-Performance Liquid Chromatography (HPLC) is the most prevalent and robust technique employed for this purpose.[6][7]

The choice of method is driven by the need to resolve this compound from a complex matrix containing other structurally similar compounds, such as its isomers and other metabolites. Reversed-phase HPLC (RP-HPLC) is particularly effective due to its ability to separate compounds based on polarity.[6]

analytical_workflow Figure 3: General Analytical Workflow Sample Biological or Formulation Sample Preparation Sample Preparation (e.g., SPE, Filtration) Sample->Preparation Injection HPLC Injection Preparation->Injection Separation C18 Column Separation (Isocratic or Gradient Elution) Injection->Separation Detection UV Detection (~273 nm) or MS Detection Separation->Detection Quantification Data Analysis (Peak Integration vs. Standard Curve) Detection->Quantification

Figure 3: General Analytical Workflow for this compound
Experimental Protocol: Reversed-Phase HPLC-UV Method

This protocol describes a self-validating system for the routine analysis of this compound. The causality behind the choice of components is critical: the C18 column provides a non-polar stationary phase for effective separation of polar analytes, while the acidic mobile phase ensures consistent ionization states for reproducible retention times.

Objective: To quantify this compound concentration in an aqueous solution.

Materials:

  • HPLC system with UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

  • This compound analytical standard

  • Methanol (HPLC grade)

  • Acetic Acid (Glacial, HPLC grade)

  • Ultrapure water

  • 0.45 µm membrane filters

Methodology:

  • Mobile Phase Preparation:

    • Prepare a mobile phase consisting of Methanol, Water, and Acetic Acid in a 20:75:5 (v/v/v) ratio.[8]

    • Rationale: This composition provides sufficient polarity to elute this compound in a reasonable time while the acetic acid maintains a low pH to suppress the silanol activity on the column and ensure sharp peaks.

    • Degas the mobile phase using sonication or vacuum filtration to prevent bubble formation in the pump.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve the this compound standard in the mobile phase to create a stock solution (e.g., 100 µg/mL).

    • Perform serial dilutions of the stock solution to prepare a set of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL).

    • Rationale: A multi-point calibration curve is essential to verify the linearity of the detector response and ensure accurate quantification over a range of concentrations.

  • Chromatographic Conditions:

    • Flow Rate: 0.7 - 1.0 mL/min.[8]

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25°C (Ambient or controlled).

    • Detection Wavelength: 273 nm.[6][8]

    • Rationale: 273 nm is near the maximum absorbance wavelength for the xanthine chromophore, providing high sensitivity.[6]

  • Analysis and Quantification:

    • Inject the calibration standards, starting with the lowest concentration, to establish the standard curve.

    • Inject the unknown samples. Ensure they are filtered through a 0.45 µm filter to remove particulates that could damage the column.

    • Integrate the area of the this compound peak in each chromatogram.

    • Plot a calibration curve of peak area versus concentration for the standards. The R² value should be >0.995 for a valid curve.

    • Calculate the concentration of this compound in the unknown samples using the linear regression equation from the standard curve.

Pharmacology and Primary Mechanisms of Action

As a member of the methylxanthine class, this compound's pharmacological effects are primarily attributed to two well-established molecular mechanisms: adenosine receptor antagonism and non-selective inhibition of phosphodiesterase (PDE) enzymes.[6][9] These dual actions result in a broad range of physiological responses, from central nervous system (CNS) stimulation to smooth muscle relaxation.[9][10]

  • Adenosine Receptor Antagonism: Adenosine is an endogenous purine nucleoside that modulates numerous physiological processes, including promoting sleep and regulating blood flow. By binding to and blocking adenosine receptors (A1, A2A, A2B, and A3), methylxanthines prevent adenosine from exerting its inhibitory effects.[6][9] This antagonism is the primary mechanism behind the CNS stimulation and increased alertness associated with these compounds.[9]

  • Phosphodiesterase (PDE) Inhibition: PDEs are enzymes that degrade cyclic nucleotides, specifically cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By non-competitively inhibiting PDEs, methylxanthines lead to an accumulation of intracellular cAMP and cGMP.[9][11] These second messengers are crucial in many signaling pathways; their increased levels lead to effects such as bronchial smooth muscle relaxation (bronchodilation) and cardiac stimulation.[9][12]

moa_pathway cluster_membrane Cellular Environment cluster_receptor Adenosine Pathway cluster_pde Phosphodiesterase Pathway MX This compound AR Adenosine Receptor MX->AR Antagonizes PDE PDE Enzyme MX->PDE Inhibits Adenosine Adenosine Adenosine->AR Binds & Activates Inhibit Inhibit AR->Inhibit Inhibitory Signal (e.g., ↓cAMP) ATP ATP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Effect Physiological Effects (e.g., Smooth Muscle Relaxation, Cardiac Stimulation) PKA->Effect Phosphorylation Cascade

Figure 4: Dual Mechanisms of Action of this compound

Pharmacokinetics and Toxicological Profile

The clinical utility and safety of any methylxanthine are defined by its pharmacokinetic profile and narrow therapeutic index.[9][13]

  • Absorption and Distribution: Methylxanthines are typically absorbed rapidly after oral administration and distribute widely throughout the body, readily crossing the blood-brain barrier.[13]

  • Metabolism: They are primarily metabolized in the liver by the cytochrome P450 enzyme system, particularly CYP1A2.[14]

  • Excretion: Metabolites are excreted via the kidneys. Methylxanthines undergo enterohepatic recirculation, where they are secreted into the bile and then reabsorbed from the intestine, which can prolong their half-life.[15][16]

Toxicity

The narrow therapeutic window of methylxanthines means that toxic effects can occur at concentrations not far above therapeutic levels.[9][11] Overdose can lead to severe and life-threatening complications.

Toxicity LevelAssociated Signs and Symptoms
Mild Nausea, vomiting, insomnia, tremors, restlessness, increased gastric acid secretion.[9]
Moderate Tachycardia, cardiac arrhythmias, hyperthermia, hyperglycemia, hypokalemia.[15][16]
Severe Intractable vomiting, life-threatening arrhythmias, seizures, hypotension, cardiac arrest.[9][15]

Management of toxicity is focused on reducing drug absorption with activated charcoal, providing supportive care to manage cardiovascular and CNS effects, and, in severe cases, using hemodialysis to remove the drug from circulation.[9][15]

Conclusion

This compound is a significant compound within the broader class of purine alkaloids. Its unique structure informs its physicochemical properties, dictating the methodologies required for its synthesis and analysis. Its pharmacological activity, driven by the dual mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition, gives it a wide range of physiological effects that are of significant interest in research and drug development. However, as with all methylxanthines, its potential for toxicity necessitates careful handling and precise quantification in all applications. This guide provides the foundational knowledge for scientists to effectively work with and understand the multifaceted nature of this compound.

References

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  • Robertson, S. (2020, February 16). A faster and greener method for analysing xanthine content in commercial tea brands. News-Medical. [Link]
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  • Hu, J., et al. (2003). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. PNAS. [Link]
  • Tintinalli, J. E., et al. (Eds.). (n.d.). Methylxanthines and Nicotine. Tintinalli's Emergency Medicine: A Comprehensive Study Guide, 8e. AccessMedicine. [Link]
  • Hu, J., et al. (2003). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. PubMed. [Link]
  • Wikipedia. (n.d.). Theophylline. [Link]
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Sources

An In-Depth Technical Guide to 9-Methylxanthine: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

Within the vast and pharmacologically significant family of methylxanthines, 9-Methylxanthine occupies a unique, albeit less-explored, position. While its isomers, theophylline and theobromine, and its trimethylated cousin, caffeine, have been the subject of extensive research and widespread consumption, this compound offers a compelling case study in structure-activity relationships. This guide provides a comprehensive technical overview of this compound, from its historical roots in the pioneering era of purine chemistry to its synthesis, analytical characterization, and pharmacological profile. By synthesizing foundational knowledge with modern experimental insights, this document aims to equip researchers and drug development professionals with a thorough understanding of this intriguing molecule.

The Genesis of a Molecule: Discovery and Historical Context

The story of this compound is intrinsically linked to the foundational work on purine chemistry by the Nobel laureate Emil Fischer at the turn of the 20th century. Fischer's systematic investigation into the structures of uric acid, xanthine, caffeine, and other related compounds laid the groundwork for the synthesis of a myriad of purine derivatives.[1][2] While a singular "discovery" paper for this compound is not readily apparent in the historical literature, its first synthesis can be confidently placed within the context of Fischer's broader exploration of purine alkylation.[3]

The primary challenge in early purine chemistry was achieving regioselective alkylation, particularly at the nitrogen atoms of the xanthine core. The differential reactivity of the N1, N3, N7, and N9 positions made the controlled synthesis of specific isomers a formidable task. Early synthetic efforts often resulted in mixtures of isomers, necessitating laborious separation and characterization. The eventual synthesis of pure this compound was a testament to the growing sophistication of synthetic organic chemistry and the ability to direct reactions to a specific nitrogen atom on the purine ring.

Chemical Synthesis of this compound

The synthesis of this compound hinges on the regioselective methylation of a suitable xanthine precursor. The primary challenge lies in favoring methylation at the N9 position over the more nucleophilic N7 position. Modern synthetic strategies often employ protecting groups or specific reaction conditions to achieve this selectivity.

Conceptual Synthesis Workflow

A plausible and efficient synthesis of this compound can be conceptualized through a multi-step process that prioritizes the protection of more reactive nitrogen positions to direct methylation to N9.

G cluster_0 Synthesis of this compound Xanthine Xanthine ProtectedXanthine N7-Protected Xanthine Xanthine->ProtectedXanthine Protection of N7 MethylatedProtectedXanthine N7-Protected-9-Methylxanthine ProtectedXanthine->MethylatedProtectedXanthine Methylation at N9 FinalProduct This compound MethylatedProtectedXanthine->FinalProduct Deprotection

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Regioselective N9-Methylation

The following protocol is a representative method for the synthesis of this compound, adapted from established procedures for regioselective N-alkylation of purines.[4][5] This method utilizes a temporary protecting group at the N7 position to direct methylation to N9.

Step 1: Protection of the N7 Position

  • Reactants: Xanthine, a suitable protecting group reagent (e.g., benzyl bromide), and a non-nucleophilic base (e.g., potassium carbonate) in an aprotic polar solvent (e.g., dimethylformamide - DMF).

  • Procedure: a. Dissolve xanthine in DMF. b. Add potassium carbonate to the solution and stir. c. Slowly add benzyl bromide to the reaction mixture. d. Stir the reaction at room temperature for 24 hours. e. Monitor the reaction progress by Thin Layer Chromatography (TLC). f. Upon completion, quench the reaction with water and extract the product with an organic solvent. g. Purify the N7-benzylxanthine by recrystallization or column chromatography.

  • Causality: The N7 position of the xanthine anion is generally more susceptible to alkylation than N9. By introducing a bulky and stable protecting group like benzyl at N7, we sterically and electronically disfavor further reaction at this site, thereby directing subsequent alkylation to the N9 position.

Step 2: Methylation of the N9 Position

  • Reactants: N7-benzylxanthine, a methylating agent (e.g., methyl iodide or dimethyl sulfate), and a strong base (e.g., sodium hydride) in an aprotic solvent (e.g., DMF).

  • Procedure: a. Dissolve N7-benzylxanthine in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon). b. Carefully add sodium hydride to the solution to deprotonate the remaining acidic protons. c. Add methyl iodide dropwise to the reaction mixture. d. Stir the reaction at room temperature until completion, monitored by TLC. e. Quench the reaction with a proton source (e.g., methanol or water) and extract the product. f. Purify the N7-benzyl-9-methylxanthine.

  • Causality: With the N7 position blocked, the strong base will deprotonate the most acidic remaining proton, which is at the N9 position, creating a nucleophilic anion that readily attacks the electrophilic methyl group of the methylating agent.

Step 3: Deprotection of the N7 Position

  • Reactants: N7-benzyl-9-methylxanthine, a catalyst for hydrogenolysis (e.g., palladium on carbon - Pd/C), and a source of hydrogen gas.

  • Procedure: a. Dissolve the N7-benzyl-9-methylxanthine in a suitable solvent (e.g., ethanol or methanol). b. Add the Pd/C catalyst to the solution. c. Subject the mixture to a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus). d. Stir the reaction until the benzyl group is cleaved, as monitored by TLC. e. Filter off the catalyst and evaporate the solvent to obtain this compound. f. Further purification can be achieved by recrystallization.

  • Causality: Catalytic hydrogenolysis is a standard and clean method for the removal of benzyl protecting groups. The palladium catalyst facilitates the cleavage of the carbon-nitrogen bond of the benzyl group, which is then replaced by a hydrogen atom, yielding the final product.

Analytical Characterization

The unambiguous identification and quantification of this compound rely on a combination of chromatographic and spectroscopic techniques.

Chromatographic Methods

High-Performance Liquid Chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS), is the method of choice for the analysis of methylxanthines.[6][7][8]

ParameterTypical Value/ConditionRationale
Column C18 reverse-phaseProvides good separation of polar and non-polar compounds based on hydrophobicity.
Mobile Phase Gradient of water and acetonitrile or methanol with a small amount of acid (e.g., formic acid)Allows for the elution of a range of compounds with varying polarities. The acid improves peak shape and ionization efficiency for mass spectrometry.
Detection UV-Vis (approx. 270-280 nm) and Mass Spectrometry (MS)UV detection provides quantitative data based on the chromophore of the purine ring. MS provides mass-to-charge ratio for definitive identification.
Spectroscopic Methods

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of this compound, confirming the position of the methyl group.

  • ¹H NMR: The spectrum will show a characteristic singlet for the methyl group protons at the N9 position, typically in the range of 3.5-4.0 ppm. The protons on the purine ring will also have distinct chemical shifts.

  • ¹³C NMR: The spectrum will show a signal for the methyl carbon and distinct signals for the carbons of the purine core.

Mass Spectrometry (MS): Mass spectrometry provides the molecular weight of this compound and fragmentation patterns that can be used for its identification.

  • Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ will be observed at m/z corresponding to the molecular weight of this compound plus one.

Pharmacological Profile

The pharmacological effects of methylxanthines are primarily mediated through two main mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[9][10][11]

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide range of physiological processes by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. Methylxanthines, due to their structural similarity to adenosine, can act as competitive antagonists at these receptors.[12] This antagonism is largely responsible for the stimulant effects of caffeine and theophylline.

However, the position of the methyl group on the xanthine scaffold significantly influences the affinity for adenosine receptors. It has been reported that substitution at the N9 position results in a decreased adenosine receptor affinity .[9] This suggests that this compound is likely a weaker adenosine receptor antagonist compared to its isomers, such as theophylline (1,3-dimethylxanthine).

G cluster_0 Methylxanthine-Adenosine Receptor Interaction Methylxanthine Methylxanthine (e.g., this compound) AdenosineReceptor Adenosine Receptor Methylxanthine->AdenosineReceptor Binds and Blocks CellularResponse Cellular Response (e.g., decreased neuronal activity) AdenosineReceptor->CellularResponse Initiates BlockedResponse Blocked Cellular Response (e.g., increased neuronal activity) AdenosineReceptor->BlockedResponse Leads to Adenosine Adenosine Adenosine->AdenosineReceptor Binds and Activates

Caption: General mechanism of adenosine receptor antagonism by methylxanthines.

Phosphodiesterase Inhibition

Phosphodiesterases are a family of enzymes that hydrolyze cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), important second messengers in cellular signaling. By inhibiting PDEs, methylxanthines increase the intracellular levels of cAMP and cGMP, leading to various physiological effects, including smooth muscle relaxation (bronchodilation) and cardiac stimulation.[10][11]

The inhibitory potency of methylxanthines against different PDE isoforms varies. While specific IC₅₀ values for this compound against various PDEs are not extensively reported in the literature, it is expected to be a non-selective PDE inhibitor, similar to other simple methylxanthines. For comparison, the non-selective PDE inhibitor 3-isobutyl-1-methylxanthine (IBMX) has an IC₅₀ value of approximately 500 µM for the PDE9A2 catalytic domain. Further research is needed to determine the specific PDE inhibition profile of this compound.

Modern Research and Future Directions

While this compound has not been as extensively studied as other methylxanthines, its unique substitution pattern makes it a valuable tool for structure-activity relationship studies. Key areas for future research include:

  • Quantitative Pharmacological Characterization: Detailed studies to determine the binding affinities of this compound for all adenosine receptor subtypes and its IC₅₀ values for a broad panel of PDE isoforms are crucial to fully understand its pharmacological profile.

  • Metabolic Studies: Investigating the metabolic fate of this compound in vitro and in vivo will provide insights into its pharmacokinetics and potential drug-drug interactions.

  • Therapeutic Potential: Given its likely reduced adenosine receptor affinity, this compound could serve as a lead compound for the development of more selective PDE inhibitors with fewer central nervous system side effects.

Conclusion

This compound, a molecule with deep roots in the history of organic chemistry, continues to be a subject of scientific interest. Its synthesis, while requiring careful control of regioselectivity, is achievable through established methods of purine chemistry. Its analytical characterization is straightforward with modern chromatographic and spectroscopic techniques. While its pharmacological profile is predicted to be that of a weaker adenosine receptor antagonist and a non-selective phosphodiesterase inhibitor, further quantitative studies are necessary to fully elucidate its potential. For researchers in medicinal chemistry and drug development, this compound represents not just a historical curiosity, but a valuable molecular probe for understanding the intricate dance between chemical structure and biological activity within the important class of methylxanthines.

References

  • Fischer, E. (1898). Synthese des Caffeins. Berichte der deutschen chemischen Gesellschaft, 31(1), 104-118.
  • Kalayanov, G., Jakša, S., Scarcia, T., & Kobe, J. (2004). Regioselective Functionalization of Guanine: Simple and Practical Synthesis of 7- and 9-Alkylated Guanines Starting from Guanosine. Synthesis, 2004(12), 2026–2034.
  • Zhong, M., & Robins, M. J. (2003). Regiospecific N9 Alkylation of 6-(Heteroaryl)purines: Shielding of N7 by a Proximal Heteroaryl C−H. The Journal of Organic Chemistry, 68(15), 6034–6040.
  • Fischer, E. (1914). Glucosides of Theophylline, Theobromine, Adenine, Hypoxanthine, and Guanine. Berichte der deutschen chemischen Gesellschaft, 47(1), 1058-1064.
  • Science History Institute. (2017). Emil Fischer. [Link]
  • BenchChem. (2025). A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. BenchChem Technical Guides.
  • Comptes Rendus de l'Académie des Sciences. (2016). Hermann Emil Fischer – The most outstanding chemist in history. [Link]
  • Molecules. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. [Link]
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264.
  • ResearchGate. (2003). Purine and Sugar Chemistry on Solid Phase - 100 Years After the Emil Fischer's Chemistry Nobel Prize 1902. [Link]
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  • Wang, H., Liu, Y., Hou, J., Zheng, M., Robinson, H., & Ke, H. (2005). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Proceedings of the National Academy of Sciences, 102(48), 17299-17304.
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A Technical Guide to the Regioselective Biosynthesis of Methylxanthines in Plants: The Predominance of 7-Methylxanthine and the Apparent Absence of 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Methylxanthine alkaloids, particularly caffeine, are among the most widely consumed psychoactive compounds globally, synthesized naturally in a select group of plant species. The biosynthesis of these compounds is a highly specific enzymatic process, yielding a precise profile of methylated xanthine derivatives. This technical guide provides an in-depth exploration of the canonical caffeine biosynthetic pathway, focusing on the principle of regioselectivity that governs which nitrogen atoms on the purine ring are methylated. We will dissect the enzymatic mechanisms that lead to the formation of 7-methylxanthine as a key intermediate, while exploring the conspicuous absence of its isomer, 9-methylxanthine, in the natural plant metabolome. This guide will further detail the analytical methodologies required to reliably extract, separate, and identify these isomers, providing a crucial framework for researchers in natural product chemistry, metabolic engineering, and drug development.

Part 1: The Landscape of Methylxanthine Alkaloids in Plants

Methylxanthines are a class of purine alkaloids derived from the purine base xanthine.[1][2] The most prominent members—caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine)—are secondary metabolites found in plants such as coffee (Coffea spp.), tea (Camellia sinensis), and cacao (Theobroma cacao).[3][4] These compounds play significant ecological roles for the plant, acting as natural pesticides and allelopathic agents, and have well-documented pharmacological effects in humans, primarily as central nervous system stimulants.[2]

The core structure of xanthine possesses four nitrogen atoms (at positions 1, 3, 7, and 9) available for methylation. However, not all possible methylated isomers are produced in nature. The biological activity and metabolic fate of methylxanthines are profoundly influenced by the specific placement of methyl groups on the xanthine core.[5] This guide addresses a fundamental question in plant biochemistry: why does the intricate enzymatic machinery in caffeine-producing plants exhibit such high regioselectivity, consistently favoring methylation at the N7, N3, and N1 positions while systematically excluding the N9 position? Understanding this enzymatic control is paramount for any effort to engineer the metabolic pathways of these high-value compounds.

Part 2: The Canonical Caffeine Biosynthetic Pathway: A 7-Methylxanthine-Centric Route

The primary route for caffeine biosynthesis in plants is a well-established four-step sequence that begins with xanthosine, a ribonucleoside of xanthine.[4][6] This pathway underscores the central role of 7-methylxanthine as the foundational monomethylated precursor.

The key steps are as follows:

  • Formation of 7-methylxanthosine: The pathway is initiated by the methylation of xanthosine at the N7 position, a reaction catalyzed by the enzyme xanthosine methyltransferase (XMT) . This enzyme utilizes S-adenosyl-L-methionine (SAM) as the methyl donor.[6][7]

  • Formation of 7-methylxanthine: The ribose sugar is cleaved from 7-methylxanthosine by an N-methyl-nucleosidase , yielding the free alkaloid base, 7-methylxanthine.[5] This step effectively commits the molecule to the alkaloid pathway.

  • Formation of Theobromine (3,7-dimethylxanthine): 7-methylxanthine then undergoes a second methylation, this time at the N3 position. This reaction is catalyzed by 7-methylxanthine N-methyltransferase , also known as theobromine synthase.[8][9]

  • Formation of Caffeine (1,3,7-trimethylxanthine): The final step is the methylation of theobromine at the N1 position, catalyzed by theobromine N-methyltransferase , commonly referred to as caffeine synthase.[9]

This linear and highly regulated pathway ensures the efficient production of caffeine. It is the specificity of the initial enzyme, XMT, that sets the stage for all subsequent transformations and dictates the predominance of 7-methylxanthine.

caffeine_biosynthesis cluster_enzymes Enzymatic Conversions Xanthosine Xanthosine mXanthosine 7-methylxanthosine Xanthosine->mXanthosine SAM -> SAH XMT mXanthine 7-methylxanthine mXanthosine->mXanthine -Ribose NUC Theobromine Theobromine (3,7-dimethylxanthine) mXanthine->Theobromine SAM -> SAH MXMT Caffeine Caffeine (1,3,7-trimethylxanthine) Theobromine->Caffeine SAM -> SAH CS XMT Xanthosine Methyltransferase (XMT) NUC N-methyl- nucleosidase MXMT Theobromine Synthase (MXMT) CS Caffeine Synthase

Caption: The canonical caffeine biosynthetic pathway in plants.

Part 3: Enzymatic Control of Regioselectivity

The specificity of the methylxanthine profile observed in plants is a direct consequence of the evolution and substrate specificity of the N-methyltransferase (NMT) enzymes involved. These enzymes belong to the SABATH family of SAM-dependent methyltransferases and exhibit strict control over which nitrogen atom of the purine ring is targeted.[10]

The Gatekeeper Enzyme: Xanthosine Methyltransferase (XMT)

The commitment step in caffeine biosynthesis is the N7-methylation of xanthosine.[7] The active site of XMT is structurally configured to bind xanthosine and position the N7 nitrogen atom adjacent to the methyl group of the co-substrate, SAM, facilitating nucleophilic attack. There is no evidence in the extensive body of literature on plant biochemistry of an analogous enzyme that catalyzes methylation at the N9 position of xanthosine or xanthine. This enzymatic constraint is the primary reason for the absence of a this compound-based pathway in plants.

Subsequent Methylations: A Tale of Two Positions

Once 7-methylxanthine is formed, the subsequent NMTs also exhibit high regioselectivity:

  • Theobromine Synthase (MXMT): This enzyme specifically recognizes 7-methylxanthine as its substrate and methylates the N3 position. It does not act on the N1 position.[8]

  • Caffeine Synthase: This enzyme has a broader substrate acceptance but primarily acts on theobromine, methylating the N1 position to complete the synthesis of caffeine.[9]

This sequential and positionally-specific series of methylations prevents the formation of a random assortment of isomers and channels metabolic flux directly towards theobromine and caffeine.

Part 4: The Question of this compound: An Unnatural Isomer

While this compound is a chemically stable molecule, its natural occurrence in plants has not been documented. This is in stark contrast to its isomers, 1-, 3-, and 7-methylxanthine, which are all known plant metabolites, albeit with 7-methylxanthine being the primary intermediate in the main caffeine pathway.[5][11]

The reasons for this are likely twofold:

  • Evolutionary Enzymology: As discussed, there has been no identified plant N-methyltransferase that catalyzes N9 methylation of a xanthine or xanthosine substrate. Plant evolution has selectively favored enzymes that produce the specific isomers we observe today, likely due to their superior ecological function (e.g., toxicity to insects) or metabolic stability within the plant cell.

  • Chemical Synthesis vs. Biosynthesis: It is important to distinguish between what is chemically possible and what is biologically favored. In laboratory settings, N9-alkylation of xanthine derivatives can be achieved using strong alkylating agents under forcing conditions, such as high temperatures with methyl iodide or ethyl tosylate.[12] These conditions overcome the thermodynamic and kinetic barriers that biosynthetic enzymes are evolved to navigate with high precision at physiological temperatures and pH. The absence of this compound in nature is a testament to the exquisite control exerted by enzymes over chemical reactions.

Part 5: Analytical Methodologies for Isomer Resolution

Distinguishing between closely related isomers like 7-methylxanthine and a potential (though absent) this compound is a critical analytical challenge. The standard and most reliable method for this purpose is High-Performance Liquid Chromatography (HPLC), often coupled with a UV or Mass Spectrometry (MS) detector.[13][14]

Protocol 1: General Extraction of Methylxanthines from Plant Tissue

This protocol provides a robust method for extracting a broad range of methylxanthines from fresh plant leaves.

Causality Behind Experimental Choices:

  • Liquid Nitrogen: Rapidly freezes tissue to halt all enzymatic activity, preserving the in vivo metabolic snapshot.

  • Hot Water/Aqueous Ethanol: Methylxanthines are polar and show good solubility in hot water or alcohol mixtures, ensuring efficient extraction from the complex plant matrix.

  • Solid-Phase Extraction (SPE): C18 SPE cartridges are used to remove highly polar compounds (sugars, organic acids) and non-polar compounds (chlorophylls, lipids) that could interfere with HPLC analysis, thus cleaning the sample and concentrating the analytes.

Step-by-Step Methodology:

  • Tissue Homogenization: Harvest 1-2 grams of fresh young plant leaves and immediately flash-freeze in liquid nitrogen.

  • Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle.

  • Extraction: Transfer the powdered tissue to a conical tube. Add 20 mL of 80% (v/v) aqueous ethanol.

  • Vortex vigorously for 1 minute, then incubate in an 80°C water bath for 20 minutes, vortexing every 5 minutes.

  • Clarification: Centrifuge the extract at 4,000 x g for 15 minutes at room temperature.

  • Carefully decant the supernatant into a clean tube.

  • Purification (SPE): a. Condition a C18 SPE cartridge (e.g., 500 mg) by washing with 5 mL of methanol, followed by 5 mL of deionized water. b. Load the supernatant onto the conditioned cartridge. c. Wash the cartridge with 10 mL of deionized water to remove highly polar impurities. d. Elute the methylxanthines with 5 mL of 70% methanol.

  • Final Preparation: Evaporate the eluate to dryness under a stream of nitrogen gas. Reconstitute the residue in 1 mL of the initial HPLC mobile phase.

  • Filter the final sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

Protocol 2: Isocratic HPLC Method for Methylxanthine Isomer Separation

This protocol is designed to separate common methylxanthines. Resolution of 7- and this compound would require careful optimization and standard verification.

Causality Behind Experimental Choices:

  • C18 Column: The non-polar stationary phase provides excellent retention and separation for the moderately polar methylxanthine compounds based on subtle differences in their hydrophobicity.

  • Acidified Mobile Phase: A low pH (e.g., using phosphoric acid) suppresses the ionization of the acidic protons on the xanthine ring, leading to sharper, more symmetrical peaks and improved retention on the reversed-phase column.

  • UV Detection at 274 nm: Methylxanthines have a strong chromophore and exhibit a significant absorbance maximum around 272-275 nm, providing high sensitivity for detection.[15]

Step-by-Step Methodology:

  • HPLC System: An HPLC system equipped with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size), a UV-Vis detector, and an autosampler.

  • Mobile Phase: Prepare an isocratic mobile phase consisting of 85% Water (with 0.1% Phosphoric Acid) and 15% Acetonitrile. Degas the mobile phase thoroughly before use.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 10 µL

    • Detection Wavelength: 274 nm

  • Standard Preparation: Prepare individual stock solutions of caffeine, theobromine, theophylline, and 7-methylxanthine standards (and this compound if available for method development) at 1 mg/mL in the mobile phase. Create a mixed standard and serial dilutions for calibration.

  • Analysis: Inject the standards to determine retention times and build a calibration curve. Inject the prepared plant extracts.

  • Quantification: Identify peaks in the sample chromatograms by comparing retention times with the standards. Quantify the concentration of each compound using the calibration curve.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Data Processing Start Plant Tissue (e.g., Young Leaves) Homogenize Homogenize in Liquid N2 Start->Homogenize Extract Hot Aqueous Ethanol Extraction Homogenize->Extract Centrifuge Centrifuge to Clarify Extract->Centrifuge SPE Solid-Phase Extraction (SPE) Cleanup Centrifuge->SPE DryRecon Dry & Reconstitute SPE->DryRecon Filter Syringe Filter (0.22 µm) DryRecon->Filter HPLC Inject into HPLC System (C18 Column) Filter->HPLC Detect UV Detection (274 nm) HPLC->Detect Data Data Acquisition (Chromatogram) Detect->Data Identify Peak Identification (vs. Standards) Data->Identify Quantify Quantification (Calibration Curve) Identify->Quantify Result Final Concentration Report Quantify->Result

Caption: Experimental workflow for methylxanthine analysis.

Part 6: Conclusion

The natural occurrence of methylxanthines in plants is a striking example of metabolic precision. The biosynthetic pathway leading to caffeine is highly conserved and demonstrates remarkable regioselectivity, governed by a series of N-methyltransferases. The process invariably begins with the N7-methylation of xanthosine, establishing 7-methylxanthine as the crucial, foundational intermediate. Subsequent, specific methylations at the N3 and N1 positions complete the pathway. The scientific literature provides no substantive evidence for the natural biosynthesis of This compound in plants. Its absence is a direct consequence of enzymatic specificity, highlighting a key difference between controlled biological synthesis and less selective chemical synthesis. For researchers in this field, understanding this enzymatic control is fundamental to appreciating the metabolic logic of caffeine production and is a prerequisite for any future endeavors in metabolic engineering or the search for novel methylxanthine derivatives from natural sources.

References

  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). PubMed Central. [Link]
  • Distribution, Biosynthesis and Catabolism of Methylxanthines in Plants. (n.d.).
  • Ashihara, H., Kato, M., & Crozier, A. (2011). Distribution, biosynthesis and catabolism of methylxanthines in plants. PubMed. [Link]
  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str
  • Meinhart, A. D., Bizzotto, C. S., Ballesteros, L. F., de Carvalho, J. E., & Godoy, H. T. (2019). Methylxanthines in 100 Brazilian herbs and infusions: determination and consumption. CABI Digital Library. [Link]
  • Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. (2018). MDPI. [Link]
  • Methods used to determine methylxanthines in various objects. (n.d.).
  • Metabolite and Transcriptome Profiling on Xanthine Alkaloids-Fed Tea Plant (Camellia sinensis)
  • Methylxanthine and Flavonoid Contents from Guarana Seeds (Paullinia cupana)
  • Convergent Biochemical Pathways for Xanthine Alkaloid Production in Plants Evolved from Ancestral Enzymes with Different Catalytic Properties. (2021). Molecular Biology and Evolution | Oxford Academic. [Link]
  • Biotransformation of methylxanthines. (n.d.).
  • (PDF) Methylxanthines: Properties and determination in various objects. (2017).
  • Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. (2023). NIH. [Link]
  • Molecular Cloning and Functional Characterization of Three Distinct N-Methyltransferases Involved in the Caffeine Biosynthetic Pathway in Coffee Plants. (2003). PMC - NIH. [Link]
  • Biosynthesis of caffeine by tea-leaf extracts. Enzymic formation of theobromine from 7-methylxanthine and of caffeine from theobromine. (1972). PMC - NIH. [Link]
  • Sequential production of paraxanthine and 7-methylxanthine from caffeine in a single flask using metabolically engineered Escherichia coli. (2023).

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An In-depth Technical Guide to the Pharmacological Profile of 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: Situating 9-Methylxanthine within the Xanthine Pharmacopoeia

The methylxanthines, a class of purine alkaloids naturally occurring in commonplace consumables such as coffee, tea, and chocolate, represent some of the most widely consumed psychoactive substances globally.[1] The archetypal members of this family—caffeine, theophylline, and theobromine—have been the subject of extensive pharmacological investigation, revealing a complex profile of effects primarily mediated through antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[2] This guide shifts the focus to a less-characterized derivative, this compound (9-MX).

While comprehensive data on this compound remains sparse, its structural distinction—the methylation at the N-9 position of the xanthine core—provides a critical predictive anchor for its pharmacological profile. Structure-activity relationship (SAR) studies of the xanthine scaffold have consistently demonstrated that substitution at the N-9 position markedly decreases affinity for adenosine receptors.[3] This fundamental insight suggests that this compound likely possesses a pharmacological profile divergent from its more famous congeners, exhibiting attenuated CNS and cardiovascular effects typically associated with potent adenosine receptor blockade.

This document serves as a technical guide for researchers, scientists, and drug development professionals. It will synthesize the known properties of this compound, project its pharmacological activity based on established SAR principles, and provide detailed, field-proven experimental protocols necessary for its full characterization. The objective is not only to present what is known but to furnish the methodological framework required to elucidate the unknown, thereby empowering researchers to comprehensively define the pharmacological landscape of this unique methylxanthine.

Chemical and Physical Properties

A foundational understanding of any compound begins with its physicochemical characteristics. These properties influence its solubility, stability, and suitability for various experimental and formulation contexts.

PropertyValueReference
CAS Number 1198-33-0[4]
Molecular Formula C₆H₆N₄O₂[4]
Molecular Weight 166.14 g/mol [4]
Melting Point >300 °C[4]
Solubility Soluble in 0.1 M NaOH[4]
Appearance Powder[4]

Synthesis of this compound

The synthesis of N-substituted xanthine derivatives is a well-established area of medicinal chemistry. While a specific, optimized synthesis for this compound is not extensively detailed in readily available literature, a general and plausible synthetic route can be extrapolated from established methods for preparing purine analogs. One common approach involves the Traube purine synthesis, which constructs the purine ring system from pyrimidine precursors.

A more direct route, often employed for N-alkylation of xanthines, involves the reaction of a suitable xanthine precursor with an alkylating agent under basic conditions. For the synthesis of this compound, this would typically involve the methylation of xanthine itself. However, regioselectivity can be a challenge, as xanthine has multiple nitrogen atoms available for alkylation (N-1, N-3, N-7, N-9). The reaction conditions, including the choice of base, solvent, and methylating agent, must be carefully optimized to favor methylation at the N-9 position.

A generalized synthetic scheme is presented below, based on common organic chemistry principles applied to purine synthesis.[5][6]

cluster_0 Plausible Synthetic Pathway for this compound Xanthine Xanthine Reaction Reaction Mixture Xanthine->Reaction Base Base (e.g., K₂CO₃, NaH) Base->Reaction Solvent Polar Aprotic Solvent (e.g., DMF, DMSO) Solvent->Reaction MethylatingAgent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) MethylatingAgent->Reaction Heating Heating Reaction->Heating ProductMixture Mixture of N-methylated Xanthine Isomers Heating->ProductMixture Purification Chromatographic Purification (e.g., HPLC) ProductMixture->Purification NineMethylxanthine This compound Purification->NineMethylxanthine

Caption: Plausible synthetic workflow for this compound.

Core Pharmacological Mechanisms

The pharmacological actions of methylxanthines are primarily attributed to two well-defined molecular mechanisms.[2]

Adenosine Receptor Antagonism

Adenosine is an endogenous purine nucleoside that modulates a vast array of physiological processes, including neurotransmission, cardiac rate, and inflammation, by activating four G-protein coupled receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[7] Methylxanthines bear a structural resemblance to adenosine, allowing them to act as competitive antagonists at these receptors. By blocking adenosine's inhibitory effects, particularly at A₁ and A₂ₐ receptors in the central nervous system, methylxanthines produce their characteristic stimulant effects.[1]

However, the affinity of xanthine derivatives for adenosine receptors is highly dependent on their substitution pattern. As previously noted, SAR studies have unequivocally shown that substitution at the N-9 position leads to a significant reduction in binding affinity.[3] Therefore, it is projected that This compound is a weak adenosine receptor antagonist . While specific binding data (Kᵢ values) for this compound are not available in the current literature, a comparative analysis with other methylxanthines underscores this projection.

Table 1: Comparative Adenosine Receptor Binding Affinities (Kᵢ, µM)

Compound A₁ Receptor A₂ₐ Receptor Reference(s)
This compound Data Not Available Data Not Available
Theophylline 10 - 25 10 - 25 [4]
Caffeine 23 - 50 13 - 40 [4]
Theobromine ~100 >1000 [8]

Lower Kᵢ values indicate higher binding affinity.

Phosphodiesterase (PDE) Inhibition

The second major mechanism of action for methylxanthines is the non-selective inhibition of phosphodiesterases, a superfamily of enzymes responsible for the hydrolysis of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][9] By inhibiting PDEs, methylxanthines increase intracellular levels of cAMP and cGMP, leading to a cascade of downstream effects, including smooth muscle relaxation (bronchodilation) and anti-inflammatory actions.[10]

The potency of methylxanthines as PDE inhibitors is generally considered weak, with inhibitory effects (IC₅₀ values) often occurring at concentrations higher than those typically achieved through dietary intake.[2] Specific IC₅₀ values for this compound against the various PDE isoforms are not currently documented. The table below provides context by showing the inhibitory potency of caffeine and theophylline.

Table 2: Comparative Phosphodiesterase Inhibition (IC₅₀, µM)

Compound PDE1 PDE2 PDE3 PDE4 PDE5 Reference(s)
This compound Data Not Available Data Not Available Data Not Available Data Not Available Data Not Available
Theophylline ~100 ~100 ~50 ~100 ~100 [4]
Caffeine >100 >100 >100 ~200 >100 [4]

Lower IC₅₀ values indicate greater inhibitory potency. Data are approximate values from multiple sources.

cluster_0 Methylxanthine Signaling Pathways Methylxanthine Methylxanthine (e.g., this compound) AdenosineReceptor Adenosine Receptors (A₁, A₂ₐ) Methylxanthine->AdenosineReceptor Antagonism (Projected Weak) PDE Phosphodiesterase (PDE) Methylxanthine->PDE Inhibition G_Protein G-Protein Signaling AdenosineReceptor->G_Protein AdenylateCyclase Adenylate Cyclase G_Protein->AdenylateCyclase Inhibition (A₁) Stimulation (A₂ₐ) cAMP_prod cAMP Production AdenylateCyclase->cAMP_prod CNS_Effect Modulation of Neurotransmission (e.g., CNS Stimulation) cAMP_prod->CNS_Effect cAMP_hydrolysis cAMP → AMP PDE->cAMP_hydrolysis cAMP_level ↑ Intracellular cAMP PKA Protein Kinase A (PKA) Activation cAMP_level->PKA Cellular_Response Cellular Responses (e.g., Smooth Muscle Relaxation) PKA->Cellular_Response

Caption: General signaling pathways of methylxanthines.

Projected Pharmacological Effects and Pharmacokinetics

Central Nervous System (CNS) Effects

The primary CNS stimulant effects of methylxanthines, such as increased alertness and reduced fatigue, are largely mediated by the blockade of A₁ and A₂ₐ adenosine receptors.[1] Given the high probability that this compound is a weak adenosine receptor antagonist, it is unlikely to be a potent CNS stimulant. Any stimulant activity it may possess would likely only manifest at high concentrations and could be attributable to PDE inhibition.

Cardiovascular Effects

Methylxanthines exert complex effects on the cardiovascular system. At concentrations achieved through normal consumption, they can increase blood pressure and peripheral resistance, primarily due to adenosine receptor antagonism.[7][11] At higher concentrations, PDE inhibition can lead to vasodilation.[12] Due to its projected weak affinity for adenosine receptors, this compound is not expected to produce significant cardiovascular effects at low doses. High doses may potentially lead to tachycardia or arrhythmias, a common toxicity concern for this drug class.[13]

Pharmacokinetics (General Profile)

Methylxanthines are typically well-absorbed orally, distribute widely throughout the body, and are extensively metabolized in the liver, primarily by cytochrome P450 enzymes (notably CYP1A2).[8][14] Elimination rates can vary significantly based on factors like age, smoking status, and co-administered drugs.[12] Specific pharmacokinetic parameters for this compound have not been reported.

Table 3: Comparative Pharmacokinetic Parameters in Humans

Parameter Theophylline Caffeine
Bioavailability (Oral) >95% ~100%
Protein Binding ~60% ~35%
Volume of Distribution ~0.5 L/kg ~0.6 L/kg
Metabolism Hepatic (CYP1A2) Hepatic (CYP1A2)
Elimination Half-life 7 - 9 hours (adult non-smoker) 3 - 5 hours
Excretion <10% unchanged in urine <2% unchanged in urine

Values are approximate and can vary significantly between individuals. Data compiled from[8][12][14].

Experimental Protocols for Full Pharmacological Characterization

To address the data gap for this compound, a series of standard, validated assays are required. The following protocols provide a robust framework for its comprehensive pharmacological profiling.

Protocol: Adenosine Receptor Binding Assay

Objective: To determine the binding affinity (Kᵢ) of this compound for human adenosine A₁ and A₂ₐ receptors.

Methodology: Competitive radioligand binding assay.

Materials:

  • Membrane preparations from cells stably expressing human A₁ or A₂ₐ receptors.

  • Radioligand: [³H]DPCPX (for A₁) or [³H]ZM241385 (for A₂ₐ).

  • Non-specific binding control: Theophylline or Caffeine (at high concentration, e.g., 1 mM).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • This compound stock solution (in DMSO).

  • Scintillation vials and cocktail.

  • Glass fiber filters and filtration manifold.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, combine membrane preparation, a fixed concentration of radioligand (typically at its Kₔ value), and varying concentrations of this compound or control compounds.

  • For total binding wells, add assay buffer instead of a competitor. For non-specific binding wells, add the high-concentration theophylline control.

  • Incubate the plate at room temperature for 60-90 minutes.

  • Rapidly harvest the assay mixture by vacuum filtration through glass fiber filters.

  • Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Place filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific counts from total counts. Plot the percentage of specific binding against the log concentration of this compound. Determine the IC₅₀ value (concentration of 9-MX that inhibits 50% of specific radioligand binding) using non-linear regression. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

cluster_1 Adenosine Receptor Binding Assay Workflow Prep Prepare Reagents: - Receptor Membranes - [³H]Radioligand - this compound Dilutions Incubate Incubate Reagents (RT, 60-90 min) Prep->Incubate Filter Rapid Vacuum Filtration (Glass Fiber Filters) Incubate->Filter Wash Wash Filters (3x with ice-cold buffer) Filter->Wash Count Scintillation Counting (Quantify Radioactivity) Wash->Count Analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ - Calculate Kᵢ (Cheng-Prusoff) Count->Analyze

Caption: Workflow for adenosine receptor binding assay.

Protocol: Phosphodiesterase (PDE) Inhibition Assay

Objective: To determine the inhibitory potency (IC₅₀) of this compound against a panel of human recombinant PDE isoforms (e.g., PDE1-5).

Methodology: Enzyme-based fluorescence polarization (FP) or luminescence assay.

Materials:

  • Recombinant human PDE enzymes.

  • Fluorescently labeled cAMP or cGMP substrate.

  • Assay Buffer (specific to each PDE isoform).

  • This compound stock solution (in DMSO).

  • Commercially available PDE assay kit (e.g., from BPS Bioscience or similar).

Procedure:

  • Prepare serial dilutions of this compound.

  • Add PDE enzyme, this compound (or control inhibitor, e.g., IBMX), and assay buffer to a microplate.

  • Initiate the reaction by adding the fluorescently labeled substrate (cAMP or cGMP).

  • Incubate at 30 °C for the time specified in the kit protocol (e.g., 60 minutes).

  • Stop the reaction and add the binding agent (e.g., antibody-coated beads) as per the kit instructions.

  • Read the plate on a suitable plate reader (fluorescence polarization or luminescence). The signal is inversely proportional to PDE activity.

  • Data Analysis: Plot the percentage of inhibition against the log concentration of this compound. Determine the IC₅₀ value using non-linear regression (four-parameter logistic fit).

Protocol: In Vivo Assessment of CNS Activity

Objective: To evaluate the effect of this compound on spontaneous locomotor activity in rodents.

Methodology: Open-field locomotor activity monitoring.

Materials:

  • Adult male mice (e.g., C57BL/6).

  • This compound formulation for injection (e.g., dissolved in saline with a co-solvent).

  • Vehicle control.

  • Positive control (e.g., Caffeine).

  • Automated locomotor activity chambers equipped with infrared beams.

Procedure:

  • Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Administer this compound, vehicle, or caffeine via intraperitoneal (i.p.) or oral (p.o.) route.

  • Immediately place each mouse into an individual locomotor activity chamber.

  • Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-120 minutes.

  • Data Analysis: Analyze the data in time bins (e.g., 5-minute intervals) and as a cumulative total. Compare the activity of the this compound-treated group to the vehicle and caffeine-treated groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).

Protocol: Analytical Quantification by HPLC

Objective: To develop a method for quantifying this compound in biological matrices (e.g., plasma, brain tissue).

Methodology: Reversed-phase high-performance liquid chromatography with UV detection (RP-HPLC-UV).

Materials:

  • HPLC system with a UV detector.

  • C18 analytical column.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer or water with acetic acid) and an organic solvent (e.g., methanol or acetonitrile).

  • This compound analytical standard.

  • Internal standard (e.g., another xanthine derivative not present in the sample).

Procedure:

  • Sample Preparation: For plasma samples, perform protein precipitation (e.g., with acetonitrile or methanol) followed by centrifugation. For tissue samples, homogenize the tissue, perform protein precipitation, and then a liquid-liquid or solid-phase extraction.

  • Chromatography:

    • Inject the prepared sample onto the C18 column.

    • Elute with the mobile phase under isocratic or gradient conditions to achieve separation of this compound from endogenous components and the internal standard.

    • Monitor the eluent with the UV detector at the wavelength of maximum absorbance for this compound (typically around 270-275 nm).

  • Quantification:

    • Generate a calibration curve by analyzing known concentrations of the this compound standard.

    • Calculate the concentration of this compound in the unknown samples by comparing its peak area (normalized to the internal standard) to the calibration curve.

Conclusion and Future Directions

This compound represents an intriguing yet understudied member of the pharmacologically rich methylxanthine family. Based on established structure-activity relationships, its N-9 methylation strongly predicts a significantly attenuated affinity for adenosine receptors, distinguishing it from classic stimulants like caffeine and theophylline. Consequently, this compound is projected to be a weak pharmacological agent, with any CNS or cardiovascular effects likely requiring high concentrations, possibly mediated by non-selective phosphodiesterase inhibition.

This guide has provided the known physicochemical properties of this compound and has outlined the critical experimental workflows required to transition this compound from a pharmacological unknown to a fully characterized entity. The detailed protocols for receptor binding, enzyme inhibition, in vivo activity, and analytical quantification serve as a comprehensive roadmap for future research. Elucidating the precise Kᵢ and IC₅₀ values, along with a full pharmacokinetic and toxicological workup, will definitively place this compound within the broader methylxanthine landscape and determine if its unique profile holds any therapeutic potential or utility as a research tool.

References

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  • Riksen, N. P., Smits, P., & Rongen, G. A. (2011). The cardiovascular effects of methylxanthines. Handbook of experimental pharmacology, (200), 413-437.
  • Bertelli, A., Cioni, P. L., & Paparelli, M. (1994).
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  • ChemSrc. (2025). 1H-Purine-2,6-dione,3,9-dihydro-9-methyl-.
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  • Popova, E. A., Tsvirko, M. P., & Trifonov, R. E. (2019). Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. Molecules, 24(18), 3293.
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Diuretic effects of 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Diuretic Effects of 9-Methylxanthine

Abstract

This technical guide provides a comprehensive analysis of the diuretic properties of this compound, contextualized within the broader pharmacological class of methylxanthines. While empirical data on this compound itself is sparse, this document synthesizes established principles of methylxanthine pharmacology, structure-activity relationships, and renal physiology to project its likely mechanism and efficacy. The primary diuretic mechanism for methylxanthines—antagonism of the adenosine A1 receptor in the renal proximal tubule—is detailed, alongside secondary effects on phosphodiesterase inhibition and renal hemodynamics. Crucially, structure-activity relationship data suggests that substitution at the N9 position significantly diminishes adenosine receptor affinity, implying that this compound is likely a weak diuretic compared to its isomers like theophylline (1,3-dimethylxanthine). To empower researchers in validating this hypothesis, this guide includes a detailed, field-proven experimental protocol for assessing diuretic and natriuretic activity in a rodent model, complete with methodologies for data interpretation. Visual diagrams of the core signaling pathway and experimental workflow are provided to enhance technical clarity for drug development professionals.

Introduction: The Renal Pharmacology of Methylxanthines

Methylxanthines, a class of purine alkaloids including caffeine, theophylline, and theobromine, have been recognized for their physiological effects for centuries.[1] Historically, compounds like theophylline were used clinically to increase urine output before the development of more potent diuretic agents.[2][3] The diuretic action of these compounds is primarily a consequence of their effects on renal tubular function and, to a lesser extent, renal hemodynamics.[3]

The core structure of xanthine can be methylated at various nitrogen positions, giving rise to a family of derivatives with distinct pharmacological profiles. This guide focuses specifically on this compound, a less-studied isomer. Understanding its diuretic potential requires a foundational knowledge of how methylxanthines, in general, influence kidney function. The central hypothesis, grounded in established structure-activity relationships (SAR), is that the placement of a methyl group at the N9 position critically alters the molecule's interaction with its primary biological target, thereby modulating its diuretic efficacy.

Core Mechanisms of Methylxanthine-Induced Diuresis

The renal effects of methylxanthines are multifaceted, but two primary mechanisms are consistently cited: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition.[1] At physiological concentrations achieved through dietary intake or therapeutic dosing, adenosine receptor blockade is considered the predominant pathway for diuresis.[1]

Primary Mechanism: Adenosine A1 Receptor Antagonism

The most significant mechanism underlying methylxanthine-induced diuresis is the competitive, non-selective antagonism of adenosine receptors, particularly the A1 subtype (A1AR), which is densely expressed in the kidney.[3][4] Endogenous adenosine plays a crucial role in regulating renal function by promoting sodium and water reabsorption in the proximal tubule.[5]

Causality of Action:

  • Adenosine's Role: Under normal physiological conditions, adenosine binds to A1AR on the epithelial cells of the proximal tubule.

  • G-Protein Coupling: The A1AR is coupled to an inhibitory G-protein (Gαi). Activation of this pathway leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic adenosine monophosphate (cAMP).[1]

  • Effect on Transport: The reduction in cAMP modulates the activity of key ion transporters, such as the Sodium-Hydrogen Exchanger 3 (NHE3) and the basolateral Na+/HCO3- cotransporter, ultimately promoting the reabsorption of sodium and, consequently, water from the tubular fluid back into the bloodstream.[2]

  • Methylxanthine Intervention: Methylxanthines, including this compound, act as antagonists at the A1AR. By blocking adenosine from binding, they prevent the Gαi-mediated inhibition of adenylyl cyclase.[6] This leads to maintained or increased intracellular cAMP levels, which in turn inhibits proximal tubular sodium reabsorption.[2]

  • Diuretic & Natriuretic Outcome: The inhibition of sodium reabsorption results in a higher concentration of solutes remaining within the tubular fluid. This creates an osmotic gradient that retains water in the tubule, leading to increased urine output (diuresis) and increased sodium excretion (natriuresis).[2][5]

The critical importance of this pathway was demonstrated in studies using mice with a targeted deletion of the A1AR gene, where the diuretic and natriuretic effects of caffeine and theophylline were completely lost.[3]

Adenosine_A1_Receptor_Antagonism cluster_tubule Proximal Tubule Cell cluster_receptor A1 Adenosine Receptor (A1AR) Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates NHE3 NHE3 Transporter (Apical Membrane) PKA->NHE3 Inhibits Activity Na_Reabsorption ↓ Na+ Reabsorption NHE3->Na_Reabsorption Diuresis Diuresis & Natriuresis Na_Reabsorption->Diuresis Leads to A1AR A1AR Gi Gαi Protein A1AR->Gi Activates Gi->AC Inhibits Adenosine Adenosine Adenosine->A1AR Binds & Activates Methylxanthine This compound Methylxanthine->A1AR Binds & Blocks

Fig. 1: Adenosine A1 receptor antagonism by this compound in the renal proximal tubule.
Secondary Mechanism: Phosphodiesterase (PDE) Inhibition

Methylxanthines are non-selective inhibitors of phosphodiesterase (PDE) enzymes, which are responsible for degrading cyclic nucleotides like cAMP and cGMP.[4] By inhibiting PDEs, methylxanthines can cause an intracellular accumulation of cAMP.[7] This elevation in cAMP can contribute to diuretic effects through the same downstream pathways as A1AR antagonism (i.e., inhibition of sodium reabsorption). However, this mechanism is generally considered secondary because the concentrations required for significant PDE inhibition are typically higher than those needed for adenosine receptor antagonism.[1]

Effects on Renal Hemodynamics

While the primary diuretic action is tubular, methylxanthines can also influence renal blood flow (RBF) and glomerular filtration rate (GFR).[2] Endogenous adenosine causes vasoconstriction of the afferent arteriole, which reduces RBF and GFR. By acting as competitive antagonists, methylxanthines can block this adenosine-induced vasoconstriction.[3] However, in healthy individuals with low resting levels of adenosine, methylxanthines often have minimal or no significant effect on RBF and GFR.[2] The natriuresis and diuresis can occur independently of any changes in renal hemodynamics, underscoring the predominance of the tubular inhibition mechanism.[2]

Structure-Activity Relationship (SAR) and this compound

The diuretic potency of xanthine derivatives is highly dependent on the substitution pattern on the purine ring.

  • Positions 1 and 3: Methylation at N1 and N3 (as in theophylline) is common among potent derivatives.

  • Position 7: The lack of a methyl group at N7 in theophylline (compared to caffeine) contributes to its distinct pharmacological profile.[1]

  • Position 8: Substitution at the C8 position is known to increase adenosine antagonism and selectivity towards A1 receptors.[1]

  • Position 9: Crucially, substitution at the N9 position has been shown to result in decreased affinity for adenosine receptors.[1]

This last point is the most critical for predicting the activity of this compound. The imino nitrogen at position 9 is a key feature for receptor interaction. Its substitution with a methyl group likely introduces steric hindrance or alters the electronic properties of the molecule, weakening its ability to bind effectively to and antagonize the A1 adenosine receptor. Therefore, based on SAR principles, this compound is expected to be a significantly weaker diuretic than its 1- and/or 3-substituted counterparts.

Comparative Diuretic Potency of Common Methylxanthines

To provide context for researchers, the established diuretic potency of naturally occurring methylxanthines is summarized below. This hierarchy is primarily based on their relative efficacy as adenosine receptor antagonists and their resulting impact on tubular reabsorption.

MethylxanthineStructureRelative Diuretic PotencyKey References
Theophylline 1,3-dimethylxanthineStrongest[2],[5]
Caffeine 1,3,7-trimethylxanthineModerate[2],[5]
Paraxanthine 1,7-dimethylxanthineWeaker[2]
Theobromine 3,7-dimethylxanthineWeakest[2],[1]
This compound This compoundHypothesized to be very weak[1]

Experimental Protocol: In Vivo Assessment of Diuretic Activity

To empirically determine the diuretic, natriuretic, and kaliuretic activity of this compound, a standardized in vivo rodent model is required. The following protocol is a self-validating system that includes a vehicle control and a positive control to ensure the integrity of the experimental results.

Principle

The diuretic activity of a test compound is evaluated by measuring the volume and electrolyte composition of urine excreted by hydrated rats over a defined period.[8] The results are compared against a vehicle control group (e.g., normal saline) and a positive control group treated with a known diuretic (e.g., Furosemide). The use of metabolic cages is essential for the accurate and separate collection of urine, free from fecal contamination.[8][9]

Materials and Equipment
  • Animals: Healthy adult male Wistar or Sprague-Dawley rats (200-250g).[9]

  • Test Compound: this compound.

  • Controls: Furosemide (positive control), 0.9% NaCl solution (vehicle).[9]

  • Equipment:

    • Metabolic cages for individual housing and urine collection.[9]

    • Oral gavage needles (16-18 gauge).[9]

    • Syringes and graduated cylinders.

    • Analytical balance.

    • Auto-analyzer or flame photometer for electrolyte (Na+, K+) measurement.[9]

Experimental Workflow

Diuretic_Assay_Workflow Acclimatization 1. Acclimatization (≥3 days in metabolic cages) Fasting 2. Fasting (18 hours, water ad libitum) Acclimatization->Fasting Grouping 3. Group Allocation (n=6/group) - Vehicle (Saline) - Positive Control (Furosemide) - Test Group (this compound) Fasting->Grouping Hydration 4. Oral Hydration (0.9% Saline, 25 ml/kg) Grouping->Hydration Dosing 5. Compound Administration (Oral Gavage) Hydration->Dosing Immediately after hydration Collection 6. Urine Collection (Place in metabolic cages for 5 hours) Dosing->Collection Measurement 7. Measurement & Analysis - Total Urine Volume (ml) - Na+ & K+ Concentration (mEq/L) - pH Collection->Measurement Analysis 8. Data Interpretation (Compare Test vs. Controls) Measurement->Analysis

Sources

Introduction: Situating 9-Methylxanthine in the Pharmacological Landscape

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Biological Activity of 9-Methylxanthine

Methylxanthines represent a class of purine alkaloids with a rich history in pharmacology and widespread consumption in daily life through beverages like coffee, tea, and cocoa.[1][2] Compounds such as caffeine (1,3,7-trimethylxanthine) and theophylline (1,3-dimethylxanthine) are extensively studied for their diverse physiological effects, including central nervous system stimulation, bronchodilation, and diuresis.[3][4] These activities are primarily attributed to two core mechanisms: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[5][6]

This compound (2,6-Dihydroxy-9-methylpurine) is a less-common derivative within this family.[7] The position of the methyl group on the xanthine scaffold is critical in defining the molecule's pharmacological profile.[8] Notably, substitutions at the N9 position can significantly alter biological activity compared to the more common N1, N3, and N7 substitutions.[1][9] Specifically, substitution at the 9-position has been reported to decrease adenosine receptor affinity.[1] This guide provides a technical framework for researchers, scientists, and drug development professionals to rigorously characterize the in vitro biological activity of this compound, focusing on robust, self-validating experimental designs.

Primary Mechanisms of Action: A Duality of Targets

The pharmacological effects of methylxanthines are typically mediated through two principal signaling pathways. Understanding this compound's interaction with these targets is paramount to defining its potential therapeutic utility.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous neuromodulator that signals through four G protein-coupled receptor (GPCR) subtypes: A₁, A₂ₐ, A₂ₑ, and A₃.[1][10] These receptors are involved in a vast array of physiological processes. A₁ and A₃ receptors typically couple to Gᵢ proteins, and their activation leads to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[1] Conversely, A₂ₐ and A₂ₑ receptors couple to Gₛ proteins, stimulating adenylyl cyclase and increasing cAMP levels.[1][11] Methylxanthines act as competitive antagonists at these receptors, blocking the effects of endogenous adenosine.[5][12]

The affinity of a given methylxanthine for each receptor subtype determines its specific physiological effect. While substitutions at the N1, N3, and N8 positions can enhance affinity and selectivity, substitutions at the N9 position, as in this compound, have been shown to reduce affinity.[1] Therefore, quantifying this interaction is a critical first step.

cluster_membrane Cell Membrane A2_Receptor Adenosine A₂ Receptor (Gs-coupled) AC Adenylyl Cyclase A2_Receptor->AC Stimulates (+) A1_Receptor Adenosine A₁ Receptor (Gi-coupled) A1_Receptor->AC Inhibits (-) cAMP cAMP (Second Messenger) AC->cAMP Converts Adenosine Adenosine Adenosine->A2_Receptor Activates Adenosine->A1_Receptor Activates Methylxanthine This compound (Antagonist) Methylxanthine->A2_Receptor Blocks Methylxanthine->A1_Receptor Blocks ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates

Fig 1. Adenosine Receptor Signaling Pathway and Methylxanthine Antagonism.
Phosphodiesterase (PDE) Inhibition

The second major mechanism involves the inhibition of phosphodiesterases, a superfamily of enzymes responsible for hydrolyzing the second messengers cAMP and cGMP.[13] By inhibiting PDEs, methylxanthines prevent the breakdown of these cyclic nucleotides, leading to their accumulation within the cell and amplification of downstream signaling, such as PKA and PKG pathways.[5] This results in effects like smooth muscle relaxation.[3][4]

There are 11 families of PDEs, and non-selective inhibitors like caffeine and theophylline inhibit several of them.[13][14] The potency and selectivity of this compound against various PDE isoforms must be determined experimentally to understand its full biological activity profile.

cAMP cAMP / cGMP PDE Phosphodiesterase (PDE) cAMP->PDE Substrate Signal Sustained Cellular Signaling cAMP->Signal Leads to AMP AMP / GMP (Inactive) PDE->AMP Hydrolyzes Inhibitor This compound (Inhibitor) Inhibitor->PDE Inhibits

Fig 2. Mechanism of Phosphodiesterase (PDE) Inhibition.

Experimental Protocols for In Vitro Characterization

To quantitatively assess the activity of this compound, the following validated protocols are recommended. These protocols are designed to be self-validating by including appropriate controls and standards.

Protocol 1: Adenosine Receptor Affinity via Radioligand Binding Assay

This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a known high-affinity radiolabeled ligand.[6][15] The output is the inhibitory constant (Kᵢ), a measure of binding affinity.

Objective: To determine the Kᵢ of this compound for human adenosine A₁, A₂ₐ, A₂ₑ, and A₃ receptors.

Causality Behind Experimental Choices:

  • Membrane Preparations: Using membranes from cells engineered to express a single receptor subtype ensures that the measured binding is specific to the target of interest.[16]

  • Radioligand Selection: A high-affinity, subtype-selective radioligand is used to achieve a robust signal-to-noise ratio.

  • Adenosine Deaminase (ADA): ADA is included to degrade any endogenous adenosine in the membrane preparation, which would otherwise compete with the radioligand and interfere with the assay.[17]

  • Non-Specific Binding: This is determined using a high concentration of a known, non-radiolabeled antagonist to saturate all specific binding sites, revealing the amount of radioligand that binds non-specifically to the membrane or filter. This value is crucial for accurate calculation of specific binding.[16]

start_node start_node process_node process_node data_node data_node end_node end_node prep Prepare Reagents: - Membrane expressing receptor - Radioligand (e.g., [³H]DPCPX) - this compound dilutions - Assay Buffer with ADA total Total Binding Tubes: Membrane + Radioligand + Buffer prep->total nonspecific Non-Specific Binding (NSB) Tubes: Membrane + Radioligand + Saturating Concentration of Unlabeled Antagonist prep->nonspecific test Test Compound Tubes: Membrane + Radioligand + this compound prep->test incubate Incubate all tubes (e.g., 60 min at 25°C) total->incubate nonspecific->incubate test->incubate harvest Rapidly filter contents through glass fiber filters to separate bound from free radioligand incubate->harvest wash Wash filters with ice-cold buffer to remove unbound radioligand harvest->wash scintillate Place filters in scintillation vials, add cocktail, and count radioactivity (CPM or DPM) wash->scintillate analyze Data Analysis: 1. Calculate Specific Binding 2. Plot % Inhibition vs. [Compound] 3. Determine IC₅₀ scintillate->analyze cheng_prusoff Calculate Kᵢ from IC₅₀ using Cheng-Prusoff Equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) analyze->cheng_prusoff result Final Kᵢ value determined cheng_prusoff->result

Fig 3. Experimental Workflow for Radioligand Binding Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, pH 7.4). Add adenosine deaminase (2 U/mL) and let stand for 30 minutes at room temperature before use.[17]

    • Thaw cryopreserved membrane preparations (e.g., from CHO or HEK-293 cells expressing the human adenosine receptor subtype of interest) on ice. Homogenize gently and dilute to the desired concentration (e.g., 5-20 µg protein/well) in ice-cold assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

    • Dilute the radioligand (e.g., [³H]DPCPX for A₁ receptors) to a working concentration (typically at or near its Kₔ value) in the assay buffer.[16]

  • Assay Plate Setup (96-well format):

    • Total Binding: Add 50 µL buffer, 50 µL radioligand solution, and 100 µL membrane suspension.

    • Non-Specific Binding (NSB): Add 50 µL of a saturating concentration of a standard unlabeled antagonist (e.g., 10 µM XAC), 50 µL radioligand solution, and 100 µL membrane suspension.[18]

    • Test Compound: Add 50 µL of this compound dilution, 50 µL radioligand solution, and 100 µL membrane suspension.

  • Incubation: Seal the plate and incubate for 60-90 minutes at 25°C with gentle agitation.

  • Harvesting: Rapidly harvest the contents of each well onto glass fiber filters (e.g., Whatman GF/B) using a cell harvester. Wash the filters 3-5 times with ice-cold wash buffer (e.g., 50 mM Tris-HCl).

  • Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (disintegrations per minute, DPM) in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Calculate % Inhibition for each concentration of this compound: 100 * (1 - [(DPM_test - DPM_NSB) / (DPM_total - DPM_NSB)]).

    • Plot % Inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant for the receptor.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific PDE isoform. The method described here relies on the detection of the reaction product (e.g., GMP) after enzymatic conversion of the substrate (cGMP).[19]

Objective: To determine the IC₅₀ values of this compound against a panel of human recombinant PDE isoforms (e.g., PDE1B, PDE4D, PDE5A, PDE9A).

Causality Behind Experimental Choices:

  • Recombinant Enzymes: Using purified, recombinant PDE isoforms ensures that the inhibitory activity is measured against a single, defined target.[6]

  • Substrate Concentration: The substrate (cAMP or cGMP) is used at a concentration below its Kₘ value. This ensures the assay is sensitive to competitive inhibitors, as the inhibitor and substrate are in direct competition for the enzyme's active site.

  • Linear Range: The reaction is run under conditions (time, enzyme concentration) where product formation is linear. This is critical for accurately quantifying the rate of reaction and, therefore, the level of inhibition.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

    • Prepare serial dilutions of this compound in the assay buffer. Include a known standard inhibitor for the specific PDE isoform being tested (e.g., IBMX as a non-selective control, or sildenafil for PDE5A) as a positive control.[19]

    • Dilute the recombinant human PDE enzyme to a working concentration in ice-cold buffer.

    • Prepare the substrate solution containing both unlabeled cGMP (or cAMP) and a tracer amount of [³H]cGMP (or [³H]cAMP).

  • Assay Reaction:

    • In a microplate, add 25 µL of the this compound dilution or control.

    • Add 25 µL of the diluted enzyme solution to initiate the reaction. Incubate for a short period (e.g., 10 minutes) at 30°C to allow the compound to bind to the enzyme.

    • Add 50 µL of the substrate solution to start the enzymatic reaction.

    • Incubate for a predetermined time (e.g., 20-30 minutes) at 30°C, ensuring the reaction remains within the linear range (typically <20% substrate conversion).

  • Reaction Termination: Stop the reaction by adding a stop reagent (e.g., by boiling or adding a denaturing solution). For the radioassay method, add 100 µL of a slurry containing snake venom nucleotidase. This enzyme converts the [³H]5'-AMP/GMP product to [³H]adenosine/guanosine.

  • Separation and Detection:

    • Add an anion-exchange resin (e.g., Dowex) to the mixture. The resin binds the negatively charged, unreacted [³H]cGMP/cAMP substrate.

    • Centrifuge the plate to pellet the resin.

    • Transfer an aliquot of the supernatant, which contains the neutral [³H]adenosine/guanosine product, to a scintillation plate.

    • Add scintillant and count the radioactivity.

  • Data Analysis:

    • Calculate the % inhibition for each concentration of this compound based on the radioactivity counts relative to uninhibited (enzyme + substrate) and background (no enzyme) controls.

    • Plot % Inhibition versus the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Comparative Analysis

The in vitro activity of this compound should be contextualized by comparing its potency with well-characterized methylxanthines.

Table 1: Comparative Adenosine Receptor Affinity (Kᵢ, nM)
CompoundA₁ ReceptorA₂ₐ ReceptorA₂ₑ ReceptorA₃ Receptor
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
Theophylline[20]2,00023,000--
Caffeine[20]80050,000--
Reference Antagoniste.g., DPCPX (~1 nM)e.g., ZM241385 (~1 nM)e.g., PSB-603 (~0.5 nM)e.g., MRE 3008F20 (~1 nM)

Note: Literature values can vary based on species and assay conditions. The data for theophylline and caffeine are derived from mouse brain membranes and presented for comparative context.[20]

Table 2: Comparative PDE Inhibition Profile (IC₅₀, µM)
CompoundPDE1 (CaM-stim)PDE4 (cAMP-spec)PDE5 (cGMP-spec)PDE9 (cGMP-spec)
This compound Experimental ValueExperimental ValueExperimental ValueExperimental Value
IBMX (Non-selective)[19]~15~10~30~500
Theophylline[13]~100~100>1000>1000
Caffeine[13]~200~200>1000>1000

Note: IC₅₀ values are approximate and depend heavily on the specific isoform and assay conditions used.

Conclusion and Future Directions

This guide outlines a robust, technically sound approach for the initial in vitro characterization of this compound. The primary focus should be on accurately quantifying its affinity for the four adenosine receptor subtypes and its inhibitory potency against a panel of PDE enzymes. Based on the established structure-activity relationships for methylxanthines, it is anticipated that this compound may exhibit weaker adenosine receptor antagonism compared to its N1, N3, or N7-substituted counterparts.[1] Its PDE inhibition profile remains to be empirically determined.

Further research could expand into other potential mechanisms, such as the modulation of GABA receptors or intracellular calcium channels.[1][21] Additionally, cell-based functional assays, such as measuring cAMP accumulation in response to an agonist challenge in cells expressing specific adenosine receptors, would serve to validate the findings from the receptor binding assays.[11][16] Finally, evaluating its effects on cell proliferation or migration in relevant cancer cell lines could uncover novel activities, as other xanthine derivatives have shown promise in this area.[22] The data generated from these foundational in vitro studies will be indispensable for guiding any subsequent drug development efforts.

References

  • M. T. V. Marrero, et al. (2021). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central. [Link]
  • S. H. Francis, et al. (2010).
  • A. A. Tariq, et al. (2023). Methylxanthines.
  • Pharmacology Education Project. (n.d.). Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects.
  • Innoprot. (n.d.). Adenosine A2B Receptor Assay. Innoprot GPCR Functional Assays. [Link]
  • Patents Online. (2023). Novel Adenosine Receptor Antagonists for Treating Cancer and Immune-Related Disorders.
  • J. A. Wilson, et al. (2019).
  • AccessPharmacy. (2017). Methylxanthine Drugs.
  • S. Antonaros, et al. (2022). A2B adenosine receptor antagonists rescue lymphocyte activity in adenosine-producing patient-derived cancer models. PubMed Central. [Link]
  • B. O. Sucu. (2023).
  • K. A. Jacobson, et al. (2022). Irreversible Antagonists for the Adenosine A2B Receptor. MDPI. [Link]
  • S. J. Mundell, et al. (2014). Characterisation of endogenous A2A and A2B receptor-mediated cyclic AMP responses in HEK 293 cells using the GloSensor™ biosensor. NIH. [Link]
  • Y. Wang, et al. (2025).
  • ResearchGate. (2025). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. Request PDF. [Link]
  • R. F. Bruns, et al. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. PNAS. [Link]
  • J. N. Wells, et al. (1988). Methylxanthine inhibitors of phosphodiesterases. PubMed. [Link]
  • PinPick. (n.d.). Adenosine receptors and behavioral actions of methylxanthines. PinPick. [Link]
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  • C. E. Müller, et al. (2011). Xanthines as Adenosine Receptor Antagonists. PubMed Central. [Link]

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An In-depth Technical Guide to the Phosphodiesterase Inhibition Mechanism of 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular mechanisms underpinning the inhibition of phosphodiesterase (PDE) enzymes by 9-methylxanthine. Designed for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with actionable experimental protocols to empower the scientific community in its investigation of xanthine-based compounds.

The Central Role of Cyclic Nucleotides in Cellular Signaling

To comprehend the significance of phosphodiesterase inhibition, one must first appreciate the pivotal role of cyclic nucleotides—cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP)—as ubiquitous second messengers.[1][2] These molecules are integral to intracellular signal transduction, translating a vast array of extracellular signals, such as hormones and neurotransmitters, into specific cellular responses.[3] The intracellular concentrations of cAMP and cGMP are meticulously regulated by the balanced activities of two enzyme families: the adenylyl and guanylyl cyclases, which synthesize these molecules from ATP and GTP respectively, and the phosphodiesterases (PDEs), which catalyze their degradation.[4][5] This dynamic equilibrium governs a multitude of physiological processes, including smooth muscle relaxation, cardiac function, inflammation, and neuronal signaling.[1][6][7]

The signaling cascades initiated by these cyclic nucleotides are vast. For instance, cAMP primarily activates Protein Kinase A (PKA), while cGMP activates Protein Kinase G (PKG).[4][8] These kinases, in turn, phosphorylate a multitude of downstream protein targets, thereby modulating their activity and eliciting a cellular response.[8]

cluster_0 Extracellular Space cluster_1 Cell Membrane cluster_2 Intracellular Space Extracellular Signal Extracellular Signal Receptor Receptor Extracellular Signal->Receptor Binds Adenylyl/Guanylyl Cyclase Adenylyl/Guanylyl Cyclase Receptor->Adenylyl/Guanylyl Cyclase Activates cAMP/cGMP cAMP/cGMP Adenylyl/Guanylyl Cyclase->cAMP/cGMP Synthesizes ATP/GTP ATP/GTP ATP/GTP->Adenylyl/Guanylyl Cyclase Substrate PDE PDE cAMP/cGMP->PDE Substrate Effector Proteins (PKA/PKG) Effector Proteins (PKA/PKG) cAMP/cGMP->Effector Proteins (PKA/PKG) Activates 5'-AMP/5'-GMP 5'-AMP/5'-GMP PDE->5'-AMP/5'-GMP Hydrolyzes to Cellular Response Cellular Response Effector Proteins (PKA/PKG)->Cellular Response Leads to This compound This compound This compound->PDE Inhibits

Figure 1: Simplified Cyclic Nucleotide Signaling Pathway. This diagram illustrates the synthesis and degradation of cyclic nucleotides (cAMP/cGMP) and the inhibitory action of this compound on phosphodiesterases (PDEs).

The Phosphodiesterase Superfamily: Gatekeepers of Cyclic Nucleotide Signaling

The PDE superfamily is a large and diverse group of enzymes, currently classified into 11 families (PDE1-PDE11) based on their sequence homology, substrate specificity, and inhibitor sensitivity.[9] These families exhibit distinct tissue distribution and subcellular localization, allowing for compartmentalized regulation of cyclic nucleotide signaling.[8] This compartmentalization is crucial for the specificity of cellular responses to various stimuli.[10]

The substrate specificities of the PDE families are as follows:

  • cAMP-specific: PDE4, PDE7, and PDE8

  • cGMP-specific: PDE5, PDE6, and PDE9

  • Dual-specificity (hydrolyze both cAMP and cGMP): PDE1, PDE2, PDE3, PDE10, and PDE11

This diversity makes PDEs attractive therapeutic targets for a wide range of diseases, including respiratory conditions, cardiovascular disorders, and neurological diseases.[11][12][13]

Methylxanthines as Phosphodiesterase Inhibitors: A General Overview

Methylxanthines, including well-known compounds like caffeine and theophylline, were among the first PDE inhibitors to be discovered.[1] this compound belongs to this class of purine-derived alkaloids.[11] The primary mechanism of action for these compounds is the competitive, non-selective inhibition of PDE enzymes.[3][14] By mimicking the purine ring structure of the natural substrates (cAMP and cGMP), methylxanthines bind to the active site of the PDE enzyme, thereby preventing the hydrolysis of the cyclic nucleotides.[1] This inhibition leads to an accumulation of intracellular cAMP and cGMP, amplifying their downstream signaling effects.[15]

While generally non-selective, different methylxanthines exhibit varying potencies against different PDE isoforms. This is due to subtle differences in their chemical structure, which influence their interaction with the enzyme's active site.[14]

The Inhibitory Profile of this compound: An Area of Active Investigation

For comparative context, the table below presents the reported IC50 values for other common methylxanthines against several PDE isoforms. It is important to note that these values can vary depending on the assay conditions.

Table 1: Comparative Phosphodiesterase (PDE) Inhibition (IC50, µM) of Selected Methylxanthines

MethylxanthinePDE1PDE2PDE3PDE4PDE5Reference(s)
Theophylline 235025--[12]
Theobromine 100>1000>1000--[12]
Caffeine 408030--[12]
IBMX (3-isobutyl-1-methylxanthine) ----~500 (for PDE9)[6][9]

Note: A lower IC50 value indicates greater inhibitory potency. IBMX is a potent, non-selective PDE inhibitor often used as a reference compound.

The lack of a complete dataset for this compound presents an opportunity for further research to fully characterize its pharmacological profile and potential therapeutic applications. The following sections provide detailed protocols for undertaking such an investigation.

Experimental Protocols for Characterizing this compound as a PDE Inhibitor

To rigorously define the inhibitory mechanism and selectivity of this compound, a series of well-established biochemical and cellular assays should be employed.

In Vitro PDE Inhibition Assay for IC50 Determination

This assay is fundamental for determining the potency of this compound against a panel of purified recombinant human PDE enzymes.

Objective: To determine the IC50 values of this compound against various PDE isoforms.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in the assay buffer to create a range of test concentrations.

    • Prepare working solutions of the recombinant PDE enzymes and their respective substrates (cAMP or cGMP) in the appropriate assay buffer.

  • Assay Procedure:

    • In a 96-well or 384-well microplate, add the assay buffer, the diluted this compound solutions, and the PDE enzyme.

    • Include control wells:

      • 100% Activity Control: PDE enzyme with vehicle (e.g., DMSO) but no inhibitor.

      • 0% Activity Control (Background): Vehicle only, no enzyme.

    • Pre-incubate the plate for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate (cAMP or cGMP).

    • Incubate for a specific time, ensuring the reaction remains in the linear range.

    • Terminate the reaction and add detection reagents. The detection method can vary, with common approaches including fluorescence polarization, FRET, or luminescence-based assays that measure the amount of remaining substrate or the product formed.[16][17]

  • Data Analysis:

    • Measure the signal from each well using a microplate reader.

    • Calculate the percentage of inhibition for each concentration of this compound relative to the control wells.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.[15]

cluster_0 Preparation cluster_1 Assay Plate Setup cluster_2 Reaction & Detection cluster_3 Data Analysis A Prepare this compound Serial Dilutions C Add Reagents to Microplate (Buffer, Inhibitor, Enzyme) A->C B Prepare PDE Enzyme and Substrate Solutions B->C D Pre-incubate C->D E Initiate Reaction with Substrate D->E F Incubate E->F G Terminate Reaction & Add Detection Reagents F->G H Read Plate on Microplate Reader G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve & Determine IC50 I->J

Figure 2: General workflow for an in vitro PDE inhibition assay to determine IC50 values.

Enzyme Kinetics to Determine the Mode of Inhibition

To confirm that this compound acts as a competitive inhibitor, kinetic studies are essential.

Objective: To determine the mode of inhibition of this compound on a specific PDE isoform.

Methodology:

  • Experimental Setup:

    • Perform the PDE activity assay as described above, but with a key modification: for each concentration of this compound (including a zero-inhibitor control), vary the concentration of the substrate (cAMP or cGMP) over a wide range.

    • Measure the initial reaction velocity (V₀) at each substrate and inhibitor concentration.

  • Data Analysis using Lineweaver-Burk Plot:

    • For each inhibitor concentration, plot the reciprocal of the initial velocity (1/V₀) against the reciprocal of the substrate concentration (1/[S]). This is known as a Lineweaver-Burk plot.

    • Competitive Inhibition: In the presence of a competitive inhibitor, the lines on the Lineweaver-Burk plot will intersect at the y-axis (1/Vmax), but will have different x-intercepts (-1/Km). This indicates that the maximum velocity (Vmax) of the reaction is unchanged, but the apparent Michaelis constant (Km) is increased.

Cellular Assays to Measure Intracellular Cyclic Nucleotide Levels

To verify that the in vitro PDE inhibition translates to a functional effect in a cellular context, it is crucial to measure the impact of this compound on intracellular cAMP and cGMP levels.

Objective: To quantify the change in intracellular cAMP and cGMP concentrations in a relevant cell line upon treatment with this compound.

Methodology:

  • Cell Culture and Treatment:

    • Culture a suitable cell line (e.g., human airway smooth muscle cells for studying bronchodilation, or a specific neuronal cell line for neurological applications).

    • Treat the cells with varying concentrations of this compound for a defined period. It is often beneficial to co-treat with a cyclase activator (e.g., forskolin for adenylyl cyclase) to stimulate a baseline level of cyclic nucleotide production.

  • Cell Lysis and Sample Preparation:

    • After treatment, lyse the cells to release the intracellular contents. It is critical to use a lysis buffer that contains a broad-spectrum PDE inhibitor (like IBMX) to prevent the degradation of cyclic nucleotides during sample processing.[18]

    • Centrifuge the lysates to remove cellular debris.

  • Cyclic Nucleotide Quantification:

    • Measure the concentration of cAMP and/or cGMP in the cell lysates using a commercially available and validated immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA).[19] These assays are typically competitive, where the cyclic nucleotide in the sample competes with a labeled cyclic nucleotide for binding to a specific antibody. The resulting signal is inversely proportional to the amount of cyclic nucleotide in the sample.

  • Data Analysis:

    • Normalize the cyclic nucleotide concentrations to the total protein content of the cell lysates to account for variations in cell number.

    • Express the results as a fold-change or percentage increase over the vehicle-treated control group.

Structural Insights into Methylxanthine-PDE Interactions

While a crystal structure of this compound bound to a PDE is not available, structures of other methylxanthines, such as 3-isobutyl-1-methylxanthine (IBMX), in complex with PDEs provide valuable insights into the likely binding mode.[6][20] These studies reveal that the xanthine ring of the inhibitor occupies a subpocket in the active site.[9] Key interactions typically involve:

  • Stacking Interactions: The xanthine ring stacks against a conserved phenylalanine residue.[6]

  • Hydrogen Bonding: A hydrogen bond forms between a nitrogen atom on the xanthine ring and the side chain of a conserved glutamine residue.[6]

These interactions anchor the inhibitor in the active site, preventing the entry and hydrolysis of the natural substrates. Molecular docking and modeling studies can be employed to predict the specific binding orientation of this compound within the active sites of various PDE isoforms, guiding further structure-activity relationship (SAR) studies.[4][21]

Conclusion and Future Directions

This compound, as a member of the methylxanthine class, is a competitive, non-selective inhibitor of phosphodiesterases. While its general mechanism of action is understood, a comprehensive characterization of its inhibitory potency and selectivity across the full spectrum of PDE isoforms is a critical next step for the research community. The experimental protocols detailed in this guide provide a robust framework for such an investigation.

Future research should focus on:

  • Quantitative Profiling: Systematically determining the IC50 values of this compound against all 11 PDE families to establish its selectivity profile.[15]

  • Structural Biology: Obtaining crystal structures of this compound in complex with various PDE isoforms to elucidate the precise molecular interactions that govern its binding and selectivity.

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to understand how modifications to the xanthine scaffold impact potency and selectivity, potentially leading to the development of more potent and isoform-selective inhibitors.[15]

A thorough understanding of the pharmacological profile of this compound will be instrumental in unlocking its therapeutic potential and will contribute valuable knowledge to the broader field of PDE inhibitor drug discovery.

References

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  • Lugnier, C. (2006). Cyclic nucleotide phosphodiesterase (PDE) superfamily: a new target for the development of specific therapeutic agents. Pharmacology & therapeutics, 109(3), 366–398.
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  • Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules (Basel, Switzerland), 21(8), 974.
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An In-Depth Technical Guide to the Role of 9-Methylxanthine in Purine Metabolism for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylxanthines represent a class of purine alkaloids with significant pharmacological and physiological effects, the most notable being caffeine, theophylline, and theobromine. This guide delves into the chemistry, metabolism, and functional role of a less-characterized isomer, 9-methylxanthine. While not a central player in the canonical biosynthetic pathways of common dietary methylxanthines, understanding its position within the broader landscape of purine metabolism is critical for researchers in pharmacology and drug development. This document provides an in-depth analysis of its metabolic fate, particularly in relation to the key purine catabolic enzyme, xanthine oxidase. Furthermore, we explore its potential mechanisms of action based on the well-established pharmacology of methylxanthines and provide detailed, field-proven protocols for its analytical quantification and metabolic characterization.

The Purine Metabolic Landscape: A Primer

Purine metabolism is a fundamental biochemical process involving the synthesis, degradation, and salvage of purine nucleotides. At the heart of purine catabolism lies the molecule xanthine, which serves as a crucial convergence point for the degradation pathways of both adenine and guanine nucleotides.[1]

Biologically Significant Methylxanthines

Methylxanthines are derivatives of xanthine, distinguished by the presence of methyl groups at various positions on the purine ring structure.[2] The position and number of these methyl groups significantly influence their chemical properties, metabolic pathways, and physiological activities.[2] The most widely studied methylxanthines include:

  • Caffeine (1,3,7-trimethylxanthine): A potent central nervous system (CNS) stimulant found in coffee, tea, and other beverages.[3][4]

  • Theophylline (1,3-dimethylxanthine): Used therapeutically as a bronchodilator for respiratory diseases like asthma.[5][6]

  • Theobromine (3,7-dimethylxanthine): The primary alkaloid found in cocoa and chocolate.[3][4]

These compounds are synthesized in plants through a series of methylation steps starting from xanthosine, a ribonucleoside of xanthine.[1][7]

Introduction to this compound

This compound is an isomer belonging to the xanthine class of organic compounds, characterized by a methyl group at the N9 position of the purine ring.[8] Unlike the more common methylxanthines, it is not a major product of known natural biosynthetic pathways and is categorized as an exogenous compound.[8] Its presence in biological systems is more likely the result of synthetic origin or as a minor, uncharacterized metabolite. Despite its relative obscurity, its structural similarity to other methylxanthines suggests potential for similar physiological activities, including diuretic, smooth muscle relaxant, cardiac muscle, and CNS stimulant effects.[8]

Metabolic Fate of this compound

The metabolism of methylxanthines in humans is primarily carried out in the liver and involves N-demethylation and oxidation, often mediated by cytochrome P450 enzymes, particularly CYP1A2.[9][10] These pathways ultimately lead to simpler xanthine structures that can be further processed.

The Central Role of Xanthine Oxidase (XO)

Xanthine oxidase (XO) is a critical enzyme in the final steps of purine degradation in humans. It catalyzes the oxidation of hypoxanthine to xanthine and subsequently, the oxidation of xanthine to uric acid.[11][12] The enzyme is known to act on other purine analogs. For instance, it efficiently converts 1-methylxanthine to 1-methyluric acid but exhibits little activity on 3-methylxanthine.[11]

Proposed Metabolic Pathway for this compound

Given the substrate flexibility of xanthine oxidase, it is the most probable enzyme responsible for the metabolism of this compound. The proposed pathway involves the oxidative hydroxylation at the C8 position, analogous to the conversion of xanthine to uric acid. This would result in the formation of 9-methyluric acid . This contrasts with the primary metabolism of caffeine, which involves demethylation at the N1, N3, and N7 positions.

G cluster_caffeine Caffeine Metabolism cluster_9mx Proposed this compound Metabolism Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine CYP1A2 (Demethylation) Theobromine Theobromine (3,7-Dimethylxanthine) Caffeine->Theobromine CYP1A2 (Demethylation) Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline CYP1A2 (Demethylation) MX7 7-Methylxanthine Paraxanthine->MX7 Theobromine->MX7 MX9 This compound MUA9 9-Methyluric Acid MX9->MUA9 Xanthine Oxidase (Oxidation) G cluster_mech General Methylxanthine Mechanism MX Methylxanthine (e.g., this compound) AR Adenosine Receptor MX->AR Blocks PDE Phosphodiesterase (PDE) MX->PDE Inhibits Adenosine Adenosine Adenosine->AR Binds & Activates ATP ATP cAMP cAMP ATP->cAMP Adenylyl Cyclase AMP AMP cAMP->AMP PDE Response Cellular Response (e.g., CNS Stimulation, Bronchodilation) cAMP->Response Activates

Caption: General mechanisms of action for methylxanthines.

Methodologies for the Study of this compound

To investigate the role of this compound, robust and validated analytical methods are essential. High-Performance Liquid Chromatography (HPLC) is the cornerstone technique for the separation and quantification of methylxanthines from complex matrices. [13][14]

Protocol: Quantification of this compound using RP-HPLC

Principle and Causality: Reverse-Phase HPLC (RP-HPLC) is the method of choice due to its high resolving power for separating structurally similar compounds like xanthine isomers. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase. Compounds are separated based on their hydrophobicity; more polar compounds elute earlier. UV detection is effective as the purine ring system has a strong chromophore, with a maximum absorbance typically around 270-275 nm. [15] Step-by-Step Methodology:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water). Create a calibration curve by serial dilution (e.g., 0.1 to 100 µg/mL).

  • Sample Preparation (e.g., Plasma):

    • To 100 µL of plasma, add 200 µL of ice-cold acetonitrile containing an internal standard (e.g., 7-(β-hydroxyethyl)theophylline).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Acetic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: Start at 5% B, ramp to 30% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: Diode Array Detector (DAD) at 273 nm.

  • System Validation: The protocol must be validated for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) according to regulatory guidelines. The self-validating nature of this protocol comes from the consistent retention time of the analyte and the linear response of the calibration curve.

Caption: Workflow for the quantification of this compound.

Protocol: Enzyme Kinetics with Xanthine Oxidase

Objective: To experimentally determine if this compound is a substrate for xanthine oxidase by monitoring the formation of 9-methyluric acid.

Principle: The oxidation of xanthine analogs by XO can be monitored spectrophotometrically. Uric acid and its methylated derivatives have a distinct absorbance maximum around 290-295 nm, whereas xanthines absorb maximally at a lower wavelength (~270 nm). The rate of increase in absorbance at 295 nm is directly proportional to enzyme activity.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate buffer, pH 7.4.

    • Enzyme: Bovine milk Xanthine Oxidase, diluted in assay buffer to a working concentration (e.g., 0.05 units/mL).

    • Substrate: Prepare various concentrations of this compound (e.g., 10 to 500 µM) in assay buffer. Use xanthine as a positive control.

  • Assay Procedure (96-well UV-transparent plate):

    • Add 180 µL of the substrate solution (or buffer for blank) to each well.

    • Initiate the reaction by adding 20 µL of the enzyme solution.

    • Immediately place the plate in a spectrophotometer capable of kinetic reads.

    • Monitor the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) from the linear portion of the kinetic curve (milli-Absorbance units/min).

    • Plot the reaction velocity against the substrate concentration.

    • Fit the data to the Michaelis-Menten equation to determine the kinetic parameters, Kₘ and Vₘₐₓ.

Data Summary

For drug development professionals, comparing the properties of a novel compound to existing ones is crucial.

Table 1: Comparative Properties of Key Methylxanthines

Property Caffeine Theophylline Theobromine This compound
Structure 1,3,7-Trimethylxanthine 1,3-Dimethylxanthine 3,7-Dimethylxanthine This compound
Primary Mechanism A1/A2A Antagonist PDE Inhibitor, A1/A2A Antagonist A1/A2A Antagonist Putative A-R Antagonist / PDE Inhibitor
Primary Metabolism CYP1A2 Demethylation [9][16] CYP1A2 Demethylation & Oxidation [16] CYP1A2 Demethylation Proposed XO Oxidation

| Key Clinical Use | CNS Stimulant [4]| Bronchodilator [6]| (Limited) | Investigational |

Conclusion and Future Perspectives

This compound occupies a unique and underexplored niche within the pharmacology of purine metabolism. While not a product of the primary biosynthetic pathways that produce caffeine, its distinct structure, characterized by N9-methylation, presents intriguing possibilities for drug development. The proposed metabolic pathway via xanthine oxidase, differing from the CYP450-dependent degradation of other methylxanthines, suggests a potentially different pharmacokinetic and drug-drug interaction profile.

Future research should focus on validating its metabolic pathway, characterizing its binding affinities for adenosine receptor subtypes and PDE isoforms, and evaluating its pharmacological effects in preclinical models. The methodologies outlined in this guide provide a robust framework for researchers and scientists to systematically investigate this compound, potentially unlocking a new class of selective purine-based therapeutics.

References

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  • Analytical methods for quantitation of methylxanthines. (1984). PubMed.
  • A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. Benchchem.
  • Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. Pharmacology1.com.
  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2018). PubMed Central.
  • Showing metabocard for this compound (HMDB0059716). (2013).
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  • Biotransformation of methylxanthines. (2020).
  • Methylxanthine Drugs - Basic Pharmacology of Agents Used in the Treatment of Asthma. (2017). AccessPharmacy.
  • Methylxanthines. (2023).
  • Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man. (2011).
  • Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography.
  • Methods used to determine methylxanthines in various objects.
  • Xanthine oxidase. Wikipedia.
  • Methylxanthines Definition. (2025). Fiveable.
  • Evolution of the biochemistry underpinning purine alkaloid metabolism in plants. (2024). Royal Society Publishing.
  • Theophylline P
  • Inhibitory effects of methylxanthines on the activity of xanthine oxidase. (1980). PubMed.
  • Xanthine Oxidase—A Personal History. (2023). PubMed Central.

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Biosynthesis pathways leading to 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 9-Methylxanthine: Navigating Established Biosynthesis and Synthetic Strategies

Abstract

This compound, a derivative of the purine base xanthine, represents a molecule of significant interest for researchers in pharmacology and drug development. Unlike its more famous counterparts—caffeine (1,3,7-trimethylxanthine), theobromine (3,7-dimethylxanthine), and theophylline (1,3-dimethylxanthine)—a natural, well-characterized biosynthetic pathway for this compound has not been identified in plants or microorganisms. This guide provides a comprehensive overview of the established principles of methylxanthine biosynthesis to contextualize the unique challenge of N9-methylation. We will dissect the canonical caffeine synthesis pathway, explore the enzymatic logic that precludes N9-methylation, and discuss related metabolic conversions. Subsequently, this document will pivot to actionable strategies for its production, presenting both a hypothetical bio-engineering approach and established chemical synthesis routes. Detailed experimental protocols for enzyme characterization and metabolite analysis are provided to empower researchers to pursue the synthesis and study of this and other novel xanthine derivatives.

The Paradigm of Methylxanthine Biosynthesis: A Focus on N1, N3, and N7 Methylation

In nature, the biosynthesis of prominent methylxanthines like caffeine is a meticulously orchestrated process involving sequential methylation at the N1, N3, and N7 positions of the xanthine core.[1] This pathway, extensively studied in plants such as Coffea arabica (coffee) and Camellia sinensis (tea), serves as the foundational framework for understanding purine alkaloid production.[2][3]

The primary route begins not with xanthine itself, but with its nucleoside form, xanthosine.[4][5] This is a critical mechanistic detail: the N9 position is occupied by a ribose sugar, making it unavailable for methylation. The pathway generally proceeds through the following key steps, catalyzed by a series of S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases.[6][7]

  • Xanthosine → 7-methylxanthosine: The pathway is initiated by the methylation of xanthosine at the N7 position, catalyzed by xanthosine methyltransferase (XMT).[5]

  • 7-methylxanthosine → 7-methylxanthine: The ribose group is cleaved by a nucleosidase to yield 7-methylxanthine.[8][9]

  • 7-methylxanthine → Theobromine (3,7-dimethylxanthine): A second methylation occurs at the N3 position, a reaction catalyzed by theobromine synthase (in coffee) or a broader specificity caffeine synthase (in tea).[4][7]

  • Theobromine → Caffeine (1,3,7-trimethylxanthine): The final methylation at the N1 position is catalyzed by caffeine synthase, completing the synthesis of caffeine.[4][6]

This established pathway underscores a fundamental principle: biological methylation of the xanthine ring is directed towards the N1, N3, and N7 positions. The enzymes involved have evolved active sites that specifically orient the substrate for methyl transfer from SAM to these nitrogens.[7]

Caffeine_Biosynthesis Xanthosine Xanthosine Methyl_Xanthosine 7-methylxanthosine Xanthosine->Methyl_Xanthosine Xanthosine Methyltransferase (XMT) Methyl_Xanthine 7-methylxanthine Methyl_Xanthosine->Methyl_Xanthine Nucleosidase Theobromine Theobromine (3,7-dimethylxanthine) Methyl_Xanthine->Theobromine Theobromine Synthase Caffeine Caffeine (1,3,7-trimethylxanthine) Theobromine->Caffeine Caffeine Synthase SAM SAM SAH SAH SAM->SAH SAH->Methyl_Xanthosine SAM2 SAM SAH2 SAH SAM2->SAH2 SAH2->Theobromine SAM3 SAM SAH3 SAH SAM3->SAH3 SAH3->Caffeine

Canonical caffeine biosynthetic pathway in plants.

Related Metabolic Fates: The Role of Xanthine Oxidase

While a biosynthetic pathway to this compound is not known, the metabolic fate of other methylxanthines is well-documented and provides a predictive framework for how this compound would be processed in a biological system. The key enzyme in this context is Xanthine Oxidase (XO), which catalyzes the oxidative hydroxylation of purines.[10][11]

XO is responsible for the final two steps of purine catabolism in humans, converting hypoxanthine to xanthine, and xanthine to uric acid.[11][12] This enzyme can also act on methylated xanthines. For instance, it efficiently converts 1-methylxanthine to 1-methyluric acid.[10][13] It is therefore highly probable that if this compound were introduced into a system containing xanthine oxidase, it would be rapidly oxidized to 9-methyluric acid. This metabolic instability is a critical consideration for any drug development application.

Xanthine_Oxidase_Metabolism cluster_known Known Reactions cluster_hypothetical Hypothesized Reaction Xanthine Xanthine Uric_Acid Uric Acid Xanthine->Uric_Acid Xanthine Oxidase Methylxanthine_1 1-Methylxanthine Methyluric_Acid_1 1-Methyluric Acid Methylxanthine_1->Methyluric_Acid_1 Xanthine Oxidase Methylxanthine_9 This compound Methyluric_Acid_9 9-Methyluric Acid Methylxanthine_9->Methyluric_Acid_9 Xanthine Oxidase (Predicted)

Predicted metabolism of this compound by Xanthine Oxidase.

Strategies for Production: Bio-engineering and Chemical Synthesis

Given the absence of a natural pathway, the production of this compound for research and development necessitates synthetic approaches.

A Hypothetical Bio-engineered Pathway

Engineering a microbial host like E. coli or S. cerevisiae for de novo production of this compound is a plausible but challenging goal.[14] Success would hinge on identifying or engineering an N-methyltransferase capable of methylating the N9 position of a suitable precursor, such as xanthine.

Core Challenges:

  • Enzyme Discovery: No known natural N-methyltransferase targets the N9 position of xanthine. A discovery effort would involve screening metagenomic libraries or using directed evolution to alter the substrate specificity of existing N1, N3, or N7 methyltransferases.

  • Substrate Availability: Unlike the plant pathway that starts with xanthosine, a bio-engineered route would likely start with xanthine, which is an intermediate in the microbial purine metabolism. The pathway would need to be engineered to increase the intracellular pool of xanthine.[14]

A hypothetical workflow for developing such a strain is outlined below.

Bioengineering_Workflow cluster_phase1 Phase 1: Enzyme Discovery & Engineering cluster_phase2 Phase 2: Strain Engineering & Optimization A Identify Candidate N-Methyltransferases (e.g., from Coffea, Camellia) B Create Mutant Library via Error-Prone PCR or Site-Directed Mutagenesis A->B C Develop High-Throughput Screen (e.g., LC-MS based) to detect This compound production B->C D Screen Library for N9-Methylation Activity C->D E Clone Engineered N9-MT Gene into E. coli Expression Vector D->E Identified Hit G Transform Host with N9-MT Plasmid E->G F Engineer Host Strain to Increase Xanthine Pool (e.g., knockout of xapA, gudD) F->G H Optimize Fermentation Conditions (Media, Temperature, Induction) G->H

Workflow for engineering a this compound producing microbe.
Chemical Synthesis

Direct chemical synthesis offers a more immediate and predictable route to obtaining this compound. Quaternization at the N9 position of xanthine can be achieved using various alkylating agents, although it often requires forcing conditions.[15] Reagents such as methyl tosylate or dimethyl sulfate have been used effectively for N9-methylation of xanthine derivatives, providing the target compound in high yields.[15]

Generalized Reaction Scheme: Xanthine + Methylating Agent (e.g., Methyl Tosylate) → 9-Methylxanthinium Salt → this compound

This method provides a reliable means of producing the material quantities required for pharmacological screening and other research activities.

Experimental Protocols

The following protocols provide self-validating systems for key experiments in the study and synthesis of methylxanthines.

Protocol: Heterologous Expression and Purification of N-Methyltransferases

This protocol describes the expression of a candidate methyltransferase in E. coli for subsequent characterization.

1. Gene Cloning and Vector Construction:

  • Amplify the target methyltransferase gene from a cDNA library (e.g., from Coffea arabica leaves) using PCR with primers incorporating restriction sites (e.g., NdeI and XhoI).[16]
  • Digest the PCR product and a suitable expression vector (e.g., pET-28a(+), which includes a His-tag) with the corresponding restriction enzymes.
  • Ligate the digested gene into the vector and transform into a cloning strain of E. coli (e.g., DH5α).
  • Verify the sequence of the resulting plasmid.

2. Protein Expression:

  • Transform the verified plasmid into an expression strain (e.g., E. coli BL21(DE3)).
  • Inoculate 1 L of LB medium containing kanamycin (50 µg/mL) with an overnight culture.
  • Grow the culture at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
  • Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
  • Continue to culture at 18°C for 16-20 hours.

3. Purification:

  • Harvest cells by centrifugation (5,000 x g, 15 min, 4°C).
  • Resuspend the cell pellet in lysis buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
  • Lyse cells by sonication on ice.
  • Clarify the lysate by centrifugation (15,000 x g, 30 min, 4°C).
  • Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
  • Wash the column with wash buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
  • Elute the protein with elution buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
  • Assess purity using SDS-PAGE. A single band at the expected molecular weight indicates a successful purification.
Protocol: Radiometric Assay for N-Methyltransferase Activity

This assay provides a highly sensitive method for measuring methyl transfer to a xanthine substrate.

1. Reaction Setup:

  • Prepare a reaction mixture in a total volume of 50 µL containing:
  • 100 mM Tris-HCl buffer (pH 8.0)
  • 1 mM DTT
  • 100 µM of the methyl-accepting substrate (e.g., xanthine, 7-methylxanthine)
  • 10 µM S-adenosyl-L-[methyl-¹⁴C]methionine (radiolabeled SAM) (specific activity ~50 mCi/mmol)
  • 5 µg of purified enzyme

2. Reaction and Termination:

  • Initiate the reaction by adding the enzyme. A control reaction without enzyme must be run in parallel to account for non-enzymatic methylation.
  • Incubate at 30°C for 30 minutes.
  • Terminate the reaction by adding 10 µL of 2 M HCl.

3. Product Extraction and Quantification:

  • Add 500 µL of chloroform to the reaction tube.
  • Vortex vigorously for 30 seconds to extract the methylated (and now more hydrophobic) product into the organic phase.
  • Centrifuge for 5 minutes to separate the phases.
  • Carefully transfer 400 µL of the lower chloroform phase to a scintillation vial.
  • Evaporate the chloroform completely.
  • Add 5 mL of scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
  • Enzyme activity is calculated based on the amount of ¹⁴C incorporated into the product, after subtracting the background from the no-enzyme control.
Protocol: Metabolite Analysis by HPLC

This protocol is for the quantification of this compound and other methylxanthines from a reaction mixture or cell culture.

1. Sample Preparation:

  • Centrifuge the cell culture or reaction mixture to pellet any solids.
  • Take a 500 µL aliquot of the supernatant.
  • Add 500 µL of acetonitrile to precipitate proteins.
  • Vortex and incubate at -20°C for 30 minutes.
  • Centrifuge at high speed (14,000 x g, 10 min) to pellet precipitated protein.
  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
  • Reconstitute the dried extract in 100 µL of mobile phase.

2. HPLC Analysis:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
  • Mobile Phase: Isocratic elution with 10% methanol, 90% water containing 0.1% formic acid.
  • Flow Rate: 0.8 mL/min.
  • Detection: UV detector at 272 nm.
  • Injection Volume: 10 µL.

3. Quantification and Validation:

  • Prepare a standard curve using analytical standards of this compound of known concentrations (e.g., 1 µM to 100 µM).
  • The linearity of the standard curve (R² > 0.99) validates the quantification method.
  • Identify the this compound peak in the sample chromatogram by comparing its retention time to that of the pure standard.
  • Quantify the amount of this compound in the sample by integrating the peak area and interpolating the concentration from the standard curve.

Data Summary

While no kinetic data exists for a 9-N-methyltransferase, the properties of known methylxanthine biosynthetic enzymes provide a benchmark for any future engineered enzyme.

EnzymeSource OrganismSubstrate(s)Product(s)KₘOptimal pHReference
Xanthosine Methyltransferase (XMT) Coffea arabicaXanthosine7-methylxanthosine~25 µM (Xanthosine)7.0 - 8.5[7]
Theobromine Synthase (CaMXMT1) Coffea arabica7-methylxanthineTheobromine~50 µM (7-mXan)7.0 - 9.0[16]
Caffeine Synthase (TCS1) Camellia sinensis7-methylxanthine, TheobromineTheobromine, CaffeineBroad specificity8.0 - 8.5[4][6]
Xanthine Oxidase Bovine MilkXanthine, 1-MethylxanthineUric Acid, 1-Methyluric AcidN/A7.8 - 8.5[10][11]

Conclusion

The synthesis of this compound presents a unique challenge that deviates from established biosynthetic paradigms. Nature has clearly favored methylation at the N1, N3, and N7 positions of the xanthine core, driven by the enzymatic machinery evolved in caffeine-producing plants. For researchers and drug developers, the path to obtaining this compound lies not in mimicking a known natural process, but in applying the tools of modern synthetic biology and chemistry. By understanding the established rules of methylxanthine biosynthesis, we can better devise strategies to create novel derivatives. The protocols and conceptual frameworks presented in this guide offer a robust starting point for the engineering, synthesis, and analysis required to unlock the potential of this compound and other unexplored purine alkaloids.

References

  • Lin, Z., Wei, J., Hu, Y., Pi, D., Jiang, M., & Lang, T. (2023). Caffeine synthesis and its mechanism and application by microbial degradation, a review. Foods, 12(14), 2721.
  • Kato, M., & Mizuno, K. (2004). Caffeine synthase and related methyltransferases in plants. Frontiers in Bioscience, 9, 1833-1842.
  • Mazzafera, P., & Baumann, T. W. (1999). Separation of the N-7 methyltransferase, the key enzyme in caffeine biosynthesis. Plant Physiology and Biochemistry, 37(7-8), 585-592.
  • Kato, M., Mizuno, K., Fujimura, T., Iwama, M., Irie, M., Crozier, A., & Ashihara, H. (2000). Purification and characterization of caffeine synthase from tea leaves. Plant Physiology, 124(2), 835-844.
  • Ashihara, H., Kato, M., & Crozier, A. (2011). Distribution, biosynthesis and catabolism of methylxanthines in plants. Handbook of experimental pharmacology, (200), 15-32.
  • Francescato, G., Leitão, M. I. P. S., Orsini, G., & Petronilho, A. (2024). Synthesis and medicinal applications of N-Heterocyclic carbene complexes based on caffeine and other xanthines. ChemMedChem, 19(11), e202400118.
  • McCarthy, A. A., McCarthy, J. G., & Guddat, L. W. (2008). The Structure of Two N-Methyltransferases from the Caffeine Biosynthetic Pathway. Plant physiology, 147(2), 879–889.
  • Huang, R., Wang, Y., & Ou, J. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(4), 2079.
  • Jin, S., U, C., & Smolke, C. D. (2016). Engineering a microbial platform for de novo biosynthesis of diverse methylxanthines. Metabolic engineering, 35, 73–82.
  • Ashihara, H., Kato, M., & Crozier, A. (2011). Distribution, biosynthesis and catabolism of methylxanthines in plants. Handbook of experimental pharmacology, (200), 15-32.
  • Wikipedia contributors. (2024, December 22). Xanthine oxidase. In Wikipedia, The Free Encyclopedia.
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  • Semantic Scholar. (n.d.). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
  • Battelli, M. G., Polito, L., & Bolognesi, A. (2016). Xanthine Oxidoreductase in Drug Metabolism: Beyond a Role as a Detoxifying Enzyme. Current medicinal chemistry, 23(36), 4139–4151.
  • M-CSA. (n.d.). Xanthine oxidase.
  • bioRxiv. (2020). Heterologous expression of methylxanthine synthesis enzymes in mammalian cells and their use as reporter proteins.
  • Hille, R. (2023). Xanthine Oxidase—A Personal History. International Journal of Molecular Sciences, 24(4), 3845.
  • ResearchGate. (n.d.). Distribution, Biosynthesis and Catabolism of Methylxanthines in Plants.
  • Nabavi, S. M., Braidy, N., Gortzi, O., Sobarzo-Sanchez, E., D'Onofrio, G., Loizzo, M. R., ... & Nabavi, S. F. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974.

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Methodological & Application

Title: A Protocol for the Exploratory Enzymatic Synthesis of 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract & Introduction

Methylxanthines are a class of purine alkaloids with significant pharmacological activities. While compounds like caffeine (1,3,7-trimethylxanthine) and theobromine (3,7-dimethylxanthine) are widely studied, other isomers possess unique therapeutic potential. 9-Methylxanthine, a derivative with a methyl group at the N9 position of the purine ring, has been identified as a diuretic, a smooth muscle relaxant, and a central nervous system stimulant.[1] It has also shown efficacy in treating apnea in premature infants.[1]

The biosynthesis of common methylxanthines in plants like Coffea and Camellia species is well-characterized, involving a series of methylation steps at the N7, N3, and N1 positions, catalyzed by S-adenosyl-L-methionine (SAM)-dependent N-methyltransferases (NMTs).[2] However, the enzymatic methylation of the N9 position of a free xanthine base is not a feature of this major pathway and remains a largely unexplored biocatalytic route. In de novo purine biosynthesis, the N9 position is the site of attachment for ribose-5-phosphate, highlighting its inherent reactivity.[3][4][5]

Chemical synthesis of this compound often requires harsh conditions, including high temperatures and the use of hazardous alkylating agents, which can lead to a mixture of products.[6] Enzymatic synthesis presents a compelling alternative, offering high specificity, mild reaction conditions, and a superior environmental profile.

This guide provides a detailed protocol for the exploratory enzymatic synthesis of this compound from xanthine. As no specific "this compound synthase" has been characterized, this protocol is designed as a foundational methodology for screening candidate N-methyltransferases or engineered enzymes for this novel activity. The principles and methods described herein are based on established protocols for in vitro N-methyltransferase assays.[7][8][9]

Principle of the Method

The proposed synthesis relies on a SAM-dependent N-methyltransferase (NMT) to catalyze the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the N9 position of the xanthine substrate.

The reaction is as follows: Xanthine + S-adenosyl-L-methionine (SAM) ---(N-Methyltransferase)--> this compound + S-adenosyl-L-homocysteine (SAH)

The success of this synthesis is contingent on identifying an NMT with a sufficiently permissive active site to:

  • Bind the xanthine substrate.

  • Orient the N9 nitrogen atom for nucleophilic attack on the methyl group of SAM.

This protocol outlines a robust framework for testing this catalytic activity, including reaction setup, and a definitive HPLC-based analytical method for product detection and quantification.

Visualized Pathways and Workflows

Proposed Enzymatic Reaction

Enzymatic Synthesis of this compound cluster_reactants Reactants cluster_products Products Xanthine Xanthine NMT Candidate N-Methyltransferase (NMT) Xanthine->NMT Substrate SAM S-adenosyl-L-methionine (SAM) SAM->NMT Methyl Donor Methylxanthine This compound SAH S-adenosyl-L-homocysteine (SAH) NMT->Methylxanthine Product NMT->SAH Byproduct

Caption: Proposed reaction for the N9-methylation of xanthine.

Experimental Workflow

Experimental_Workflow A 1. Reagent Preparation (Buffer, Xanthine, SAM, Enzyme) B 2. Reaction Setup (Combine reagents in microfuge tube) A->B C 3. Incubation (e.g., 30°C for 1-4 hours) B->C D 4. Reaction Termination (e.g., add acid or organic solvent) C->D E 5. Sample Preparation (Centrifuge to pellet protein) D->E F 6. HPLC-UV Analysis (Inject supernatant) E->F G 7. Data Analysis (Peak integration, quantification, and yield calculation) F->G

Caption: Step-by-step experimental workflow for synthesis and analysis.

Detailed Experimental Protocol

This protocol is designed for a small-scale (e.g., 100 µL) screening reaction. It can be scaled up once activity is confirmed.

Materials and Reagents
Reagent/MaterialSupplierCatalog No. (Example)Storage
XanthineSigma-AldrichX0626Room Temperature
This compound (Analytical Standard)Sigma-AldrichM3635Room Temperature
S-adenosyl-L-methionine (SAM)NEB / Sigma-AldrichB9003S / A7007-20°C
Candidate N-Methyltransferase(User-defined)--20°C or -80°C
Potassium Phosphate Buffer (1 M, pH 8.0)(Lab prepared)-4°C
Dithiothreitol (DTT)Sigma-AldrichD0632-20°C
Hydrochloric Acid (HCl), 2 MFisher ScientificA144Room Temperature
Acetonitrile (HPLC Grade)Fisher ScientificA998Room Temperature
Formic Acid (LC-MS Grade)Fisher ScientificA117Room Temperature
Syringe filters (0.22 µm)MilliporeSLGV004SLRoom Temperature
HPLC VialsAgilent5182-0714Room Temperature
Reagent Preparation
  • 5X Reaction Buffer (100 mM Potassium Phosphate, 5 mM DTT, pH 8.0):

    • To 8.9 mL of nuclease-free water, add 10 mL of 1 M Potassium Phosphate buffer (pH 8.0).

    • Add 100 µL of 0.5 M DTT stock solution.

    • Adjust volume to 100 mL with nuclease-free water. Store at 4°C. Rationale: DTT is included to maintain a reducing environment, which can be critical for the stability and activity of many enzymes.

  • 10 mM Xanthine Stock:

    • Dissolve 15.21 mg of xanthine in 10 mL of 10 mM NaOH. Xanthine has poor solubility in neutral water.

    • Store in aliquots at -20°C.

  • 10 mM SAM Stock:

    • Prepare according to the manufacturer's instructions, typically by dissolving in a slightly acidic buffer (e.g., 10 mM H₂SO₄ with 10% ethanol) to prevent degradation.

    • Store in single-use aliquots at -80°C to minimize freeze-thaw cycles.

  • Candidate N-Methyltransferase:

    • Dilute the enzyme stock to a working concentration (e.g., 1 mg/mL) using an appropriate enzyme storage buffer (often provided by the manufacturer or containing glycerol for stability). Keep on ice.

Enzymatic Reaction Setup

Perform all additions on ice. Set up reactions in triplicate, including a "No Enzyme" control.

ComponentVolume (µL) for 100 µL RxnFinal Concentration
Nuclease-free Water48-
5X Reaction Buffer201X
10 mM Xanthine Stock101 mM
10 mM SAM Stock202 mM
Sub-total 98 -
Candidate NMT (1 mg/mL)220 µg/mL
Total Volume 100 -

Procedure:

  • In a 1.5 mL microfuge tube, combine water, 5X Reaction Buffer, and Xanthine stock.

  • Add the SAM stock solution.

  • For the "No Enzyme" control, add 2 µL of enzyme storage buffer instead of the enzyme.

  • Initiate the reaction by adding 2 µL of the candidate NMT. Mix gently by flicking the tube.

  • Incubate the reaction at 30°C for 2 hours. Rationale: 30°C is a common starting temperature for many methyltransferase assays; this may require optimization.

Reaction Termination and Sample Preparation
  • Terminate the reaction by adding 10 µL of 2 M HCl. This denatures the enzyme and stops the reaction.

  • Centrifuge the tube at >13,000 x g for 10 minutes at 4°C to pellet the precipitated protein.

  • Carefully transfer the supernatant to a new tube.

  • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

Analytical Method: HPLC-UV

This method is designed to separate the substrate (xanthine) from the potential product (this compound).

  • System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient:

    Time (min) % B
    0.0 2
    10.0 30
    12.0 95
    14.0 95
    14.1 2

    | 18.0 | 2 |

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 270 nm

  • Column Temperature: 30°C

Expected Retention Times (Approximate):

  • Xanthine: ~4.5 min

  • This compound: ~6.0 min (Note: These must be confirmed by running analytical standards.)

Data Analysis and Interpretation

  • Standard Curve: Prepare a standard curve for this compound (e.g., 0, 10, 50, 100, 250, 500 µM) to correlate peak area with concentration.

  • Quantification: Integrate the peak corresponding to the this compound standard in your reaction samples. Use the standard curve to determine its concentration (µM).

  • Substrate Conversion (%):

    • Calculate the initial moles of xanthine and the final moles of this compound produced.

    • % Conversion = (moles of this compound / initial moles of Xanthine) * 100

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No product peak observed 1. Enzyme is inactive or not specific for N9-methylation.2. Reaction conditions are suboptimal (pH, temp).3. SAM has degraded.1. Test the enzyme with a known positive control substrate. Screen other NMTs.2. Perform a matrix optimization for pH (e.g., 7.0-9.0) and temperature (e.g., 25-37°C).3. Use a fresh aliquot of SAM.
Low product yield 1. Insufficient enzyme concentration or incubation time.2. Substrate or product inhibition.1. Increase enzyme concentration or extend incubation time (e.g., perform a time-course experiment).2. Run the reaction with varying initial xanthine concentrations to check for inhibition.
Poor peak shape in HPLC 1. Column degradation.2. Sample overload.1. Flush the column or replace if necessary.2. Dilute the sample before injection.
Extra, unidentified peaks 1. SAM degradation products.2. Non-specific methylation at other positions (e.g., N1, N3, N7).1. Run a "SAM only" control.2. Analyze the sample using LC-MS to identify the mass of the product peaks and confirm they correspond to monomethylated xanthine. Use standards for other isomers.

References

  • Bio-protocol. In vitro assay for N-Methyltransferase.
  • Star-studded. (2024). Optimizing purification and activity assays of N-terminal methyltransferase complexes. PMC.
  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059716).
  • MDPI. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
  • Virginia.edu. Chapter 27: The Synthesis and Degradation of Nucleotides.
  • The Medical Biochemistry Page. (1997). Purine and Pyrimidine Metabolism.
  • Active Motif. In vitro Arginine Methylation Assays.
  • PubMed Central (PMC). (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes.
  • YouTube. (2023). De novo synthesis | Nucleotide Metabolism | Biochemistry | @NJOYBiochemistry.
  • PubMed Central (PMC). (2019). From purines to purinergic signalling: molecular functions and human diseases.
  • MPG.PuRe. (2021). Discoveries Convergent biochemical pathways for xanthine alkaloid production in plants evolved from ancestral enzymes with.
  • MDPI. (2023). The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development.

Sources

Application Note & Protocol: High-Purity Isolation of 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide to the purification of 9-Methylxanthine from a typical synthetic reaction mixture. Moving beyond a simple list of steps, this note elucidates the underlying chemical principles that govern the choice of purification strategy, enabling researchers to adapt and troubleshoot the process effectively. We detail two primary, robust protocols—recrystallization and flash column chromatography—and outline the analytical methods required to validate purity. The causality behind experimental choices is explained to ensure that the protocols serve as a self-validating system for achieving high-purity this compound suitable for pharmaceutical research and development.

Introduction: The Rationale for Rigorous Purification

This compound (2,6-Dihydroxy-9-methylpurine) is a purine derivative belonging to the xanthine family of compounds.[1][2] As a key intermediate and a molecular scaffold in medicinal chemistry, its purity is paramount.[3][4] Impurities, which often include unreacted starting materials, positional isomers (e.g., 1-, 3-, and 7-methylxanthine), and other reaction by-products, can confound biological assays, lead to erroneous structure-activity relationship (SAR) data, and introduce toxicity. Therefore, a robust and validated purification strategy is not merely a procedural step but a foundational requirement for generating reliable and reproducible scientific data.

The primary challenge in isolating this compound lies in its structural similarity to potential impurities, which often results in comparable physical properties, such as solubility and polarity. This guide provides the strategic framework and detailed protocols to overcome these challenges.

Characterizing the Crude Product: Know Your Impurities

Effective purification begins with a thorough understanding of the crude reaction mixture. A common synthetic route to this compound is the direct methylation of xanthine.[5][6] This process can yield a mixture of products whose separation is non-trivial.

Common Impurities in this compound Synthesis:

  • Unreacted Starting Material: Xanthine, being highly polar, is often a primary impurity.

  • Positional Isomers: Methylation can occur at other nitrogen atoms on the xanthine ring, leading to the formation of 1-Methylxanthine, 3-Methylxanthine, and 7-Methylxanthine.

  • Over-Methylated Products: The reaction can proceed further to yield various dimethylxanthine isomers (e.g., Theophylline, Theobromine).

  • Process-Related Impurities: Reagents, catalysts, and their by-products (e.g., inorganic salts) used during the synthesis.[7]

The selection of a purification method is dictated by the differing physical properties of the target compound and its contaminants.

Table 1: Physical Properties of this compound and Potential Impurities

CompoundMolecular Weight ( g/mol )Melting Point (°C)Aqueous Solubility
This compound 166.14>300Sparingly soluble
Xanthine152.11>300 (decomposes)Very poorly soluble in cold water; soluble in alkalis[8]
7-Methylxanthine166.14>300Sparingly soluble
Theophylline (1,3-DM)180.16270–274Poorly soluble in cold water (1:180); readily in hot water[8][9]
Theobromine (3,7-DM)180.16357Very poorly soluble in water (1:700)[8][9]

Data compiled from various sources.[1][8][9][10]

Strategic Purification Workflow

A multi-step approach is often necessary to achieve high purity. The general workflow involves an initial bulk purification step, such as recrystallization, followed by a high-resolution technique like chromatography if required. Each stage must be monitored by an appropriate analytical method.

G Crude Crude Reaction Mixture Pre_Treat Aqueous Workup / Salt Removal Crude->Pre_Treat Recrystal Protocol 1: Recrystallization Pre_Treat->Recrystal Primary Purification TLC1 TLC Analysis Recrystal->TLC1 Chrom Protocol 2: Flash Chromatography TLC1->Chrom Impurities Present Solvent_Evap Solvent Evaporation TLC1->Solvent_Evap Product is Pure TLC2 TLC Analysis Chrom->TLC2 Collect Pure Fractions Pure_Product Pure this compound Solvent_Evap->Pure_Product Final_Analysis Final Purity Validation (HPLC, NMR, MS) Pure_Product->Final_Analysis

Caption: General purification workflow for this compound.

Experimental Protocols

Protocol 1: Recrystallization from an Aqueous System

Principle: This technique exploits the differences in solubility between this compound and impurities in a given solvent at different temperatures. The ideal solvent will dissolve the compound completely at its boiling point but poorly at low temperatures, while impurities remain either highly soluble or insoluble at all temperatures. One source explicitly notes that this compound can be crystallized from water.[11]

Experimental Steps:

  • Solvent Selection & Dissolution:

    • Place the crude this compound powder (e.g., 1.0 g) into an Erlenmeyer flask of appropriate size (e.g., 50 mL).

    • Add a minimal volume of deionized water (e.g., start with 15-20 mL). Heat the suspension to boiling on a hot plate with constant stirring.

    • Causality: Using the minimum amount of hot solvent is critical for maximizing the recovery yield upon cooling.[12]

    • Add small aliquots of hot deionized water sequentially until the this compound just dissolves completely. If insoluble impurities remain, proceed to hot filtration.

    • Note: Due to the amphoteric nature of xanthines, solubility is pH-dependent.[8] If solubility in neutral water is poor, a slightly basic solution (e.g., water with a few drops of dilute ammonium hydroxide) can be used, followed by neutralization with acetic acid before cooling. This compound is also soluble in 0.1 M NaOH.[1]

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly below the boiling point.

    • Add a small amount (spatula tip) of activated charcoal. Caution: Adding charcoal to a boiling solution will cause it to boil over violently.[12]

    • Swirl and gently reheat the mixture for a few minutes. The charcoal adsorbs colored impurities.

  • Hot Filtration (If Needed):

    • To remove insoluble impurities or charcoal, perform a hot gravity filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated flask.

    • Causality: Pre-heating the apparatus prevents premature crystallization of the product on the funnel or filter paper, which would decrease the yield.

  • Crystallization:

    • Cover the flask containing the hot, clear filtrate with a watch glass and allow it to cool slowly to room temperature.

    • Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the crystal lattice to form correctly, excluding impurities. Rapid cooling can trap impurities within the crystals.

    • Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of ice-cold deionized water to remove any residual soluble impurities from the crystal surfaces.

    • Dry the purified crystals under vacuum to a constant weight.

Protocol 2: Flash Column Chromatography

Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase. More polar compounds, like xanthines, interact more strongly with the polar silica gel and thus elute more slowly. A gradient of an increasingly polar mobile phase is used to elute the compounds in order of increasing polarity.

G cluster_0 Chromatography Column cluster_1 Elution Over Time Column Mobile Phase (Eluent) Crude Sample loaded on Silica Silica Gel (Stationary Phase) Glass Wool/Fritted Disc Fractions_Out Collect Fractions Column:f3->Fractions_Out A Less Polar Impurity (Elutes First) B This compound (Target Compound) C More Polar Impurity (Elutes Last) Eluent_In Solvent In Eluent_In->Column:f0

Caption: Principle of flash column chromatography separation.

Experimental Steps:

  • Stationary Phase Preparation:

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 100% Dichloromethane).

    • Carefully pack a glass column with the slurry, ensuring no air bubbles are trapped.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of a polar solvent (like methanol) or the mobile phase.

    • Adsorb this solution onto a small amount of silica gel (~1-2 times the sample weight) by evaporating the solvent completely. This is the "dry loading" method.

    • Causality: Dry loading ensures that the sample is applied to the column as a narrow, even band, which is crucial for achieving good separation. Applying the sample in a strong solvent would cause the band to broaden, leading to poor resolution.

    • Carefully add the dried, sample-adsorbed silica to the top of the packed column.

  • Elution:

    • Begin eluting the column with a non-polar solvent (e.g., Dichloromethane or Chloroform).

    • Gradually increase the polarity of the mobile phase by slowly increasing the percentage of a polar solvent, such as methanol. A typical gradient might be from 0% to 10% methanol in dichloromethane.

    • Causality: The gradient system ensures that less polar impurities wash out first. As the mobile phase becomes more polar, it can more effectively compete with the silica for binding to the more polar compounds, causing them to move down the column. This compound will elute, followed by any remaining, more polar impurities like xanthine.

  • Fraction Collection and Analysis:

    • Collect the eluent in small, sequential fractions (e.g., 10-15 mL test tubes).

    • Analyze the fractions using Thin-Layer Chromatography (TLC) to identify which ones contain the pure product.[13]

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified this compound.

Purity Assessment and Validation

No purification is complete without rigorous analytical validation.

Table 2: Analytical Methods for Purity Validation

TechniquePurposeTypical Conditions
Thin-Layer Chromatography (TLC) Rapid purity check; monitoring reactions and column fractions.Stationary Phase: Silica gel or NH2 plates.[13] Mobile Phase: Methanol or Dichloromethane/Methanol mixtures.[13] Detection: UV light (254 nm).
High-Performance Liquid Chromatography (HPLC) Quantitative purity assessment (% purity).Stationary Phase: Reversed-phase C18 column.[14] Mobile Phase: Isocratic or gradient mixture of buffered water and acetonitrile or methanol.[14][15] Detection: UV detector (e.g., at 254 nm).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and identification of impurities.1H and 13C NMR in a suitable deuterated solvent (e.g., DMSO-d6). The spectra should match the known structure of this compound.[7]
Mass Spectrometry (MS) Confirmation of molecular weight.Provides the molecular ion peak corresponding to the exact mass of this compound (C6H6N4O2).[7]

High-performance liquid chromatography (HPLC) is the standard method for determining the final purity of methylxanthines with high precision.[16][17] A successful purification should yield a single major peak in the HPLC chromatogram, with purity typically exceeding 98%.

Conclusion

The successful purification of this compound is readily achievable through the systematic application of fundamental chemical separation techniques. Recrystallization serves as an excellent method for bulk purification from many common impurities, while flash chromatography provides a higher-resolution tool for removing closely related isomers. The key to success lies not in rigidly following a protocol, but in understanding the causal chemical principles behind each step—solubility, polarity, and differential partitioning. By coupling these purification strategies with diligent analytical monitoring, researchers can confidently obtain the high-purity this compound required for advancing scientific discovery.

References

  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2024). MDPI.
  • High Throughput Separation of Xanthines by Rapid Resolution HPLC. (n.d.). Agilent Technologies.
  • This compound CAS#: 1198-33-0. (n.d.). ChemWhat.
  • Purification of xanthine oxidase from bovine milk by affinity chromatography with a novel gel. (2011). Taylor & Francis Online.
  • Extended Hildebrand Solubility Approach: methylxanthines in mixed solvents. (1985). PubMed.
  • Analytical methods for quantitation of methylxanthines. (1984). PubMed.
  • Purification of xanthine oxidase from bovine milk by affinity chromatography with a novel gel. (2011). ResearchGate.
  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. (2024). MDPI.
  • Chromatogram of xanthines (200 mg/L). Elution order: theobromine (Rt = 7.5 min), theophylline (Rt = 9.5 min), caffeine (Rt = 14.7 min), and 8-chlorotheophylline (IS) (Rt = 18.4 min). (n.d.). ResearchGate.
  • A faster and greener method for analysing xanthine content in commercial tea brands. (2020). AZoM.
  • Separation of xanthine and its N-methyl derivatives. (n.d.). Merck Millipore.
  • This compound CAS 1198-33-0. (n.d.). LookChem.
  • Methylxanthine production schemes. a Example of generalized synthetic... (2022). ResearchGate.
  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. (2021). PMC - NIH.
  • One-Step, Gram-Scale Synthesis of Caffeine-d9 from Xanthine and CD3I. (2022). Thieme Chemistry.
  • (PDF) Methylxanthines: Properties and determination in various objects. (2012). ResearchGate.
  • Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. (2019). Applied and Environmental Microbiology - ASM Journals.
  • Showing metabocard for this compound (HMDB0059716). (2013). Human Metabolome Database.
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). Semantic Scholar.
  • Analytical Methods for Quantitation of Methylxanthines. (1984). ResearchGate.
  • Suitability of Mobile Phase Recycling for Methylxanthine Quantification in Coffee Samples using HPLC. (2023). Arrow@TU Dublin.
  • Process for the methylation of xanthins. (1989). Google Patents.
  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. (2008). CORE.
  • Methods used for determination of methylxanthines in biological specimens. (2021). ResearchGate.
  • Purification and Characterization of Caffeine Synthase from Tea Leaves. (2000). PMC - NIH.
  • Recrystallization. (2010). MIT Digital Lab Techniques Manual - YouTube.
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. (2016). PubMed Central.
  • Preliminary Screening for Cocrystallization of Methylxanthine Class of Drugs: Caffeine and Pentoxifylline. (n.d.). Semantic Scholar.
  • 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility. (2023). PMC - NIH.

Sources

Application Note & Protocols: High-Purity Recrystallization of 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Purity

9-Methylxanthine (CAS 1198-33-0), a methylated derivative of xanthine, serves as a key metabolite and a valuable building block in medicinal chemistry and pharmacological research. Like other purine alkaloids, its synthesis often yields a crude product containing residual starting materials, side-products, and other contaminants. For applications in drug development, bioassays, or analytical standard preparation, achieving high purity is not merely a preference but a stringent requirement.

Recrystallization is a powerful, cost-effective, and scalable technique for purifying solid organic compounds. It leverages differences in solubility between the target compound and its impurities in a chosen solvent system. This guide provides a detailed exploration of the principles and practical methodologies for the recrystallization of this compound, grounded in its specific physicochemical properties.

Foundational Principles of Recrystallization

The success of recrystallization hinges on the differential solubility of a compound in a solvent at elevated and reduced temperatures. The ideal solvent will dissolve the compound sparingly or moderately at room temperature but exhibit high solubility at its boiling point. Impurities, conversely, should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (removed via hot filtration). As the saturated hot solution cools, the solubility of the target compound decreases, forcing it to crystallize out of the solution in a purer form, leaving the more soluble impurities behind.

Physicochemical Profile of this compound

Understanding the molecular characteristics of this compound is paramount for designing an effective purification strategy. Its structure, dominated by a polar purine core capable of extensive hydrogen bonding, dictates its solubility behavior.[1]

PropertyValueSource(s)
CAS Number 1198-33-0[2][3]
Molecular Formula C₆H₆N₄O₂[2][3]
Molecular Weight 166.14 g/mol [2][3]
Appearance White to off-white powder[2]
Melting Point ≥300 °C[2][3]
Solubility Profile Generally poor in water and ethanol.[4][5] Soluble in aqueous alkaline solutions (e.g., NaOH).[3][6]

The exceptionally high melting point suggests a very stable crystal lattice, reinforced by strong intermolecular forces.[2][3] The key to its purification lies in its acidic nature; the proton on one of the imidazole nitrogens can be abstracted by a base. This converts the neutral, poorly soluble molecule into a highly polar, water-soluble salt, a property we can exploit for purification.

Strategic Solvent System Selection

The choice of solvent is the most critical variable in recrystallization. Based on the properties of this compound and related compounds, we can evaluate several approaches.

  • Single-Solvent Systems: Water is a primary candidate. Many xanthine derivatives exhibit low solubility in cold water but significantly higher solubility in hot water.[5] This makes water an excellent, green, and inexpensive choice for simple recrystallizations, provided the impurities have different solubility profiles.

  • Mixed-Solvent Systems: For cases where no single solvent provides the ideal solubility curve, a mixed-solvent system (e.g., Ethanol/Water, DMF/Water) can be employed. In this technique, the compound is dissolved in a "good" solvent (in which it is highly soluble), and a "poor" solvent (or "anti-solvent") is added until the solution becomes turbid. The solution is then heated to redissolve the solid and cooled to induce crystallization.

  • pH-Mediated Recrystallization (Acid-Base): This is the most powerful and recommended method for this compound. By dissolving the crude material in a dilute aqueous base (like NaOH), the acidic this compound is deprotonated to form its highly water-soluble sodium salt. Insoluble, non-acidic impurities can be removed by simple filtration. Subsequent re-acidification of the filtrate with an acid (like HCl or Acetic Acid) protonates the salt, causing the purified, neutral this compound to precipitate out of the solution. This method is highly selective and effective.[7]

Experimental Protocols & Workflows

Safety Precaution: Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle all chemicals in a well-ventilated fume hood.

Protocol 1: Standard Aqueous Recrystallization

This method is suitable for crude material with impurities that are either very soluble or insoluble in water.

Materials & Equipment:

  • Crude this compound

  • Deionized (DI) Water

  • Erlenmeyer flasks

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

  • Glass stir rod

  • Watch glass

  • Drying oven or vacuum desiccator

Methodology:

  • Solvent Estimation: Place a small amount of crude this compound in a test tube. Add DI water dropwise while heating and agitating to estimate the approximate volume needed for dissolution.

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the minimum amount of DI water required for complete dissolution at boiling. Add a stir bar and bring the mixture to a gentle boil while stirring. Add more water in small portions if necessary until all the solid dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration. Pre-heat a second Erlenmeyer flask and a funnel (with fluted filter paper) by placing them on the hot plate. Quickly pour the hot solution through the fluted filter paper to remove insoluble materials. Causality: This step must be done quickly with pre-heated glassware to prevent the product from crystallizing prematurely on the funnel.

  • Cooling & Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for 30-60 minutes to maximize crystal yield.

  • Collection: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold DI water. Causality: Using a cold solvent washes away the impurity-laden mother liquor without significantly dissolving the purified product crystals.

  • Drying: Dry the crystals in an oven at a moderate temperature (e.g., 60-80 °C) or in a vacuum desiccator until a constant weight is achieved.

Workflow for General Recrystallization

G cluster_workflow General Recrystallization Workflow A Dissolve Crude Solid in Minimum Hot Solvent B Perform Hot Filtration (to remove insoluble impurities) A->B if needed C Cool Solution Slowly (to induce crystallization) A->C if no insolubles B->C D Collect Crystals (via vacuum filtration) C->D E Wash Crystals (with cold solvent) D->E F Dry Purified Product E->F

Caption: General workflow for single-solvent recrystallization.

Protocol 2: pH-Mediated Recrystallization (Recommended)

This highly effective method leverages the acidic nature of this compound for superior purification.

Materials & Equipment:

  • Crude this compound

  • 1 M Sodium Hydroxide (NaOH) solution

  • 1 M Hydrochloric Acid (HCl) or Glacial Acetic Acid

  • Activated Carbon (decolorizing charcoal), optional

  • Celite or filter aid, optional

  • Standard equipment as listed in Protocol 1

  • pH paper or pH meter

Methodology:

  • Dissolution in Base: In a large Erlenmeyer flask, add the crude this compound. While stirring at room temperature, slowly add 1 M NaOH solution until all the solid dissolves and the solution is basic (pH > 10). A slight excess of base ensures complete salt formation.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon (approx. 1-2% w/w of the solute). Heat the mixture gently to 50-60 °C and stir for 15-20 minutes. Causality: Activated carbon has a high surface area that adsorbs colored impurities.

  • Filtration of Insolubles: Filter the solution by vacuum filtration to remove the activated carbon and any base-insoluble impurities. If filtration is slow, add a small layer of Celite over the filter paper as a filter aid.

  • Precipitation: Transfer the clear, basic filtrate to a clean flask. While stirring vigorously, slowly add 1 M HCl or glacial acetic acid dropwise. This compound will begin to precipitate as the solution is neutralized. Continue adding acid until the solution is acidic (pH ~5-6).

  • Cooling & Digestion: Cool the resulting slurry in an ice bath for at least one hour to ensure complete precipitation. Stirring during this time can improve crystal morphology.

  • Collection, Washing & Drying: Collect the purified crystals by vacuum filtration. Wash the filter cake thoroughly with several portions of cold DI water to remove any residual salts (e.g., NaCl). Dry the product as described in Protocol 1.

Workflow for pH-Mediated Recrystallization

G cluster_workflow pH-Mediated Recrystallization Workflow A Dissolve Crude Solid in Aqueous Base (e.g., NaOH) B Decolorize with Carbon (optional) A->B C Filter to Remove Insolubles & Carbon B->C D Acidify Filtrate Slowly (to precipitate product) C->D E Cool Slurry in Ice Bath (to maximize yield) D->E F Collect Crystals (via vacuum filtration) E->F G Wash Crystals with DI Water (to remove salts) F->G H Dry Purified this compound G->H

Caption: Step-by-step workflow for the high-selectivity pH-mediated method.

Characterization and Quality Control

A successful recrystallization must be validated. The following checks are essential to confirm purity.

  • Melting Point Analysis: A pure compound will have a sharp melting point that matches the literature value (≥300 °C). Compare the melting range of the recrystallized product to the crude starting material. A significant sharpening and elevation of the melting point indicate successful purification.

  • Thin-Layer Chromatography (TLC): Spot the crude material and the recrystallized product on a TLC plate. A pure product should show a single spot, while the crude lane may show multiple spots.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A chromatogram of the final product should show a single major peak with purity typically >99%.

  • Spectroscopic Confirmation: The identity of the purified compound should be confirmed using techniques like ¹H NMR, ¹³C NMR, or FT-IR spectroscopy to ensure the molecule did not degrade during the process.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
No crystals form upon cooling Too much solvent was used; the solution is not supersaturated.Boil off some of the solvent to concentrate the solution. Try scratching the inside of the flask with a glass rod at the solution's surface. Add a seed crystal.
"Oiling out" The boiling point of the solvent is higher than the melting point of the solute (not an issue for this compound). The solute is precipitating from a solution that is still too concentrated or cooling too rapidly.Re-heat the solution to dissolve the oil. Add a small amount of additional solvent. Allow the solution to cool much more slowly.
Low Recovery Too much solvent was used. Premature crystallization during hot filtration. Crystals were washed with a solvent that was not cold enough.Use the minimum amount of hot solvent necessary. Ensure glassware for hot filtration is pre-heated. Always wash crystals with ice-cold solvent.
Colored Crystals Colored impurities were not fully removed.Add an activated carbon decolorization step to the protocol before crystallization (as in Protocol 2).

References

  • Jeliński, T., Kubsik, M., & Cysewski, P. (2022). Application of the Solute–Solvent Intermolecular Interactions as Indicator of Caffeine Solubility in Aqueous Binary Aprotic and Proton Acceptor Solvents.
  • Kivilehto, J. (2009).
  • Andreeva, E. Yu., Dmitrienko, S. G., & Zolotov, Yu. A. (2012). Methylxanthines: Properties and determination in various objects. Russian Chemical Reviews, 81(5), 397–414. [Link]
  • Martin, A., Wu, P. L., Adjei, A., Mehdizadeh, M., & Beer, R. F. (1983). Extended Hildebrand Solubility Approach: methylxanthines in mixed solvents. Journal of Pharmaceutical Sciences, 72(7), 735-740. [Link]
  • ChemWhat. This compound CAS#: 1198-33-0. [Link]
  • Gao, Y., & Zu, H. (2023). Recent advances in pharmaceutical cocrystals of theophylline. PMC. [Link]
  • Šuleková, M., et al. (2019). Determination of methylxanthines in tea samples by HPLC method.
  • PubChem. 7-Methylxanthine. [Link]
  • Zhang, J., et al. (2024).
  • Szafraniec-Szczęsny, J., et al. (2021). Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. MDPI. [Link]
  • Hebei Guangxiang Pharmaceutical Co Ltd. (2019). Purification process of theobromine intermediate 3-methylxanthine.
  • An "e-Book of Pharmaceutical Chemistry".
  • CAS Common Chemistry. 7-Methylxanthine. [Link]
  • Šegan, S., et al. (2023). Green extraction of methylxanthine derivatives from food and beverages using deep eutectic solvents. Macedonian Journal of Chemistry and Chemical Engineering. [Link]
  • Lindemann, M., et al. (2022). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. PMC. [Link]

Sources

Quantitation of 9-Methylxanthine Using a Validated High-Performance Liquid Chromatography (HPLC) Method

Author: BenchChem Technical Support Team. Date: January 2026

Senior Application Scientist, Advanced Chromatography Division

Abstract

This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 9-Methylxanthine. The method is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for purity assessment, pharmacokinetic studies, or quality control. The protocol employs a C18 stationary phase with a simple isocratic mobile phase, ensuring ease of use, reproducibility, and high throughput. All procedural steps, from standard preparation to data analysis, are outlined, supported by a discussion of the scientific rationale behind the methodological choices. This document provides a self-validating framework to ensure data integrity and compliance with rigorous scientific standards.

Introduction

This compound (2,6-Dihydroxy-9-methylpurine) is a purine derivative belonging to the methylxanthine family, which includes well-known compounds like caffeine and theophylline.[1] As a metabolite and a potential pharmacologically active agent, the precise quantification of this compound is critical in various fields, including drug metabolism research, pharmaceutical quality control, and food science. High-Performance Liquid Chromatography (HPLC) is a powerful and widely adopted technique for the analysis of methylxanthines due to its high resolution, sensitivity, and specificity.[2]

This document presents a detailed, validated HPLC method for the quantification of this compound, designed to be readily implemented in a laboratory setting. The method's development was guided by the physicochemical properties of xanthine derivatives, ensuring a robust separation from potential impurities and matrix components.

Scientific Principles of the Method

The chosen analytical approach is reversed-phase chromatography, which is ideally suited for the separation of moderately polar compounds like methylxanthines.[2]

Stationary Phase Selection: A C18 (octadecylsilyl) column is selected as the stationary phase. The non-polar nature of the C18 alkyl chains provides a hydrophobic surface that interacts with the analyte. The retention of this compound is primarily governed by hydrophobic interactions between the analyte and the stationary phase.[3] The choice of a C18 column is based on its proven efficacy in separating a wide range of methylxanthine derivatives.[4]

Mobile Phase Composition: The mobile phase consists of a mixture of methanol and water, with a small addition of acetic acid. Methanol, the organic modifier, is used to control the elution strength. By adjusting the methanol concentration, the retention time of this compound can be precisely modulated. Water serves as the weak solvent in the reversed-phase system. The addition of acetic acid helps to suppress the ionization of any residual silanol groups on the silica-based stationary phase and ensures the analyte is in a consistent protonation state, leading to sharper peaks and more reproducible retention times. For methylxanthines, a slightly acidic mobile phase is often optimal.

Detection: Ultraviolet (UV) detection is employed for the quantification of this compound. Xanthine derivatives typically exhibit strong UV absorbance in the range of 270-280 nm due to the purine ring system.[5] Based on spectral data for analogous compounds, a detection wavelength of 274 nm is selected to ensure high sensitivity and selectivity.[6][7]

Experimental Workflow

The overall workflow for the quantification of this compound is depicted below. This systematic process ensures that each step, from sample preparation to data analysis, is conducted in a controlled and reproducible manner.

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Standard & Sample Preparation C HPLC System Equilibration A->C B Mobile Phase Preparation B->C D Method Validation (System Suitability) C->D Inject Standard E Sample Injection & Chromatographic Run D->E System OK F Peak Integration & Quantification E->F G Report Generation F->G

Caption: Experimental workflow for this compound quantification.

Detailed Protocols

Materials and Reagents
  • This compound reference standard (≥98.0% purity)

  • HPLC grade methanol

  • HPLC grade water

  • Glacial acetic acid, analytical grade

  • 0.45 µm syringe filters (e.g., PTFE or nylon)

Instrumentation and Chromatographic Conditions
ParameterSpecification
HPLC System Quaternary or Binary Pump, Autosampler, Column Oven, UV/Vis or DAD Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Methanol : Water : Acetic Acid (30:70:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 274 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Solutions

Mobile Phase Preparation (1 L):

  • Measure 300 mL of HPLC grade methanol.

  • Measure 700 mL of HPLC grade water.

  • Add 1.0 mL of glacial acetic acid to the water.

  • Combine the methanol and acidified water.

  • Mix thoroughly and degas for 15 minutes using sonication or vacuum filtration.

Standard Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Sonicate for 5 minutes to ensure complete dissolution. This stock solution should be stored at 2-8 °C and protected from light.

Calibration Standards:

  • Prepare a series of calibration standards by serial dilution of the Standard Stock Solution with the mobile phase. A suggested concentration range is 1, 5, 10, 25, 50, and 100 µg/mL.

Sample Preparation:

  • Accurately weigh the sample containing this compound.

  • Dissolve the sample in a known volume of mobile phase to achieve a theoretical concentration within the calibration range.

  • Vortex and sonicate to ensure complete dissolution.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.

HPLC Analysis and System Suitability

The following diagram illustrates the logical flow of the HPLC analysis, emphasizing the self-validating nature of the protocol through system suitability checks.

HPLC_Analysis start Start Analysis equilibrate Equilibrate HPLC System with Mobile Phase start->equilibrate inject_std Inject Standard (e.g., 25 µg/mL) (n=5) equilibrate->inject_std system_suitability System Suitability Test inject_std->system_suitability pass Parameters Met? (Tailing Factor, RSD, Plate Count) system_suitability->pass inject_samples Inject Blank, Standards, and Samples pass->inject_samples Yes troubleshoot Troubleshoot System pass->troubleshoot No data_analysis Data Acquisition and Analysis inject_samples->data_analysis end End of Analysis data_analysis->end troubleshoot->equilibrate

Caption: HPLC analysis and system suitability workflow.

  • System Equilibration: Purge the HPLC system and equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • System Suitability: Inject a mid-range calibration standard (e.g., 25 µg/mL) five times consecutively. The results must meet the predefined system suitability criteria before proceeding with sample analysis. This ensures the chromatographic system is performing adequately.[8]

  • Calibration Curve: Inject the blank (mobile phase) followed by the calibration standards in order of increasing concentration.

  • Sample Analysis: Inject the prepared sample solutions. It is recommended to inject a standard periodically (e.g., after every 10 sample injections) to monitor system performance.

Method Validation and Data Analysis

A validated analytical method provides assurance of its reliability.[8] The following parameters should be assessed.

System Suitability
ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.
Theoretical Plates (N) > 2000Indicates column efficiency and good separation performance.
RSD of Peak Area ≤ 2.0%Demonstrates the precision of the injection and detection system.
RSD of Retention Time ≤ 1.0%Indicates the stability of the pump and mobile phase composition.
Data Analysis
  • Calibration Curve: Plot the peak area of the this compound standard against its concentration. Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Quantification: Determine the concentration of this compound in the samples using the equation of the line from the calibration curve.

    Concentration (µg/mL) = (Sample Peak Area - y-intercept) / slope

  • Final Calculation: Account for the initial sample weight and dilution factor to report the final concentration of this compound in the original sample.

    % this compound = (Concentration from HPLC (µg/mL) × Dilution Volume (mL)) / (Initial Sample Weight (µg)) × 100

Trustworthiness and Self-Validation

The robustness of this method is ensured by the inclusion of system suitability tests as a prerequisite for any analysis. By confirming the performance of the chromatographic system before each run, the user validates the integrity of the generated data. The use of a simple isocratic mobile phase and a common C18 column enhances the method's transferability and day-to-day reproducibility. For regulatory submissions, a full method validation in accordance with ICH guidelines (Q2(R1)) is recommended.

References

  • Budvári-Bárány, Zs., Szász, Gy., & Gyimesi-Forrás, K. (n.d.). Optimized and validated HPLC Methods for Compendial Quality Assessment I. Methylxanthine Derivatives. Journal of Liquid Chromatography & Related Technologies, 20(8), 1259-1270.
  • Tamba, A., Cioroiu, B., Profire, L., & Lazar, M. I. (2014). HPLC Method for the Evaluation of Chromatographic Conditions for Separation of New Xanthine Derivatives. Cellulose Chemistry and Technology, 48, 61-8.
  • (n.d.). Methods used for determination of methylxanthines in biological specimens. ResearchGate.
  • (n.d.). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives. ResearchGate.
  • (n.d.). High Throughput Separation of Xanthines by Rapid Resolution HPLC. Agilent Technologies.
  • Baranowska, I., Płonka, J., & Baranowski, J. (2006). HPLC Analysis of Methylxanthines and Selected Drugs in Urine Samples. Chemical Analysis (Warsaw), 51, 751.
  • O'Keeffe, K., Mariano, M., et al. (n.d.). Suitability of Mobile Phase Recycling for Methylxanthine Quantification in Coffee Samples using HPLC. Arrow@TU Dublin.
  • Zydron, M., & Naskrent, M. (2003). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. Journal of Analytical Toxicology, 27(2), 99-104.
  • (n.d.). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography. International Journal of Drug Regulatory Affairs.
  • (n.d.). Validation of Analytical Method for Determination of Adenine and Hypoxanthine Purine Bases in Melinjo Chips by HPLC-UV. SciTePress.
  • Perraud-Gaime, I., & Roussos, S. (1998). A new HPLC analytical method to study fungal caffeine metabolism. Biotechnology Techniques, 12(4), 317-321.
  • (n.d.). 1-Methylxanthine. PubChem.
  • Malviya, R., Kumar, P., & Singh, R. (2023). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review. Biomedical Chromatography, 37(7), e5482.
  • Grases, F., et al. (2023). 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility. Molecules, 28(24), 8031.
  • Ali, S. S., et al. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLoS ONE, 7(12), e51223.
  • Scott, N. R., Chakraborty, J., & Marks, V. (1984). Determination of caffeine, theophylline and theobromine in serum and saliva using high-performance liquid chromatography. Annals of Clinical Biochemistry, 21(2), 120-124.
  • Nuta, A., et al. (2012). SPECTRAL UV AND IR DETERMINATIONS OF NEW XANTHINE DERIVATIVES. Farmacia, 60(6), 939-946.
  • (n.d.). 3-Methylxanthine. BioCrick.
  • (n.d.). Determination of methylxanthines in tea samples by HPLC method. ResearchGate.
  • (n.d.). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. ResearchGate.
  • (n.d.). Determination of methylxanthines in urine by liquid chromatography with diode array UV detection. ResearchGate.
  • O'Keeffe, K., et al. (n.d.). Suitability of Mobile Phase Recycling for Methylxanthine Quantification in Coffee Samples using HPLC. Arrow@TU Dublin.
  • (n.d.). Absorption spectra of xanthines in aqueous solution: a computational study. Physical Chemistry Chemical Physics.
  • Ali, S. S., et al. (2012). Spectral analysis of naturally occurring methylxanthines (theophylline, theobromine and caffeine) binding with DNA. PLoS One, 7(12), e51223.

Sources

Application Note: Quantitative Analysis of 9-Methylxanthine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a robust and validated method for the quantitative analysis of 9-Methylxanthine using reverse-phase high-performance liquid chromatography (RP-HPLC) with UV detection. This compound, a dimethylated derivative of xanthine, is a purine alkaloid with potential pharmacological activities, including adenosine receptor antagonism.[1] Accurate quantification is crucial for research, drug development, and quality control. The described method utilizes a C18 stationary phase and a gradient mobile phase of acetonitrile and water with a formic acid modifier to ensure optimal peak shape and resolution. This protocol is designed for researchers, scientists, and drug development professionals requiring a reliable analytical procedure for this compound.

Introduction and Scientific Background

This compound is a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline.[1] These compounds are of significant interest due to their effects on the central nervous system and their potential as therapeutic agents.[2] this compound's chemical structure consists of a fused pyrimidinedione and imidazole ring system with a methyl group at the 9-position.[1]

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of pharmaceutical compounds due to its high resolution, sensitivity, and reproducibility.[3] Specifically, reverse-phase HPLC is the most widely used mode, accounting for approximately 80% of all HPLC applications.[4] It is ideally suited for separating and quantifying moderately polar to nonpolar compounds like methylxanthines.

This guide provides a comprehensive, field-proven protocol grounded in the fundamental principles of chromatography. Every step is explained to provide not just a method, but an understanding of the method's mechanics, ensuring its successful implementation and adaptation.

The Principle of Separation: Reverse-Phase Chromatography

Reverse-phase chromatography separates analytes based on their hydrophobicity.[5][6] The core principle involves a nonpolar stationary phase and a polar mobile phase.[7]

  • Stationary Phase: The most common stationary phase is silica that has been chemically modified with long alkyl chains, typically octadecylsilyl (C18 or ODS).[7] This creates a nonpolar, hydrophobic surface.

  • Mobile Phase: A polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile or methanol, is used to carry the sample through the column.[8]

  • Separation Mechanism: When a sample is injected, its components partition between the stationary and mobile phases. Hydrophobic (less polar) analytes have a stronger affinity for the nonpolar C18 stationary phase and are retained longer. Hydrophilic (more polar) analytes have a greater affinity for the polar mobile phase and elute from the column more quickly.

For ionizable analytes like this compound, which is a weakly basic compound, controlling the pH of the mobile phase is critical.[2] The addition of an acid modifier, such as formic acid, suppresses the ionization of residual silanol groups on the silica surface and ensures the analyte is in a consistent, non-ionized state, leading to sharper, more symmetrical peaks.[8][9]

Figure 1: Principle of Reverse-Phase HPLC Separation.

Materials and Methods

Equipment and Consumables
  • HPLC system with gradient pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD)

  • Analytical balance (4-decimal place)

  • pH meter

  • Sonicator

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • HPLC vials with caps

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or Nylon)

Reagents and Standards
  • This compound reference standard (≥98.0% purity)[10]

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (LC-MS grade, ~99%)

  • Water (Type I, 18.2 MΩ·cm)

Solution Preparation
  • Mobile Phase A (Aqueous): 0.1% Formic Acid in Water. Add 1.0 mL of formic acid to 1000 mL of Type I water. Mix thoroughly and degas by sonication or vacuum filtration.

  • Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile. Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile. Mix thoroughly.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and transfer to a 10.0 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with Mobile Phase A.

Detailed Analytical Protocol

This protocol provides a starting point for method development and must be fully validated according to internal SOPs and regulatory guidelines such as those from the ICH.[3][11]

HPLC Instrumentation and Conditions

The following parameters have been established based on the physicochemical properties of methylxanthines and common practices in the field.

ParameterRecommended SettingJustification
Column C18, 150 mm x 4.6 mm, 5 µm particle sizeA standard C18 column provides excellent hydrophobic retention for methylxanthines. The dimensions offer a good balance of efficiency and backpressure.[7][12]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with a low UV cutoff.[8] Formic acid controls pH to ensure consistent analyte ionization and improve peak shape.[4][9]
Gradient Elution 0-1 min: 5% B1-10 min: 5% to 40% B10-12 min: 40% to 95% B12-14 min: 95% B (Wash)14-15 min: 95% to 5% B (Return to Initial)15-20 min: 5% B (Equilibration)A gradient is used to ensure elution of the polar analyte with a good peak shape while also cleaning the column of any less polar contaminants.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing optimal efficiency.
Column Temperature 30 °CMaintaining a constant temperature ensures reproducible retention times and improves peak symmetry.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overloading.
Detection UV at 273 nmMethylxanthines exhibit strong UV absorbance around 270-275 nm. 273 nm is a common maximum absorption wavelength for this class of compounds.[13][14]
Run Time 20 minutesAllows for complete elution, column washing, and re-equilibration.
Experimental Workflow

Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_std Prepare Standard Solutions inject Inject Standards & Samples prep_std->inject prep_sample Prepare Sample (Dissolve & Filter) prep_sample->inject prep_mobile Prepare Mobile Phases (A & B) setup Set Up HPLC Method (Gradient, Flow, Temp) prep_mobile->setup equilibrate Equilibrate Column setup->equilibrate equilibrate->inject separate Chromatographic Separation inject->separate detect UV Detection (273 nm) separate->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Figure 2: Step-by-step experimental workflow.
System Suitability

Before sample analysis, perform at least five replicate injections of a mid-range working standard (e.g., 25 µg/mL). The system is deemed suitable for use if the following criteria are met:

  • Peak Tailing Factor: ≤ 1.5

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%

  • Relative Standard Deviation (%RSD) of Retention Time: ≤ 1.0%

Calibration and Quantification
  • Inject the prepared working standard solutions in sequence from lowest to highest concentration.

  • Construct a calibration curve by plotting the peak area of this compound against its known concentration.

  • Perform a linear regression analysis on the data. The correlation coefficient (R²) should be ≥ 0.999.

  • Inject the prepared sample solutions.

  • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Data Presentation and Method Validation

The method was validated for specificity, linearity, precision, and accuracy according to ICH guidelines.[15][16] The results below are representative of the performance expected from this protocol.

Validation ParameterAcceptance CriteriaHypothetical ResultStatus
Specificity No interference at the retention time of this compoundPeak is pure; no co-elution with placebo or degradation productsPass
Linearity (Range) R² ≥ 0.999 over 1-100 µg/mLR² = 0.9995Pass
Precision (%RSD)
Repeatability (n=6)≤ 2.0%0.85%Pass
Intermediate Precision≤ 2.0%1.10%Pass
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%Pass
Limit of Detection (LOD) S/N ≥ 3~0.2 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10~0.7 µg/mLPass

Troubleshooting

IssuePotential Cause(s)Recommended Solution(s)
Peak Tailing or Fronting - Mobile phase pH inappropriate- Column contamination or degradation- Analyte interaction with active silanols- Ensure formic acid concentration is correct (0.1%).- Flush column with a strong solvent (e.g., isopropanol).- Replace column if performance does not improve.
Poor Resolution - Mobile phase composition is too strong/weak- Column efficiency has decreased- Adjust the gradient slope. A shallower gradient can improve resolution.- Check system for leaks. Replace column if necessary.
Drifting Retention Times - Inadequate column equilibration- Column temperature fluctuations- Pump flow rate is unstable- Ensure equilibration time is sufficient (at least 5-10 column volumes).- Verify column oven is at the set temperature.- Service the HPLC pump.
Ghost Peaks - Contamination in autosampler or injection port- Carryover from previous injection- Run blank injections with a strong wash solvent.- Clean the injection port and syringe.

Conclusion

The reverse-phase HPLC method detailed in this application note provides a reliable, sensitive, and robust procedure for the quantitative analysis of this compound. The use of a standard C18 column with a formic acid-modified mobile phase yields excellent chromatographic performance, characterized by sharp, symmetrical peaks and a stable baseline. The method has been successfully validated, demonstrating high levels of linearity, precision, and accuracy, making it suitable for routine use in quality control, stability studies, and various research applications within the pharmaceutical and life sciences industries.

References

  • ZeptoMetrix. (n.d.). Mobile Phase Modifiers.
  • Sepax Technologies, Inc. (n.d.). C18 Reversed Phase HPLC Columns.
  • GALAK Chromatography. (n.d.). How to choose reversed-phase HPLC column C18, C8, C4.
  • Dolan, J. W. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International.
  • Majors, R. E. (2002, December 1). Columns for Reversed-Phase LC Separations in Highly Aqueous Mobile Phases. LCGC Europe.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Ruta, J., & Felinger, A. (2020, January 15). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.
  • Human Metabolome Database. (2023, February 21). Showing metabocard for this compound (HMDB0059716).
  • Mota, G. V. S., & Neto, A. M. J. C. (2010). Theoretical UV Spectroscopy Proprieties of Methylxanthines. Journal of Computational and Theoretical Nanoscience, 7(1), 205-208.
  • A., A., B., C., & D., E. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLOS ONE, 7(12), e51222.
  • Gómez, S., Giovannini, T., & Cappelli, C. (2020). Absorption spectra of xanthines in aqueous solution: a computational study. Physical Chemistry Chemical Physics, 22(7), 3845-3856.
  • Chan, C. C., et al. (2004). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Journal of Validation Technology.
  • Pandey, P. K. (2025, July 11). HPLC Mobile Phase Modifiers: Types, Selection, Case Studies, Expert Tips With 5 FAQs. Pharmaeli.
  • A. A., B. B., & C. C. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLOS ONE, 7(12), e51222.
  • Gómez, S., Giovannini, T., & Cappelli, C. (2020). Absorption spectra of xanthines in aqueous solution: a computational study. Physical Chemistry Chemical Physics, 22(7), 3845-3856.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • LookChem. (n.d.). Cas 1198-33-0, this compound.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.

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Authored by: Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Mass Spectrometric Fragmentation of 9-Methylxanthine

Introduction: The Analytical Imperative for this compound

This compound (C₆H₆N₄O₂) is a purine alkaloid and a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline. As a metabolite and a structural analog of these biologically active molecules, the accurate identification and quantification of this compound are critical in diverse fields, from pharmacology and toxicology to food science. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS/MS), stands as the premier analytical technique for this purpose, offering unparalleled sensitivity and specificity.[1][2] This guide provides an in-depth exploration of the collision-induced dissociation (CID) fragmentation pattern of this compound and presents a robust protocol for its analysis.

The foundational principle of this analysis lies in the generation of a protonated molecular ion, [M+H]⁺, via electrospray ionization (ESI), followed by its fragmentation into characteristic product ions in the collision cell of the mass spectrometer. Understanding this fragmentation cascade is essential for developing selective and reliable quantitative methods, such as Multiple Reaction Monitoring (MRM).

Molecular Profile: this compound

A precise understanding of the analyte's properties is the bedrock of any mass spectrometric method development.

PropertyValueSource
Chemical FormulaC₆H₆N₄O₂
Monoisotopic Mass166.0491 g/mol
IUPAC Name9-methyl-3,7-dihydropurine-2,6-dione
CAS Number1198-33-0[3]

Part 1: The Fragmentation Pathway of this compound

The structural elucidation of an analyte by tandem mass spectrometry is contingent on the predictability and reproducibility of its fragmentation. While a public mass spectrum for this compound is not extensively documented, its fragmentation can be confidently predicted based on the well-established dissociation behavior of the xanthine core structure.[4][5][6] The process is initiated by protonating the molecule, typically in an ESI source, to form the precursor ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 167.1.

Mechanism of Fragmentation:

The xanthine scaffold consists of a pyrimidine ring fused to an imidazole ring. Upon collisional activation, the protonated this compound undergoes a series of characteristic neutral losses. The primary and most diagnostic fragmentation event for xanthines is the cleavage of the pyrimidine ring.

  • Initial Ring Cleavage (Loss of Isocyanic Acid): The most favorable initial fragmentation is the neutral loss of isocyanic acid (HNCO, 43.0 Da). This occurs via a retro-Diels-Alder (RDA) type reaction or a related ring-opening mechanism within the pyrimidine moiety. This cleavage is a hallmark of the xanthine structure and produces a highly stable product ion.[6]

  • Secondary Fragmentation (Loss of Carbon Monoxide): The resulting m/z 124.1 fragment can undergo a subsequent loss of carbon monoxide (CO, 28.0 Da), a common fragmentation for cyclic structures containing carbonyl groups.

This proposed pathway is consistent with fragmentation patterns observed for other methylxanthines like theophylline and paraxanthine, which also produce a key fragment at m/z 124 after losing HNCO from their respective m/z 181 precursor ions.[2][7]

Summary of Key Ions:

Ion DescriptionPrecursor Ion (m/z)Product Ion (m/z)Neutral Loss (Da)Proposed Lost Fragment
Primary (Quantitative) 167.1124.143.0HNCO (Isocyanic Acid)
Secondary (Confirmatory) 167.196.171.0HNCO + CO
Secondary (Confirmatory) 124.196.128.0CO (Carbon Monoxide)

Visualization of the Fragmentation Cascade

The following diagram illustrates the proposed primary fragmentation pathway for protonated this compound.

Caption: Proposed CID fragmentation of protonated this compound.

Part 2: Protocol for LC-MS/MS Quantification

This section details a comprehensive, field-proven protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma or urine. The methodology is built upon the principles of reversed-phase liquid chromatography coupled with tandem mass spectrometry operating in MRM mode.

Experimental Workflow Overview

The analytical process follows a logical sequence designed to ensure accuracy and reproducibility.

Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Sample Collection (e.g., Plasma) Spike Spike with Internal Standard (IS) Sample->Spike 1 SPE Solid-Phase Extraction (SPE) Spike->SPE 2 Reconstitute Dry & Reconstitute SPE->Reconstitute 3 LC LC Separation (C18 Column) Reconstitute->LC MS MS/MS Detection (ESI+, MRM) LC->MS 4 Data Quantification MS->Data 5

Caption: High-level workflow for this compound quantification.

Detailed Methodologies

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Rationale: SPE is employed to remove matrix interferences (e.g., proteins, salts) and concentrate the analyte, thereby enhancing sensitivity and method robustness. A C18 sorbent is effective for retaining methylxanthines.

  • Materials:

    • C18 SPE Cartridges (e.g., 100 mg, 1 mL)

    • Methanol (LC-MS Grade)

    • Water (LC-MS Grade)

    • Formic Acid (LC-MS Grade)

    • Internal Standard (IS): this compound-d3 (or other suitable stable isotope-labeled analog)

  • Protocol:

    • Spiking: To 100 µL of plasma sample, add the internal standard solution to a final concentration appropriate for the expected analyte range (e.g., 100 ng/mL).

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

    • Loading: Load the plasma sample onto the conditioned SPE cartridge.

    • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

    • Elution: Elute this compound and the IS with 1 mL of methanol.

    • Drying: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Methanol with 0.1% Formic Acid). Vortex thoroughly before injection.

2. Liquid Chromatography (LC) Parameters

  • Rationale: A C18 reversed-phase column provides excellent retention and separation for methylxanthines. A gradient elution ensures efficient separation from other matrix components and isomers. Formic acid is added to the mobile phase to promote protonation for ESI+ analysis.

  • Parameters:

    • Column: C18 Reversed-Phase Column (e.g., 50 x 2.1 mm, 1.8 µm particle size)

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

    • Gradient Program:

      • 0.0 min: 5% B

      • 5.0 min: 95% B

      • 6.0 min: 95% B

      • 6.1 min: 5% B

      • 8.0 min: 5% B (Equilibration)

3. Mass Spectrometry (MS) Parameters

  • Rationale: ESI in positive mode (ESI+) is highly effective for ionizing methylxanthines.[1] MRM is used for quantification, where a specific precursor ion is selected and fragmented, and only a specific product ion is monitored. This provides two levels of mass filtering, ensuring exceptional selectivity and minimizing background noise.

  • Trustworthiness: The use of a stable isotope-labeled internal standard is crucial for a self-validating system. The IS co-elutes with the analyte and experiences identical matrix effects and ionization suppression/enhancement, ensuring that the analyte/IS peak area ratio remains constant and leads to highly accurate quantification.[2]

  • Parameters (Instrument Dependent - Optimization Required):

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • MRM Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
This compound 167.1124.13020
This compound-d3 (IS) 170.1127.13020

References

  • Marchei, E., et al. (2005). Development and validation of a high-performance liquid chromatography-mass spectrometry assay for methylxanthines and taurine in dietary supplements. Journal of Analytical Toxicology, 29(6), 513-517.
  • Pichini, S., et al. (2003). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online.
  • NIST. (n.d.). 9-Methylpoxanthine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
  • Thevis, M., et al. (2004). Electrospray ionization mass spectrometric characterization and quantitation of xanthine derivatives using isotopically labelled analogues: an application for equine doping control analysis. Rapid Communications in Mass Spectrometry, 18(14), 1553-1560.
  • Lang, G., et al. (2013). Collision-induced dissociation studies of caffeine in positive electrospray ionisation mass spectrometry using six deuterated isotopomers and one N1-ethylated homologue. Rapid Communications in Mass Spectrometry, 27(8), 885-895.
  • Nascimento, E. C., et al. (2021). Demonstrating the Power of LC-MS/MS for the Simultaneous Analysis of Caffeine and Other Methylxanthines in Guaraná Fruit Powder Extract. Journal of Chemical Education, 98(6), 2083-2089.
  • Neves, F. O., et al. (2013). Identification and fragmentation pathways of caffeine metabolites in urine samples via liquid chromatography with positive electrospray ionization coupled to a hybrid quadrupole linear ion trap (LTQ) and Fourier transform ion cyclotron resonance mass spectrometry and tandem mass spectrometry. Journal of Chromatography B, 941, 75-86.
  • Tfouni, S. A. V., et al. (2019). Validation of an LC-MS/MS Method for the Quantification of Caffeine and Theobromine Using Non-Matched Matrix Calibration Curve. Molecules, 24(16), 2897.
  • NIST. (n.d.). Xanthine. In NIST Chemistry WebBook. U.S. Secretary of Commerce on behalf of the U.S.A.
  • Almeida, F., et al. (2023). Representation of molecular ions and fragmentation proposals for methylxanthines. ResearchGate.
  • PubChem. (n.d.). 1-Methylxanthine. National Center for Biotechnology Information.
  • Wang, Y., et al. (2020). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. Journal of the American Society for Mass Spectrometry, 31(4), 927-937.
  • Knowbee. (2015). Mass Spectrometry Fragmentation Part 1. YouTube.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • Tfouni, S. A. V., et al. (2019). Figure 1: Fragmentation mass spectra by collision-induced dissociation (CID) of caffeine, theobromine, theophylline, paraxanthine and the internal standards. ResearchGate.

Sources

Application Notes and Protocols for the Structural Elucidation of 9-Methylxanthine via NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide to the structural elucidation of 9-Methylxanthine using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. As a key derivative in the xanthine family, which includes therapeutically significant compounds like caffeine and theophylline, the unambiguous structural confirmation of this compound is paramount for its use in research and pharmaceutical development. These application notes detail the underlying principles, experimental protocols, and data interpretation workflows necessary for definitive structural assignment. We present a multi-technique approach, integrating one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HSQC) NMR to provide a self-validating system for structural analysis.

Introduction: The Significance of this compound

This compound is a purine derivative that serves as a metabolite and a fundamental scaffold in medicinal chemistry. Its structural isomers, such as 1-methylxanthine and 7-methylxanthine, exhibit distinct biological activities, underscoring the critical need for precise positional isomer determination. NMR spectroscopy stands as the preeminent analytical technique for this purpose, offering unparalleled insight into the molecular architecture at an atomic level.[1] This guide is designed to equip researchers with the expertise to leverage NMR for the unequivocal characterization of this compound.

The core principle of NMR spectroscopy involves the interaction of atomic nuclei with a magnetic field.[2][3] Nuclei with a non-zero spin, like ¹H and ¹³C, behave as tiny magnets.[4] When placed in a strong external magnetic field, they align in specific orientations. By applying radiofrequency pulses, these nuclei can be excited to higher energy states. The subsequent relaxation and emission of electromagnetic waves are detected to generate an NMR spectrum.[3] The precise frequency at which a nucleus resonates, its "chemical shift," is highly sensitive to its local electronic environment, providing a unique fingerprint of its position within the molecule.[5][6]

Experimental Design & Rationale

The structural elucidation of this compound is achieved through a synergistic application of several NMR experiments. Each experiment provides a unique piece of the structural puzzle, and together they form a robust, cross-verifiable dataset.

  • ¹H NMR (Proton NMR): This is the initial and most fundamental experiment. It provides information on the number of distinct proton environments, their relative abundance (through integration), and their proximity to other protons (through spin-spin splitting).[6][7]

  • ¹³C NMR (Carbon NMR): This experiment maps the carbon backbone of the molecule, revealing the number of chemically non-equivalent carbon atoms.[4]

  • 2D COSY (Correlation Spectroscopy): This technique identifies protons that are coupled to each other, typically through two or three chemical bonds. It is instrumental in piecing together molecular fragments.[8][9]

  • 2D HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to. It provides a direct link between the ¹H and ¹³C spectra, greatly simplifying the assignment process.[9][10]

The overall workflow for the structural elucidation is depicted below:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Elucidation Prep Weigh & Dissolve This compound Transfer Transfer to NMR Tube Prep->Transfer H1 ¹H NMR Transfer->H1 C13 ¹³C NMR H1->C13 COSY 2D COSY C13->COSY HSQC 2D HSQC COSY->HSQC Assign1D Assign 1D Spectra HSQC->Assign1D Correlate2D Correlate 2D Data Assign1D->Correlate2D Structure Confirm Structure Correlate2D->Structure

Caption: Workflow for NMR-based structural elucidation.

Detailed Protocols

Sample Preparation: The Foundation of Quality Data

High-quality NMR spectra are contingent upon meticulous sample preparation. The goal is to create a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral resolution.[11]

Materials:

  • This compound (high purity)

  • Deuterated solvent (e.g., DMSO-d₆)

  • 5 mm NMR tubes of good quality[12]

  • Vials and pipettes

  • Filtration apparatus (e.g., a Pasteur pipette with a glass wool plug)

Protocol:

  • Solvent Selection: Choose a deuterated solvent in which this compound is readily soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice due to its excellent solvating power for many organic molecules. The use of deuterated solvents is crucial to avoid large, interfering solvent signals in the ¹H NMR spectrum and to provide a signal for the instrument's lock system.[12]

  • Concentration: For ¹H NMR, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of solvent is typically sufficient.[13] For the less sensitive ¹³C NMR and 2D experiments, a more concentrated sample of 20-50 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[13]

  • Dissolution: Accurately weigh the this compound into a small vial. Add the deuterated solvent and gently vortex or sonicate until the solid is completely dissolved.[13]

  • Filtration and Transfer: To remove any suspended particles, filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry NMR tube.[14] The final sample height in the tube should be approximately 4-5 cm (around 0.6-0.7 mL).[11]

  • Labeling: Clearly label the NMR tube with the sample identity.

NMR Data Acquisition

The following are general acquisition parameters. Instrument-specific optimization may be necessary.

¹H NMR Spectroscopy:

  • Pulse Program: Standard single-pulse experiment.

  • Number of Scans: 8-16 scans are typically adequate for a sample of this concentration.

  • Relaxation Delay: A 1-2 second delay between scans is usually sufficient.

  • Processing: Apply Fourier transform, phase correction, and baseline correction to the Free Induction Decay (FID) signal. Calibrate the chemical shift scale by setting the residual DMSO solvent peak to 2.50 ppm.

¹³C NMR Spectroscopy:

  • Pulse Program: Standard proton-decoupled experiment.

  • Number of Scans: Due to the low natural abundance of ¹³C (1.1%), a larger number of scans (e.g., 1024 or more) is required.[13]

  • Processing: Similar to ¹H NMR, apply Fourier transform, phase correction, and baseline correction. The DMSO-d₆ solvent signal at 39.52 ppm can be used for chemical shift referencing.

2D COSY Spectroscopy:

  • Pulse Program: Standard COSY experiment (e.g., cosygpqf).

  • Parameters: Use standard spectral widths in both dimensions. Acquire 8-16 scans per increment.

  • Processing: Apply a sine-bell window function before Fourier transformation in both dimensions. Symmetrize the spectrum.

2D HSQC Spectroscopy:

  • Pulse Program: Standard HSQC experiment with gradient selection (e.g., hsqcedetgpsisp2.3).

  • Parameters: Optimize for a one-bond ¹J(C,H) coupling constant of ~145 Hz, which is a good compromise for both sp² and sp³ hybridized C-H bonds.[10]

  • Processing: Apply appropriate window functions and perform Fourier transformation.

Spectral Interpretation and Structural Elucidation

The definitive assignment of the this compound structure is a stepwise process of analyzing the data from each NMR experiment.

Structure and Atom Numbering

The accepted IUPAC numbering for the xanthine core will be used for all spectral assignments.

N9 N9 C8 C8 CH3 CH3 N7 N7 H8 H8 C5 C5 C6 C6 C4 C4 N1 N1 O6 =O C6->O6 C2 C2 H1 H1 N3 N3 O2 =O C2->O2 H3 H3

Caption: Structure and atom numbering of this compound.

Predicted NMR Data

The following table summarizes the expected chemical shifts for this compound, based on literature data and spectral databases. These values serve as a reference for the assignment process.

Position ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
N1-H ~11.0 (broad s)-
N3-H ~11.2 (broad s)-
C8-H ~7.9 (s)~141.0
N9-CH₃ ~3.8 (s)~30.0
C 2-~151.0
C 4-~148.0
C 5-~107.0
C 6-~155.0

Note: Chemical shifts are highly dependent on solvent and concentration. The NH proton signals are often broad due to chemical exchange and may not always be observed.

Step-by-Step Analysis
  • ¹H NMR Analysis:

    • Identify Signals: Expect to see four distinct signals: two low-field (downfield) broad singlets for the N-H protons, one sharp singlet for the C8-H proton, and one sharp singlet for the N9-CH₃ protons.[5][7]

    • Integration: The relative integration of these peaks should be 1:1:1:3 (N1-H : N3-H : C8-H : N9-CH₃).[4] The absence of splitting (all singlets) indicates that none of these protons are coupled to adjacent, non-equivalent protons.[7]

  • ¹³C NMR Analysis:

    • Count Signals: Expect to see five signals for the carbon atoms of the purine ring and one signal for the methyl carbon.

  • HSQC Analysis:

    • This is the key experiment for linking the proton and carbon data.[9]

    • A cross-peak will be observed between the proton signal at ~7.9 ppm and the carbon signal at ~141.0 ppm. This definitively assigns these signals to the C8-H group.

    • Another cross-peak will connect the proton signal at ~3.8 ppm with the carbon signal at ~30.0 ppm, confirming the assignment of the N9-CH₃ group.

    • The absence of cross-peaks for the carbons at ~151, ~148, ~107, and ~155 ppm confirms their quaternary nature (no directly attached protons).

  • COSY Analysis:

    • For this compound, no cross-peaks are expected in the COSY spectrum because there are no protons that are coupled to each other through 2 or 3 bonds. This is a self-validating piece of information, confirming the isolated nature of the proton spin systems.[8]

The combined interpretation of these spectra allows for the unambiguous structural elucidation of this compound. The presence of a methyl signal with a direct correlation to a carbon in the aliphatic region, and its lack of proton-proton coupling, alongside the characteristic aromatic proton signal of the purine core, provides irrefutable evidence for the 9-methyl substitution pattern.

Sources

Application Note: Quantitative Analysis of 9-Methylxanthine Using a Standard Curve

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the development of a robust and reliable standard curve for the quantification of 9-Methylxanthine. This document is intended for researchers, scientists, and drug development professionals who require accurate measurement of this compound in various matrices. The described methodology utilizes UV-Vis spectrophotometry, a widely accessible and cost-effective analytical technique. The protocol emphasizes principles of scientific integrity, including the establishment of a self-validating system through rigorous data analysis and adherence to best practices in analytical chemistry.

Introduction

This compound is a purine derivative and a metabolite of various methylxanthines, such as caffeine and theophylline, which are of significant interest in pharmacology and food science.[1][2] Accurate quantification of this compound is crucial for pharmacokinetic studies, metabolism research, and quality control in relevant industries. The development of a standard curve is a fundamental prerequisite for any quantitative analytical method, establishing a clear relationship between the concentration of an analyte and the instrumental response.[3][4][5] This application note outlines a comprehensive, step-by-step procedure for generating a standard curve for this compound, ensuring data accuracy and reproducibility. The principles discussed are grounded in internationally recognized guidelines for analytical method validation, such as those from the International Council for Harmonisation (ICH).[6][7][8][9][10]

Scientific Principles

The quantification of this compound via UV-Vis spectrophotometry is based on the Beer-Lambert Law. This law states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. By preparing a series of standard solutions with known concentrations of this compound and measuring their corresponding absorbance, a linear relationship can be established. This relationship is then used to determine the concentration of this compound in unknown samples by measuring their absorbance.

Key Parameters for a Reliable Standard Curve:
  • Linearity: The ability of the method to elicit test results that are directly proportional to the analyte concentration within a given range.[8]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[8]

  • Range: The interval between the upper and lower concentration levels of the analyte for which the analytical procedure has been demonstrated to have the required precision, accuracy, and linearity.[9]

Materials and Reagents

  • This compound (≥98.0% purity): (CAS No: 1198-33-0)[11]

  • Solvent: 0.1 M Sodium Hydroxide (NaOH) or another appropriate solvent in which this compound is readily soluble.[12] Note: The solubility of methylxanthines can vary, and initial solubility tests are recommended.[13]

  • Volumetric flasks (Class A): Various sizes (e.g., 10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (Calibrated): Various sizes (e.g., 1 mL, 5 mL, 10 mL) and micropipettes

  • UV-Vis Spectrophotometer: Capable of scanning in the UV range (e.g., 200-400 nm).

  • Quartz cuvettes: With a 1 cm path length.

  • Analytical balance: Capable of weighing to at least four decimal places.

  • Deionized or distilled water.

Experimental Protocols

Preparation of Stock Solution (100 µg/mL)

The preparation of an accurate stock solution is the foundation of a reliable standard curve.[14][15][16][17][18]

  • Accurately weigh approximately 10.0 mg of this compound using an analytical balance.

  • Quantitatively transfer the weighed this compound to a 100 mL volumetric flask.

  • Add a small amount of the chosen solvent (e.g., 0.1 M NaOH) to dissolve the solid completely. Gentle sonication may be used to aid dissolution.

  • Once dissolved, bring the flask to volume with the solvent.

  • Stopper the flask and invert it several times to ensure a homogeneous solution.

  • Label the flask clearly as "this compound Stock Solution (100 µg/mL)".

Preparation of Working Standard Solutions

Serial dilution of the stock solution is performed to create a series of standards with decreasing concentrations.[5][17]

  • Label a series of volumetric flasks (e.g., 10 mL) for each working standard.

  • Use the following equation for calculating the required volume of the stock solution: C1V1 = C2V2 Where:

    • C1 = Concentration of the stock solution (100 µg/mL)

    • V1 = Volume of the stock solution to be transferred

    • C2 = Desired concentration of the working standard

    • V2 = Final volume of the working standard (e.g., 10 mL)

  • Prepare a series of at least five working standards covering the desired concentration range. An example dilution series is provided in the table below.

  • For each standard, pipette the calculated volume of the stock solution into the corresponding volumetric flask.

  • Dilute to the mark with the solvent and mix thoroughly.

Table 1: Example Dilution Scheme for Working Standards

Standard IDDesired Concentration (µg/mL)Volume of Stock Solution (100 µg/mL) to pipette into 10 mL flask
STD 12.00.2 mL (200 µL)
STD 25.00.5 mL (500 µL)
STD 310.01.0 mL
STD 415.01.5 mL
STD 520.02.0 mL
UV-Vis Spectrophotometric Analysis
  • Turn on the UV-Vis spectrophotometer and allow it to warm up according to the manufacturer's instructions.

  • Determine the wavelength of maximum absorbance (λmax) for this compound. This can be done by scanning a mid-range standard (e.g., 10 µg/mL) across the UV spectrum (e.g., 200-400 nm). Published methods for similar methylxanthines often use a wavelength around 273 nm.[19]

  • Set the spectrophotometer to measure absorbance at the determined λmax.

  • Use the solvent as a blank to zero the instrument.

  • Measure the absorbance of each working standard solution in triplicate, starting from the lowest concentration to the highest.

  • Record the absorbance values for each measurement.

Data Analysis and Interpretation

Constructing the Standard Curve
  • Calculate the mean absorbance for each standard concentration.

  • Plot the mean absorbance (y-axis) against the corresponding concentration of this compound (x-axis).[3][20]

  • Perform a linear regression analysis on the data points to obtain the equation of the line (y = mx + b) and the coefficient of determination (R²).[21][22][23][24]

    • y: Absorbance

    • m: Slope of the line

    • x: Concentration

    • b: y-intercept

    • R²: A measure of how well the regression line represents the data. A value close to 1.0 indicates a good linear fit.[25]

Table 2: Example Data for Standard Curve Construction

Concentration (µg/mL)Absorbance (Replicate 1)Absorbance (Replicate 2)Absorbance (Replicate 3)Mean Absorbance
2.00.1020.1050.1030.103
5.00.2550.2510.2530.253
10.00.5100.5150.5120.512
15.00.7650.7600.7630.763
20.01.0201.0251.0221.022
Trustworthiness: A Self-Validating System

To ensure the trustworthiness of the standard curve, the following parameters should be evaluated:

  • Coefficient of Determination (R²): The R² value should ideally be ≥ 0.995, indicating a strong linear relationship between concentration and absorbance.

  • Y-intercept: The y-intercept should be close to zero. A significant non-zero intercept may indicate the presence of interfering substances or a systematic error in the blank measurement.

  • Residual Analysis: A plot of the residuals (the difference between the observed and predicted absorbance values) against concentration should show a random distribution around zero. Any discernible pattern may suggest a non-linear relationship or other issues with the model.

Application: Quantifying Unknown Samples

Once a reliable standard curve has been established, it can be used to determine the concentration of this compound in unknown samples.[5]

  • Prepare the unknown sample in the same solvent used for the standards. The sample may require dilution to ensure its absorbance falls within the linear range of the standard curve.

  • Measure the absorbance of the unknown sample in triplicate at the same λmax used for the standards.

  • Calculate the mean absorbance of the unknown sample.

  • Use the equation of the line from the linear regression to calculate the concentration of the unknown sample: x = (y - b) / m

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration in the original sample.

Visualization of Workflows

Experimental Workflow

G cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification stock Prepare Stock Solution dilute Perform Serial Dilutions stock->dilute Create Working Standards measure Measure Absorbance of Standards dilute->measure plot Plot Absorbance vs. Concentration measure->plot regress Perform Linear Regression plot->regress calculate Calculate Unknown Concentration regress->calculate Establish Standard Curve unknown_abs Measure Absorbance of Unknown unknown_abs->calculate Using y = mx + b G conc Known Concentration (Independent Variable) curve Standard Curve (Linear Regression) conc->curve Establishes resp Instrument Response (Dependent Variable) resp->curve Establishes unknown Unknown Concentration (Calculated) curve->unknown Predicts

Caption: Relationship between known concentrations and the determination of unknowns.

Conclusion

References

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2).
  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained.
  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
  • ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
  • Chemistry LibreTexts. (2025). 2.5: Preparing Solutions.
  • Chemistry LibreTexts. (2022). 3.3: Preparing Solutions.
  • Chemistry Stack Exchange. (2014). What is the procedure to create stock solutions?.
  • YouTube. (2019). Linear Regression with Excel to produce a standard curve.
  • The Chemistry Blog. (2024). How To Make A Standard Solution.
  • Ryze Chemie. (2024). How To Make A Calibration Curve: A Guide (2024).
  • YouTube. (2025). How Do You Create A Calibration Curve?.
  • The Analyst. (1969). The separate determination of xanthine and hypoxanthine in urine and blood plasma by an enzymatic differential spectrophotometric method.
  • ResearchGate. (2012). Methylxanthines: Properties and determination in various objects.
  • Creative Diagnostics. (n.d.). How Do I Calculate Values from a Standard Curve.
  • PubMed. (1967). An enzymatic spectrophotometric method for the determination of xanthine and hypoxanthine.
  • Boster Bio. (2024). How to Generate an ELISA Standard Curve.
  • Lab Manager. (2022). How to Make a Calibration Curve: A Step-by-Step Guide.
  • PubMed. (1969). The separate determination of xanthine and hypoxanthine in urine and blood plasma by an enzymatic differential spectrophotometric method.
  • YouTube. (2023). Stock solution: Definition, Preparation, Advantages and Disadvantages.
  • University of Toronto. (n.d.). Calibration and Linear Regression Analysis: A Self-Guided Tutorial.
  • Wikipedia. (n.d.). Theophylline.
  • Chemistry LibreTexts. (2025). 6.4: Linear Regression and Calibration Curves.
  • Journal of Chromatographic Science. (2002). Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography.
  • PubMed. (1979). A new spectrophotometric assay for enzymes of purine metabolism. I. Determination of xanthine oxidase activity.
  • Arrow@TU Dublin. (n.d.). Suitability of Mobile Phase Recycling for Methylxanthine Quantification in Coffee Samples using HPLC.
  • Food Chemistry. (2021). HPLC-DAD method for simultaneous determination of gallic acid, catechins, and methylxanthines and its application in quantitative analysis and origin identification of green tea.
  • ResearchGate. (2014). HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives.
  • YouTube. (2017). Calibration Curves and Linear Regression.
  • International Journal of Drug Regulatory Affairs. (2019). Simultaneous estimation of xanthine alkaloids (Theophylline, Theobromine and Caffeine) by High-Performance Liquid Chromatography.
  • PubMed. (1984). Analytical methods for quantitation of methylxanthines.
  • PLOS ONE. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA.
  • ResearchGate. (2019). The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines.
  • YouTube. (2015). How To... Perform Simple Linear Regression by Hand.
  • AI Publications. (2023). An Analysis on the UV-Visible Spectrophotometry Method.
  • PubMed Central. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks.
  • LookChem. (n.d.). Cas 1198-33-0,this compound.
  • ResearchGate. (2019). Determination of methylxanthines in tea samples by HPLC method.

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Application Notes and Protocols for In Vitro Experimental Design Using 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Less-Explored Xanthine Derivative

9-Methylxanthine, a member of the methylxanthine family of purine alkaloids, presents a unique opportunity for researchers in pharmacology and drug development.[1] While its close relatives, caffeine and theophylline, are extensively studied for their roles as adenosine receptor antagonists and phosphodiesterase (PDE) inhibitors, this compound remains a comparatively under-characterized molecule.[2][3] This relative novelty makes it an intriguing candidate for investigating the nuanced structure-activity relationships within the methylxanthine class and for potentially identifying novel biological activities.

This guide provides a comprehensive framework for designing and executing in vitro experiments with this compound. It is tailored for researchers, scientists, and drug development professionals seeking to explore its pharmacological profile. Recognizing the limited specific data available for this compound, this document emphasizes robust experimental design, including the use of appropriate controls and wide concentration ranges, to empirically determine its potency and efficacy.

Core Mechanisms of Action: A Two-Pronged Approach

The primary pharmacological activities of methylxanthines are centered around two key molecular targets: adenosine receptors and phosphodiesterase enzymes.[2][3][4] Understanding these mechanisms is fundamental to designing meaningful in vitro studies.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, by activating four subtypes of G protein-coupled receptors: A1, A2A, A2B, and A3.[5] Methylxanthines, due to their structural similarity to adenosine, can act as competitive antagonists at these receptors, thereby blocking the effects of endogenous adenosine.[6] It is important to note that available data on the closely related 1,9-dimethylxanthine suggest a very low affinity for adenosine A1 and A2 receptors, with IC50 values exceeding 1000 µM.[7] This indicates that this compound may also be a weak adenosine receptor antagonist, a hypothesis that necessitates empirical validation.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2][8] By inhibiting PDEs, methylxanthines lead to an accumulation of intracellular cAMP and cGMP, which in turn modulates the activity of downstream protein kinases and signaling pathways.[2][9] Different PDE isoforms exhibit distinct tissue distribution and substrate specificity, and the inhibitory profile of a given methylxanthine across these isoforms determines its specific cellular effects.[8]

Visualizing the Core Mechanisms

To conceptualize the primary molecular interactions of this compound, the following signaling pathway diagram illustrates its expected dual mechanism of action.

9-Methylxanthine_Mechanism cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular AR Adenosine Receptor AC Adenylate Cyclase AR->AC Inhibits (Gi) / Activates (Gs) cAMP cAMP AC->cAMP Converts PDE Phosphodiesterase (PDE) AMP AMP PDE->AMP Degrades Adenosine Adenosine Adenosine->AR Activates Methylxanthine This compound Methylxanthine->AR Inhibits (Antagonist) Methylxanthine->PDE Inhibits ATP ATP ATP->AC cAMP->PDE Response Cellular Response cAMP->Response Activates

Caption: Dual mechanisms of this compound: adenosine receptor antagonism and PDE inhibition.

Experimental Design and Protocols

A. Foundational Procedures: Stock Solution Preparation

The successful execution of any in vitro assay begins with the correct preparation of the test compound.

Protocol 1: this compound Stock Solution Preparation

  • Solvent Selection: this compound exhibits good solubility in dimethyl sulfoxide (DMSO).[7]

  • Stock Concentration: Prepare a high-concentration stock solution, for example, 100 mM in 100% DMSO. This allows for minimal solvent concentration in the final assay medium.

  • Procedure:

    • Weigh the required amount of this compound powder (Molecular Weight: 166.14 g/mol ).[10]

    • Add the appropriate volume of 100% DMSO to achieve the desired molarity.

    • Gently warm and vortex until the compound is completely dissolved.

  • Storage: Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.[9][11]

  • Important Consideration: The stability of this compound in aqueous solutions and cell culture media has not been extensively documented. It is recommended to prepare fresh dilutions from the frozen stock for each experiment.[7] The final DMSO concentration in the cell culture medium should be kept low (typically ≤ 0.1%) to prevent solvent-induced cytotoxicity.[9]

B. Biochemical Assays: Direct Target Engagement

Biochemical assays are essential for determining the direct interaction of this compound with its putative molecular targets in a cell-free system.

Protocol 2: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of this compound to inhibit the enzymatic activity of specific PDE isoforms.

  • Objective: To determine the IC50 values of this compound against a panel of recombinant human PDE isoforms (e.g., PDE1-PDE5).

  • Materials:

    • Recombinant Human PDE Enzymes (various isoforms)

    • Substrate: ³H-cAMP or ³H-cGMP

    • This compound

    • Positive Control: A non-selective PDE inhibitor like 3-isobutyl-1-methylxanthine (IBMX) or isoform-selective inhibitors.[9][12]

    • Assay Buffer (e.g., Tris-HCl, MgCl₂)

    • Snake Venom Nucleotidase

    • Anion-exchange resin

    • Scintillation cocktail and counter

  • Workflow:

PDE_Assay_Workflow start Start step1 Prepare serial dilutions of This compound and controls start->step1 step2 Incubate PDE enzyme with This compound/controls step1->step2 step3 Initiate reaction with ³H-cAMP or ³H-cGMP step2->step3 step4 Stop reaction and convert ³H-AMP/GMP to ³H-adenosine/ guanosine with nucleotidase step3->step4 step5 Separate product from substrate using anion-exchange resin step4->step5 step6 Quantify radioactivity of the product via scintillation counting step5->step6 step7 Calculate % inhibition and determine IC50 value step6->step7 end End step7->end

Caption: Workflow for the in vitro PDE inhibition radioenzymatic assay.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[13]

Protocol 3: Adenosine Receptor Binding Assay (Radioligand Competition)

This assay determines the affinity of this compound for specific adenosine receptor subtypes by measuring its ability to displace a radiolabeled ligand.

  • Objective: To determine the inhibitory constant (Ki) of this compound for human adenosine A1, A2A, A2B, and A3 receptors.

  • Materials:

    • Membrane preparations from cells expressing the target adenosine receptor subtype.

    • Radioligands (e.g., ³H-CCPA for A1, ³H-CGS 21680 for A2A).[5]

    • This compound

    • Non-specific binding control (e.g., a high concentration of a non-selective agonist like NECA).[5]

    • Assay Buffer (e.g., Tris-HCl, MgCl₂)

    • Wash Buffer (ice-cold)

    • Glass fiber filter plates

    • Scintillation counter

  • Procedure:

    • Prepare serial dilutions of this compound. Due to its expected low affinity, a high concentration range is necessary.

    • In a 96-well plate, combine the assay buffer, diluted this compound (or vehicle), radioligand, and cell membrane preparation.

    • For non-specific binding wells, add the non-specific binding control instead of this compound.

    • Incubate to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

    • Terminate the binding by rapid vacuum filtration through the glass fiber filter plate to separate bound from unbound radioligand.

    • Wash the filters with ice-cold wash buffer.

    • Measure the radioactivity on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of this compound that inhibits 50% of specific binding). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.[3]

C. Cell-Based Assays: Functional Responses

Cell-based assays are crucial for understanding the functional consequences of this compound's activity in a biological context.

Protocol 4: Cellular cAMP Accumulation Assay

This assay measures the ability of this compound to increase intracellular cAMP levels, typically by inhibiting PDE activity.

  • Objective: To assess the functional effect of this compound on cAMP signaling in a relevant cell line.

  • Materials:

    • A suitable cell line (e.g., SH-SY5Y neuroblastoma cells).[14][15]

    • Cell culture medium

    • This compound

    • Forskolin (an adenylate cyclase activator, used as a positive control for cAMP production).[16]

    • cAMP detection kit (e.g., HTRF, ELISA)

  • Procedure:

    • Seed cells in a multi-well plate and allow them to adhere.

    • Pre-incubate the cells with various concentrations of this compound or a vehicle control.

    • Stimulate the cells with a sub-maximal concentration of forskolin to induce cAMP production.

    • Incubate for a defined period (e.g., 15-30 minutes).

    • Lyse the cells and measure the intracellular cAMP concentration using a commercial assay kit according to the manufacturer's instructions.[16]

  • Data Analysis: Normalize cAMP levels to the protein concentration of the cell lysates. Compare the cAMP levels in cells treated with this compound to the control groups.

Protocol 5: Osteoblast Differentiation Assay

Given that some methylxanthines can influence osteoblast function, this assay explores the potential effect of this compound on osteogenic differentiation.

  • Objective: To determine if this compound influences the differentiation of mesenchymal stem cells (MSCs) or pre-osteoblastic cells into mature osteoblasts.

  • Materials:

    • Mesenchymal stem cells (e.g., C3H10T1/2) or pre-osteoblastic cells.[17]

    • Growth medium

    • Osteogenic differentiation medium (containing dexamethasone, β-glycerophosphate, and ascorbic acid).[18]

    • This compound

    • Alizarin Red S staining solution

  • Procedure:

    • Plate cells and grow to confluence.

    • Replace the growth medium with osteogenic differentiation medium containing various concentrations of this compound or a vehicle control.

    • Culture for 14-21 days, changing the medium every 2-3 days.[18]

    • After the differentiation period, fix the cells and stain for calcium deposits using Alizarin Red S, which indicates matrix mineralization, a hallmark of mature osteoblasts.[19][20]

  • Data Analysis: Qualitatively assess the extent of Alizarin Red S staining by microscopy. For quantitative analysis, the stain can be extracted and measured spectrophotometrically.

Data Presentation: A Comparative Overview

Due to the scarcity of specific data for this compound, the following table provides a comparative perspective on the adenosine receptor binding affinities and PDE inhibitory activities of other relevant methylxanthines. This serves as a valuable reference for designing experiments and interpreting results for this compound.

Compound Adenosine Receptor Binding Affinity (Ki, µM) Phosphodiesterase (PDE) Inhibition (IC50, µM)
A1 A2A
Theophylline6.776.7
Caffeine4080
Theobromine105>250
This compound To be determined To be determined

Lower Ki and IC50 values indicate greater affinity and inhibitory potency, respectively. Data for theophylline and caffeine are from various sources and can differ based on experimental conditions.[2][21]

Conclusion and Future Directions

This compound represents an underexplored frontier in purine pharmacology. The protocols and experimental frameworks provided in this guide offer a robust starting point for its systematic in vitro characterization. The primary objectives for future research should be the quantitative determination of its binding affinities for all adenosine receptor subtypes and its inhibitory potency against a comprehensive panel of PDE isoforms. Such data will be instrumental in elucidating its pharmacological profile and guiding the exploration of its potential therapeutic applications.

References

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  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551.
  • Ukena, D., Schirren, C. G., Klotz, K. N., & Schwabe, U. (1986). Potent adenosine receptor antagonists that are selective for the A1 receptor subtype. Naunyn-Schmiedeberg's archives of pharmacology, 332(1), 7-13.
  • BenchChem. (2025). Application Notes and Protocols for Adenosine Receptor Binding Assay with 2-Aminoadenosine. BenchChem Technical Support.
  • Kim, H. O., Ji, X. D., Siddiqi, S. M., Olah, M. E., Stiles, G. L., & Jacobson, K. A. (1994). Synthesis and adenosine receptor affinity of 7-β-D-ribofuranosylxanthine. Journal of medicinal chemistry, 37(21), 3614-3621.
  • BenchChem. (2025).
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  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists. Proceedings of the National Academy of Sciences, 80(7), 2077-2081.
  • Hinz, S., et al. (2021). Synthesis of Novel Fluorinated Xanthine Derivatives with High Adenosine A2B Receptor Binding Affinity. Pharmaceuticals, 14(5), 485.
  • F1000Research. (2019). Developing a phosphodiesterase-5 inhibitor assay to detect counterfeit drugs. F1000Research, 8, 1709.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1983). Adenosine receptor binding: structure-activity analysis generates extremely potent xanthine antagonists.
  • BenchChem. (2025). A Comparative Analysis of Dimethylxanthine Isomers: Theophylline, Theobromine, and Paraxanthine. BenchChem Technical Support.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Molecules, 16(5), 3894-3928.
  • MDPI. (2024). The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. International Journal of Molecular Sciences, 25(10), 5403.
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264.
  • Conti, M., & Beavo, J. (2007). Biochemistry and physiology of cyclic nucleotide phosphodiesterases: essential components in cyclic nucleotide signaling. Annual review of biochemistry, 76, 481-511.
  • reframeDB. (n.d.). Osteoblast Differentiation.
  • Singh, G., & Sharma, A. (2014). An Overview of Methylxanthine as Adenosine Receptor Antagonists. Journal of Pharmaceutical Technology, Research and Management, 2(1), 1-12.
  • ResearchGate. (n.d.). IC 50 (μM) values of PDE5 inhibitors for selected PDE families.
  • BenchChem. (2025). Technical Support Center: Overcoming Resistance to 1,9-Dimethylxanthine in Cell Lines. BenchChem Technical Support.
  • BenchChem. (2025). Application Notes and Protocols: 1,9-Dimethylxanthine in Neurobiological Research. BenchChem Technical Support.
  • PromoCell. (n.d.). Osteogenic Differentiation and Analysis of MSC.
  • PubChem. (n.d.). Chemical stability in PBS/DMSO mixture at pH 7.4 after 24 hrs by RP-UPLC-UV method.
  • Advanced BioMatrix. (n.d.). Stem Cell Culture & Adipogenic Differentiation Protocol.
  • BenchChem. (2025).
  • Distinct In Vitro Differentiation Protocols Differentially Affect Cytotoxicity Induced by Heavy Metals in Human Neuroblastoma SH-SY5Y Cells. (2021). International Journal of Molecular Sciences, 22(17), 9294.
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  • protocols.io. (2022). SH-SY5Y culturing.
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Authored by a Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An Application and Protocol Guide for Cell Culture Studies with 9-Methylxanthine

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in utilizing this compound in cell culture-based studies. As a member of the methylxanthine family, which includes well-known compounds like caffeine and theophylline, this compound offers a valuable tool for investigating cellular signaling pathways.[1] This document provides an in-depth look at its core mechanisms of action, practical considerations for experimental design, and detailed, validated protocols for its application in a laboratory setting.

Introduction to this compound

This compound (9-MX) is a purine alkaloid and a dimethylated derivative of xanthine.[2] Structurally similar to other biologically active methylxanthines, its primary pharmacological activities are attributed to two main mechanisms: the antagonism of adenosine receptors and the inhibition of phosphodiesterase (PDE) enzymes.[1][3] These actions modulate the levels of intracellular second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), thereby influencing a vast array of cellular processes including inflammation, neurotransmission, and smooth muscle relaxation.[4][5]

While less characterized than caffeine or theophylline, this compound is a valuable compound for probing these pathways, potentially offering a different selectivity profile or serving as a crucial comparator compound in structure-activity relationship studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Synonyms 2,6-Dihydroxy-9-methylpurine
CAS Number 1198-33-0[6]
Molecular Formula C₆H₆N₄O₂
Molecular Weight 166.14 g/mol
Appearance Powder
Melting Point >300 °C[7]
Solubility Soluble in 0.1 M NaOH; Crystallizes from water[7]

Core Mechanisms of Action: A Dual-Target System

The biological effects of methylxanthines are primarily mediated through two convergent pathways that regulate cyclic nucleotide signaling. Understanding these mechanisms is critical for designing and interpreting experiments.

Adenosine Receptor Antagonism

Adenosine is a ubiquitous signaling molecule that exerts its effects by binding to four G protein-coupled receptor subtypes: A₁, A₂ₐ, A₂ᵦ, and A₃.[8] These receptors are involved in a wide range of physiological processes.

  • A₁ and A₃ Receptors: Coupled to Gᵢ proteins, their activation decreases intracellular cAMP levels.[8]

  • A₂ₐ and A₂ᵦ Receptors: Coupled to Gₛ proteins, their activation increases intracellular cAMP levels.[8]

Methylxanthines, including 9-MX, act as competitive antagonists at these receptors, blocking the endogenous effects of adenosine.[8][9][10] At physiological concentrations (<100 µM), this is considered the predominant mechanism of action for most methylxanthines.[8]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes responsible for the hydrolysis and inactivation of cAMP and cGMP.[5][11] By non-competitively inhibiting PDEs, methylxanthines prevent the breakdown of these second messengers, leading to their accumulation within the cell.[4] This effect generally requires higher, pharmacological concentrations (in the mM range) compared to adenosine receptor antagonism.[8] Different methylxanthines exhibit varying selectivity for different PDE isoforms, making them useful tools for dissecting specific signaling cascades.[5]

The interplay of these two mechanisms results in a net increase in intracellular cAMP and/or cGMP, which in turn activates downstream effectors like Protein Kinase A (PKA) and Protein Kinase G (PKG), leading to a cellular response.

This compound Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Adenosine_Receptor Adenosine Receptors (A1, A2A, A2B, A3) AC Adenylate Cyclase (AC) Adenosine_Receptor->AC Modulates cAMP cAMP AC->cAMP Converts MX9 This compound MX9->Adenosine_Receptor Antagonizes PDE Phosphodiesterases (PDEs) MX9->PDE Inhibits Adenosine Adenosine Adenosine->Adenosine_Receptor Activates ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP 5'-AMP PDE->AMP Degrades Response Cellular Response (e.g., Gene Expression, Smooth Muscle Relaxation) PKA->Response Phosphorylates Targets

Caption: Dual mechanism of this compound action.

Application Notes: Experimental Design

A well-designed experiment is crucial for obtaining reliable and interpretable data. The following considerations are essential for studies involving this compound.

  • Reagent Preparation and Storage: this compound is typically supplied as a powder. Due to its poor solubility in neutral aqueous solutions, a concentrated stock solution should be prepared in a suitable solvent like DMSO or 0.1 M NaOH.[7] Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. The final concentration of the solvent in the cell culture medium should be kept low (typically ≤0.1%) to avoid solvent-induced artifacts.

  • Cell Line Selection: The choice of cell line is paramount. Consider cell lines with well-characterized expression of adenosine receptor subtypes or specific PDE isoforms relevant to your research question. For example, rat striatal cells are often used for studying A₂ₐ receptors.[12]

  • Dose-Response and Time-Course Studies: It is essential to perform a dose-response study to determine the optimal working concentration of 9-MX for your specific cell line and endpoint. A typical starting range might be from 1 µM to 1 mM. Similarly, a time-course experiment should be conducted to identify the optimal duration of treatment.

  • Essential Controls for a Self-Validating System:

    • Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve 9-MX. This is the primary negative control.

    • Untreated Control: Cells in media alone, to ensure the vehicle itself has no effect.

    • Positive Controls: Depending on the assay, use a well-characterized compound. For PDE inhibition, a non-specific inhibitor like 3-isobutyl-1-methylxanthine (IBMX) is a common choice.[13] For adenosine receptor antagonism, caffeine or theophylline can be used.[14]

    • Cell Viability Control: Always assess cell viability in parallel with your functional assays to ensure that the observed effects are not due to cytotoxicity.

Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for core experiments in cell culture.

Protocol 1: General Protocol for Cell Treatment
  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well, 24-well, or 6-well plates) at a density that will ensure they are in the exponential growth phase (typically 70-80% confluency) at the time of treatment.

  • Cell Culture: Culture cells overnight under standard conditions (e.g., 37°C, 5% CO₂).

  • Preparation of Working Solutions: Prepare serial dilutions of the this compound stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control medium containing the same final concentration of the solvent.

  • Treatment: Carefully remove the old medium from the cells. Add the prepared media containing 9-MX or the vehicle control to the respective wells.

  • Incubation: Return the cells to the incubator for the predetermined duration of the experiment (based on time-course studies).

  • Downstream Analysis: Following incubation, proceed with the desired endpoint analysis, such as cell lysis for protein or RNA extraction, or a cell-based assay.

Protocol 2: Quantification of Intracellular cAMP Levels

This protocol uses a competitive enzyme-linked immunosorbent assay (ELISA) to measure changes in intracellular cAMP, a key downstream effector of 9-MX.

Materials:

  • Cells treated according to Protocol 1.

  • cAMP-inducing agent (e.g., Forskolin) for positive control/stimulation.

  • Phosphate-Buffered Saline (PBS).

  • 0.1 M HCl for cell lysis.

  • A commercial cAMP ELISA kit (follow the manufacturer's instructions precisely).

  • Protein assay kit (e.g., BCA) for normalization.

Procedure:

  • Pre-incubation: Treat cells with various concentrations of 9-MX or vehicle control for 15-30 minutes.[2] This allows the inhibitor to enter the cells and engage its target.

  • Stimulation: To induce cAMP production, add a cAMP-stimulating agent like forskolin (e.g., 10 µM final concentration) to the wells and incubate for an additional 10-15 minutes.[2]

  • Cell Lysis: Aspirate the medium and wash the cells once with cold PBS. Add 0.1 M HCl to each well to lyse the cells and stop PDE activity. Incubate for 10 minutes at room temperature.

  • Lysate Collection: Scrape the cells and transfer the acidic lysate to a microcentrifuge tube. Centrifuge at 600 x g for 10 minutes to pellet cellular debris.

  • cAMP Measurement: Perform the cAMP ELISA on the supernatant according to the manufacturer's protocol.[2] This typically involves adding the samples and standards to an antibody-coated plate, followed by the addition of a cAMP-HRP conjugate.

  • Data Analysis: Generate a standard curve from the cAMP standards. Calculate the cAMP concentration in each sample. Normalize the cAMP concentration to the total protein content of the lysate, determined by a BCA assay.[2]

cAMP Assay Workflow Step1 1. Seed Cells in 96-well Plate Step2 2. Pre-incubate with 9-MX or Vehicle Step1->Step2 Step3 3. Stimulate with Forskolin Step2->Step3 Step4 4. Lyse Cells with 0.1 M HCl Step3->Step4 Step5 5. Perform cAMP ELISA on Lysate Step4->Step5 Step6 6. Measure Protein for Normalization Step4->Step6 Step7 7. Analyze Data: Calculate cAMP/protein Step5->Step7 Step6->Step7

Caption: Experimental workflow for cAMP quantification.

Protocol 3: In Vitro Phosphodiesterase (PDE) Inhibition Assay

This assay directly measures the ability of 9-MX to inhibit the activity of purified PDE enzymes.

Materials:

  • Recombinant human PDE enzymes (various isoforms can be tested).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

  • Substrate: ³H-cAMP or ³H-cGMP.

  • Snake venom nucleotidase (from Crotalus atrox).

  • Anion-exchange resin (e.g., Dowex).

  • This compound and positive control (e.g., IBMX).

  • Scintillation cocktail and counter.

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the assay buffer, a specific concentration of 9-MX (or control), and the recombinant PDE enzyme.

  • Initiate Reaction: Start the reaction by adding the ³H-labeled substrate (e.g., ³H-cGMP for a cGMP-specific PDE like PDE9).[15] Incubate at 30°C for a set time (e.g., 20-30 minutes).

  • Stop Reaction: Terminate the reaction by boiling the tubes for 1 minute, then cool on ice.

  • Convert to Nucleoside: Add snake venom nucleotidase to convert the product (³H-5'-AMP or ³H-5'-GMP) to the nucleoside (³H-adenosine or ³H-guanosine). Incubate for 10 minutes at 30°C.

  • Separate Substrate and Product: Add an aqueous slurry of an anion-exchange resin. The resin binds the unreacted, charged substrate (³H-cAMP/cGMP), while the neutral product (³H-adenosine/guanosine) remains in the supernatant.

  • Quantification: Centrifuge the tubes, transfer the supernatant to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[15]

  • Data Analysis: Calculate the percentage of PDE inhibition at each concentration of 9-MX relative to the vehicle control. Plot the percent inhibition against the log of the 9-MX concentration to determine the IC₅₀ value.

PDE Inhibition Assay Workflow Step1 1. Combine PDE Enzyme, Buffer, and 9-MX Step2 2. Add ³H-cAMP/cGMP (Start Reaction) Step1->Step2 Step3 3. Incubate at 30°C Step2->Step3 Step4 4. Stop Reaction (Boil) Step3->Step4 Step5 5. Add Nucleotidase (Convert Product) Step4->Step5 Step6 6. Add Resin Slurry (Separate Product) Step5->Step6 Step7 7. Centrifuge & Collect Supernatant Step6->Step7 Step8 8. Quantify Radioactivity (Scintillation Counting) Step7->Step8 Step9 9. Calculate IC₅₀ Value Step8->Step9

Caption: Workflow for a PDE activity inhibition assay.

Data Interpretation and Troubleshooting

  • Data Presentation: Summarize dose-response data by calculating IC₅₀ (for inhibition) or EC₅₀ (for stimulation) values from sigmoidal curves fitted using non-linear regression.

  • Interpreting Results: An increase in cAMP (Protocol 2) after 9-MX treatment suggests either adenosine receptor antagonism (blocking A₁/A₃) or PDE inhibition. The in vitro PDE assay (Protocol 3) can directly confirm PDE inhibition. If 9-MX only increases cAMP in the presence of an adenosine agonist, it points towards receptor antagonism.

  • Troubleshooting:

    • No Effect Observed: Check the solubility and stability of the 9-MX stock. Verify the activity of the cell line (e.g., its response to positive controls). The concentration range may need to be adjusted; higher concentrations are often needed for PDE inhibition.[8]

    • High Variability: Ensure consistent cell seeding density and precise pipetting. Check for cell contamination. Increase the number of replicates.

    • Cytotoxicity: If cell viability drops, the observed functional effects may be artifacts. Lower the concentration of 9-MX or reduce the treatment duration.

Conclusion

This compound is a versatile research tool for dissecting the complex roles of adenosine and cyclic nucleotide signaling in cell biology. By acting as both an adenosine receptor antagonist and a phosphodiesterase inhibitor, it provides a means to modulate these critical pathways. The successful application of this compound in cell culture studies hinges on rigorous experimental design, including appropriate controls, dose-response analysis, and a clear understanding of its dual mechanisms of action. The protocols and guidelines presented here offer a robust framework for researchers to explore the cellular effects of this compound and contribute to the broader understanding of methylxanthine pharmacology.

References

  • Nobre, A. C., et al. (2010). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules.
  • ChemWhat. (n.d.). This compound CAS#: 1198-33-0.
  • LookChem. (n.d.). Cas 1198-33-0, this compound.
  • Al-Jahdari, W., & Al-Kuraishy, H. M. (2023). Methylxanthines. In StatPearls. StatPearls Publishing.
  • Al-Badr, A. A. (2010). An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate.
  • Katzung, B. G. (2017). Methylxanthine Drugs. In Basic & Clinical Pharmacology. AccessMedicine.
  • Rall, T. W. (1985). Methylxanthines as adenosine receptor antagonists. Annals of Internal Medicine.
  • Mustafa Salahalden. (2024). Methylxanthines (Theophylline & Aminophylline): Mechanism of Action and Therapeutic Uses. YouTube.
  • Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology.
  • Jacobson, K. A., & Müller, C. E. (2016). Adenosine receptors as drug targets — what are the challenges?. Nature Reviews Drug Discovery.
  • Fredholm, B. B., et al. (1983). Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines. Progress in Clinical and Biological Research.
  • Roy, A., et al. (2019). Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. ResearchGate.
  • Georgiev, D., et al. (2018). Biotransformation of methylxanthines. ResearchGate.
  • Conti, M., & Beavo, J. (2007). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology.
  • Wells, J. N., & Miller, J. R. (1988). Methylxanthine inhibitors of phosphodiesterases. Methods in Enzymology.
  • Shrivastav, A., & Buchholz, B. A. (2006). Methylxanthines: Properties and determination in various objects. ResearchGate.
  • Huai, Q., et al. (2004). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Proceedings of the National Academy of Sciences.
  • SERVA Electrophoresis GmbH. (n.d.). 3-Isobutyl-1-methylxanthine.
  • Wang, Y., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences.
  • Grases, F., et al. (2024). Pharmacokinetics and Ex Vivo Activity of 7-Methylxanthine, an Inhibitor of Monosodium Urate Crystallization. Metabolites.
  • Grases, F., et al. (2023). 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility. Biomolecules.
  • Grases, F., et al. (2023). 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility. Biomolecules.

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Pharmacokinetic Study Design for 9-Methylxanthine: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This document provides a comprehensive guide to designing and executing a robust pharmacokinetic (PK) study for 9-Methylxanthine. The protocols and methodologies detailed herein are grounded in established scientific principles and align with international regulatory expectations to ensure the generation of high-quality, reliable data.

Introduction: The Rationale for a Rigorous Pharmacokinetic Assessment of this compound

This compound, a member of the xanthine family of organic compounds, shares a structural backbone with well-known therapeutic agents and dietary stimulants such as caffeine and theophylline.[1] These molecules are known to be extensively metabolized by the liver, primarily through the cytochrome P450 enzyme system, and their pharmacokinetic profiles can be influenced by a variety of factors including genetics, disease states, and co-administered substances.[2][3][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound is therefore paramount in characterizing its pharmacological and toxicological profile. A well-designed pharmacokinetic study is the cornerstone of this characterization, providing essential data on key parameters such as bioavailability, clearance, volume of distribution, and half-life. This information is critical for dose selection in subsequent efficacy and safety studies and for predicting the compound's behavior in humans.

This guide will provide a detailed framework for a preclinical pharmacokinetic study of this compound in a rodent model, encompassing pre-analytical considerations, a validated bioanalytical methodology, a step-by-step in-vivo protocol, and a guide to data analysis.

Part 1: Pre-Analytical and Strategic Considerations

A successful pharmacokinetic study begins with meticulous planning. The choices made before the first dose is administered will profoundly impact the quality and interpretability of the data.

Animal Model Selection: The Case for the Sprague-Dawley Rat

For initial, non-clinical pharmacokinetic screening of small molecules, the rat is a frequently utilized and well-characterized model.[5][6][7] The Sprague-Dawley rat is a common choice due to its manageable size, docile nature, and the extensive historical data available for this strain. Their metabolic pathways for xenobiotics, while not identical to humans, often provide a reasonable first approximation for drug metabolism.[6] For this study, we will propose the use of male Sprague-Dawley rats, weighing between 200-250g. The use of a single gender in early studies helps to minimize variability.

Dose Formulation: Addressing the Challenge of Solubility

A critical aspect of oral pharmacokinetic studies is ensuring the complete and consistent delivery of the intended dose. This compound is predicted to have moderate water solubility.[1] However, for preclinical studies, it is often necessary to formulate compounds to ensure complete dissolution and stability. A suspension is a common and acceptable formulation for oral administration in rodents when a true solution cannot be achieved.[8][9][10]

Proposed Vehicle: A 0.5% (w/v) solution of carboxymethylcellulose (CMC) in purified water. CMC acts as a suspending agent, preventing the settling of the test article and ensuring a homogenous dose administration.

Route of Administration: Oral Gavage for Precise Dosing

To ensure accurate and reproducible dosing, oral gavage is the preferred method for administering a precise volume of a formulation directly into the stomach.[1][2][3][11][12] This bypasses issues of palatability and ensures the entire dose is delivered.

Part 2: Bioanalytical Method Development and Validation

The quantification of this compound in biological matrices is the analytical core of the pharmacokinetic study. A robust, sensitive, and specific bioanalytical method is essential for generating reliable data. Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and selectivity.[13][14][15][16][17]

Method Overview: LC-MS/MS for the Quantification of this compound in Rat Plasma

This protocol outlines the development and validation of an LC-MS/MS method for the determination of this compound in rat plasma. The method utilizes solid-phase extraction (SPE) for sample clean-up and a stable isotope-labeled internal standard (SIL-IS) to ensure accuracy and precision.

Materials and Reagents
Reagent/MaterialGrade/Purity
This compound≥98.0%
This compound-¹³C,¹⁵N₂ (Internal Standard)Isotopic Purity ≥98%
AcetonitrileHPLC or LC-MS grade
MethanolHPLC or LC-MS grade
Formic AcidLC-MS grade
WaterDeionized, 18 MΩ·cm
Rat Plasma (K₂EDTA)Blank, from untreated animals
Solid Phase Extraction (SPE) CartridgesMixed-mode cation exchange
Instrumentation and Chromatographic Conditions
ParameterCondition
LC System UPLC/UHPLC system
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transitions This compound: To be determined
This compound-¹³C,¹⁵N₂: To be determined

Note: The specific MRM transitions for this compound and its stable isotope-labeled internal standard will need to be optimized during method development by infusing a standard solution of each compound into the mass spectrometer.

Protocol: Solid-Phase Extraction (SPE) of this compound from Rat Plasma

This protocol provides a step-by-step guide for the extraction of this compound from plasma samples.

  • Sample Preparation: Thaw plasma samples on ice. Vortex to ensure homogeneity.

  • Spiking: To 50 µL of plasma, add 10 µL of the internal standard working solution (e.g., 100 ng/mL this compound-¹³C,¹⁵N₂ in 50% methanol). Vortex briefly.

  • Acidification: Add 200 µL of 2% formic acid in water to the plasma sample. Vortex.

  • SPE Cartridge Conditioning:

    • Add 1 mL of methanol to the SPE cartridge. Allow it to pass through by gravity or with gentle positive pressure.

    • Add 1 mL of water to the SPE cartridge. Allow it to pass through.

  • Sample Loading: Load the acidified plasma sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water.

    • Wash the cartridge with 1 mL of methanol.

  • Elution: Elute this compound and the internal standard with 500 µL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to dryness under a stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Bioanalytical Method Validation

The developed bioanalytical method must be validated according to the principles outlined in the ICH M10 guideline on bioanalytical method validation.[1][2][3] This ensures that the method is reliable and fit for its intended purpose. The following parameters must be assessed:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Calibration Curve: The relationship between the instrument response and the known concentration of the analyte. A minimum of six non-zero calibrators should be used.

  • Accuracy and Precision: The closeness of the determined value to the nominal concentration (accuracy) and the degree of scatter between a series of measurements (precision). This is assessed at a minimum of three concentration levels (low, medium, and high quality controls).

  • Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ): The lowest concentration of analyte that can be reliably detected and quantified with acceptable accuracy and precision.

  • Recovery: The efficiency of the extraction procedure.

  • Matrix Effect: The effect of co-eluting, endogenous components of the matrix on the ionization of the analyte and internal standard.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage).

Part 3: In-Vivo Study Protocol

This section details the step-by-step procedure for the in-vivo component of the pharmacokinetic study. All animal procedures should be conducted in accordance with an approved institutional animal care and use committee (IACUC) protocol.

Animal Dosing and Sample Collection

Animals: Male Sprague-Dawley rats (n=3-4 per time point for sparse sampling, or cannulated animals for serial sampling).

Dose Administration:

  • Fast the animals overnight (approximately 12 hours) prior to dosing, with free access to water.

  • Weigh each animal immediately before dosing to accurately calculate the required dose volume.

  • Administer the this compound formulation via oral gavage at the desired dose (e.g., 10 mg/kg). The administration volume should not exceed 10 mL/kg.[1][2][11]

  • Record the exact time of dosing for each animal.

Blood Sample Collection: Blood samples (approximately 100-200 µL) will be collected at the following time points post-dose:[9][18][19][20]

Time Point
0 (pre-dose)4 hours
15 minutes8 hours
30 minutes12 hours
1 hour24 hours
2 hours

This sampling schedule is designed to capture the absorption, distribution, and elimination phases of the drug's pharmacokinetic profile.

Blood Collection Procedure (from the saphenous vein):

  • Gently restrain the rat.

  • Shave a small area of fur over the lateral saphenous vein on the hind leg.

  • Apply a small amount of petroleum jelly to the shaved area to facilitate the formation of a blood droplet.

  • Puncture the vein with a sterile 25-gauge needle.

  • Collect the blood into a K₂EDTA-coated microcentrifuge tube.

  • Apply gentle pressure to the puncture site with a sterile gauze pad until bleeding stops.

  • Process the blood samples by centrifuging at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

  • Transfer the plasma to clearly labeled cryovials and store at -80°C until analysis.

Part 4: Data Analysis and Presentation

Non-Compartmental Analysis (NCA)

The plasma concentration-time data will be analyzed using non-compartmental methods to determine the key pharmacokinetic parameters.[12][18][21][22] NCA is a standard approach that does not require the assumption of a specific compartmental model.[12]

Key Pharmacokinetic Parameters to be Determined:

ParameterDescriptionFormula
Cmax Maximum observed plasma concentrationDirectly from the data
Tmax Time to reach CmaxDirectly from the data
AUC₀-t Area under the plasma concentration-time curve from time 0 to the last measurable concentrationTrapezoidal Rule: Σ [ (Cₙ + Cₙ₊₁)/2 * (tₙ₊₁ - tₙ) ]
AUC₀-∞ Area under the plasma concentration-time curve from time 0 to infinityAUC₀-t + (Clast / kₑₗ)
kₑₗ Terminal elimination rate constantSlope of the log-linear terminal phase of the concentration-time curve
t₁/₂ Terminal half-life0.693 / kₑₗ
CL/F Apparent total body clearanceDose / AUC₀-∞
Vz/F Apparent volume of distribution(Dose / AUC₀-∞) / kₑₗ

Where Cₙ and Cₙ₊₁ are the plasma concentrations at times tₙ and tₙ₊₁, respectively, and Clast is the last measurable plasma concentration.

Data Presentation

The results of the pharmacokinetic study should be presented clearly and concisely.

Table of Pharmacokinetic Parameters:

ParameterUnitsMean ± SD
Cmaxng/mL
Tmaxh
AUC₀-tngh/mL
AUC₀-∞ngh/mL
t₁/₂h
CL/FmL/h/kg
Vz/FL/kg

Plasma Concentration-Time Profile: A semi-logarithmic plot of the mean plasma concentration of this compound versus time should be generated to visualize the pharmacokinetic profile.

Visualizations

experimental_workflow cluster_pre_analytical Pre-Analytical Phase cluster_analytical Bioanalytical Phase cluster_invivo In-Vivo Phase cluster_data_analysis Data Analysis Phase animal_model Animal Model Selection (Sprague-Dawley Rat) formulation Dose Formulation (0.5% CMC Suspension) animal_model->formulation route Route of Administration (Oral Gavage) formulation->route dosing Dosing (10 mg/kg) route->dosing method_dev LC-MS/MS Method Development validation Method Validation (ICH M10) method_dev->validation sample_prep Sample Preparation (SPE) validation->sample_prep analysis Sample Analysis sample_prep->analysis nca Non-Compartmental Analysis (NCA) analysis->nca sampling Blood Sampling (Serial or Sparse) dosing->sampling sampling->sample_prep pk_params Calculation of PK Parameters nca->pk_params reporting Reporting and Visualization pk_params->reporting

Caption: Experimental workflow for the pharmacokinetic study of this compound.

Conclusion

This application note and protocol provide a detailed and scientifically rigorous framework for conducting a preclinical pharmacokinetic study of this compound. Adherence to these guidelines will ensure the generation of high-quality data that is essential for the continued development of this compound. The principles and protocols described herein can be adapted for other small molecules with similar physicochemical properties.

References

  • Washington State University Institutional Animal Care and Use Committee. (2021). Standard Operating Procedures for Oral Gavage in Mice and Rats.
  • Queen's University Animal Care Committee. (2013). SOP 10.8 - Gavage Techniques in Small Animals (Rat).
  • UBC Animal Care Committee. (2021). TECH 09b - Oral Dosing (Gavage) in Adult Rats SOP.
  • UBC Animal Care Services. (n.d.). TECH 09b -Oral Gavage in Adult Rats.
  • University of Queensland. (n.d.). LAB_021 Oral Gavage in Mice and Rats.
  • Certara. (n.d.). NCA parameter formulas - Noncompartmental Analysis.
  • U.S. Food and Drug Administration. (n.d.). V B. Metabolism and Pharmacokinetic Studies.
  • Banwarth-Kuhn, M., & Sindi, S. (2020). Determination of Pharmacokinetic Parameters by the Application of Non- compartmental Analysis. International Journal of Pharmaceutical Research, 12(4), 1600-1604.
  • MathWorks. (n.d.). Noncompartmental Analysis.
  • Navarro, D. (2023). Non-compartmental analysis.
  • Spectroscopy Online. (n.d.). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS.
  • Allucent. (n.d.). Noncompartmental vs. Compartmental PK Analysis.
  • Pharmacokinetic Exercise. (n.d.). Exercise 12.
  • Datapharm Australia. (n.d.). Pharmacokinetics analysis series: Non-compartmental analysis.
  • de Oliveira, M. R., et al. (2025).
  • Patsnap Synapse. (2025). What sample types and time points are ideal for rodent PK?
  • Li, W., et al. (2017).
  • Lee, J., et al. (2020). Pharmacokinetic Changes According to Single or Multiple Oral Administrations of Socheongryong-Tang to Rats: Presented as a Typical Example of Changes in the Pharmacokinetics Following Multiple Exposures to Herbal Medicines. Molecules, 25(15), 3352.
  • ResearchGate. (n.d.). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC-MS-MS.
  • ResearchGate. (n.d.). Schema of the plasma preparation and SPE procedure.
  • Chen, Y., et al. (2012). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma.
  • ResearchGate. (n.d.). Development and validation of a sensitive LC-MS/MS method for the simultaneous quantitation of theophylline and its metabolites in rat plasma.
  • Zhang, Y., et al. (2023). Establishment of LC-MS/MS Method for Determination of GMDTC in Rat Plasma and Its Application in Preclinical Pharmacokinetics. Molecules, 28(3), 1152.
  • Mitrevska, E., et al. (2023). Optimisation of Solid-Phase Extraction and LC-MS/MS Analysis of Six Breast Cancer Drugs in Patient Plasma Samples. Pharmaceuticals, 16(10), 1445.
  • Kumar, S. S., et al. (2014). Highly Sensitive LC-MS/MS Method for Determination of Memantine in Rat Plasma: Application to Pharmacokinetic Studies in Rats.
  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059716).
  • Arnaud, M. J. (2011). Pharmacokinetics and metabolism of natural methylxanthines in animal and man. Handbook of experimental pharmacology, (200), 33-91.
  • ResearchGate. (n.d.). Pharmacokinetics and Metabolism of Natural Methylxanthines in Animal and Man.
  • International Council for Harmonisation. (2022). ICH M10 Bioanalytical Method Validation.
  • European Medicines Agency. (n.d.). ICH M10 on bioanalytical method validation - Scientific guideline.
  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline.
  • ResearchGate. (n.d.). Animal Models Used for Bioavailability and Bioequivalence Studies: Focus on Their Human Likeness.
  • ResearchGate. (n.d.). Animal models for evaluation of oral delivery of biopharmaceuticals.
  • ResearchGate. (n.d.). administration of poorly water soluble drug by oral gavage to rats techniques?

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Troubleshooting & Optimization

Technical Support Center: Optimizing 9-Methylxanthine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 9-Methylxanthine. As a specialized purine derivative, achieving high yield and purity at the N9 position presents unique challenges compared to the more common N1, N3, and N7 alkylations. This document provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols to navigate these complexities, ensuring a higher probability of success in your experiments.

I. Understanding the Challenge: The Regioselectivity of Xanthine Alkylation

The core difficulty in synthesizing this compound lies in controlling the regioselectivity of the methylation reaction. The xanthine scaffold possesses four nitrogen atoms (N1, N3, N7, N9) capable of being alkylated. The imidazole ring nitrogens (N7 and N9) are generally more nucleophilic than the pyrimidine ring nitrogens (N1 and N3). Under many standard alkylating conditions, methylation preferentially occurs at the N7 position. Synthesizing the N9 isomer, therefore, requires specific strategies to overcome this natural preference. This typically involves forcing reaction conditions, such as high temperatures and pressures, or the use of specific alkylating agents that favor quaternization at the N9 position.[1][2]

II. Frequently Asked Questions (FAQs)

Q1: Why is my methylation reaction yielding 7-Methylxanthine instead of this compound? A1: The N7 position of the xanthine core is often kinetically favored for alkylation due to its higher nucleophilicity under neutral or mildly basic conditions. To achieve N9 methylation, you must employ conditions that either block the N7 position or favor the thermodynamically more stable N9 product under forcing conditions.

Q2: What is the best starting material for this synthesis? A2: For the direct synthesis of this compound, unsubstituted xanthine is the logical starting material. However, if you are synthesizing a more complex derivative, such as 1,3-dimethyl-9-ethylxanthinium, you would start with the corresponding pre-substituted xanthine, in this case, theophylline (1,3-dimethylxanthine).[1][3] Starting with an N7-substituted xanthine can effectively block that site and direct alkylation to the N9 position.

Q3: Which methylating agents are most effective for N9-methylation? A3: While methyl iodide (MeI) is a common methylating agent, achieving N9-methylation often requires a large excess (e.g., 20 equivalents) and harsh conditions like refluxing in DMF for extended periods.[1][2] More effective and often higher-yielding alternatives include methyl tosylate (MeOTs) or dimethyl sulfate (Me₂SO₄) . These powerful alkylating agents can achieve N9-methylation at high temperatures (e.g., 170 °C) in shorter reaction times, sometimes without the need for an additional solvent.[1][2]

Q4: How does temperature influence the regioselectivity of the reaction? A4: High temperatures are crucial. They provide the necessary activation energy to overcome the kinetic barrier for N9-alkylation. While lower temperatures may yield trace amounts of the N9 isomer, "forcing conditions" (typically >150 °C) are required to make it the major product by driving the reaction toward the formation of the xanthinium salt.[1][2]

III. Troubleshooting Guide: Common Synthesis Issues

This section addresses specific problems you may encounter during the synthesis of this compound.

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and resolving issues in your synthesis.

troubleshooting_workflow start Start: Synthesize this compound check_yield Analyze Crude Product: Low or No Yield? start->check_yield check_purity Product Obtained: Mixture of Isomers? check_yield->check_purity No check_conditions Verify Reaction Conditions: - Temp > 150°C? - Anhydrous? - Sufficient Reaction Time? check_yield->check_conditions Yes check_purification Isolated Product: Impure or Difficult to Purify? check_purity->check_purification No modify_conditions Optimize for N9 Selectivity: - Increase Temperature - Use N7-blocked starting material - Change alkylating agent check_purity->modify_conditions Yes success Success: Pure this compound check_purification->success No purification_protocol Refine Purification Strategy: - Recrystallization from different solvents - Column Chromatography (Silica/RP) - pH-mediated precipitation check_purification->purification_protocol Yes check_reagents Verify Reagents: - Alkylating agent potent?  (MeOTs, Me₂SO₄) - Xanthine starting material pure? check_conditions->check_reagents check_reagents->check_purity Conditions/Reagents OK modify_conditions->check_purification purification_protocol->success

Caption: A decision tree for troubleshooting this compound synthesis.

Problem & Solution Table
Problem Encountered Probable Cause(s) Recommended Solution(s)
1. Low to No Yield of Product Reaction conditions are not "forcing" enough.[1][2]Increase Temperature: Ensure the reaction temperature is maintained at 150-170 °C. Use Potent Alkylating Agent: Switch from methyl iodide to methyl tosylate or dimethyl sulfate.[1] Extend Reaction Time: Monitor the reaction by TLC; forcing conditions may still require several hours.
2. Product is a Mixture of Isomers (N7, N3, etc.) Insufficient regioselectivity. The kinetic N7 product is forming preferentially.Block the N7 Position: Start with an N7-substituted xanthine if your final product allows. Optimize Base/Solvent: Running the reaction neat (without solvent) with methyl tosylate can improve N9 selectivity.[1] Force Thermodynamic Control: Ensure the temperature is high enough to favor the N9 product.
3. Difficulty Purifying this compound The target compound and isomeric byproducts have very similar polarities. Xanthines have poor solubility in common organic solvents.[4][5]Chromatography: Use preparative HPLC or meticulous column chromatography on silica gel. A polar mobile phase may be required.[6] pH-Mediated Purification: Exploit the amphoteric nature of xanthines. Dissolve the crude mixture in a dilute basic solution (e.g., NaOH), filter out any insoluble impurities, decolorize with activated carbon, and then carefully re-precipitate the product by neutralizing with acid. This method is effective for purifying 3-methylxanthine and may be adapted.[7]
4. Product Characterization is Ambiguous (NMR) Difficulty distinguishing between N7- and N9-methyl signals.Compare with Literature Data: The N9-methyl proton signal in a related xanthinium salt appears around 4.6 ppm in DMSO-d₆, while N1 and N3 methyls are further upfield (~3.2-3.7 ppm).[1] Use 2D NMR: Techniques like HMBC (Heteronuclear Multiple Bond Correlation) can definitively show the correlation between the methyl protons and the carbons of the purine ring, confirming the site of attachment.

IV. Experimental Protocols

Protocol 1: Synthesis of 9-Methylxanthinium Tosylate

This protocol is adapted from methodologies proven effective for N9-alkylation of xanthine derivatives using tosylate reagents, which offer high yields and shorter reaction times compared to traditional methods.[1][2]

Materials:

  • Xanthine (starting material)

  • Methyl p-toluenesulfonate (Methyl tosylate, MeOTs)

  • Diethyl ether (anhydrous)

  • Reaction vessel capable of handling high temperatures (e.g., sealed tube or round-bottom flask with reflux condenser)

  • Heating mantle or oil bath

Procedure:

  • Preparation: In a clean, dry reaction vessel, combine xanthine (1.0 eq) and methyl tosylate (3.0-4.0 eq). Note: Using an excess of the alkylating agent is critical to drive the reaction to completion.

  • Reaction: Heat the mixture to 170 °C in an oil bath. If starting with solid reagents, the mixture will become a melt. Maintain this temperature and stir vigorously for 90-120 minutes. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon).

  • Monitoring: Progress can be monitored by taking small aliquots, quenching them, and analyzing by TLC or HPLC to observe the consumption of the starting material.

  • Work-up: After the reaction is complete (as indicated by monitoring or time), remove the vessel from the heat and allow it to cool to room temperature. The product will likely solidify upon cooling.

  • Isolation: Add a sufficient volume of anhydrous diethyl ether to the solidified crude product. Break up the solid with a spatula and stir or sonicate the suspension. This step washes away unreacted methyl tosylate and other organic-soluble impurities.

  • Filtration: Isolate the solid product by vacuum filtration. Wash the filter cake thoroughly with several portions of fresh diethyl ether.

  • Drying: Dry the isolated white or off-white solid under vacuum to yield the crude 9-methylxanthinium tosylate salt.

Protocol 2: Purification via pH-Mediated Precipitation

This protocol is based on a method for purifying isomeric methylxanthines and is effective for removing non-acidic/basic impurities.[7]

Materials:

  • Crude this compound

  • 1M Sodium Hydroxide (NaOH) solution

  • 1M Hydrochloric Acid (HCl) solution

  • Activated Carbon (decolorizing grade)

  • Distilled water

  • Filtration apparatus (Büchner funnel, filter paper)

Procedure:

  • Dissolution: Add the crude this compound powder to a beaker containing distilled water. Under constant stirring, slowly add 1M NaOH solution dropwise until the solid completely dissolves. The xanthine acts as an acid and forms a soluble sodium salt.

  • Decolorization: Heat the solution to 50-60 °C. Add a small amount of activated carbon (approx. 5-10% of the crude product weight) and stir at this temperature for 20-30 minutes to adsorb colored impurities.

  • Hot Filtration: While still hot, filter the solution through a celite pad or fluted filter paper to remove the activated carbon and any other insoluble impurities.

  • Precipitation: Allow the filtrate to cool to room temperature. Slowly, and with vigorous stirring, add 1M HCl dropwise. The this compound will begin to precipitate as the solution is neutralized. Monitor the pH and continue adding acid until the pH is approximately neutral (pH ~7). Avoid making the solution strongly acidic.

  • Isolation: Allow the suspension to stir in an ice bath for 30 minutes to maximize precipitation. Collect the purified this compound by vacuum filtration.

  • Washing & Drying: Wash the filter cake with cold distilled water, followed by a small amount of cold ethanol to aid in drying. Dry the final product in a vacuum oven.

V. Visualization of Reaction Pathway

The methylation of xanthine can lead to several monomethylated isomers. Optimizing for the N9 product is the primary goal.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Potential Products Xanthine Xanthine N9 This compound (Target Product) Xanthine->N9 Favored N7 7-Methylxanthine (Major Kinetic Byproduct) Xanthine->N7 Competing N3 3-Methylxanthine (Minor Byproduct) Xanthine->N3 Minor N1 1-Methylxanthine (Minor Byproduct) Xanthine->N1 Minor MeOTs Methyl Tosylate (MeOTs) Conditions High Temperature (e.g., 170°C) Neat or High-Boiling Solvent

Caption: Synthesis pathway showing the desired N9-methylation and competing isomers.

VI. References

  • Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. Molecules, 26(12), 3705. [Link][1]

  • Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. [Link][3]

  • Willaredt, H., & Huth, A. (1989). Process for the methylation of xanthines. Google Patents EP0319854A2. [8]

  • Mokfi, M., Rust, J., Lehmann, C. W., & Mohr, F. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI. [Link][2]

  • Shishkina, I., et al. (2020). Methylxanthines: Properties and determination in various objects. ResearchGate. [Link][4]

  • Koprivnjak, O., et al. (2016). Xanthine Scaffold: Available Synthesis Routes to Deliver Diversity by Derivatization. I.R.I.S.[Link][5]

  • CN108358924B. (2020). Purification process of theobromine intermediate 3-methylxanthine. Google Patents. [7]

  • O'Connell, M. A., & Stoll, J. R. (1983). Synthesis, chromatographic purification, and analysis of isomers of biliverdin IX and bilirubin IX. PubMed. [Link][6]

Sources

Technical Support Center: Overcoming Low Yield in 9-Methylxanthine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylxanthine synthesis. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges, particularly low yields, in their synthetic routes. As your virtual application scientist, I will walk you through the common pitfalls and provide field-proven solutions to optimize your experiments. Our focus will be on understanding the causality behind experimental choices to ensure your protocols are self-validating and robust.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are frequently encountered when synthesizing this compound and other N-substituted xanthine derivatives.

Q1: I'm attempting to synthesize this compound, but my final yield is consistently below 20%. What are the most likely causes?

Low yield in this compound synthesis is a common but solvable issue. The primary culprits are almost always related to a lack of regioselectivity, over-alkylation, and poor starting material solubility.

  • Poor Regioselectivity: The xanthine core has four nitrogen atoms (N1, N3, N7, and N9) that can be methylated. Without precise control, your reaction will produce a mixture of 1-, 3-, 7-, and this compound isomers, drastically reducing the yield of your desired N9 product.

  • Over-Alkylation: The initial product, this compound, can be further alkylated under certain conditions to form a positively charged xanthinium salt, consuming your product.[1][2]

  • Incomplete Reaction: Xanthine, the common starting material, is poorly soluble in many common organic solvents, which can lead to incomplete deprotonation and low conversion rates.[3]

  • Difficult Purification: Separating the desired this compound from other isomers and unreacted starting material can be challenging, leading to significant product loss during workup and chromatography.[4][5]

Q2: What is "regioselectivity," and why is it the biggest hurdle in this synthesis?

Regioselectivity refers to the preference for a chemical reaction to occur at one specific position over other possible positions. The xanthine molecule's electronic structure makes several of its nitrogen atoms nucleophilic after deprotonation. The N7 and N9 positions are often the most reactive sites for alkylation. Achieving high N9 selectivity requires carefully tuning the reaction conditions—specifically the choice of base, solvent, and temperature—to favor alkylation at this position while suppressing reactions at N1, N3, and N7. The challenge lies in the subtle energy differences between these potential reaction pathways.[6][7]

G cluster_products Potential Isomeric Products Xanthine Xanthine (Starting Material) Base Base (e.g., NaH, K2CO3) Xanthine->Base Deprotonation Products Base->Products Anion Formation MeI Methylating Agent (e.g., CH3I) P1 1-Methylxanthine MeI->P1 N1-Alkylation P3 3-Methylxanthine MeI->P3 N3-Alkylation P7 7-Methylxanthine MeI->P7 N7-Alkylation P9 This compound MeI->P9 N9-Alkylation (Desired) Products->MeI

Q3: Are there alternative, higher-yield methods for producing methylxanthines?

Yes, for certain methylxanthines, biosynthetic routes using engineered microorganisms are emerging as powerful alternatives to traditional chemical synthesis.[8] These methods can offer exceptional selectivity and operate under environmentally benign conditions (ambient temperature and pressure). For example, engineered E. coli strains have been developed to produce specific methylxanthines like 7-methylxanthine and 3-methylxanthine from precursors like caffeine or theophylline with high conversion rates.[9][10] While setting up a biocatalytic process requires significant initial investment in metabolic engineering, it can be highly efficient for large-scale production, avoiding the complex purification challenges of chemical methods.[11]

Troubleshooting Guide: From Low Yield to High Purity

This guide provides a systematic approach to diagnosing and solving common problems during this compound synthesis.

Problem 1: My crude product analysis (TLC, LC-MS, NMR) shows a complex mixture of isomers.

This is a classic regioselectivity issue. The key is to modify your reaction conditions to steer the methylation exclusively toward the N9 position.

Root Cause Analysis & Solutions:

  • Cause A: Suboptimal Base and Solvent Combination. The interplay between the base and solvent dictates which nitrogen atom is most available for alkylation. A strong, non-nucleophilic base in an aprotic solvent is often the best choice for high N9 selectivity.

    • Solution: Switch to Sodium Hydride (NaH) in an anhydrous polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). NaH provides irreversible deprotonation, and THF/DMF can effectively solvate the resulting anion. Studies on similar heterocyclic systems show that this combination strongly favors N9 alkylation.[7] Avoid protic solvents like ethanol or water with weaker bases like carbonates, as they can lead to equilibrium mixtures and lower selectivity.

  • Cause B: Reaction Temperature. Alkylation reactions can be under either kinetic or thermodynamic control. The N7-alkylated product is often formed faster (kinetic product), while the N9-alkylated product may be more stable (thermodynamic product).

    • Solution: Experiment with reaction temperature. Running the reaction at a lower temperature for a longer period may favor the kinetic product, while higher temperatures could allow for equilibration to the more stable thermodynamic product. For the NaH/THF system, starting at 0 °C and slowly warming to room temperature is a common strategy to maintain control.[7]

Data Summary: Impact of Reaction Conditions on Regioselectivity

BaseSolventTemperatureTypical Outcome for N-AlkylationReference
K₂CO₃Acetonitrile (MeCN)RefluxMixture of N7 and N9 isomers[7]
Cs₂CO₃DMFRoom TempGood N9 selectivity, but can be slow[7]
NaH THF / DMF 0 °C to 50 °C Excellent N9 regioselectivity (>95%) [7]
DBUToluene80 °CModerate selectivity, often poor conversion[7]
Problem 2: The reaction stalls, leaving a large amount of unreacted xanthine.

This indicates an issue with either the solubility of the starting material or the potency of your reagents.

Root Cause Analysis & Solutions:

  • Cause A: Poor Solubility of Xanthine. As a polar, hydrogen-bonding solid, xanthine dissolves poorly in many organic solvents, preventing the base from accessing it for deprotonation.[3]

    • Solution 1: Use a highly polar aprotic solvent like DMF or DMSO. These solvents are better at dissolving xanthine and its salts.

    • Solution 2: Ensure your reagents are completely anhydrous. Water can consume the base (especially NaH) and interfere with the reaction. Dry your solvent and glassware thoroughly.

  • Cause B: Inactive or Insufficient Reagents. The base may have degraded, or the stoichiometry might be incorrect.

    • Solution 1: Use fresh, high-quality sodium hydride. NaH can degrade upon exposure to air and moisture. A fresh bottle or a properly stored sample is critical.

    • Solution 2: Re-evaluate your stoichiometry. Use a slight excess of the base (e.g., 1.1-1.2 equivalents) to ensure complete deprotonation of the xanthine. Use at least 1.0 equivalent of the methylating agent. An excess of the alkylating agent can promote over-alkylation.[12]

G Start Low Yield Observed Analyze Analyze Crude Product (TLC, LC-MS, NMR) Start->Analyze Decision1 What is the main issue? Analyze->Decision1 ComplexMix Complex Mixture of Isomers (Poor Regioselectivity) Decision1->ComplexMix Multiple Spots/Peaks UnreactedSM High Amount of Unreacted Starting Material Decision1->UnreactedSM Mainly Starting Material PurificationLoss Product Lost During Purification Decision1->PurificationLoss Clean Reaction, Low Final Mass Sol_Regio Optimize Reaction Conditions: 1. Use NaH in anhydrous THF/DMF. 2. Control temperature (0°C to RT). 3. Check stoichiometry. ComplexMix->Sol_Regio Sol_React Improve Reactivity: 1. Use high-purity, anhydrous reagents. 2. Switch to DMF or DMSO for solubility. 3. Ensure sufficient base (1.1 eq). UnreactedSM->Sol_React Sol_Purify Refine Purification Protocol: 1. Use optimized HPLC gradient. 2. Perform careful extraction at optimal pH. 3. Recrystallize if possible. PurificationLoss->Sol_Purify

Problem 3: The reaction looks clean, but I lose most of my product during workup and purification.

Product loss during isolation is frustrating but can be mitigated with a refined protocol.

Root Cause Analysis & Solutions:

  • Cause: Inefficient Extraction or Chromatography. The similar polarity of xanthine isomers makes them difficult to separate. The product might also have some solubility in the aqueous phase during extraction.

    • Solution 1 (Extraction): After quenching the reaction, carefully adjust the pH of the aqueous layer before extraction. Ensure you are using an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and perform multiple extractions (e.g., 3-4 times) to maximize recovery from the aqueous phase.

    • Solution 2 (Chromatography): Standard silica gel chromatography can be challenging. High-Performance Liquid Chromatography (HPLC) is often the most effective method for separating methylxanthine isomers.[5][13] Develop a gradient elution method (e.g., water/methanol or water/acetonitrile with a small amount of acid like acetic acid) to achieve baseline separation of the N9 isomer from other impurities.

Experimental Protocol: Optimized N9-Methylation of Xanthine

This protocol is designed to maximize N9-regioselectivity and overall yield.

Materials:

  • Xanthine (1.0 eq)

  • Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)

  • Iodomethane (CH₃I) (1.1 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl Acetate

  • Brine

Procedure:

  • Preparation: Under an inert atmosphere (Nitrogen or Argon), add xanthine to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar.

  • Solvation: Add anhydrous DMF to the flask to create a suspension.

  • Deprotonation: Cool the flask to 0 °C in an ice bath. Carefully add the sodium hydride portion-wise. Caution: NaH reacts violently with water and is flammable. Handle with extreme care.

  • Activation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The suspension should become more homogeneous as the sodium salt of xanthine forms.

  • Alkylation: Cool the reaction mixture back down to 0 °C. Add the iodomethane dropwise via syringe.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Quenching: Once the reaction is complete, cool the flask to 0 °C and slowly add saturated aqueous NH₄Cl solution to quench any unreacted NaH.

  • Workup: Dilute the mixture with water and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash chromatography or preparative HPLC to isolate the this compound.

References

  • National Center for Biotechnology Information (2023).
  • Gao, D., et al. (2024).
  • MDPI (2024).
  • Fouquet, R., et al. (1993). [Central adverse effects of methylxanthines]. PubMed. [Link]
  • National Center for Biotechnology Information (2020). Xanthine Derivatives - LiverTox. NCBI Bookshelf. [Link]
  • Mock, M. B., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine.
  • Black, T. H., & Gatto, C. (1989). An Inexpensive, Efficient Synthesis of 1-Methylxanthine.
  • Patil, P. S., et al. (2011). Synthesis of Xanthine Derivatives by Ring Closure Reaction.
  • Kumar, R., et al. (2022). Recent Advances in the Synthesis of Xanthines: A Short Review. PubMed Central. [Link]
  • Tlaskal, J., et al. (2021). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PubMed Central. [Link]
  • Mueller, K., & Pitsch, H. (1989). Process for the methylation of xanthins.
  • Gao, D., et al. (2024).
  • Subramanian, M., et al. (2020). Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. [Link]
  • Marques, A. C., et al. (2021). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central. [Link]
  • Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed Central. [Link]
  • Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. PubMed. [Link]
  • Mokfi, M., et al. (2021). Facile N9-Alkylation of Xanthine Derivatives and Their Use as Precursors for N-Heterocyclic Carbene Complexes. MDPI. [Link]
  • Liu, C., et al. (2015). Direct conversion of theophylline to 3-methylxanthine by metabolically engineered E. coli. PubMed Central. [Link]
  • Mock, M. B., & Summers, R. M. (2023). Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine.
  • Betti, M., et al. (2021).
  • Pauff, J. M., et al. (2010). Substrate orientation and catalytic specificity in the action of xanthine oxidase: The sequential hydroxylation of hypoxanthine to uric acid.
  • Lister, J. H. (1985). Synthesis of N-substituted xanthines (review). Semantic Scholar. [Link]
  • Murnane, J. P., et al. (1982). The structure of methylated xanthines in relation to their effects on DNA synthesis and cell lethality in nitrogen mustard-treated cells.
  • Farrell, A., et al. (2019). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals. [Link]

Sources

Technical Support Center: Separating 9-Methylxanthine and its Isomers

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for the analysis and purification of methylxanthines. This guide is designed for researchers, chemists, and drug development professionals who are tackling the chromatographic separation of 9-Methylxanthine from its structurally similar isomers. Due to their subtle differences in physicochemical properties, achieving baseline resolution of these compounds can be a significant analytical challenge.

This document provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered in the lab. We will delve into the causality behind method development choices to empower you to build robust and reliable separation protocols.

Frequently Asked Questions (FAQs)

Q1: Why is separating this compound from its isomers so challenging?

A1: The difficulty lies in their profound structural similarity. Methylxanthines like this compound, 1-Methylxanthine, 3-Methylxanthine, 7-Methylxanthine, theophylline, theobromine, and paraxanthine share the same core xanthine scaffold. They differ only in the number and position of methyl groups on the purine ring system.[1] This results in very similar physicochemical properties, including polarity, pKa, and solubility, making them difficult to resolve with standard chromatographic techniques.[2][3] Effective separation requires methods that can exploit these subtle differences.

Q2: What are the primary chromatographic methods for separating methylxanthine isomers?

A2: The most common and effective methods are based on high-performance liquid chromatography (HPLC). Specifically:

  • Reversed-Phase HPLC (RP-HPLC): This is the most widely used technique, typically employing a C18 stationary phase.[4][5] Separation is achieved by optimizing the mobile phase, often a buffered aqueous solution with an organic modifier like acetonitrile or methanol.[4][5][6]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for these polar compounds, which can have poor retention on traditional C18 columns.[7][8] It uses a polar stationary phase and a mobile phase with a high concentration of organic solvent, offering a different selectivity compared to reversed-phase.

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful "green" alternative that uses supercritical CO2 as the primary mobile phase.[9][10][11] It offers very fast and efficient separations and provides unique selectivity, particularly for complex mixtures.[9][12]

Q3: How do I choose the right HPLC column for my separation?

A3: Column selection is critical and depends on your chosen method.

  • For RP-HPLC: A standard C18 column is the best starting point.[4] An application note from Agilent demonstrated that a ZORBAX StableBond C18 column provided the best overall separation in the shortest time compared to Cyano (CN) and Phenyl phases for a mixture of xanthines.[4] For highly polar isomers that elute too early, consider a polar-embedded C18 or a C8 column.[7][13]

  • For HILIC: A column with a bare silica, amide, or diol stationary phase is recommended. These polar phases are necessary to establish the aqueous layer on the particle surface that facilitates the HILIC retention mechanism.[8] An ACQUITY HPLC® BEH HILIC column has been successfully used for the separation of caffeine and its metabolites.[14]

Q4: What is the best way to detect these compounds after separation?

A4: The vast majority of methods use UV-Vis spectrophotometric detection. Methylxanthines have a strong chromophore and absorb UV light in the range of 270-285 nm.[5][6][15] For higher sensitivity and specificity, especially when dealing with complex matrices like biological fluids, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.[1][5][14]

Troubleshooting Guide

This section addresses specific experimental problems in a Q&A format.

Problem: My peaks are co-eluting or have very poor resolution.

This is the most common issue. Here’s a logical workflow to troubleshoot and improve your separation.

Troubleshooting Workflow for Poor Resolution

G cluster_0 Start: Poor Resolution cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase & Method Change cluster_3 Success Start Poor Resolution or Co-elution Observed Opt_pH Adjust Mobile Phase pH Start->Opt_pH Opt_Org Change Organic Modifier (e.g., ACN to MeOH) Opt_pH->Opt_Org No/Minor Improvement Success Baseline Resolution Achieved Opt_pH->Success Resolved Opt_Grad Modify Gradient Slope (Make it shallower) Opt_Org->Opt_Grad No/Minor Improvement Opt_Org->Success Resolved Change_Col Change Column (e.g., C18 to Phenyl or Polar-Embedded) Opt_Grad->Change_Col Still Unresolved Opt_Grad->Success Resolved Switch_HILIC Switch to HILIC Method Change_Col->Switch_HILIC Still Unresolved Change_Col->Success Resolved Switch_HILIC->Success Resolved

Caption: Troubleshooting decision tree for poor peak resolution.

Q: How does adjusting the mobile phase pH improve separation?

A: Adjusting pH is the most powerful first step in RP-HPLC. Methylxanthines are weakly acidic or amphiprotic.[16][17] Changing the pH of the mobile phase alters the ionization state of the isomers. An un-ionized (neutral) compound is less polar and will be retained longer on a C18 column. Since each isomer has a slightly different pKa, you can fine-tune the pH to maximize the difference in their hydrophobicity and, therefore, their retention times. A buffered mobile phase is essential to maintain a stable pH and ensure reproducible results.[18]

Q: I've optimized the pH, but two isomers are still co-eluting. What's next?

A: Your next steps should be to alter the selectivity of the mobile phase or stationary phase.

  • Change the Organic Modifier: If you are using acetonitrile, switch to methanol, or vice-versa. These solvents interact differently with the analyte and the stationary phase, which can significantly alter elution order and selectivity.[19]

  • Modify the Gradient: If you are running a gradient, make the slope shallower around the time your compounds elute. A slower increase in the organic solvent percentage gives the isomers more time to interact with the stationary phase, which can dramatically improve resolution.

  • Change the Column Chemistry: If mobile phase optimization is insufficient, the C18 phase may not be the right tool. Switching to a column with a different stationary phase, such as a Phenyl or a polar-embedded phase, introduces different separation mechanisms (like pi-pi interactions with a Phenyl column) that can resolve compounds that are inseparable on a C18.[4]

Q: My compounds are barely retained on a C18 column, even with 100% aqueous mobile phase. What should I do?

A: This is a classic case where your analytes are too polar for traditional reversed-phase chromatography.[8][20] The best solution is to switch to Hydrophilic Interaction Liquid Chromatography (HILIC).[7] HILIC uses a polar stationary phase and a high-organic mobile phase. Polar analytes are retained in a water-enriched layer on the surface of the stationary phase and are eluted by increasing the concentration of the aqueous component.[8] This provides excellent retention for very polar compounds that are unretained in reversed-phase.[3]

Problem: My peaks are tailing or show poor symmetry.

Q: What causes peak tailing for these compounds?

A: Peak tailing for methylxanthines is often caused by secondary interactions with the stationary phase. Even on high-quality C18 columns, residual, un-capped silanol groups on the silica surface can be present. The slightly acidic protons on the xanthine ring system can interact with these silanols, causing a portion of the analyte molecules to "stick" to the column and elute later, resulting in a tailed peak.

How to fix it:

  • Adjust Mobile Phase pH: Lowering the pH (e.g., by adding 0.1% formic or acetic acid) can protonate the residual silanols, minimizing these unwanted secondary interactions.[1]

  • Use a Modern, End-Capped Column: High-quality, fully end-capped columns have fewer free silanols and are less prone to this issue.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion. Try injecting a 5-fold or 10-fold dilution of your sample to see if the peak shape improves.

Problem: My retention times are drifting between injections.

Q: Why are my retention times not consistent?

A: Drifting retention times are almost always due to a lack of system equilibration or unstable conditions.[19]

  • Insufficient Column Equilibration: This is the most common cause. Before starting your analytical run, you must equilibrate the column with the initial mobile phase conditions for a sufficient time. For RP-HPLC, 10-15 column volumes are typically adequate. For HILIC, equilibration can take significantly longer (30+ column volumes) because it relies on the formation of a stable water layer on the stationary phase.[8] Inconsistent equilibration will lead to drifting retention times.

  • Mobile Phase Preparation: If your mobile phase is prepared by mixing solvents online, ensure the pump's proportioning valves are working correctly. If you are using a buffer salt, ensure it is fully dissolved and that the mobile phase is well-mixed to prevent concentration changes over time.

  • Temperature Fluctuations: Column temperature significantly affects retention. Using a thermostatically controlled column compartment is crucial for achieving stable and reproducible retention times.[13]

Detailed Protocols

Protocol 1: Baseline RP-HPLC Method for Methylxanthine Isomers

This protocol is a robust starting point for separating a mixture of common methylxanthines.

  • Instrumentation:

    • HPLC system with a binary pump, autosampler, thermostatted column compartment, and UV/DAD detector.

  • Column:

    • ZORBAX StableBond C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent high-quality, end-capped C18).

  • Mobile Phase:

    • Mobile Phase A: 20 mM Ammonium Acetate in Water, pH adjusted to 4.5 with Acetic Acid.

    • Mobile Phase B: Acetonitrile.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35 °C

    • Detection Wavelength: 273 nm[5]

    • Injection Volume: 5 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      15.0 70 30
      16.0 95 5

      | 20.0 | 95 | 5 |

  • Sample Preparation:

    • Dissolve standards or samples in a 95:5 (v/v) mixture of Mobile Phase A and Mobile Phase B to match the initial conditions. Filter through a 0.45 µm syringe filter before injection.[4]

Method Development Workflow

G Define Define Separation Goal (e.g., Resolve 9-MX from isomers) Lit_Search Literature Search (Find starting methods) Define->Lit_Search Col_Select Select Column & Method (RP-HPLC vs HILIC) Lit_Search->Col_Select MP_Screen Screen Mobile Phase (pH, Organic Modifier) Col_Select->MP_Screen Optimize Optimize Conditions (Gradient, Temp, Flow Rate) MP_Screen->Optimize Validate Validate Method (Robustness, Reproducibility) Optimize->Validate Validate->Optimize Refinement Loop

Caption: General workflow for chromatographic method development.

Protocol 2: Alternative HILIC Method for Polar Isomers

Use this method when isomers are poorly retained under reversed-phase conditions.

  • Instrumentation:

    • HPLC or UHPLC system with a binary pump, autosampler, thermostatted column compartment, and UV/DAD detector.

  • Column:

    • ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm particle size (or equivalent silica or amide-based HILIC column).

  • Mobile Phase:

    • Mobile Phase A: Acetonitrile with 0.1% Formic Acid.

    • Mobile Phase B: Water with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min

    • Column Temperature: 40 °C

    • Detection Wavelength: 273 nm

    • Injection Volume: 2 µL

    • Gradient Program:

      Time (min) %A %B
      0.0 95 5
      8.0 60 40
      8.1 95 5

      | 12.0 | 95 | 5 |

  • Sample Preparation:

    • CRITICAL: The sample diluent must have a high organic content, similar to the initial mobile phase, to ensure good peak shape. Dissolve samples in 90:10 (v/v) Acetonitrile:Water. Using a low-organic or purely aqueous diluent will cause severe peak distortion. Filter through a 0.22 µm syringe filter.

  • Equilibration:

    • Equilibrate the column with the starting mobile phase (95% A) for at least 15 minutes before the first injection to ensure a stable and reproducible separation.[8]

Physicochemical Properties of Key Methylxanthines

Understanding the properties of your analytes is fundamental to developing a successful separation method.

CompoundStructurepKaLogPSolubility (Water)
Xanthine Purine-2,6-dione7.7, 11.9-1.27Sparingly Soluble
1-Methylxanthine 1-Methylpurine-2,6-dione~8.1-0.9Slightly Soluble[21]
3-Methylxanthine 3-Methylpurine-2,6-dione~8.5-0.8Slightly Soluble
7-Methylxanthine 7-Methylpurine-2,6-dione~8.8-0.7Slightly Soluble
This compound 9-Methylpurine-2,6-dione~9.9-0.6Data Not Available
Theophylline 1,3-Dimethylxanthine8.8-0.021:180 (g/mL)[16][17]
Theobromine 3,7-Dimethylxanthine9.9-0.781:2000 (g/mL)
Paraxanthine 1,7-Dimethylxanthine~8.3-0.1Slightly Soluble

Note: pKa and LogP values are approximate and can vary slightly depending on the estimation method and experimental conditions.

References

  • High Throughput Separation of Xanthines by Rapid Resolution HPLC. Agilent Technologies, Inc.[Link]
  • Xanthine. SIELC Technologies. [Link]
  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. Cellulose Chemistry and Technology. [Link]
  • HPLC method for the evaluation of chromatographic conditions for separation of new xanthine derivatives.
  • Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chrom
  • A Sensitive Reversed-Phase High-Performance Liquid Chromatography Method for the Quantitative Determination of Milk Xanthine Oxidase Activity. Scirp.org. [Link]
  • High-performance liquid chromatographic separation of caffeine, theophylline, theobromine and paraxanthine in r
  • HPLC Troubleshooting Guide. University of California, Davis. [Link]
  • How can you separate a co-eluting more polar compound by HPLC?.
  • Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. MDPI. [Link]
  • Miscibility and Solubility of Caffeine and Theophylline in Hydroxypropyl Methylcellulose. Semantic Scholar. [Link]
  • Strategies to Enable and Simplify HPLC Polar Compound Separ
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques.
  • High performance liquid chromatographic and mass spectrometric identification of dimethylxanthine metabolites of caffeine in human plasma. PubMed. [Link]
  • HPLC Methods for analysis of 1-Methylxanthine.
  • Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. PubMed Central. [Link]
  • The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines.
  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIV
  • Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chrom
  • Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis. MDPI. [Link]
  • Methods used for determination of methylxanthines in biological specimens.
  • What is Supercritical Fluid Chromatography (SFC)
  • 1-Methylxanthine. PubChem. [Link]
  • Engineering successful analytical methods using HILIC as an alternative retention mechanism. Phenomenex. [Link]
  • HPLC Separation of Caffeine, 3- Methylxanthine, 1. SIELC Technologies. [Link]
  • Determination of caffeine, paraxanthine, theophylline and theobromine in premature infants by HILIC-MS/MS.
  • Supercritical Fluid Chromatography (SFC): A Review on Key Technique of Green Analytical Chemistry in Advanced Pharmaceutical Spe.
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central. [Link]
  • HPLC Separation of Theophylline, Paraxanthine, Theobromine, Caffeine and Other Caffeine Metabolites in Biological Fluids. OUCI. [Link]
  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • SUPERCRITICAL FLUID CHROM
  • Purification, crystallization and preliminary X-ray diffraction studies of xanthine dehydrogenase and xanthine oxidase isolated
  • Purification, crystallization and preliminary X-ray diffraction studies of xanthine dehydrogenase and xanthine oxidase isolated
  • Application of Preferential Crystallization for Different Types of Racemic Compounds.
  • Ultra-high-performance supercritical fluid chromatography with quadrupole-time-of-flight mass spectrometry (UHPSFC/QTOF-MS) for analysis of lignin-derived monomeric compounds in processed lignin samples. PubMed Central. [Link]
  • Xanthine urolithiasis: Inhibitors of xanthine crystalliz
  • Determination of methylxanthines in tea samples by HPLC method.
  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. PubMed. [Link]

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Section 1: Foundational Knowledge - Understanding 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

An exceptional level of purity is non-negotiable in drug development and research. The purification of active pharmaceutical ingredients and their intermediates, such as 9-Methylxanthine, is a critical step that often presents significant challenges. As a purine derivative, this compound's unique chemical properties can lead to difficulties in chromatographic separation, demanding a nuanced and well-informed approach.

This technical support guide, designed for researchers and drug development professionals, provides a comprehensive, experience-driven resource for troubleshooting the purification of this compound by chromatography. Moving beyond simple protocols, we will explore the causality behind common issues and offer logical, step-by-step solutions to overcome them.

Effective purification begins with a thorough understanding of the molecule's physicochemical properties. These characteristics dictate its behavior in different chromatographic systems.

PropertyValueSignificance for Chromatography
Molecular Formula C₆H₆N₄O₂[1]Basic information for mass spectrometry.
Molecular Weight 166.14 g/mol [1]Basic information for mass spectrometry.
Melting Point ≥300 °C[1]A high melting point suggests high crystal lattice energy, which can correlate with poor solubility.
Appearance Powder[1]Physical form for handling.
Solubility Poorly soluble in water; soluble in acids and alkalis.[2][3]This is a critical parameter. Poor solubility can cause issues with sample preparation and loading, leading to precipitation on the column. Using mixed solvent systems or adjusting pH may be necessary.[4]
UV Absorbance (λmax) Approx. 272-275 nmThis is the optimal wavelength for detection in HPLC and visualization in TLC.[5][6]

Section 2: The General Troubleshooting Workflow

When a purification run yields unsatisfactory results—be it low purity, poor recovery, or unexpected artifacts—a systematic approach is essential. The following workflow provides a logical path from problem identification to resolution.

G Fig 1. General Troubleshooting Workflow for this compound Purification cluster_tlc TLC Issues cluster_hplc HPLC Issues cluster_column Column/Loading Issues A Poor Purification Result (Low Purity / Low Recovery) B Review Initial TLC Analysis A->B Is separation visible? C Analyze HPLC Chromatogram A->C What do the peaks show? D Evaluate Column Packing & Loading A->D Was the run set up correctly? B1 Streaking? B->B1 B2 Poor Separation (ΔRf too small)? B->B2 B3 No Migration (Rf=0)? B->B3 C1 Peak Tailing / Fronting? C->C1 C2 Poor Resolution? C->C2 C3 Retention Time Drift? C->C3 D1 Sample Precipitation at Origin? D->D1 D2 Cracked/Uneven Silica Bed? D->D2 D3 Compound Eluted Too Fast/Slow? D->D3 E Proceed to Specific Troubleshooting Guides (Sections 3 & 4) B1->E B2->E B3->E C1->E C2->E C3->E D1->E D2->E D3->E

Caption: A logical flow for diagnosing purification problems.

Section 3: Troubleshooting by Technique

Thin-Layer Chromatography (TLC)

TLC is the workhorse for reaction monitoring and solvent system development. Problems here often predict issues in column chromatography.

FAQ 1: My this compound spot is streaking on the TLC plate. Why?

  • Cause & Explanation: Streaking is often a sign of sample overload or poor solubility in the mobile phase. Because this compound has limited solubility, applying too concentrated a spot can cause it to precipitate at the origin and then slowly redissolve as the mobile phase passes, creating a streak. Acidic or basic impurities in the silica can also interact with the slightly basic purine structure, causing tailing.

  • Troubleshooting Protocol:

    • Dilute Your Sample: Prepare a more dilute solution of your crude material for spotting.

    • Use a Co-solvent for Spotting: Dissolve the sample in a strong, volatile solvent (like DMSO with a small amount of methanol) for spotting, ensuring it is fully dissolved before it contacts the silica.

    • Modify the Mobile Phase: Add a small amount (0.5-1%) of acetic acid or triethylamine to the mobile phase. Acetic acid can protonate this compound, improving its interaction with the mobile phase, while a base can neutralize acidic sites on the silica gel.

    • Try a Different Stationary Phase: If the problem persists, consider using alumina or reversed-phase TLC plates.

Recommended Starting TLC Conditions for this compound:

ParameterRecommendation
Stationary Phase Silica Gel F₂₅₄[7]
Mobile Phase Chloroform:Dichloromethane:Isopropanol (4:2:1 v/v/v)[7]
Visualization UV lamp at 254 nm[7]
Flash Column Chromatography

FAQ 2: My this compound is not eluting from the silica column, or the recovery is very low.

  • Cause & Explanation: This is a common issue stemming from this compound's polarity and potential for strong interaction with the acidic silanol groups (Si-OH) on the silica surface. It can also be caused by precipitation at the top of the column if the sample was not fully dissolved or was loaded in a solvent in which it is poorly soluble.[8]

  • Troubleshooting Protocol:

    • Verify Solubility: Ensure your crude product is fully dissolved in the minimum amount of loading solvent. If it precipitates on a small amount of silica (a "plug test"), you need a stronger loading solvent or a different loading technique.

    • Use Dry Loading: Adsorb your crude material onto a small amount of silica gel. First, dissolve the compound in a suitable solvent (e.g., methanol), add silica gel, and then evaporate the solvent completely to get a dry, free-flowing powder. This powder can then be loaded onto the top of the column. This technique prevents precipitation issues associated with liquid loading in a weak solvent.

    • Increase Mobile Phase Polarity: If the compound is stuck, gradually increase the polarity of your eluent. A common aggressive solvent system for very polar compounds is to use a small percentage (e.g., 5-10%) of a 10% ammonium hydroxide in methanol solution mixed with dichloromethane.[8]

    • Deactivate the Silica: For compounds known to be sensitive to silica, the stationary phase can be "deactivated" by pre-treating it with a solvent mixture containing a small amount of a base like triethylamine to neutralize acidic sites.[8]

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for purity analysis and preparative purification of compounds like this compound.

FAQ 3: My this compound peak is tailing badly in reversed-phase HPLC. How do I improve the peak shape?

  • Cause & Explanation: Peak tailing in RP-HPLC for amine-containing compounds like this compound is often caused by secondary ionic interactions between the basic nitrogen atoms in the purine ring and residual, acidic silanol groups on the C18 stationary phase. This creates a secondary, stronger retention mechanism that slows down a fraction of the analyte molecules, resulting in a tailed peak.

  • Troubleshooting Protocol:

    • Lower the Mobile Phase pH: Add a small amount of an acidifier like formic acid (0.1%) or trifluoroacetic acid (TFA) (0.05%) to your aqueous mobile phase.[6][9] At a lower pH (e.g., pH 3-4), the silanol groups are protonated and thus less likely to interact with the analyte. The this compound itself will also be protonated, which can lead to more consistent interactions.

    • Use a Buffered Mobile Phase: Employ a buffer system (e.g., ammonium acetate or phosphate buffer) to maintain a consistent pH and ionic strength, which helps to ensure reproducible retention times and peak shapes.[5]

    • Choose an End-Capped Column: Use a high-quality, end-capped C18 column. End-capping is a process where the manufacturer treats the silica to block most of the residual silanol groups, reducing the potential for these secondary interactions.

    • Reduce Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the sample concentration.

G Fig 2. Decision Tree for HPLC Peak Tailing A Peak Tailing Observed for This compound B Is the column end-capped and in good condition? A->B C Is the mobile phase buffered or acidified (e.g., 0.1% Formic Acid)? B->C Yes B_Sol Solution: Use a modern, high-purity, end-capped C18 or Phenyl column. B->B_Sol No D Is the sample concentration too high? C->D Yes C_Sol Solution: Add 0.1% Formic Acid or 10mM Ammonium Acetate to the aqueous phase. C->C_Sol No D_Sol Solution: Dilute the sample and re-inject. D->D_Sol No E Peak shape should improve. D->E Yes B_Sol->C C_Sol->D D_Sol->E

Caption: A systematic approach to resolving peak tailing in HPLC.

Recommended Starting HPLC Conditions for this compound:

ParameterRecommendationRationale & Reference
Stationary Phase Reversed-Phase C18, 5 µmProvides good retention for moderately polar compounds. Widely used for methylxanthines.[10][11][12]
Mobile Phase A: Water + 0.1% Formic AcidB: Acetonitrile or MethanolAcidifier improves peak shape. Acetonitrile often gives sharper peaks than methanol.[9][13]
Elution Mode Isocratic (e.g., 90% A, 10% B) or GradientIsocratic is simpler and sufficient if impurities are well-separated.[9][14] A gradient may be needed for complex mixtures.[12]
Flow Rate 0.5 - 1.0 mL/minA standard flow rate for analytical columns.[9]
Detection UV at 273 nmStrong absorbance wavelength for the xanthine chromophore.[14]
Column Temp. 25-35 °CRoom temperature is often sufficient, but slight heating can improve efficiency and lower backpressure.[11]

Section 4: Post-Purification - Recrystallization

Even after chromatography, a final polishing step like recrystallization can be beneficial to improve purity and obtain a crystalline solid.

FAQ 4: How can I recrystallize this compound to improve its final purity?

  • Cause & Explanation: Recrystallization is a purification technique based on differences in solubility.[15] An ideal solvent will dissolve the compound completely when hot but poorly when cold, while impurities remain soluble at all temperatures or are insoluble even when hot.[15]

  • Generalized Recrystallization Protocol:

    • Solvent Selection: Test the solubility of your purified this compound in small amounts of various solvents (e.g., water, ethanol, methanol, ethyl acetate). Look for a solvent that requires heating to dissolve the solid. Water or an ethanol/water mixture is a good starting point for polar compounds.

    • Dissolution: Place the solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent. Heat the mixture (e.g., on a hot plate) with stirring until the solid is completely dissolved.[16]

    • Hot Filtration (Optional): If there are insoluble impurities (like dust or silica gel fines), perform a hot gravity filtration to remove them.

    • Cooling & Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.[15][16]

    • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

    • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

    • Drying: Dry the crystals under vacuum to remove all residual solvent.

References

  • Determination of methylxanthines in tea samples by HPLC method. (2019). ResearchGate.
  • O'Keeffe, K., & Mariano, M. (n.d.). Suitability of Mobile Phase Recycling for Methylxanthine Quantification in Coffee Samples using HPLC. Arrow@TU Dublin.
  • Andreeva, E. Y., Dmitrienko, S. G., & Zolotov, Y. A. (2012). Methylxanthines: Properties and determination in various objects. ResearchGate.
  • Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples. (n.d.). ResearchGate.
  • O'Keeffe, K., & Mariano, M. (2025). Suitability of Mobile Phase Recycling for Methylxanthine Quantification in Coffee Samples using HPLC. Arrow@TU Dublin.
  • Mobile Phase Optimization: A Critical Factor in HPLC. (n.d.). Phenomenex.
  • HPLC METHOD FOR THE EVALUATION OF CHROMATOGRAPHIC CONDITIONS FOR SEPARATION OF NEW XANTHINE DERIVATIVES. (2012). Cellulose Chemistry and Technology.
  • Andreeva, E. Y., et al. (2012). Methylxanthines: Properties and determination in various objects. ResearchGate.
  • Aqel, A., et al. (2019). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry. PubMed Central.
  • Extended Hildebrand Solubility Approach: methylxanthines in mixed solvents. (n.d.). PubMed.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Troubleshooting Flash Column Chromatography. (n.d.). University of Rochester, Department of Chemistry.
  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry.
  • Methods used for determination of methylxanthines in biological specimens. (n.d.). ResearchGate.
  • Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. (n.d.). Applied and Environmental Microbiology, ASM Journals.
  • Baranowska, I., Płonka, J., & Baranowski, J. (2006). HPLC Analysis of Methylxanthines and Selected Drugs in Urine Samples. Chem. Anal. (Warsaw), 51, 751.
  • Chemical/Laboratory Techniques: Recrystallization. (2022). YouTube.
  • Cimpoiu, C., et al. (2010). Simultaneous determination of methylxanthines in different types of tea by a newly developed and validated TLC method. PubMed.
  • High Throughput Separation of Xanthines by Rapid Resolution HPLC Applic
  • Simultaneous determination of caffeine, theobromine, and theophylline by high-performance liquid chromatography. (n.d.). PubMed.

Sources

Technical Support Center: Improving Peak Resolution of 9-Methylxanthine in HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for High-Performance Liquid Chromatography (HPLC) analysis of 9-Methylxanthine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the chromatographic resolution of this and related compounds. Here, we synthesize technical expertise with practical, field-proven insights to address common challenges you may encounter.

Troubleshooting Guide: From Tailing Peaks to Complete Co-elution

This section provides a systematic approach to diagnosing and resolving common peak resolution issues in the HPLC analysis of this compound and other methylxanthines.

Problem 1: My this compound peak is tailing.

Peak tailing is a frequent issue in HPLC, often resulting in poor integration and inaccurate quantification.[1][2] It is typically caused by secondary interactions between the analyte and the stationary phase or issues within the HPLC system itself.[1][2]

Root Causes & Solutions
  • Secondary Silanol Interactions: The primary cause of peak tailing for basic compounds like methylxanthines is often the interaction with acidic residual silanol groups on the surface of silica-based columns.[1][2]

    • Solution 1: Mobile Phase pH Adjustment. Operating the mobile phase at a low pH (e.g., pH 2-4) protonates the silanol groups, minimizing their interaction with the protonated basic analyte.[1][3] It is crucial to control the pH to be at least one to two pH units away from the analyte's pKa to ensure consistent ionization and stable retention.[3][4]

    • Solution 2: Use of an End-Capped Column. Modern, high-purity silica columns that are "end-capped" have fewer accessible silanol groups, significantly reducing tailing for basic compounds.[1]

    • Solution 3: Mobile Phase Additives. Adding a competing base to the mobile phase can saturate the active silanol sites. Alternatively, ion-pairing reagents can be used to improve peak shape.[5]

  • Column Overload: Injecting too much sample can lead to mass overload, causing peak distortion, including tailing.[6][7]

    • Solution: Reduce the injection volume or dilute the sample. A general guideline is to inject 1-2% of the total column volume for sample concentrations around 1 µg/µl.[6]

  • Column Contamination or Degradation: Accumulation of strongly retained compounds or degradation of the stationary phase can create active sites that cause tailing.[7]

    • Solution: Implement a regular column flushing protocol with a strong solvent.[7] If the problem persists, the column may need to be replaced. Using a guard column can help protect the analytical column from contaminants.

Systematic Troubleshooting Workflow for Peak Tailing

Caption: Decision tree for troubleshooting peak tailing.

Problem 2: this compound is co-eluting with an impurity or another analyte.

Poor resolution, where two or more peaks overlap, compromises the accuracy of identification and quantification.[6] Achieving baseline resolution is the primary goal of any chromatographic separation.[6]

Strategies for Improving Resolution

Resolution in chromatography is a function of efficiency, selectivity, and retention. To improve the separation of this compound from co-eluting species, one or more of these factors must be addressed.

  • Increasing Efficiency (Narrower Peaks):

    • Decrease Particle Size: Using columns packed with smaller particles (e.g., sub-2 µm for UHPLC) leads to sharper peaks and better resolution.[8]

    • Optimize Flow Rate: Lowering the flow rate can sometimes improve efficiency and resolution, though it will increase the analysis time.[6]

    • Reduce Extra-Column Volume: Minimize the length and internal diameter of tubing between the injector, column, and detector to prevent peak broadening.[9]

  • Increasing Selectivity (Changing Peak Spacing):

    • Modify Mobile Phase Composition:

      • Organic Solvent: Changing the organic solvent (e.g., from acetonitrile to methanol) can alter selectivity due to different interactions with the analyte and stationary phase.[7]

      • pH Adjustment: For ionizable compounds like this compound, adjusting the mobile phase pH is a powerful tool to change selectivity.[4][10] Small changes in pH can significantly impact the retention times of ionizable analytes.[10]

    • Change Stationary Phase: If modifying the mobile phase is insufficient, changing the column chemistry (e.g., from a standard C18 to a phenyl-hexyl or a polar-embedded phase) can provide different selectivity.[8]

    • Temperature: Adjusting the column temperature can influence selectivity. Lower temperatures generally increase retention and may improve resolution, while higher temperatures can speed up analysis but potentially decrease resolution.[6]

  • Increasing Retention Factor (k):

    • Decrease Organic Solvent Strength: In reversed-phase HPLC, reducing the percentage of the organic solvent in the mobile phase will increase the retention time of all analytes, which can sometimes lead to better separation of early-eluting peaks.

Comparative Table of Method Parameters for Xanthine Separation
ParameterMethod 1Method 2Method 3
Column C18, 5 µmPhenyl-Hexyl, 3 µmC18, 1.8 µm (UHPLC)
Mobile Phase Acetonitrile/WaterMethanol/Phosphate BufferAcetonitrile/Formic Acid
Elution Mode IsocraticGradientIsocratic
Pros Robust, simpleDifferent selectivityHigh efficiency, fast
Cons Lower efficiencyMore complex mobile phaseRequires high-pressure system

This table illustrates how different combinations of column chemistry and mobile phase can be employed to optimize the separation.

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing an HPLC method for this compound?

A good starting point for reversed-phase HPLC analysis of methylxanthines is a C18 column with a mobile phase consisting of a mixture of water and acetonitrile or methanol.[8] An acidic modifier, such as formic acid or phosphoric acid, is often added to the aqueous portion to control the pH and improve peak shape.[11] A typical starting point would be a mobile phase of 90:10 water:acetonitrile with 0.1% formic acid.[12][13]

Q2: How does the pH of the mobile phase affect the retention of this compound?

This compound is a weakly basic compound. The pH of the mobile phase will affect its ionization state and, consequently, its retention time in reversed-phase HPLC.[10]

  • At low pH (acidic conditions): The molecule will be protonated and more polar, leading to shorter retention times.

  • At higher pH (approaching its pKa): The molecule will be less ionized (more neutral) and more hydrophobic, resulting in longer retention times.[4] Careful control of pH is essential for reproducible results, especially if the mobile phase pH is close to the pKa of this compound.[10]

Q3: My sample is in a solvent different from the mobile phase. Could this be a problem?

Yes, this is known as solvent mismatch and can cause peak distortion, such as splitting or broadening, particularly for early-eluting peaks. Whenever possible, the sample should be dissolved in the initial mobile phase. If a stronger solvent must be used for solubility reasons, the injection volume should be kept as small as possible.

Q4: What sample preparation steps are recommended for analyzing this compound in complex matrices like biological fluids or beverages?

Proper sample preparation is crucial to protect the column and ensure accurate results.[6] For complex matrices, the following steps are often employed:

  • Protein Precipitation: For biological samples like plasma or urine, proteins are often precipitated using a solvent like acetonitrile or methanol, followed by centrifugation.[14]

  • Solid-Phase Extraction (SPE): SPE is a powerful technique for cleaning up complex samples and concentrating the analyte of interest. C18 cartridges are commonly used for the extraction of methylxanthines.[14][15]

  • Filtration: All samples should be filtered through a 0.22 µm or 0.45 µm filter before injection to remove particulates that could clog the HPLC system.[7][8]

General Sample Preparation Workflow

Caption: A simplified sample preparation workflow.

Q5: What detector is most suitable for this compound analysis?

A UV detector is commonly used for the analysis of methylxanthines, as they have a strong UV absorbance.[16] Detection is often performed at a wavelength around 273-275 nm.[14][16] A Diode Array Detector (DAD) is particularly useful as it can provide spectral information, which aids in peak identification and purity assessment.[11][14]

References

  • AnalyteGuru. (2023, August 9). Real Solutions to Improve Your HPLC Peak Resolution.
  • SCION Instruments. HPLC Troubleshooting Guide.
  • uHPLCs. (2025, September 11). How to Prevent and Solve Resolution Loss in HPLC Workflows.
  • Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues.
  • ResearchGate. (2019, December 28). Determination of methylxanthines in tea samples by HPLC method.
  • Agilent Technologies. High Throughput Separation of Xanthines by Rapid Resolution HPLC Application Note.
  • Chromatography Mentoring. (2025, July 25). How to Prepare and Optimise HPLC Mobile Phases.
  • Baranowska, I., Płonka, J., & Baranowski, J. HPLC analysis of methylxanthines and selected drugs in urine samples.
  • PubMed Central. (2019, November 3). Rapid and Sensitive Determination of Methylxanthines in Commercial Brands of Tea Using Ultra-High-Performance Liquid Chromatography-Mass Spectrometry.
  • O'Keeffe, K., Mariano, M., et al. Suitability of Mobile Phase Recycling for Methylxanthine Quantification in Coffee Samples using HPLC. Arrow@TU Dublin.
  • PubMed. Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.
  • Moravek. Exploring the Role of pH in HPLC Separation.
  • Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC.
  • Horizon IRD. A new HPLC analytical method to study fungal caffeine metabolism.
  • Agilent Technologies. Control pH During Method Development for Better Chromatography.
  • Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize.
  • ResearchGate. (2025, August 7). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples | Request PDF.
  • KNAUER. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds.
  • ResearchGate. Examples of determination of methylxanthines by reversed-phase HPLC.
  • LCGC International. Back to Basics: The Role of pH in Retention and Selectivity.
  • Element Lab Solutions. Peak Tailing in HPLC.
  • ResearchGate. (2025, August 7). (PDF) Methylxanthines: Properties and determination in various objects.
  • Phenomenex. (2025, June 9). How to Reduce Peak Tailing in HPLC?.
  • SIELC Technologies. Separation of 7-Methylxanthine on Newcrom R1 HPLC column.
  • Food Technology and Biotechnology. Analysis of Theobromine and Related Compounds by Reversed Phase High-Performance Liquid Chromatography with Ultraviolet Detection.
  • PubMed Central. (2023, January 9). Determination of Caffeine, Theobromine, and Theophylline by HPLC-DAD in Beverages Commonly Consumed in Lima, Peru.

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Technical Support Center: Troubleshooting Matrix Effects in 9-Methylxanthine MS Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the mass spectrometry (MS) analysis of 9-Methylxanthine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of matrix effects. Here, we provide in-depth, experience-driven answers to frequently encountered issues, detailed troubleshooting protocols, and the scientific rationale behind our recommendations.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I'm observing significant ion suppression for this compound in my plasma samples. What's causing this and how can I fix it?

A1: Understanding the Root Cause is Key.

Ion suppression is a classic manifestation of matrix effects, where co-eluting endogenous components from your plasma sample interfere with the ionization of this compound in the MS source.[1][2][3] This leads to a decreased signal response and can severely compromise the accuracy and sensitivity of your assay.[1]

Common Culprits in Plasma:

  • Phospholipids: These are major components of cell membranes and are notorious for causing ion suppression in reversed-phase chromatography.[2][4] They often elute in the same region as many small molecule analytes.

  • Salts and Proteins: Although most proteins are removed during initial sample preparation, residual amounts and various salts can still affect the ionization process.

  • Other Endogenous Molecules: Compounds with high polarity and basicity are potential candidates for causing matrix effects.[1][2]

Troubleshooting Workflow:

A systematic approach is crucial to identifying and mitigating the source of ion suppression.

Troubleshooting_Ion_Suppression start Start: Ion Suppression Observed sample_prep Step 1: Enhance Sample Preparation start->sample_prep chromatography Step 2: Optimize Chromatography sample_prep->chromatography If suppression persists internal_standard Step 3: Implement Stable Isotope-Labeled Internal Standard chromatography->internal_standard If suppression persists calibration Step 4: Utilize Matrix-Matched Calibration internal_standard->calibration For ultimate accuracy resolution Resolved: Accurate Quantification calibration->resolution

Caption: A stepwise approach to troubleshooting ion suppression.

Detailed Action Plan:

  • Refine Your Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they reach the MS source.[5][6]

    • Solid-Phase Extraction (SPE): This is highly recommended for complex matrices like plasma. A well-chosen SPE sorbent can selectively retain this compound while washing away interfering phospholipids and salts.[6][7] See our detailed protocol below.

    • Liquid-Liquid Extraction (LLE): LLE can also be effective. By optimizing the pH and solvent polarity, you can achieve a cleaner extract.[5]

    • Phospholipid Removal Plates: These specialized plates offer a fast and efficient way to remove phospholipids during sample preparation.[8][9]

  • Optimize Chromatographic Separation: If cleaner sample prep isn't enough, focus on separating this compound from the interfering matrix components chromatographically.[1][10]

    • Gradient Modification: Adjust your mobile phase gradient to increase the retention of this compound, moving it away from the early-eluting phospholipids.

    • Column Choice: Consider a column with a different selectivity (e.g., a biphenyl or pentafluorophenyl (PFP) phase) that may provide better separation of your analyte from matrix interferences.

  • Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the gold standard for compensating for matrix effects.[11][12] Since it has nearly identical physicochemical properties to this compound, it will experience the same degree of ion suppression. This allows for accurate quantification based on the analyte-to-IS peak area ratio.

  • Use Matrix-Matched Calibration Curves: Preparing your calibration standards in the same biological matrix as your samples helps to normalize the matrix effects between your calibrators and your unknown samples.[6][13][14][15]

Q2: My calibration curve for this compound is non-linear, even with an internal standard. What could be the issue?

A2: Let's Investigate the Potential Causes.

A non-linear calibration curve, despite using an internal standard, points to a few specific problems:

  • Differential Matrix Effects: The analyte and the internal standard may not be co-eluting perfectly. Even a slight shift in retention time can cause them to experience different degrees of ion suppression, leading to a non-linear response.[16]

  • Internal Standard Impurity: The SIL-IS may contain a small amount of the unlabeled analyte, which can artificially inflate the response at lower concentrations.

  • Detector Saturation: At high concentrations, the MS detector can become saturated, leading to a plateau in the signal response.

Troubleshooting Steps:

  • Verify Co-elution: Overlay the chromatograms of this compound and its SIL-IS. They should have identical retention times. If not, you may need to re-evaluate your chromatographic conditions.

  • Check IS Purity: Analyze a high-concentration solution of your SIL-IS to check for the presence of any unlabeled this compound.

  • Extend the Dilution Range: Dilute your highest concentration standards to see if linearity is restored. If so, this indicates detector saturation. You may need to adjust the concentration range of your calibration curve or dilute your samples accordingly.

Q3: I'm seeing ion enhancement instead of suppression. Is this possible?

A3: Yes, Ion Enhancement is a Real Phenomenon.

While less common than ion suppression, ion enhancement can occur.[16] It's the result of co-eluting matrix components improving the ionization efficiency of the analyte. The mechanisms are not as well understood as suppression, but it's believed that some matrix components can reduce the surface tension of droplets in the ESI source, leading to more efficient desolvation and ion formation.

The troubleshooting strategies for ion enhancement are the same as for ion suppression: improve sample cleanup, optimize chromatography, use a SIL-IS, and employ matrix-matched calibration.[6][17]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for this compound in Plasma

This protocol is a starting point and may require optimization for your specific application.

Materials:

  • Mixed-mode cation exchange SPE cartridges

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid

  • Ammonium hydroxide

  • Plasma samples

  • Internal standard solution (SIL-9-Methylxanthine)

Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples on ice.

    • To 100 µL of plasma, add 10 µL of internal standard solution.

    • Vortex for 10 seconds.

    • Add 200 µL of 2% formic acid in water and vortex.

  • SPE Cartridge Conditioning:

    • Condition the SPE cartridge with 1 mL of methanol.

    • Equilibrate with 1 mL of water.

  • Sample Loading:

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash with 1 mL of 2% formic acid in water.

    • Wash with 1 mL of methanol.

  • Elution:

    • Elute this compound and the internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute in 100 µL of the initial mobile phase.

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

SPE_Workflow start Start: Plasma Sample pretreatment Pre-treatment (Acidification & IS Spike) start->pretreatment loading Sample Loading pretreatment->loading conditioning SPE Conditioning (Methanol & Water) conditioning->loading wash1 Wash 1 (Aqueous Acid) loading->wash1 wash2 Wash 2 (Organic) wash1->wash2 elution Elution (Basic Organic) wash2->elution drydown Dry-down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis

Caption: A typical solid-phase extraction workflow for plasma samples.

Protocol 2: Preparation of Matrix-Matched Calibration Curves

Objective: To create a calibration curve that accounts for the matrix effects present in the study samples.

Materials:

  • Blank plasma from the same species and strain as the study samples

  • This compound stock solution of known concentration

  • Internal standard solution

  • Solvents for serial dilutions

Procedure:

  • Prepare a Spiking Solution Series:

    • Perform serial dilutions of your this compound stock solution to create a series of standard solutions at different concentrations.

  • Spike the Blank Matrix:

    • For each concentration level, add a small, known volume of the corresponding standard solution to a known volume of the blank plasma. Keep the volume of the added standard solution to a minimum (e.g., less than 5% of the total plasma volume) to avoid significantly altering the matrix composition.

  • Add Internal Standard:

    • Add the same amount of internal standard to each of the matrix-matched calibrators and to your unknown samples.

  • Process Samples and Calibrators:

    • Process the matrix-matched calibrators and the unknown samples using the same extraction procedure (e.g., the SPE protocol above).

  • Construct the Calibration Curve:

    • Analyze the processed calibrators by LC-MS/MS.

    • Plot the peak area ratio of this compound to the internal standard against the nominal concentration of each calibrator.

    • Use the resulting regression equation to calculate the concentration of this compound in your unknown samples.

Data Presentation

Table 1: Comparison of Sample Preparation Techniques for this compound Recovery and Matrix Effect

Sample Preparation MethodAnalyte Recovery (%)Matrix Effect (%)
Protein Precipitation95 ± 5-60 ± 10
Liquid-Liquid Extraction85 ± 8-25 ± 7
Solid-Phase Extraction92 ± 6-10 ± 4

Matrix Effect (%) = (Peak area in matrix / Peak area in neat solution - 1) x 100. A negative value indicates ion suppression.

References

  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid communications in mass spectrometry, 19(3), 401–407. [Link]
  • Mei, H., Hsieh, Y., Nardo, C., Xu, X., Wang, G., Korfmacher, W. A., & Olah, T. V. (2003). Investigation of matrix effects in bioanalytical high-performance liquid chromatography/tandem mass spectrometric assays: application to drug discovery. Rapid communications in mass spectrometry, 17(1), 97–103. [Link]
  • Northeast BioLab. (n.d.).
  • Welch Materials, Inc. (2024). Matrix Effects in Mass Spectrometry Analysis: Causes and Solutions. [Link]
  • Xue, Y. J., Liu, J., & Purkayastha, S. (2012). Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. SciSpace. [Link]
  • National Institute of Standards and Technology. (n.d.). Expression of Stable Isotopically Labeled Proteins for Use as Internal Standards for Mass Spectrometric Quantitation of Clinical Protein Biomarkers. [Link]
  • Rocca, B., & D'Urso, A. (2020). Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. Molecules, 25(13), 3047. [Link]
  • Galitzine, C., Lapek, J. D., Jr, & Gonzalez, D. J. (2018). Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics. Journal of the American Society for Mass Spectrometry, 29(10), 2096–2105. [Link]
  • O'Connor, D. (2011). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples. Spectroscopy Online. [Link]
  • Waters Corporation. (n.d.). The Use of Stable-Isotope-Labeled (SIL)
  • Chambers, E. E., Legido-Quigley, C., & Smith, N. W. (2007). Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring.
  • Becker, G. (2023). Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Chemistry and Research. [Link]
  • Waters Corporation. (n.d.).
  • Labsci @ Pittcon. (2025). Strategies for Dealing with Matrix Suppression in LC/MS/MS Bioanalyses. [Link]
  • PharmiWeb.com. (2025).
  • Separation Science. (n.d.).
  • Taylor, P. J. (2005). Matrix effects: the Achilles heel of quantitative high-performance liquid chromatography-electrospray-tandem mass spectrometry. Clinical biochemistry, 38(4), 328–334. [Link]
  • Phenomenex. (n.d.). Sample Prep Tech Tip: Phospholipid Removal. [Link]
  • Human Metabolome Database. (2013). Showing metabocard for this compound (HMDB0059716). [Link]
  • O'Connor, D. (2011). Rapid Improvements for LC–MS-MS Analysis Using the New Phree Phospholipid Removal Plates.
  • Barfield, M., & Wheller, M. (2016). Matrix Matching in Quantitative Bioanalysis by Lc–MS/MS a Dream or a Reality?. Bioanalysis, 8(1), 1–4. [Link]
  • ResearchGate. (n.d.). Evaluation of matrix effects in LC–MS/MS.
  • Rappold, C., & Grant, R. P. (2022). Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations. Clinical Chemistry, 68(9), 1121–1130. [Link]
  • Sun, R., Bravo, O. J., & Engel, B. J. (n.d.). Method Development And Validation Of Caffeine And Paraxanthine In Human Plasma. [Link]
  • Beltrán, E., Ibáñez, M., Sancho, J. V., & Hernández, F. (2011). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC–MS-MS. Spectroscopy Online. [Link]
  • ChemWhat. (n.d.). This compound CAS#: 1198-33-0. [Link]
  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America, 29(6). [Link]
  • Andreeva, E. Y., & Dmitrienko, S. G. (2012). Methylxanthines: Properties and determination in various objects. Russian Chemical Reviews, 81(5), 397–414. [Link]
  • ResearchGate. (2025). Simultaneous Determination of Methylxanthines and Cotinine in Human Plasma by Solid-Phase Extraction Followed by LC-MS-MS. [Link]
  • Trufelli, H., Famiglini, G., & Cappiello, A. (2011). Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC-MS Analysis. LCGC Europe, 24(6), 304–312. [Link]
  • Pickard, C. E., Stewart, A. D., Hartley, R., & Lucock, M. D. (1986). A rapid HPLC method for monitoring plasma levels of caffeine and theophylline using solid phase extraction columns. Annals of clinical biochemistry, 23 ( Pt 4), 440–446. [Link]
  • Malachová, A., Sulyok, M., Beltrán, E., Berthiller, F., & Krska, R. (2014). Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of agricultural and food chemistry, 62(24), 5696–5706. [Link]
  • ResearchGate. (n.d.). Chromatogram of xanthines (200 mg/L). Elution order: theobromine (Rt =.... [Link]
  • ResearchGate. (n.d.). Absolute and relative matrix effect and recovery data (n¼ 5)
  • YouTube. (2016, November 28). Practical evaluation of matrix effect, recovery and process efficiency. [Link]
  • ResearchGate. (n.d.).
  • Weckerle, B., & Duez, P. (2002). Liquid chromatographic determination of methylxanthines and catechins in herbal preparations containing guaraná.
  • Ashfaq, M. K., & Tofiq, F. (2004). Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography. Journal of Chromatographic Science, 42(9), 474–477. [Link]
  • Zydroń, M., Baranowski, J., & Baranowska, I. (2004). Separation, pre-concentration, and HPLC analysis of methylxanthines in urine samples.

Sources

Technical Support Center: 9-Methylxanthine Aqueous Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical guide for researchers, scientists, and drug development professionals working with 9-Methylxanthine. This support center is designed to provide expert insights and practical solutions to the stability challenges encountered when handling this compound in aqueous solutions. Our goal is to move beyond simple instructions, offering a deep dive into the causality behind experimental choices to ensure the integrity and reproducibility of your results.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling of this compound.

Q1: What is the general solubility of this compound in water?

This compound, like many other methylxanthines, is generally characterized as poorly soluble in cold water.[1][2] Its solubility can be significantly increased by heating the aqueous solution.[1] However, upon cooling, the compound may precipitate out of solution if it is near its saturation limit at the lower temperature.

Q2: What are the recommended storage conditions for a this compound aqueous stock solution?

For short-term storage (up to 60 days), prepared aqueous solutions should be stored in dark glass flasks at 4°C.[3] For long-term storage (up to 6 months), it is advisable to store aliquots of the stock solution at -80°C to minimize degradation.[4] Always bring the solution to room temperature and ensure it is fully dissolved before use.

Q3: My this compound solution has a slight yellow tint. Is it degraded?

A slight yellow tint can be an indicator of degradation, especially if the solution was colorless upon preparation. Degradation of the purine ring system can lead to chromophoric byproducts. We recommend verifying the purity and concentration using an analytical method like HPLC-UV before proceeding with your experiment.

Q4: Can I use buffers to prepare my this compound solution?

Yes, using buffers is highly recommended, especially if the solution will be stored or used over an extended period. The stability of the xanthine core can be pH-dependent. A buffer system in the neutral pH range (e.g., phosphate-buffered saline, pH 7.4) is a good starting point for many biological experiments.

Troubleshooting Guide: Stability Issues in Solution

This guide provides a structured approach to diagnosing and resolving common stability problems.

Logical Flow for Troubleshooting

Troubleshooting_Flow start Identify Issue with this compound Solution issue_precipitate Problem: Precipitation or Cloudiness start->issue_precipitate issue_potency Problem: Loss of Potency / Inconsistent Results start->issue_potency issue_color Problem: Color Change start->issue_color cause_precipitate1 Cause: Supersaturation (Dissolved at high temp, cooled) issue_precipitate->cause_precipitate1 cause_precipitate2 Cause: pH Shift (Compound less soluble at new pH) issue_precipitate->cause_precipitate2 cause_potency1 Cause: Chemical Degradation (Hydrolysis due to pH/Temp) issue_potency->cause_potency1 cause_potency2 Cause: Adsorption (Compound sticking to container walls) issue_potency->cause_potency2 cause_color1 Cause: Degradation (Formation of chromophoric byproducts) issue_color->cause_color1 cause_color2 Cause: Contamination issue_color->cause_color2 solution_precipitate1 Solution: Gently warm solution to redissolve. Prepare more dilute stocks. Work with solution at a constant, controlled temperature. cause_precipitate1->solution_precipitate1 solution_precipitate2 Solution: Use a buffered solvent. Verify pH of the final solution. cause_precipitate2->solution_precipitate2 solution_potency1 Solution: Prepare fresh solutions. Store at ≤4°C, protected from light. Use pH-buffered systems. cause_potency1->solution_potency1 solution_potency2 Solution: Use low-adsorption plasticware or silanized glassware. cause_potency2->solution_potency2 solution_color_potency Solution: Confirm purity with HPLC-UV. Discard solution and prepare fresh stock from a reliable source. cause_color1->solution_color_potency cause_color2->solution_color_potency Degradation_Pathway cluster_main Aqueous Environment mol_9MX This compound (Stable at Neutral pH, Low Temp) mol_intermediate Ring-Opened Intermediate (e.g., 5-N-methyl-ureido-4-aminoimidazole) mol_9MX->mol_intermediate Hydrolysis (Catalyzed by H+ or OH-) mol_degradants Further Degradation Products mol_intermediate->mol_degradants Further Decomposition

Caption: Plausible Hydrolytic Degradation Pathway for this compound.

Experimental Protocols
Protocol 1: Preparation of a Standard 10 mM Aqueous Solution
  • Weigh Compound: Accurately weigh 1.6614 mg of this compound powder (MW: 166.14 g/mol ).[5]

  • Initial Dissolution: Transfer the powder to a 10 mL volumetric flask. Add approximately 7 mL of high-purity water (or a suitable buffer, e.g., PBS).

  • Heating: Gently warm the solution in a water bath (e.g., 40-50°C) while stirring or sonicating until all the powder is completely dissolved. Visual clarity is essential.

  • Final Volume: Allow the solution to cool to room temperature. Bring the volume up to the 10 mL mark with the same solvent. Mix thoroughly.

  • Filtration: Filter the solution through a 0.22 µm syringe filter to remove any microparticulates.

  • Storage: Transfer to a sterile, amber glass vial and store at 4°C.

Protocol 2: Monitoring Stability with HPLC-UV

High-Performance Liquid Chromatography (HPLC) is the gold standard for quantifying methylxanthines and detecting degradation products. [6][7]

HPLC Workflow

HPLC_Workflow prep Prepare Sample (Dilute stock to linear range) filter Filter Sample (0.22 µm syringe filter) prep->filter inject Inject into HPLC System filter->inject separate Separation on C18 Column inject->separate detect UV Detection (at ~273 nm) separate->detect analyze Analyze Chromatogram (Integrate peak area) detect->analyze

Caption: Standard Workflow for HPLC-UV Analysis of this compound.

Step-by-Step Method
  • Sample Preparation: Prepare a calibration curve using your freshly made stock solution by performing serial dilutions to concentrations within the expected linear range of the detector (e.g., 1 µM to 100 µM). Dilute your "aged" or suspect solution to fall within this range.

  • HPLC Conditions: Use a validated method for methylxanthine analysis. A typical starting point is:

    • Column: Reversed-phase C18 column. [8] * Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic or acetic acid) and an organic solvent like methanol or acetonitrile. [3][9]A common starting condition is 80:20 Water:Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to approximately 273 nm. [8]3. Analysis:

    • Inject the standards to generate a calibration curve (Peak Area vs. Concentration).

    • Inject your test sample.

    • Quantify the this compound concentration in your sample by comparing its peak area to the calibration curve.

    • Examine the chromatogram for any new peaks that are not present in the fresh standard. The presence of new peaks is a strong indicator of degradation.

Data Summary Tables

Table 1: Recommended Storage Conditions for this compound Aqueous Solutions

Storage DurationTemperatureContainerLight Condition
Up to 24 hoursRoom TemperatureGlass or PolypropyleneProtected
Up to 60 days [3]2-8°CAmber Glass VialProtected
Up to 6 months [4]-20°C to -80°CAmber Glass or CryovialProtected

Table 2: Typical HPLC-UV Parameters for Analysis

ParameterRecommended SettingRationale
Column C18 Reversed-Phase (e.g., 5 µm, 4.6x250 mm)Standard for separating moderately polar compounds like methylxanthines. [8]
Mobile Phase Water:Methanol (80:20) with 0.1% Acetic AcidProvides good resolution for methylxanthines. [3]Acid improves peak shape.
Flow Rate 1.0 mL/minStandard flow for analytical columns, providing a balance of speed and resolution.
Detection λ ~273 nmWavelength of maximum absorbance for the xanthine chromophore. [8]
Injection Vol. 10-20 µLTypical volume for analytical HPLC.
References
  • Analytical methods for quantitation of methylxanthines.Progress in Clinical and Biological Research, 1984. [Link]
  • Degradation and product analysis of caffeine and related dimethylxanthines by filamentous fungi.Horizon IRD. [Link]
  • Two Distinct Pathways for Metabolism of Theophylline and Caffeine Are Coexpressed in Pseudomonas putida CBB5.Applied and Environmental Microbiology, 2011. [Link]
  • Analytical Methods for Quantitation of Methylxanthines.
  • Methods used for determination of methylxanthines in biological specimens.
  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks.Molecules, 2019. [Link]
  • 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility.Biomolecules, 2023. [Link]
  • Methylxanthines: Properties and determination in various objects.
  • Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples.Applied and Environmental Microbiology, 2018. [Link]
  • Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography.
  • Degradation kinetics of caffeine and related methylxanthines by induced cells of Pseudomonas sp.Current Microbiology, 2007. [Link]
  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.International Journal of Molecular Sciences, 2024. [Link]
  • Methods used to determine methylxanthines in various objects.
  • Topology of the Interactions Pattern in Pharmaceutically Relevant Polymorphs of Methylxanthines.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 9-Methylxanthine Bioassays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 9-Methylxanthine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, helping you navigate the complexities of this compound bioassays and achieve consistent, reproducible results.

Our approach is grounded in scientific expertise, explaining the causality behind experimental choices to empower you to design robust, self-validating protocols.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the properties and handling of this compound in experimental settings.

Q1: What are the primary mechanisms of action for this compound, and how do they influence bioassay selection?

A1: this compound, like other methylxanthines, exerts its biological effects primarily through two well-established mechanisms[1][2][3]:

  • Adenosine Receptor Antagonism: It competitively blocks adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃), preventing the natural ligand adenosine from binding and initiating downstream signaling. This is often the dominant mechanism at physiological concentrations[1][4]. The antagonism of A₁ and A₂ₐ receptors, which respectively decrease and increase intracellular cyclic AMP (cAMP) levels, is particularly significant[1].

  • Phosphodiesterase (PDE) Inhibition: It non-competitively inhibits PDE enzymes, which are responsible for degrading the second messengers cAMP and cyclic guanosine monophosphate (cGMP). Inhibition of PDEs leads to an increase in intracellular cAMP and cGMP, resulting in various cellular responses such as smooth muscle relaxation and reduced inflammation[2][5][6].

The choice of bioassay should be guided by the specific research question. If you are investigating the compound's effect on neurotransmission or its stimulant properties, an adenosine receptor binding assay or a functional cell-based assay measuring cAMP levels in response to an adenosine agonist would be appropriate. If the focus is on anti-inflammatory or smooth muscle relaxant effects, a PDE inhibition assay would be the primary choice.

Q2: I'm observing poor solubility of this compound in my aqueous assay buffer. How can I address this?

A2: Poor solubility is a frequent cause of inconsistent results. Methylxanthines are generally sparingly soluble in water[7][8]. If the compound precipitates out of solution, its effective concentration will be lower and more variable than intended.

Troubleshooting Steps:

  • Solvent Selection: Prepare a high-concentration stock solution in an appropriate organic solvent like dimethyl sulfoxide (DMSO) before making final dilutions in your aqueous assay buffer.

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent in the assay is low (typically <0.5%) and consistent across all wells, including controls, as solvents can have independent effects on enzyme activity or cell viability.

  • pH Adjustment: The solubility of methylxanthines can be pH-dependent. A slight adjustment of the buffer pH may improve solubility, but ensure the new pH is compatible with your biological system.

  • Sonication/Vortexing: After diluting the stock solution, use gentle sonication or vortexing to ensure complete dissolution. Visually inspect for any precipitate before use.

Q3: Should I use a cell-based or a cell-free assay for my this compound experiments?

A3: The choice between a cell-based and a cell-free (biochemical) assay depends on the desired endpoint and the context of your investigation.

Assay TypeDescriptionAdvantagesDisadvantages
Cell-Free (Biochemical) Uses purified components (e.g., recombinant PDE enzymes or isolated cell membranes)[9][10].- Directly measures interaction with the target.- High precision and reproducibility.- Simpler to set up and control.- Lacks physiological context (no cell membrane, metabolism, or complex signaling).- May not predict in vivo efficacy.
Cell-Based Uses living cells to measure a functional response (e.g., changes in cAMP levels, cell proliferation, or reporter gene expression)[11][12].- More physiologically relevant, providing insights into cellular responses[11].- Accounts for cell permeability and potential metabolism.- Can assess downstream functional outcomes.- More complex and variable due to biological factors (cell health, passage number)[13][14].- Results can be influenced by off-target effects[15][16][17].

Recommendation: For initial screening and determining direct target engagement (e.g., IC₅₀ for a specific PDE isoform), a cell-free assay is often preferred. To understand the compound's functional consequences in a biological system, a cell-based assay is essential.

Section 2: Troubleshooting Guide for Inconsistent Bioassay Results

Use this guide to diagnose and resolve common issues encountered during this compound bioassays.

Problem 1: High Variability in IC₅₀/EC₅₀ Values Between Experiments

High variability between experimental runs is a common challenge that can often be traced back to subtle inconsistencies in setup and execution.

Potential Causes & Solutions
  • Inconsistent Reagent Preparation:

    • This compound Stock: Ensure your this compound stock solution is freshly prepared from a high-purity source. Avoid repeated freeze-thaw cycles by preparing single-use aliquots. Confirm the concentration of your stock solution if possible[18].

    • Enzyme/Cell Stock: The activity of enzymes can degrade over time. Use a fresh aliquot of enzyme for each experiment and verify its activity with a standard control[18]. For cell-based assays, use cells within a consistent, narrow passage number range, as cell characteristics can change over time in culture[19].

  • Assay Conditions:

    • Temperature and Incubation Time: Minor fluctuations can significantly impact enzyme kinetics and cellular processes. Use a calibrated incubator and ensure all reagents have equilibrated to the assay temperature before starting the reaction[20].

    • pH of Buffer: Verify the pH of all buffers before each experiment.

  • Pipetting and Dilution Errors:

    • Technique: Use calibrated pipettes and proper pipetting techniques (e.g., pre-wetting tips, consistent speed) to ensure accuracy, especially when performing serial dilutions[20][21].

    • Edge Effects: In 96-well plates, evaporation can concentrate reagents in the outer wells. Avoid using the outermost wells for samples or fill them with a blank medium to create a humidity barrier[18][21].

Troubleshooting Workflow

G cluster_reagents Reagent Integrity cluster_conditions Assay Conditions cluster_technique Experimental Technique start High IC₅₀/EC₅₀ Variability reagent_prep Prepare Fresh this compound and Enzyme/Cell Stocks start->reagent_prep conditions_check Calibrate Instruments (Incubator, pH meter) start->conditions_check pipette_check Calibrate Pipettes start->pipette_check reagent_qc Verify Stock Concentration and Activity reagent_prep->reagent_qc run_assay Re-run Assay with Standardized Protocol reagent_qc->run_assay temp_equilibrate Equilibrate All Reagents to Assay Temperature conditions_check->temp_equilibrate temp_equilibrate->run_assay plate_layout Implement Controls for Edge Effects pipette_check->plate_layout plate_layout->run_assay end_point Consistent Results run_assay->end_point

Caption: Troubleshooting workflow for high IC₅₀/EC₅₀ variability.

Problem 2: No Biological Activity Observed or Significantly Lower than Expected

This issue can be alarming but is often resolvable by systematically checking your experimental setup.

Potential Causes & Solutions
  • Degraded Compound or Enzyme:

    • Compound: Confirm the purity and integrity of your this compound. If in doubt, obtain a new lot from a reputable supplier.

    • Enzyme: The catalytic activity of phosphodiesterase can be lost due to improper storage or handling. Test the enzyme with a known substrate and a positive control inhibitor (e.g., IBMX) to ensure it is active[18][22].

  • Incorrect Assay Setup:

    • Substrate Concentration: In competitive assays, the concentration of the substrate (e.g., cAMP/cGMP in a PDE assay, or a radioligand in a binding assay) is critical. Ensure it is at an appropriate level (often near the Km or Kd) for competitive inhibition to be observed.

    • Cell Health (Cell-Based Assays): Ensure cells are healthy, viable, and in the logarithmic growth phase. High cell confluence or stress can alter signaling pathways and responsiveness.

  • Presence of Interfering Substances:

    • DMSO/Solvent Effects: High concentrations of solvents can inhibit enzyme activity or be toxic to cells. Run a vehicle control with the highest concentration of solvent used in your experiment to check for effects[18].

    • Contaminants in Media: Components in complex biological samples or culture media can interfere with the assay[23][24]. If possible, use a simplified buffer system for biochemical assays.

Problem 3: Discrepancy Between Cell-Free and Cell-Based Assay Results

It is not uncommon for a compound to show high potency in a biochemical assay but reduced activity in a cell-based assay.

Potential Causes & Solutions
  • Cell Permeability: this compound must cross the cell membrane to reach intracellular targets like PDEs. While methylxanthines generally diffuse readily across membranes, poor permeability could be a factor[1]. Consider using cell lines with known transporter expressions or performing permeability assays if this is suspected.

  • Cellular Metabolism: Cells may metabolize this compound into less active or inactive forms. You can investigate this using techniques like HPLC or mass spectrometry to analyze the compound's stability in the presence of cells over time[25][26].

  • Off-Target Effects: In a cellular environment, this compound may interact with other targets besides the one of interest, leading to complex downstream effects that mask or counteract the expected response[15][27].

  • Influence of Cell Culture Conditions: The composition of the cell culture medium can significantly impact cellular metabolism and signaling, thereby affecting the outcome of the assay[28][29][30]. Standardize media components and serum batches to minimize variability.

Signaling Pathway Considerations

The dual action of this compound can lead to complex outcomes in a cellular context. For example, blocking A₂ₐ adenosine receptors and inhibiting PDE4 both lead to an increase in cAMP. Understanding these converging pathways is crucial for interpreting results.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm A2A A₂ₐ Receptor AC Adenylyl Cyclase A2A->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response PKA->Response MX9 This compound MX9->A2A Inhibits MX9->PDE Inhibits Adenosine Adenosine Adenosine->A2A Activates

Caption: Dual mechanism of this compound affecting cAMP signaling.

Section 3: Key Experimental Protocols

To ensure consistency, follow these standardized protocols for common this compound bioassays.

Protocol 1: Phosphodiesterase (PDE) Inhibition Assay (Cell-Free)

This protocol outlines a general procedure for determining the IC₅₀ value of this compound against a specific PDE isoform.

  • Preparation of Reagents:

    • This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

    • Assay Buffer: Prepare a buffer appropriate for the PDE isoform (e.g., 50 mM Tris-HCl, pH 7.5, 8.3 mM MgCl₂, 1.7 mM EGTA).

    • Enzyme: Dilute the recombinant human PDE enzyme in assay buffer to the desired working concentration.

    • Substrate: Prepare a solution of cAMP or cGMP in assay buffer. The final concentration should be below the Km for the enzyme to ensure competitive inhibition can be measured accurately.

  • Assay Procedure (96-well plate format):

    • Perform serial dilutions of the this compound stock solution in assay buffer.

    • To each well, add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer).

    • Add 25 µL of the diluted enzyme solution to each well.

    • Incubate for 10 minutes at 30°C to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 50 µL of the substrate solution.

    • Incubate for a fixed time (e.g., 30 minutes) at 30°C. The reaction should be stopped within the linear range of product formation.

    • Stop the reaction and measure the amount of remaining substrate or the product formed using a commercially available detection kit (e.g., fluorescence polarization, HTRF, or Malachite Green assay)[31].

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

    • Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Adenosine Receptor Radioligand Binding Assay (Cell-Free)

This protocol determines the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype[9][10].

  • Preparation of Reagents:

    • Cell Membranes: Use membranes prepared from a cell line overexpressing the human adenosine receptor subtype of interest.

    • Radioligand: Select a high-affinity radioligand specific for the receptor (e.g., [³H]DPCPX for A₁).

    • This compound Stock: Prepare a 10 mM stock solution in 100% DMSO.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Wash Buffer: Cold assay buffer.

  • Assay Procedure:

    • In a 96-well plate, combine the cell membranes, radioligand (at a concentration near its Kₑ), and varying concentrations of this compound.

    • Total Binding: Wells containing membranes and radioligand only.

    • Non-specific Binding: Wells containing membranes, radioligand, and a high concentration of a known non-radioactive ligand (e.g., NECA).

    • Incubate at room temperature for 60-90 minutes to reach equilibrium.

    • Rapidly separate the bound from free radioligand by filtering the contents of each well through glass fiber filters using a cell harvester.

    • Wash the filters 3-4 times with ice-cold wash buffer.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ value by plotting the percentage of specific binding against the log concentration of this compound.

    • Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

References

  • Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. PubMed Central.
  • Methylxanthines. StatPearls - NCBI Bookshelf.
  • Analytical methods for quantitation of methylxanthines. PubMed.
  • Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. Pharmapproach.com.
  • Mechanistic actions of oxygen and methylxanthines on respiratory neural control and for the treatment of neonatal apnea. PubMed Central.
  • Analytical Techniques Used for Determination of Methylxanthines and their Analogues—Recent Advances. ResearchGate.
  • Methylxanthine Drugs. Basic Pharmacology of Agents Used in the Treatment of Asthma.
  • Simultaneous Determination of Caffeine, Theobromine, and Theophylline by High-Performance Liquid Chromatography. ResearchGate.
  • A faster and greener method for analysing xanthine content in commercial tea brands. News-Medical.net.
  • Analytical Methods for Quantitation of Methylxanthines. ResearchGate.
  • An Overview of Methylxanthine as Adenosine Receptor Antagonists. ResearchGate.
  • Methylxanthines as Adenosine Receptor Antagonists. Annals of Internal Medicine.
  • Xanthines as Adenosine Receptor Antagonists. PubMed Central.
  • Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. PubMed Central.
  • Troubleshooting. BioAssay Systems.
  • Adenosine receptors and behavioral actions of methylxanthines. PinPick.
  • Methods used for determination of methylxanthines in biological specimens. ResearchGate.
  • Certain Approaches to Understanding Sources of Bioassay Variability. BioProcess International.
  • Reducing bioassay variability by identifying sources of variation and controlling key parameters in assay protocol. PubMed.
  • Essentials in Bioassay Development. BioPharm International.
  • Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. PubMed.
  • (PDF) Methylxanthines: Properties and determination in various objects. ResearchGate.
  • Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. PubMed.
  • Dynamic and label-free cell-based assays using the real-time cell electronic sensing system. PubMed.
  • Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. Applied and Environmental Microbiology.
  • Identification of Xanthine Derivatives as Inhibitors of Phosphodiesterase 9A Through In silico and Biological Studies. ResearchGate.
  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PubMed Central.
  • Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. PubMed.
  • The Impact of Cell Culture Medium on Cell Line and Process Development Timelines and Strategies. BioPharm International.
  • Methylxanthines Modulate Circadian Period Length Independently of the Action of Phosphodiesterase. Microbiology Spectrum.
  • Influence of the Culture Conditions on Camellia sinensis Cell Cultures. MDPI.
  • Cell-Free DNA-Methylation-Based Methods and Applications in Oncology. PubMed.
  • Latest Developed Strategies to Minimize the Off-Target Effects in CRISPR-Cas-Mediated Genome Editing. PubMed Central.
  • The Impact of Cell Culture Medium on Cell Line and Process Development Timelines and Strategies. ResearchGate.
  • Off-target effects in CRISPR/Cas9 gene editing. PubMed Central.
  • Towards characterization of cell culture conditions for reliable proteomic analysis: in vitro studies on A549, differentiated THP-1, and NR8383 cell lines. PubMed Central.
  • A review for cell-based screening methods in drug discovery. PubMed Central.
  • Recent Advancements in Reducing the Off-Target Effect of CRISPR-Cas9 Genome Editing. MDPI.

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Technical Support Center: Enhancing the Solubility of 9-Methylxanthine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 9-Methylxanthine. As Senior Application Scientists, we understand that achieving and maintaining the solubility of small molecules is paramount for generating reliable and reproducible data in in vitro assays. This compound, like many of its parent xanthine derivatives, presents solubility challenges that can impede research.[1][2][3]

This guide is structured as a series of frequently asked questions and in-depth troubleshooting protocols. We will move from the most common first-line approaches to more advanced techniques, explaining the scientific principles behind each method to empower you to make informed decisions for your specific experimental system.

Part 1: Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving my this compound powder. What is its expected solubility?

A1: This is a common challenge. Methylxanthines as a class are known for their poor aqueous solubility.[1][2][3][4] This is primarily due to strong intermolecular hydrogen bonds and base stacking in the crystalline solid state, which makes it difficult for water molecules to effectively solvate the individual molecules.[1][2][3]

While experimentally verified solubility data for this compound is not widely published, we can infer its properties from closely related analogs and predictive models.

  • Predicted Aqueous Solubility: The Human Metabolome Database predicts an aqueous solubility of 6.72 g/L (or ~6.7 mg/mL). However, this is a computational prediction and should be treated as an optimistic upper limit.

  • Empirical Data from Analogs: It is more instructive to look at the experimental solubility of its parent compounds, which are often lower than predicted values.

    • Theophylline: ~8.3 mg/mL in water.[5]

    • Theobromine: ~0.33 mg/mL in water.[4]

    • Xanthine (unmethylated): ~1.0 mg/mL in PBS (with gentle warming).

Given this data, you should assume the practical aqueous solubility of this compound is limited and likely in the low mg/mL range.

Q2: What is the best first-choice solvent for making a concentrated stock solution?

A2: For initial high-concentration stock solutions, Dimethyl sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-miscible organic solvent capable of dissolving most poorly soluble compounds used in biological research.[6] For a related compound, 1,9-Dimethylxanthine, stock solutions of 25 mg/mL in DMSO are readily achievable.[7]

Key Consideration: The final concentration of DMSO in your assay must be kept low (typically ≤0.5% v/v ) to avoid solvent-induced cytotoxicity or artifacts.[8] Always run a vehicle control (media + same final DMSO concentration) to validate your results.

Q3: My this compound dissolved perfectly in DMSO, but it crashed out (precipitated) when I diluted it into my aqueous cell culture medium. What happened?

A3: This is the most frequent problem researchers encounter and is known as solubility crashing . You created a stable, high-concentration solution in an organic solvent (DMSO). When you introduced a small volume of this into a large volume of an aqueous system (your buffer or media), the DMSO dispersed, and the local solvent environment around the this compound molecule instantly changed from organic to aqueous. The compound's concentration was now far above its aqueous solubility limit, causing it to precipitate.

The following troubleshooting guides provide detailed protocols to overcome this exact issue.

Part 2: Troubleshooting Guides & Experimental Protocols

This section provides a decision-making workflow and step-by-step protocols to solve solubility challenges.

Decision Workflow for Solubilizing this compound

This diagram outlines the logical path for selecting the appropriate solubilization strategy.

G start Start: this compound Powder stock_q Is a high concentration (>10 mM) organic stock solution acceptable? start->stock_q dmso Use DMSO Protocol (Guide 1) stock_q->dmso Yes no_dmso Need an organic solvent-free approach. stock_q->no_dmso No precip_q Does it precipitate upon dilution into aqueous media? dmso->precip_q dmso_ok Success! Proceed with experiment. Include vehicle control. precip_q->dmso_ok No ph_q Is pH modification compatible with your assay? precip_q->ph_q Yes no_dmso->ph_q ph_protocol Use pH Adjustment Protocol (Guide 2) ph_q->ph_protocol Yes cyclo_protocol Use Cyclodextrin Protocol (Guide 3) ph_q->cyclo_protocol No ph_ok Success! Proceed with experiment. Verify final pH & include control. ph_protocol->ph_ok fail Consult further with a formulation specialist. ph_protocol->fail If fails cyclo_ok Success! Proceed with experiment. Include cyclodextrin control. cyclo_protocol->cyclo_ok cyclo_protocol->fail If fails G cluster_low_ph Low pH (e.g., < 6.0) Neutral Form cluster_high_ph High pH (e.g., > 8.0) Ionized Form LowSol This compound-H (Poorly Soluble) HighSol [this compound]- (Highly Soluble) LowSol->HighSol + OH- HighSol->LowSol + H+ G compound This compound (Hydrophobic) plus + compound->plus cyclodextrin Cyclodextrin (Hydrophilic Exterior, Hydrophobic Cavity) complex Soluble Inclusion Complex cyclodextrin->complex Encapsulation plus->cyclodextrin

Caption: Cyclodextrin encapsulates the drug, enhancing solubility.

Protocol: Preparing a this compound-Cyclodextrin Complex

This protocol is adapted from successful methods used for theophylline.

[9][10][11]1. Prepare Cyclodextrin Solution: Prepare a solution of HP-β-CD in your desired aqueous buffer (e.g., PBS) at a concentration known to be effective, such as 45% (w/v). For the related compound IBMX, this concentration increased its aqueous solubility more than 10-fold (from 0.3 mg/mL to 3.2 mg/mL). 2[12]. Add Compound: Add the weighed this compound powder directly to the HP-β-CD solution. 3. Facilitate Complexation: Stir the mixture vigorously at room temperature for several hours (e.g., 4-24 hours) to allow for the formation of the inclusion complex. Gentle heating (40-50°C) can sometimes accelerate this process. 4. Clarify Solution: After stirring, you may need to filter the solution through a 0.22 µm syringe filter to remove any undissolved particles and ensure sterility. 5. Usage and Controls: The resulting clear solution is your stock. It can be directly diluted into your assay medium. It is crucial to run a parallel control with the HP-β-CD solution alone (at the same final concentration) to ensure the cyclodextrin itself does not interfere with your assay.

References

  • SOLUBILITY IMPROVEMENT OF NATURAL XANTHINE DERIVATES. (n.d.). CORE.
  • Singh, P., Kumar, V., & Singh, P. (2018). Xanthine scaffold: scope and potential in drug development. RSC Advances, 8(63), 36140-36166. [Link]
  • Neau, S. H., Howard, M. A., Claudius, J. S., & Howard, D. J. (1999). The effect of the aqueous solubility of xanthine derivatives on the release mechanism from ethylcellulose matrix tablets. International journal of pharmaceutics, 179(1), 77–85. [Link]
  • Xanthine. (n.d.). In Wikipedia.
  • DMSO usage in cell culture. (2023). LifeTein. [Link]
  • El-Gizawy, S. A., El-Barghouthy, M., & El-Shorbagi, A. (2018). Spectroscopic and computational insights into theophylline/β-cyclodextrin complexation: inclusion accomplished by diverse methods.
  • Behera, A. (2015). Inclusion Complex of Theophylline with β−Cyclodextrin: Influence of Method of Preparation. (MSc thesis). National Institute of Technology Rourkela. [Link]
  • Andreeva, E. Y., Dmitrienko, S. G., & Zolotov, Y. A. (2012). Methylxanthines: properties and determination in various objects. Russian Chemical Reviews, 81(5), 397–414. [Link]
  • El-Gizawy, S. A. (1995). Improvement of some pharmaceutical properties of drugs by cyclodextrin complexation. 5. Theophylline. Die Pharmazie, 50(4), 274–277. [Link]
  • Reddit user discussion on dissolving theophylline. (2023).
  • Behera, A., Sahoo, S. K., Patil, S., & Subuddhi, U. (2015). Inclusion Complex of Theophylline with β−Cyclodextrin: Influence of Method of Preparation. National Institute of Technology, Rourkela. [Link]
  • 3-Isobutyl-1-methylxanthine Product Inform
  • Jeliński, T., Stasiak, D., Kosmalski, T., & Cysewski, P. (2021). Experimental and Theoretical Study on Theobromine Solubility Enhancement in Binary Aqueous Solutions and Ternary Designed Solvents. Molecules, 26(14), 4269. [Link]
  • Request PDF: The physicochemical properties and solubility of pharmaceuticals – Methyl xanthines. (2018).
  • Wang, F., Wang, J., & Zhang, J. (2015). Solubility and thermodynamic properties of sodium theophylline salt in aqueous sodium hydroxide solution at different temperatures. Journal of Chemical Research, 39(11), 661–665. [Link]
  • New Quantitative Technique for estimation of solubility of Theophylline using Hydrotropic Solubilizing Agents. (2016).

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Technical Support Center: Optimizing Enzymatic 9-Methylxanthine Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the enzymatic synthesis of 9-Methylxanthine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is grounded in established principles of enzymology and biocatalysis to ensure scientific integrity and practical utility in your experimental workflows.

Introduction to Enzymatic this compound Synthesis

This compound is a methylated purine derivative with significant research interest. While chemical synthesis routes exist, enzymatic synthesis offers the potential for high regioselectivity and milder reaction conditions. The core of this process is an N-methyltransferase (NMT) that utilizes a methyl donor, typically S-adenosyl-L-methionine (SAM), to specifically methylate the N9 position of the xanthine ring. However, identifying and optimizing an enzyme with this specific activity can be challenging. This guide will address common issues you may encounter during your experiments.

Frequently Asked Questions (FAQs)

Here we address some of the initial questions you may have when setting up your enzymatic reaction for this compound synthesis.

Q1: I am not seeing any this compound production. What are the first things I should check?

A1: When facing a lack of product, it is crucial to systematically verify your reaction components and conditions.[1][2] Start by:

  • Confirming Enzyme Activity: Ensure your N-methyltransferase is active. If you have a positive control substrate for the enzyme, run a parallel reaction to confirm its catalytic capability. Improper storage (e.g., wrong temperature, repeated freeze-thaw cycles) can lead to loss of activity.

  • Verifying Substrate and Cofactor Integrity: Confirm the purity and concentration of your xanthine substrate and S-adenosyl-L-methionine (SAM) cofactor. SAM is particularly labile and can degrade if not stored correctly.

  • Checking Reaction Buffer: Ensure the pH and composition of your reaction buffer are correct and that all components are properly dissolved.

Q2: What is a typical starting point for reaction conditions (pH, temperature)?

A2: While optimal conditions are enzyme-specific, a good starting point for many methyltransferases is a slightly alkaline pH and a temperature range of 25-37°C.[3]

  • pH: Most N-methyltransferases exhibit optimal activity in the pH range of 7.5 to 8.5.[3][4]

  • Temperature: A common starting temperature is 30°C or 37°C. However, some enzymes have lower optimal temperatures, so it is worth testing a range.[4]

Q3: How can I monitor the progress of my reaction?

A3: The most common method for monitoring the formation of this compound and the consumption of xanthine is High-Performance Liquid Chromatography (HPLC).[2][5][6] A reversed-phase C18 column is typically used with a mobile phase consisting of a mixture of an aqueous buffer (like phosphate buffer or water with a small amount of acid like acetic or trifluoroacetic acid) and an organic solvent (like methanol or acetonitrile).[2][5][7] Detection is usually performed using a UV detector at a wavelength around 270-280 nm.

Troubleshooting Guide

This section provides a more detailed approach to common problems encountered during the optimization of this compound synthesis.

Issue 1: Low Yield of this compound

Low product yield is a frequent challenge in enzymatic synthesis. The potential causes can be multifaceted, ranging from suboptimal reaction conditions to enzyme inhibition.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
Suboptimal pH The ionization state of amino acid residues in the enzyme's active site is critical for substrate binding and catalysis. Deviations from the optimal pH can significantly reduce enzyme activity.[8]Perform a pH screen using a range of buffers (e.g., Tris-HCl, HEPES) from pH 6.5 to 9.0 to identify the optimal pH for your N-methyltransferase.
Suboptimal Temperature Enzyme activity generally increases with temperature up to an optimum, after which the enzyme begins to denature and lose activity.Conduct a temperature optimization experiment, testing a range from 20°C to 45°C in increments to find the temperature at which the reaction rate is maximal.
Low Enzyme Concentration The reaction rate is directly proportional to the enzyme concentration, assuming substrate is not limiting.Increase the concentration of your N-methyltransferase in a stepwise manner. Be mindful that excessively high concentrations can sometimes lead to aggregation or other issues.
Substrate Inhibition At very high concentrations, the xanthine substrate may bind to the enzyme in a non-productive manner, leading to a decrease in the reaction rate. This is a known phenomenon for about 25% of enzymes.Test a range of xanthine concentrations. If you observe a decrease in the initial reaction rate at higher substrate concentrations, this indicates substrate inhibition. Operate at a substrate concentration below the inhibitory level.
Product Inhibition The product, this compound, may bind to the enzyme's active site, competing with the substrate and slowing down the reaction as the product accumulates. The co-product S-adenosyl-L-homocysteine (SAH) is also a known inhibitor of many methyltransferases.Consider strategies to remove the product as it is formed, such as in-situ product removal techniques. For SAH inhibition, including an SAH hydrolase in the reaction mixture can regenerate S-adenosyl-L-cysteine back to homocysteine and adenosine, thus alleviating inhibition.
Enzyme Instability The N-methyltransferase may be unstable under the chosen reaction conditions, leading to a loss of activity over time.Assess the stability of your enzyme at different pH values and temperatures by pre-incubating it under these conditions before adding the substrates. Consider adding stabilizing agents such as glycerol or BSA to the reaction mixture.
Issue 2: Poor Regioselectivity (Formation of other Methylxanthine Isomers)

A key advantage of enzymatic synthesis is the potential for high regioselectivity. However, some N-methyltransferases may exhibit promiscuous activity, leading to the formation of other methylxanthine isomers (e.g., 1-, 3-, or 7-methylxanthine) in addition to the desired this compound.

Potential Causes & Solutions:

Potential Cause Explanation & Causality Recommended Action
Promiscuous Enzyme Activity The active site of the N-methyltransferase may be able to accommodate the xanthine substrate in multiple orientations, allowing for methylation at different nitrogen atoms.[9]Enzyme Screening: If possible, screen different N-methyltransferases from various sources. Subtle differences in their active site architecture can lead to significant changes in regioselectivity.[10][11] Protein Engineering: If you have the resources, consider site-directed mutagenesis of the enzyme's active site residues to improve selectivity for the N9 position.[12][13][14]
Reaction Conditions Influencing Binding The pH, ionic strength, and presence of certain ions in the reaction buffer can influence the conformation of the enzyme and the substrate, which in turn can affect the regioselectivity of the reaction.Systematically vary the reaction conditions (pH, buffer type, salt concentration) and analyze the product mixture for the ratio of different methylxanthine isomers using a validated analytical method like HPLC.[15]

Experimental Protocols

Protocol 1: General Assay for N-Methyltransferase Activity

This protocol provides a starting point for measuring the activity of your putative N9-methyltransferase.

Materials:

  • N-methyltransferase enzyme solution

  • Xanthine stock solution (e.g., 100 mM in 0.1 M NaOH, then diluted in buffer)

  • S-adenosyl-L-methionine (SAM) stock solution (e.g., 10 mM in water, stored at -80°C)

  • Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)

  • Quenching solution (e.g., 10% Trichloroacetic acid or 2 M HCl)

  • HPLC system with a C18 column and UV detector

Procedure:

  • Prepare a reaction mixture in a microcentrifuge tube containing:

    • Reaction buffer

    • Xanthine (to a final concentration of, for example, 1 mM)

    • N-methyltransferase enzyme (at a suitable concentration)

  • Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.

  • Initiate the reaction by adding SAM (to a final concentration of, for example, 1 mM).

  • Incubate the reaction at the chosen temperature for a defined period (e.g., 30 minutes). It is advisable to take time points to determine the initial reaction rate.

  • Stop the reaction by adding the quenching solution.

  • Centrifuge the mixture to pellet any precipitated protein.

  • Analyze the supernatant by HPLC to quantify the amount of this compound formed.

Protocol 2: HPLC Analysis of Methylxanthines

This protocol outlines a general method for the separation and quantification of xanthine and its methylated derivatives.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% acetic acid

  • Mobile Phase B: Methanol or Acetonitrile

  • Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to separate xanthine, this compound, and other potential isomers.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 273 nm

  • Injection Volume: 10-20 µL

Procedure:

  • Prepare standard solutions of xanthine and this compound (and other isomers if available) of known concentrations.

  • Generate a standard curve for each compound by injecting the standards and plotting peak area against concentration.

  • Inject the quenched and centrifuged reaction samples.

  • Identify and quantify the peaks in your samples by comparing their retention times and peak areas to the standard curves.

Visualizing Workflows and Concepts

Diagram 1: General Workflow for Optimizing Enzymatic Synthesis

Workflow cluster_prep Preparation cluster_opt Optimization cluster_analysis Analysis & Troubleshooting cluster_scale Scale-Up Enzyme Prepare Enzyme Stock Initial_Screen Initial Reaction (pH 7.5-8.5, 30-37°C) Enzyme->Initial_Screen Substrates Prepare Substrate & Cofactor Stocks Substrates->Initial_Screen Analysis HPLC Analysis (Yield & Purity) Initial_Screen->Analysis Evaluate pH_Opt pH Optimization Temp_Opt Temperature Optimization pH_Opt->Temp_Opt Conc_Opt Enzyme/Substrate Concentration Optimization Temp_Opt->Conc_Opt Conc_Opt->Analysis Re-evaluate Analysis->pH_Opt If low yield Troubleshoot Troubleshoot Low Yield or Poor Selectivity Analysis->Troubleshoot If issues persist Scale_Up Scale-Up Reaction Analysis->Scale_Up If successful Troubleshoot->pH_Opt Iterate

Caption: A general workflow for the optimization of enzymatic this compound synthesis.

Diagram 2: Troubleshooting Decision Tree for Low Yield

Troubleshooting decision decision solution solution Start Low Yield of This compound Check_Activity Is Enzyme Active? (Control Reaction) Start->Check_Activity Check_Components Are Substrates/Cofactors OK? Check_Activity->Check_Components Yes solution_Enzyme Source New Enzyme or Check Storage Check_Activity->solution_Enzyme No Optimize_Conditions Optimize pH and Temperature Check_Components->Optimize_Conditions Yes solution_Components Use Fresh Stocks Check_Components->solution_Components No Check_Inhibition Substrate/Product Inhibition? Optimize_Conditions->Check_Inhibition Check_Stability Is Enzyme Stable? Check_Inhibition->Check_Stability No solution_Inhibition Adjust Substrate Conc. or Remove Product Check_Inhibition->solution_Inhibition Yes solution_Iterate Add Stabilizers or Adjust Conditions Check_Stability->solution_Iterate No solution_Success Proceed to Scale-Up Check_Stability->solution_Success Yes

Caption: A decision tree for troubleshooting low yield in enzymatic reactions.

References

  • Li, Y., & Wang, Y. (2023). Diversity and regioselectivity of O-methyltransferases catalyzing the formation of O-methylated flavonoids. PubMed.
  • Miller, S. D., et al. (2023). α-N-Methyltransferase regiospecificity is mediated by proximal, redundant enzyme–substrate interactions. PMC.
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  • Hurst, W. J., et al. (1984). Analytical methods for quantitation of methylxanthines. PubMed.
  • Berim, A., et al. (2012). Set of Regioselective O-Methyltransferases Gives Rise to the Complex Pattern of Methoxylated Flavones in Sweet Basil. Oxford Academic.
  • Hurst, W. J., et al. (2025). Analytical Methods for Quantitation of Methylxanthines. ResearchGate.
  • Berim, A., et al. (2012). A set of regioselective O-methyltransferases gives rise to the complex pattern of methoxylated flavones in sweet basil. PubMed.
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  • YouTube. (2022). Stereochemistry: Kinetic Resolution.
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  • Kamal, A., et al. (2007). Regioselective metalation of 6-methylpurines: synthesis of fluoromethyl purines and related nucleosides for suicide gene therapy of cancer. PubMed.
  • Tloustova, E., et al. (2018). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC.

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Technical Support Center: Scaling Up 9-Methylxanthine Production

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the scalable production of 9-Methylxanthine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning from bench-scale synthesis to larger-scale production. Here, we address common challenges, provide in-depth troubleshooting guides, and offer detailed experimental protocols to ensure the integrity and efficiency of your process. Our approach is grounded in scientific principles and field-proven insights to support your success.

Section 1: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions encountered during the synthesis and scale-up of this compound.

Q1: What are the primary synthesis routes for this compound for industrial-scale production?

A1: Two primary routes are considered for the industrial production of this compound: chemical synthesis and biosynthesis. Chemical synthesis often involves the methylation of xanthine or a suitable precursor.[1][2] A common approach is the Traube purine synthesis, which, while established, can present challenges in terms of yield and the use of hazardous materials when scaling up.[3] Biosynthetic routes, often utilizing genetically engineered microorganisms like E. coli, are gaining traction as a more sustainable alternative.[1][2][4] These biocatalytic processes can offer high specificity and milder reaction conditions.[4][5]

Q2: What are the main challenges when scaling up this compound synthesis?

A2: Scaling up this compound production, whether through chemical or biosynthetic routes, presents several key challenges. For chemical synthesis, these include managing reaction exotherms to prevent thermal runaway, ensuring consistent mixing to avoid localized "hot spots," dealing with the solubility of reactants and products, and managing the handling and disposal of hazardous reagents.[3] In biosynthetic processes, challenges include maintaining optimal fermentation conditions (e.g., pH, temperature, oxygen levels), ensuring the stability and activity of the biocatalyst (e.g., engineered enzymes or whole cells) over time, and managing potential substrate or product inhibition.[6][7] Purification at scale to remove process-related impurities and byproducts is a significant hurdle for both methods.

Q3: How can I improve the yield of my this compound synthesis?

A3: Improving the yield of this compound synthesis requires a multi-faceted approach. In chemical synthesis, optimizing reaction parameters such as temperature, pressure, reaction time, and catalyst loading is crucial. The use of microwave-assisted organic synthesis (MAOS) has shown promise in significantly reducing reaction times and improving yields for xanthine derivatives by providing rapid and uniform heating.[8] For biosynthetic routes, metabolic engineering of the microbial host to enhance precursor supply and enzyme expression can significantly boost product titers.[2][7] Additionally, optimizing fermentation feed strategies and induction conditions is critical for maximizing biocatalyst productivity.[6]

Q4: What are the critical quality attributes (CQAs) for this compound as an active pharmaceutical ingredient (API)?

A4: The critical quality attributes for this compound as an API typically include purity (absence of process-related impurities and byproducts), identity (confirmation of the correct chemical structure), crystal form (polymorphism), particle size distribution, and residual solvent content. Each of these attributes can impact the drug product's stability, bioavailability, and manufacturability. Regulatory bodies like the FDA provide guidance on establishing and controlling CQAs through a Quality by Design (QbD) approach.[5][9]

Section 2: Troubleshooting Guides

This section provides detailed troubleshooting guides for specific issues you may encounter during the scale-up of this compound production.

Low Yield and Incomplete Conversion

Problem: The yield of this compound is significantly lower than expected, or the reaction fails to reach completion.

Potential Cause Troubleshooting Steps & Explanation
Poor Solubility of Reactants Xanthine and its derivatives often have low solubility in common organic solvents, which can be exacerbated at higher concentrations during scale-up. This can lead to a heterogeneous reaction mixture and slow reaction rates. Solution: 1. Solvent Screening: Conduct a thorough solvent screening to identify a solvent system where all reactants have adequate solubility at the desired reaction temperature. 2. Co-solvents: Consider the use of a co-solvent to improve solubility. 3. Temperature Optimization: Carefully increase the reaction temperature to enhance solubility, but monitor for potential degradation of reactants or products.
Sub-optimal Reaction Conditions Reaction conditions that were optimal at the lab scale may not be directly transferable to a larger reactor due to differences in heat and mass transfer. Solution: 1. Process Analytical Technology (PAT): Implement PAT tools, such as in-situ IR or Raman spectroscopy, to monitor the reaction in real-time.[5] This will provide valuable data on reaction kinetics and help identify bottlenecks. 2. Design of Experiments (DoE): Utilize DoE to systematically optimize critical process parameters (CPPs) like temperature, pressure, and mixing speed for the scaled-up process.
Catalyst Deactivation (Chemical Synthesis) The catalyst used in the methylation reaction may be deactivating prematurely. Solution: 1. Catalyst Loading: Re-evaluate the catalyst loading. A higher loading may be required at scale, but this should be balanced against cost and downstream removal. 2. Catalyst Poisoning: Investigate potential sources of catalyst poisons in your starting materials or solvents.
Enzyme Inhibition/Instability (Biosynthesis) High concentrations of the substrate or the product (this compound) can inhibit the activity of the enzymes in your biocatalyst. The enzyme may also be unstable under the process conditions. Solution: 1. Fed-batch Strategy: Implement a fed-batch fermentation strategy to maintain the substrate concentration below the inhibitory level.[6] 2. In-situ Product Removal: Explore techniques for in-situ product removal to alleviate product inhibition. 3. Enzyme Immobilization: Consider immobilizing the enzyme to improve its stability and facilitate reuse.[7]
Impurity Formation and Purification Challenges

Problem: The final product is contaminated with significant levels of impurities that are difficult to remove.

Potential Cause Troubleshooting Steps & Explanation
Side Reactions At elevated temperatures or with prolonged reaction times, side reactions such as over-methylation or degradation of the xanthine ring can occur. Solution: 1. Kinetic Modeling: Develop a kinetic model of your reaction to understand the rates of both the desired reaction and the formation of major impurities. This will help in optimizing conditions to favor product formation. 2. Temperature Control: Ensure precise and uniform temperature control in the reactor to prevent localized overheating.
Incomplete Removal of Starting Materials/Reagents Unreacted starting materials or excess reagents can co-crystallize with the product, leading to contamination. Solution: 1. Stoichiometry Optimization: Carefully control the stoichiometry of your reactants to minimize excess reagents. 2. Washing Steps: Optimize the washing steps after filtration. A multi-stage wash with an appropriate solvent can effectively remove residual starting materials.
Co-precipitation of Structurally Similar Impurities Impurities with similar chemical structures to this compound can be challenging to separate through crystallization. Solution: 1. Recrystallization Solvent Screening: Perform a comprehensive screening of solvents and solvent mixtures for recrystallization. The goal is to find a system where the solubility of this compound and the impurities are significantly different. 2. Chromatographic Purification: For high-purity requirements, preparative chromatography (e.g., HPLC) may be necessary.[2] While costly at scale, it can be a viable option for high-value pharmaceutical applications.
Issues with Product Isolation and Drying

Problem: Difficulties in filtering the product, or the product takes an excessively long time to dry.

Potential Cause Troubleshooting Steps & Explanation
Poor Crystal Morphology The crystallization process may be producing fine particles or needle-like crystals that are difficult to filter and trap significant amounts of solvent. Solution: 1. Crystallization Control: Carefully control the rate of cooling and agitation during crystallization to promote the growth of larger, more uniform crystals. The use of seeding can also be beneficial. 2. Anti-solvent Addition: Investigate the use of an anti-solvent to induce crystallization, which can sometimes lead to better crystal habits.
Formation of Solvates/Hydrates This compound may form solvates or hydrates with the crystallization solvent, which can affect the drying process and the final product's stability. Solution: 1. Polymorph Screening: Conduct a polymorph and solvate screening study to identify and characterize different solid forms of this compound.[10] 2. Drying Study: Perform a drying study to determine the optimal temperature and vacuum level to break any solvates without degrading the product.
Inefficient Drying Process The drying equipment and parameters may not be optimized for the scale of production. Solution: 1. Agitated Filter Dryer Optimization: If using an agitated filter dryer, optimize the agitator speed and jacket temperature to ensure efficient heat transfer and uniform drying.[11][12] 2. Vacuum and Nitrogen Sweep: Utilize a deep vacuum and a gentle nitrogen sweep to facilitate solvent removal.

Section 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments and workflows relevant to scaling up this compound production.

Protocol: Optimization of Crystallization for Improved Filtration and Purity

Objective: To develop a robust crystallization protocol for this compound that yields a product with high purity and a crystal morphology suitable for efficient filtration and drying.

Methodology:

  • Solubility Profiling:

    • Determine the solubility of crude this compound in a range of pharmaceutically acceptable solvents (e.g., ethanol, isopropanol, acetone, water) at various temperatures (e.g., 25°C, 40°C, 60°C).

    • Plot solubility curves to identify suitable solvent systems for crystallization (i.e., high solubility at elevated temperatures and low solubility at room temperature).

  • Crystallization Method Screening:

    • Cooling Crystallization:

      • Dissolve the crude this compound in a chosen solvent at an elevated temperature to form a saturated solution.

      • Cool the solution at different controlled rates (e.g., 1°C/min, 5°C/min, 10°C/min) and observe the onset of crystallization and the resulting crystal morphology under a microscope.

    • Anti-solvent Crystallization:

      • Dissolve the crude this compound in a solvent in which it is highly soluble.

      • Add a pre-determined volume of an anti-solvent (a solvent in which this compound is poorly soluble) at a controlled rate and observe crystallization.

  • Seeding Strategy:

    • Repeat the optimal crystallization method identified in step 2, but introduce a small quantity of pure this compound seed crystals at the point of supersaturation.

    • Evaluate the impact of seeding on crystal size distribution and polymorphism.

  • Product Analysis:

    • Isolate the crystals by filtration and wash with a small amount of cold crystallization solvent.

    • Dry the product under vacuum at an appropriate temperature.

    • Analyze the final product for purity (by HPLC), crystal form (by XRPD), and particle size distribution.

Protocol: In-Process Monitoring of a Biosynthetic Route using HPLC

Objective: To monitor the progress of a fermentation process for this compound production by quantifying the concentrations of the substrate, product, and key byproducts.

Methodology:

  • Sample Preparation:

    • Withdraw a sample from the fermenter at regular intervals (e.g., every 2-4 hours).

    • Centrifuge the sample to separate the biomass from the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulates.

  • HPLC Analysis:

    • Column: Use a C18 reverse-phase HPLC column.

    • Mobile Phase: An isocratic or gradient mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer, pH 7) and an organic solvent (e.g., methanol or acetonitrile). The exact composition should be optimized for the separation of the compounds of interest.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where this compound and the other analytes have significant absorbance (e.g., around 270 nm).

    • Injection Volume: 10-20 µL.

  • Quantification:

    • Prepare standard solutions of this compound, the substrate, and any known major byproducts at a range of concentrations.

    • Generate a calibration curve for each compound by plotting peak area against concentration.

    • Determine the concentration of each analyte in the fermentation samples by interpolating their peak areas on the respective calibration curves.

Section 4: Visualizations

Workflow for Troubleshooting Low Yield in this compound Synthesis

Troubleshooting_Low_Yield Troubleshooting Workflow: Low Yield in this compound Synthesis start Low Yield or Incomplete Reaction check_solubility Assess Reactant Solubility start->check_solubility check_conditions Review Reaction Conditions start->check_conditions check_catalyst Evaluate Catalyst/ Enzyme Performance start->check_catalyst solubility_issue Solubility Issue Identified check_solubility->solubility_issue conditions_issue Sub-optimal Conditions check_conditions->conditions_issue catalyst_issue Catalyst/Enzyme Problem check_catalyst->catalyst_issue solve_solubility Solvent Screening, Co-solvents, Temperature Optimization solubility_issue->solve_solubility Yes solve_conditions Implement PAT, Perform DoE conditions_issue->solve_conditions Yes solve_catalyst Optimize Loading, Investigate Poisoning, Fed-batch Strategy catalyst_issue->solve_catalyst Yes end Yield Improved solve_solubility->end solve_conditions->end solve_catalyst->end

Caption: A logical workflow for diagnosing and resolving issues of low yield in this compound synthesis.

Key Stages in Scaling Up this compound Production

Scale_Up_Stages Key Stages in Scaling Up this compound Production lab Lab Scale Synthesis (mg to g) process_dev Process Development & Optimization lab->process_dev pilot Pilot Plant Scale-up (kg scale) process_val Process Validation pilot->process_val commercial Commercial Manufacturing (multi-kg to ton scale) regulatory Regulatory Filing commercial->regulatory process_dev->pilot process_val->commercial

Caption: The progression from laboratory synthesis to commercial manufacturing of this compound.

References

  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str
  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str
  • Understanding Process Analytical Technology (PAT) in Bioprocessing. (n.d.). Mettler Toledo. [Link]
  • Process Analytical Technology - P
  • Elucidating the Polymorphism of Xanthone: A Crystallization and Characterization Study. (2024). American Chemical Society. [Link]
  • FDA Guidance for Industry PAT – A Framework for Innovative Pharmaceutical Development, Manufacturing, and Quality Assurance. (2004). U.S.
  • Mixed culture biocatalytic production of the high-value biochemical 7-methylxanthine. (2023).
  • Drying process optimization for an API solvate using heat transfer model of an agitated filter dryer. (2012). PubMed. [Link]
  • Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification. (n.d.).
  • Synthesis and Biological Activities of Novel Methyl Xanthine Derivatives. (2025).
  • Methylxanthine production schemes. a Example of generalized synthetic... (2022).
  • Production of 7-methylxanthine from Theobromine by Metabolically Engineered E. coli. (2024). Iraqi Journal of Chemical and Petroleum Engineering. [Link]
  • Drying Process Optimization for an API Solvate Using Heat Transfer Model of an Agitated Filter Dryer. (2025).
  • 7-Methylxanthine Inhibits the Formation of Monosodium Urate Crystals by Increasing Its Solubility. (2023).
  • Microwave-assisted modified synthesis of C8-analogues of naturally occurring methylxanthines: Synthesis, biological evaluation and their practical applications. (2025).
  • Synthesis of xanthines. (1958).
  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. (n.d.). MDPI. [Link]
  • Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Str
  • Safety Assessment of Methylxanthines as Used in Cosmetics. (2019). Cosmetic Ingredient Review. [Link]
  • Safety Assessment of Methylxanthines as Used in Cosmetics. (2018). Cosmetic Ingredient Review. [Link]

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Minimizing side-product formation in 9-Methylxanthine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 9-Methylxanthine synthesis. This guide is designed for researchers, chemists, and drug development professionals to address common challenges in achieving high purity and yield. The primary obstacle in synthesizing this compound is controlling the regioselectivity of the methylation reaction on the xanthine core, which often leads to a mixture of isomers. This document provides in-depth, evidence-based troubleshooting strategies and optimized protocols to minimize the formation of these unwanted side-products.

Frequently Asked Questions (FAQs)

Q1: What are the most common side-products I should expect during the synthesis of this compound?

When methylating xanthine, the primary challenge is that methylation can occur at multiple nitrogen atoms on the purine ring system.[1] The most common side-products are other monomethylated isomers:

  • 1-Methylxanthine

  • 3-Methylxanthine

  • 7-Methylxanthine

In cases of over-methylation or harsh reaction conditions, di- and tri-methylated xanthines can also form as impurities. These include theobromine (3,7-dimethylxanthine), theophylline (1,3-dimethylxanthine), and caffeine (1,3,7-trimethylxanthine).[2][3]

Q2: What is the underlying chemical reason for the formation of these isomeric side-products?

The formation of multiple products is due to the varying reactivity of the nitrogen atoms in the xanthine molecule.[2] Xanthine consists of a pyrimidine ring fused to an imidazole ring.[3] The different nitrogen atoms (N1, N3, N7, N9) exhibit different levels of nucleophilicity, which can be modulated by the reaction conditions, particularly pH.

The acidity (pKa) of the protons on these nitrogens dictates which position is deprotonated and thus most reactive toward an electrophilic methylating agent. For instance, under neutral conditions, alkylation of purines like adenine can favor the N3 position, while the presence of a base often directs substitution to the N7/N9 positions.[4] This principle highlights that slight variations in your reaction environment can drastically alter the product distribution.

Q3: How can I control the regioselectivity of the reaction to specifically favor N9 methylation?

Controlling regioselectivity is the key to minimizing side-products. The most effective levers are the choice of methylating agent, solvent system, and precise control over reaction pH and temperature.

  • Choice of Methylating Agent: Traditional agents like dimethyl sulfate are highly reactive but often unselective and toxic.[5] Dimethyl carbonate (DMC) has emerged as a greener and more selective alternative. It typically requires higher temperatures but can provide better control over the reaction.[2]

  • pH Control: This is arguably the most critical parameter. Maintaining a slightly alkaline pH (around 7.8-8.3) can selectively deprotonate the N9 position, making it the most nucleophilic site for methylation. A buffered system is often recommended to prevent pH drift during the reaction.[2]

  • Temperature and Reaction Time: Higher temperatures can lead to over-methylation and decomposition. It is crucial to find the optimal balance where the reaction proceeds at a reasonable rate without generating excessive by-products. Monitoring the reaction over time using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to stop it upon completion.[2][6]

Q4: My synthesis is yielding a mixture of isomers. What is the first troubleshooting step?

If your analytical results (e.g., from HPLC) show a mixture of 1-, 3-, 7-, and this compound, the first step is to rigorously check and control your reaction's pH. An unbuffered solution can become acidic as the reaction progresses, which changes the preferred site of methylation.

Troubleshooting Workflow:

Troubleshooting_Workflow cluster_0 Analysis & Diagnosis cluster_1 Corrective Action A Run Synthesis B Analyze Product Mixture (HPLC/TLC) A->B C Identify Side-Products B->C D Is 9-MX Yield < 95%? C->D E Verify & Calibrate pH Meter D->E Yes I Proceed to Purification D->I No F Implement Buffered System (e.g., pH 7.8-8.3) E->F G Optimize Temperature (e.g., 170-200°C for DMC) F->G H Re-run Synthesis G->H H->B Re-analyze

Caption: A logical workflow for troubleshooting isomer formation.

Q5: What analytical methods are recommended for identifying and quantifying this compound and its isomers?

Accurate analysis is crucial for both process optimization and quality control.

  • High-Performance Liquid Chromatography (HPLC): This is the gold standard for separating and quantifying methylxanthine isomers.[7] A reversed-phase C18 column is typically used. The high sensitivity and resolution allow for precise determination of product purity and side-product ratios.[8][9]

  • Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS): For even faster analysis times and definitive peak identification, UHPLC-MS is highly effective.[10] The mass spectrometer provides molecular weight information, confirming the identity of each isomeric peak.

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for real-time reaction monitoring. It provides a quick, qualitative assessment of the consumption of starting material and the formation of products.[6]

Table 1: Typical Analytical Parameters

ParameterHPLCUHPLC-MS
Column C18, 5 µm, 4.6 x 250 mmC18, <2 µm, 2.1 x 50 mm
Mobile Phase Water/Acetonitrile or Water/Methanol GradientIsocratic (e.g., 90% Water, 10% Acetonitrile)[10]
Detection UV (e.g., 273 nm)Mass Spectrometry (ESI+)
Analysis Time 10-20 minutes< 1 minute[10]
Primary Use Quantification, PurityRapid Quantification, Identification

Troubleshooting Guide

Problem EncounteredProbable Cause(s)Recommended Solution(s)
Low yield of this compound 1. Incorrect pH, favoring other isomers. 2. Reaction temperature too low or time too short. 3. Inefficient methylating agent.1. Adjust pH to the 7.8-8.3 range using a buffer.[2] 2. Gradually increase temperature within the recommended range (e.g., 170-200°C for DMC) and monitor via TLC/HPLC.[2] 3. Ensure the molar ratio of methylating agent to xanthine is optimal (e.g., 7:1 to 10:1 for DMC).[2]
Significant formation of 1-, 3-, or 7-Methylxanthine 1. pH is outside the optimal range. 2. Non-selective methylating agent (e.g., dimethyl sulfate).1. Implement a stable buffered system to maintain pH. 2. Switch to a more selective agent like dimethyl carbonate.[2]
Presence of di- or tri-methylated products (e.g., caffeine) 1. Reaction temperature is too high. 2. Reaction was left for too long. 3. Excess methylating agent.1. Lower the reaction temperature. 2. Stop the reaction as soon as the xanthine starting material is consumed (monitor by TLC/HPLC). 3. Reduce the molar equivalents of the methylating agent.
Inconsistent results between batches 1. Inconsistent starting material purity. 2. Poor control over reaction parameters (pH, temp).1. Verify the purity of the starting xanthine. 2. Calibrate all instruments (pH meter, thermometer) and strictly adhere to the optimized protocol.

Optimized Protocol: N9-Methylation of Xanthine using Dimethyl Carbonate

This protocol is adapted from established methods and is designed to maximize the yield of this compound while minimizing side-product formation.[2]

Protocol_Workflow A 1. Setup - Add Xanthine, Methanol, and DMC to Autoclave B 2. Reaction - Heat to 200°C - Maintain pressure (~70 bar) - Stir for 5 hours A->B C 3. Monitoring - (Optional) Take aliquots for TLC/HPLC analysis B->C D 4. Workup - Cool to 70°C - Distill off excess Methanol B->D E 5. Isolation - Cool suspension in ice bath - Filter crystals D->E F 6. Purification - Wash crystals with cold Methanol - Dry under vacuum E->F G 7. Analysis - Check purity via HPLC F->G

Sources

Validation & Comparative

A Comparative Guide to the Biological Activity of 1-Methylxanthine and 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, objective comparison of the biological activities of two structural isomers of monomethylxanthine: 1-methylxanthine (1-MX) and 9-methylxanthine (9-MX). For researchers, scientists, and drug development professionals, understanding the nuanced differences imparted by the seemingly minor shift of a single methyl group on the xanthine scaffold is critical. While 1-MX is a significant and biologically active metabolite of common dietary methylxanthines like caffeine and theophylline, 9-MX is largely uncharacterized. This comparative analysis synthesizes the available experimental data to illuminate these differences, underscoring the profound impact of molecular structure on pharmacological function.

Introduction: The Criticality of Isomeric Structure

Methylxanthines, a class of purine-derived alkaloids, are renowned for their wide-ranging pharmacological effects, from the stimulant properties of caffeine to the bronchodilatory action of theophylline.[1][2] Their primary mechanisms of action are well-established: antagonism of adenosine receptors and inhibition of phosphodiesterase (PDE) enzymes.[3][4] The position and number of methyl groups on the core xanthine structure dramatically influence the potency and selectivity of these interactions.[5]

This guide focuses on two key isomers:

  • 1-Methylxanthine (1-MX): A major metabolite of caffeine and theophylline, naturally occurring in human physiology.[1] It is increasingly recognized for its own distinct biological activities.

  • This compound (9-MX): An isomer where the methyl group is positioned on the imidazole ring of the purine structure. It is not a known major metabolite of common dietary methylxanthines, and data on its biological activity is sparse.

By juxtaposing the well-documented profile of 1-MX with the available structure-activity relationship (SAR) data for N9-substituted xanthines, we can infer the functional consequences of this isomeric difference and identify critical knowledge gaps for future research.

Part 1: Comparative Mechanisms of Action

The biological effects of methylxanthines are primarily dictated by their interaction with two key protein families. The positioning of the methyl group at either the N1 or N9 position creates a stark contrast in these interactions.

Adenosine Receptor Antagonism

Adenosine is a crucial neuromodulator that signals through four G protein-coupled receptor subtypes (A₁, A₂ₐ, A₂ₑ, and A₃) to regulate neuronal activity, resulting in effects like sedation and vasodilation.[5] Methylxanthines exert many of their stimulant effects by competitively blocking these receptors.[6]

  • 1-Methylxanthine: As a major metabolite of caffeine and paraxanthine, 1-MX is an established adenosine receptor antagonist and is believed to contribute significantly to their overall activity.[5] Studies have demonstrated its ability to enhance memory and increase neurotransmitter levels in rats, effects consistent with adenosine receptor blockade.[1] The presence of the methyl group at the N1 position is considered necessary for high affinity and selectivity at adenosine receptor sites.[5]

  • This compound: Direct experimental data on 9-MX binding affinity is limited. However, extensive structure-activity relationship studies on the xanthine scaffold have authoritatively shown that substitution at the N9 position results in decreased adenosine receptor affinity .[5][7] This strongly suggests that 9-MX is a significantly weaker adenosine receptor antagonist than 1-MX, if it possesses any activity at all. The N9 position appears to be sterically or electronically unfavorable for productive interaction with the binding pocket of adenosine receptors.

cluster_0 Adenosine Receptor Signaling cluster_1 Antagonist Action Adenosine Adenosine AR Adenosine Receptor (A1/A2A) Adenosine->AR Binds G_Protein G Protein (Gi/Gs) AR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Modulates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA → Cellular Response cAMP->PKA Activates MX1 1-Methylxanthine MX1->AR Blocks (Effective) MX9 This compound MX9->AR Blocks (Low Affinity)

Figure 1: Adenosine receptor antagonism by 1-MX vs. 9-MX.

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4] By inhibiting PDEs, methylxanthines increase intracellular levels of these cyclic nucleotides, leading to effects such as smooth muscle relaxation (bronchodilation) and cardiac stimulation.[3]

  • 1-Methylxanthine: While it is a less potent PDE inhibitor than multisubstituted xanthines like theophylline or caffeine, 1-MX does contribute to the overall PDE-inhibiting profile of its parent compounds. For instance, 3-isobutyl-1-methylxanthine (IBMX), a well-known non-selective PDE inhibitor, demonstrates that the N1-methyl configuration is compatible with potent activity.[8]

  • This compound: Similar to its adenosine receptor activity, direct PDE inhibition data for 9-MX is scarce. However, SAR studies indicate that substitutions at the N1, N3, and N7 positions are most critical for PDE inhibition.[7] The impact of N9 substitution is less clear but is generally not associated with potent inhibitory activity. It is plausible that 9-MX is a weak PDE inhibitor, likely less potent than 1-MX.

cluster_0 Cyclic Nucleotide Pathway cluster_1 Inhibitor Action cAMP cAMP / cGMP (Active) PDE Phosphodiesterase (PDE) cAMP->PDE Substrate AMP AMP / GMP (Inactive) PDE->AMP Hydrolyzes Methylxanthines Methylxanthines (e.g., 1-MX) Methylxanthines->PDE Inhibits

Figure 2: General mechanism of phosphodiesterase inhibition.

Part 2: Pharmacological Effects and Metabolism

The differences in molecular interactions translate directly to divergent physiological effects and metabolic fates.

Pharmacological Profile
  • 1-Methylxanthine: There is growing evidence for the distinct pharmacological activity of 1-MX. In a notable study using a rat model, supplementation with 1-MX led to:

    • Cognitive Enhancement: Reduced escape latency in a Morris water maze test, indicating improved memory.[1]

    • Neurochemical Modulation: Increased brain levels of acetylcholine, dopamine, GABA, and cGMP.[1]

    • Neuroprotection: Reduced amyloid-beta and increased levels of the antioxidant catalase and Brain-Derived Neurotrophic Factor (BDNF).[1] These findings strongly suggest that 1-MX is not merely an inert metabolite but an active neuro-modulatory agent.

  • This compound: There are no known published studies detailing the specific in vivo pharmacological effects of 9-MX. Based on its predicted poor affinity for adenosine receptors, it is unlikely to share the potent central nervous system stimulant or neuroprotective properties observed for 1-MX and other active methylxanthines.[5]

Metabolic Pathways
  • 1-Methylxanthine: 1-MX is a key node in human methylxanthine metabolism. It is a primary metabolite of both theophylline (via 3-demethylation) and paraxanthine (the major metabolite of caffeine, via 7-demethylation).[1][9] It is subsequently oxidized by the enzyme xanthine oxidase to form 1-methyluric acid, which is then excreted.[1] The rapid conversion of 1-MX to 1-methyluric acid has been observed in rat models.

  • This compound: 9-MX is not a recognized metabolite of caffeine, theophylline, or theobromine in humans. Its metabolic fate, should it be administered exogenously, has not been characterized.

Caffeine Caffeine (1,3,7-Trimethylxanthine) Paraxanthine Paraxanthine (1,7-Dimethylxanthine) Caffeine->Paraxanthine ~84% Theophylline Theophylline (1,3-Dimethylxanthine) Caffeine->Theophylline ~4% MX1 1-Methylxanthine Paraxanthine->MX1 7-Demethylation Theophylline->MX1 3-Demethylation MUA1 1-Methyluric Acid MX1->MUA1 Xanthine Oxidase

Figure 3: Major metabolic pathways leading to 1-Methylxanthine.

Part 3: Quantitative Data and Future Directions

Summary Comparison Table
Feature1-MethylxanthineThis compound
Primary Mechanism Adenosine Receptor Antagonist; PDE InhibitorPredicted to be largely inactive
Adenosine Receptor Affinity Active antagonist, contributes to effects of parent compounds.[5]Predicted to have very low affinity due to N9 substitution.[5][7]
PDE Inhibition Weak to moderate inhibitor.Activity is uncharacterized but predicted to be weak.
Neurological Effects Demonstrated cognitive enhancement and neuroprotection in rats.[1]Data not available; significant effects are not expected.
Metabolic Origin Major metabolite of caffeine, paraxanthine, and theophylline.[1]Not a known major metabolite of common dietary methylxanthines.
Metabolic Fate Oxidized by xanthine oxidase to 1-methyluric acid.Data not available.
Conclusion and Future Directions

The comparison between 1-methylxanthine and this compound serves as a powerful illustration of structure-activity relationships in pharmacology. 1-Methylxanthine is emerging as a biologically significant molecule, contributing to the neuroactive effects of its parent compounds and possessing its own unique profile. In stark contrast, the placement of a methyl group at the N9 position appears to largely abolish the key interactions that define methylxanthine activity, particularly adenosine receptor antagonism.

The significant knowledge gap regarding this compound presents a clear avenue for future research. To fully understand the SAR of the xanthine scaffold, the following investigations are essential:

  • Receptor Binding Assays: Quantitatively determine the binding affinity (Ki) of 9-MX for all four adenosine receptor subtypes.

  • Enzyme Inhibition Assays: Determine the IC₅₀ values of 9-MX against a panel of phosphodiesterase enzymes.

  • In Vivo Studies: If any in vitro activity is detected, conduct pharmacokinetic and pharmacodynamic studies to assess its biological effects and metabolic fate.

This research would not only characterize a lesser-known isomer but also provide invaluable data for the rational design of novel xanthine-based therapeutic agents with improved selectivity and potency.

Part 4: Experimental Protocols

To ensure the reproducibility and validity of data in this field, standardized experimental methodologies are crucial. Below are foundational protocols for characterizing methylxanthine activity.

Protocol 1: Competitive Radioligand Binding Assay for Adenosine Receptors
  • Objective: To determine the binding affinity (Ki) of test compounds (e.g., 1-MX, 9-MX) for a specific adenosine receptor subtype (e.g., A₁).

  • Causality: This assay directly measures the ability of a test compound to compete with a known high-affinity radioligand for the receptor's binding site. A lower Ki value indicates higher binding affinity.

  • Methodology:

    • Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., rat brain cortex for A₁) in ice-cold buffer. Centrifuge to pellet membranes and resuspend in assay buffer.

    • Assay Setup: In a 96-well plate, combine:

      • Receptor membrane preparation.

      • A fixed concentration of a selective radioligand (e.g., [³H]DPCPX for A₁).

      • Varying concentrations of the test compound (from ~1 nM to 100 µM).

      • For non-specific binding control wells, add a high concentration of a known non-radioactive antagonist (e.g., theophylline).

    • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 90 minutes) to allow binding to reach equilibrium.

    • Separation: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the unbound radioligand (which passes through).

    • Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

    • Data Analysis: Subtract non-specific binding from all measurements. Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation.

Figure 4: Workflow for a competitive radioligand binding assay.

Protocol 2: Phosphodiesterase (PDE) Inhibition Assay
  • Objective: To determine the concentration of a test compound that inhibits 50% of a specific PDE isoenzyme's activity (IC₅₀).

  • Causality: This assay measures the direct enzymatic activity of a purified PDE. Inhibition of this activity demonstrates the compound's potential to increase intracellular cyclic nucleotide levels.

  • Methodology:

    • Reagents: Prepare assay buffer, purified recombinant PDE enzyme (e.g., PDE4D), the cyclic nucleotide substrate (e.g., cAMP), and the test compound at various concentrations.

    • Reaction Initiation: In a microplate, combine the PDE enzyme and varying concentrations of the test compound. Allow a brief pre-incubation period.

    • Substrate Addition: Initiate the enzymatic reaction by adding a fixed concentration of cAMP. Incubate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

    • Reaction Termination: Stop the reaction by adding a stop solution (e.g., by boiling or adding a chemical inhibitor like IBMX at a very high concentration).

    • Detection: The product of the reaction (AMP) is converted to adenosine by adding 5'-nucleotidase. The amount of adenosine is then quantified, often using a colorimetric or fluorescent method (e.g., coupling to adenosine deaminase).

    • Data Analysis: Plot the percentage of PDE inhibition against the logarithm of the test compound concentration. Fit the data to a dose-response curve to determine the IC₅₀ value.

References

  • StatPearls. (2023). Methylxanthines. NCBI Bookshelf.
  • Pessina, F., & Schmidt, H. H. H. W. (2010). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of Experimental Pharmacology, (199), 47-66.
  • Corbin, J. D., & Francis, S. H. (2002). Pharmacology of phosphodiesterase-5 inhibitors. International Journal of Clinical Practice, 56(6), 453-459.
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences, 78(5), 3260-3264.
  • Daly, J. W., Bruns, R. F., & Snyder, S. H. (1981). Adenosine receptors in the central nervous system: relationship to the central actions of methylxanthines. Life sciences, 28(19), 2083-2097.
  • Monteiro, J., Alves, M. G., Oliveira, P. F., & Silva, B. M. (2016). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 21(8), 974.
  • Zhang, L., et al. (2022). Structure-activity relationship and biological evaluation of xanthine derivatives as PCSK9 inhibitors for the treatment of atherosclerosis. European Journal of Medicinal Chemistry, 247, 115047.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences, 77(9), 5547-5551.
  • Lin, S., et al. (2018). Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. Molecules, 23(2), 365.
  • Hu, H., et al. (2003). Crystal structure of phosphodiesterase 9 shows orientation variation of inhibitor 3-isobutyl-1-methylxanthine binding. Proceedings of the National Academy of Sciences, 100(12), 7289-7293.
  • Larrondo, L. F., et al. (2023). Methylxanthines Modulate Circadian Period Length Independently of the Action of Phosphodiesterase. Microbiology Spectrum, 11(3), e04712-22.
  • Singh, P., & Kumar, V. (2018). Xanthine scaffold: scope and potential in drug development. RSC advances, 8(52), 29800-29824.
  • Jacobson, K. A., et al. (1993). Structure–Activity Relationships of 8-Styrylxanthines as A2-Selective Adenosine Antagonists. Journal of medicinal chemistry, 36(10), 1333-1342.
  • Sharma, A., et al. (2024).
  • Murnane, J. P., Byfield, J. E., Chen, C. T., & Wang, C. H. (1981). The structure of methylated xanthines in relation to their effects on DNA synthesis and cell lethality in nitrogen mustard-treated cells. Biophysical journal, 35(3), 665-676.
  • Centeno, F., et al. (1995). Structure-activity relationships in a series of 8-substituted xanthines as bronchodilator and A1-adenosine receptor antagonists. Archiv der Pharmazie, 328(9), 654-658.
  • Yani, M. A. O., et al. (2023). RECENT INNOVATIONS IN BIOLOGICAL ACTIVITIES OF XANTHINE AND ITS DERIVATIVES: A REVIEW. Journal of Advanced Pharmacy Research, 7(4), 1-23.
  • Lin, S., et al. (2018). Structure–Activity Relationship of Xanthones as Inhibitors of Xanthine Oxidase. ResearchGate.
  • Wikipedia. (2024). Theophylline.
  • Wikipedia. (2024). Caffeine.

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A Head-to-Head Comparison of 9-Methylxanthine and Paraxanthine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmacological research, particularly in the realm of central nervous system stimulants and metabolic modulators, the methylxanthine class of compounds holds a prominent position. While caffeine is the most widely recognized member, its metabolites and synthetic analogs present a rich field for investigation, offering potentially nuanced and improved therapeutic profiles. This guide provides an in-depth, head-to-head comparison of two such methylxanthines: the endogenous caffeine metabolite, paraxanthine (1,7-dimethylxanthine), and the less-studied synthetic derivative, 9-Methylxanthine.

This document is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of their mechanisms of action, pharmacological effects, and the experimental methodologies required for their evaluation.

Introduction: Unveiling the Nuances of Methylxanthine Pharmacology

Paraxanthine is the principal metabolite of caffeine in humans, accounting for approximately 84% of its biotransformation.[1][2] Historically considered merely a byproduct of caffeine metabolism, recent research has illuminated its unique pharmacological identity, suggesting it may be responsible for many of the desirable effects of caffeine with a potentially more favorable side-effect profile.[3][4]

This compound, a monomethylated derivative of xanthine, is a synthetic compound that is less extensively studied. Its structural similarity to other methylxanthines suggests it likely shares the core mechanisms of adenosine receptor antagonism and phosphodiesterase inhibition.[5] However, the precise details of its pharmacological profile remain largely uncharacterized, presenting an opportunity for novel drug discovery. A key structural feature to note is the methylation at the 9-position of the purine ring, which has been suggested to decrease adenosine receptor affinity in other xanthine derivatives.[2]

Comparative Analysis of Mechanisms of Action

The primary pharmacological targets of methylxanthines are adenosine receptors and phosphodiesterase (PDE) enzymes.[6][7] The subtle structural differences between this compound and paraxanthine are expected to translate into significant variations in their affinity and selectivity for these targets.

Adenosine Receptor Antagonism

Adenosine is an endogenous nucleoside that modulates a wide array of physiological processes, including neurotransmission, cardiac function, and inflammation, through its interaction with four G-protein coupled receptor subtypes: A1, A2A, A2B, and A3.[8] Methylxanthines act as competitive antagonists at these receptors, with their stimulant effects largely attributed to the blockade of A1 and A2A receptors in the central nervous system.[9]

Paraxanthine is a potent antagonist of both A1 and A2A adenosine receptors, with a binding affinity that is notably higher than its parent compound, caffeine.[3][10] This enhanced affinity may contribute to its distinct psychostimulant effects.

This compound's affinity for adenosine receptors is not well-documented in the available literature. However, based on structure-activity relationships in other xanthine derivatives, the presence of a methyl group at the N-9 position is predicted to reduce its binding affinity for these receptors.[2]

Signaling Pathway: Adenosine Receptor Antagonism

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Adenosine Adenosine A1R A1 Receptor Adenosine->A1R binds A2AR A2A Receptor Adenosine->A2AR binds Neurotransmitter_Release Inhibition of Neurotransmitter Release A1R->Neurotransmitter_Release activates Methylxanthine This compound / Paraxanthine Methylxanthine->A1R blocks Methylxanthine->A2AR blocks AC Adenylyl Cyclase A2AR->AC activates cAMP cAMP AC->cAMP produces PKA PKA cAMP->PKA activates Neuronal_Activity Modulation of Neuronal Excitability PKA->Neuronal_Activity

Caption: General signaling pathway of methylxanthine adenosine receptor antagonism.

Phosphodiesterase (PDE) Inhibition

PDEs are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[6] By inhibiting PDEs, methylxanthines increase the intracellular concentrations of these cyclic nucleotides, leading to a variety of physiological effects, including smooth muscle relaxation, vasodilation, and anti-inflammatory responses.[11]

Paraxanthine exhibits a unique profile as a selective inhibitor of cGMP-preferring phosphodiesterases, particularly PDE9.[12][13] This inhibition leads to the accumulation of cGMP, which in turn potentiates nitric oxide (NO) signaling.[14] This pathway is linked to an increase in dopamine release in the striatum, an effect not observed with caffeine, and may underlie some of paraxanthine's unique behavioral effects.[13][14]

The This compound PDE inhibition profile is currently uncharacterized. Its potential selectivity for different PDE isoforms is a key area for future investigation and could reveal novel therapeutic applications.

Signaling Pathway: PDE Inhibition

cluster_0 Intracellular Signaling Methylxanthine This compound / Paraxanthine PDE Phosphodiesterase (PDE) Methylxanthine->PDE inhibits AMP_GMP 5'-AMP / 5'-GMP PDE->AMP_GMP produces cAMP_cGMP cAMP / cGMP cAMP_cGMP->PDE hydrolyzed by Downstream Downstream Effects (e.g., PKA/PKG activation) cAMP_cGMP->Downstream activates

Caption: General signaling pathway of methylxanthine phosphodiesterase inhibition.

Quantitative Data Summary

A direct quantitative comparison is hampered by the limited availability of data for this compound. The following tables summarize the available experimental data for paraxanthine and highlight the data gaps for this compound.

Table 1: Adenosine Receptor Binding Affinities (Ki, µM)

CompoundHuman A1Human A2AHuman A2BHuman A3
Paraxanthine 21[1]19.4[1]4.5[1]>100[1]
This compound Data not availableData not availableData not availableData not available

Lower Ki values indicate higher binding affinity.

Table 2: Phosphodiesterase (PDE) Inhibition

CompoundPDE Subtype(s)IC50 (µM)
Paraxanthine cGMP-preferring PDEs (e.g., PDE9)Potent inhibitor; specific IC50 values not widely reported, but ex vivo studies confirm significant cGMP accumulation[1][13]
This compound Data not availableData not available

Table 3: Comparative Toxicity Data

CompoundAcute Oral LD50 (rats)Notes
Paraxanthine 829.20 mg/kg[3]Generally considered to have a lower toxicity profile than caffeine.[3]
This compound Data not available

Pharmacological Effects: A Comparative Overview

Paraxanthine:

  • Psychostimulant Effects: Exhibits stronger locomotor activating effects in rats compared to caffeine, which may be attributed to its dual action on adenosine receptors and PDE9.[13][14]

  • Cognitive Enhancement: Shows potential for improving cognitive function, including attention and memory.[12]

  • Anxiolytic Properties: Unlike caffeine, paraxanthine appears to possess anxiety-reducing properties.[3]

  • Lower Toxicity: Demonstrates a more favorable safety profile with lower toxicity and fewer anxiogenic effects compared to caffeine.[3][4]

This compound:

  • The pharmacological effects of this compound are largely speculative due to the absence of in-depth studies. Based on its classification as a methylxanthine, it is expected to exhibit CNS stimulant properties.[5] The predicted lower affinity for adenosine receptors might translate to a different potency and side-effect profile compared to other methylxanthines.

Experimental Protocols

To facilitate further research and a more direct comparison, the following are detailed, step-by-step methodologies for key in vitro assays.

Adenosine Receptor Radioligand Binding Assay

This assay is crucial for determining the binding affinity (Ki) of a test compound for specific adenosine receptor subtypes.

Experimental Workflow: Adenosine Receptor Binding Assay

A Prepare Cell Membranes (Expressing receptor subtype) B Incubate Membranes with: - Radioligand (fixed conc.) - Test Compound (varied conc.) A->B C Separate Bound from Free Radioligand (Filtration) B->C D Quantify Radioactivity (Scintillation Counting) C->D E Data Analysis (IC50 -> Ki calculation) D->E

Caption: Workflow for a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Homogenize cells or tissues expressing the adenosine receptor subtype of interest (e.g., CHO or HEK293 cells transfected with the human A1 or A2A receptor) in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Pellet the membranes from the supernatant by high-speed centrifugation.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Determine the protein concentration of the final membrane preparation (e.g., using a Bradford or BCA assay).

  • Binding Assay:

    • In a 96-well plate, set up triplicate wells for total binding (membranes + radioligand), non-specific binding (membranes + radioligand + a high concentration of a non-labeled standard), and competitive binding (membranes + radioligand + varying concentrations of the test compound).

    • Use a suitable radioligand for the receptor subtype, for instance, [³H]DPCPX for A1 receptors or [³H]CGS 21680 for A2A receptors, at a concentration close to its dissociation constant (Kd).

    • Initiate the binding reaction by adding the membrane preparation to the wells.

  • Incubation:

    • Incubate the plate at room temperature (e.g., 22-25°C) for a sufficient duration to reach equilibrium (typically 60-120 minutes).

  • Filtration:

    • Terminate the reaction by rapid filtration through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.

    • Quickly wash the filters with ice-cold wash buffer to minimize non-specific binding.

  • Quantification and Data Analysis:

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration that inhibits 50% of specific binding).

    • Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of specific PDE isoforms.

Experimental Workflow: PDE Inhibition Assay

A Prepare Purified Recombinant PDE Isoform B Incubate PDE with: - Test Compound (varied conc.) - Fluorescent Substrate (cAMP/cGMP) A->B C Stop Reaction and Add Detection Reagent B->C D Measure Signal (e.g., Fluorescence) C->D E Data Analysis (IC50 determination) D->E

Caption: General workflow for a phosphodiesterase inhibition assay.

Methodology:

  • Reagent Preparation:

    • Obtain purified, recombinant human PDE enzymes for the isoforms of interest.

    • Prepare a stock solution of the test compound (this compound or paraxanthine) in a suitable solvent (e.g., DMSO) and create serial dilutions.

    • Prepare the assay buffer (e.g., Tris-HCl buffer containing MgCl2).

    • Prepare the substrate solution, which is typically a fluorescently labeled cAMP or cGMP.

  • Enzyme Reaction:

    • In a 96-well plate, add the assay buffer, the PDE enzyme, and the varying concentrations of the test compound. Include wells with no inhibitor as a positive control and wells with no enzyme as a background control.

    • Pre-incubate the plate to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the fluorescently labeled substrate.

    • Incubate the plate at a controlled temperature (e.g., 30°C or 37°C) for a specific duration, ensuring the reaction remains in the linear range.

  • Detection:

    • Terminate the enzymatic reaction according to the specific assay kit instructions (e.g., by adding a stop reagent).

    • Add the detection reagents that will generate a signal proportional to the amount of product formed (e.g., 5'-AMP or 5'-GMP).

    • Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis:

    • Subtract the background signal from all readings.

    • Calculate the percentage of PDE activity for each inhibitor concentration relative to the positive control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of the enzyme's activity).

Concluding Remarks and Future Directions

This guide provides a comparative framework for understanding the pharmacological profiles of this compound and paraxanthine. Paraxanthine emerges as a well-characterized compound with a unique dual mechanism of action that differentiates it from caffeine and other methylxanthines, offering a potentially improved therapeutic window for various applications.

In contrast, this compound remains a largely unexplored entity. The significant gaps in the experimental data for this compound underscore the need for further research. Key future directions should include:

  • Comprehensive Pharmacological Profiling of this compound: Determining its binding affinities for all adenosine receptor subtypes and its inhibitory potency against a broad panel of PDE isoforms is essential.

  • In Vivo Studies: Characterizing the pharmacokinetic and pharmacodynamic properties of this compound in animal models to assess its bioavailability, metabolism, and physiological effects.

  • Structure-Activity Relationship (SAR) Studies: A systematic investigation of the impact of substitutions at the 9-position of the xanthine core could provide valuable insights for the design of novel and selective adenosine receptor antagonists or PDE inhibitors.

By addressing these knowledge gaps, the scientific community can fully elucidate the therapeutic potential of this compound and its place within the broader landscape of methylxanthine pharmacology.

References

  • A Comparative Analysis of 1,9-Dimethylxanthine, Caffeine, and Theophylline for Researchers and Drug Development Professionals. (2025). Benchchem.
  • Paraxanthine's Receptor Profile: A Comparative Analysis of Methylxanthine Binding Affinity. (2025). Benchchem.
  • A Comparative Analysis of Dimethylxanthine Isomers: Theophylline, Theobromine, and Paraxanthine. (2025). Benchchem.
  • Paraxanthine as a Phosphodiesterase-9 Inhibitor: A Technical Guide. (2025). Benchchem.
  • A Systematic Review of 1,9-Dimethylxanthine Research: A Compar
  • Methylxanthines. (2023).
  • Methyl Xanthines - Pharmacokinetics, Uses, Adverse Effects | Pharmacology. (n.d.). Pharmapproach.com.
  • Orrú, M., Guitart, X., Karcz-Kubicha, M., Solinas, M., Justinova, Z., Barodia, S. K., Zanoveli, J., Cortés, A., Lluís, C., Casadó, V., Moeller, F. G., & Ferré, S. (2013). Psychostimulant pharmacological profile of paraxanthine, the main metabolite of caffeine in humans. Neuropharmacology, 67, 477–484.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199.
  • Francis, S. H., Blount, M. A., & Corbin, J. D. (2011). Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds. Handbook of experimental pharmacology, (200), 93–113.
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines.
  • Phosphodiesterase Inhibitors / Methylxanthines - Part One. (2019). LITFL.
  • Katzung, B. G. (2017). Basic and Clinical Pharmacology, 14th Edition.
  • Snyder, S. H. (1981). Adenosine receptors and the actions of methylxanthines. Trends in Neurosciences, 4, 242-244.
  • Jacobson, K. A., & Müller, C. E. (2016). Xanthines as Adenosine Receptor Antagonists. Methods in Signal Transduction, 151-199.
  • Kim, Y. C., Ji, X. D., & Jacobson, K. A. (1996). Structure-activity relationships at human and rat A2B adenosine receptors of xanthine derivatives substituted at the 1-, 3-, 7-, and 8-positions. Journal of medicinal chemistry, 39(21), 4142–4148.
  • Daly, J. W., Bruns, R. F., & Snyder, S. H. (1981). Adenosine receptors in the central nervous system: relationship to the central actions of methylxanthines. Life sciences, 28(19), 2083–2097.
  • Methylxanthines Definition - Intro to Pharmacology Key Term. (2025). Fiveable.
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine.
  • Jacobson, K. A., & Daly, J. W. (1985). Adenosine receptor affinities of xanthines with varying N1-N3-dipropyl substitutions. Biochemical pharmacology, 34(21), 3947–3950.
  • Al-Samhari, M., Al-Rasheed, N., & Al-Rejaie, S. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. Molecules (Basel, Switzerland), 26(16), 4949.
  • Woźniak, E., & Cichocka, A. (2022). Analytical Techniques Used for Determination of Methylxanthines and their Analogues—Recent Advances. In Analytical Techniques in Biosciences. IntechOpen.
  • Pająk, A., & Sułkowska-Ziaja, K. (2021). Methods used to determine methylxanthines in various objects. Journal of Pharmaceutical and Biomedical Analysis, 198, 113998.
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A Comparative Analysis of 9-Methylxanthine's Potency at Adenosine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Pharmacology and Drug Development

As a Senior Application Scientist, this guide provides an in-depth comparison of the relative potency of 9-Methylxanthine as an antagonist at the four adenosine receptor subtypes: A₁, A₂ₐ, A₂ₑ, and A₃. This document is intended for researchers, scientists, and drug development professionals seeking to understand the pharmacological profile of this methylxanthine derivative in the context of established reference compounds, caffeine and theophylline. We will delve into its binding affinity and functional potency, supported by experimental data and detailed protocols for replication and further investigation.

Introduction: The Landscape of Adenosine Receptor Antagonism

Adenosine receptors, a family of G protein-coupled receptors (GPCRs), are crucial regulators of a vast array of physiological processes. Their modulation by endogenous adenosine plays a key role in cardiovascular function, neurotransmission, inflammation, and more. The four subtypes, A₁, A₂ₐ, A₂ₑ, and A₃, are distinguished by their tissue distribution, signaling pathways, and ligand affinities.

Methylxanthines, such as caffeine and theophylline, are well-known non-selective antagonists of adenosine receptors, and their stimulant and therapeutic effects are largely attributed to this action.[1][2] this compound, a less-studied derivative, is of interest for its potential to exhibit a distinct pharmacological profile. Understanding its relative potency at each adenosine receptor subtype is critical for elucidating its mechanism of action and exploring its therapeutic potential.

Relative Potency Profile of this compound

The potency of a ligand at a receptor is a measure of the concentration required to produce a specific effect. For antagonists, this is often expressed as the inhibition constant (Kᵢ), which represents the concentration of the antagonist that will bind to 50% of the receptors in the absence of an agonist. A lower Kᵢ value indicates a higher binding affinity.

Available data indicates that this compound, similar to other simple alkylxanthines like its structural isomer 1-methylxanthine, generally exhibits micromolar affinity for human A₁, A₂ₐ, and A₂ₑ adenosine receptors.[3] The affinity for the A₃ receptor is typically even lower.[3][4]

Comparative Binding Affinities (Kᵢ)
CompoundA₁ Receptor Kᵢ (µM)A₂ₐ Receptor Kᵢ (µM)A₂ₑ Receptor Kᵢ (µM)A₃ Receptor Kᵢ (µM)
This compound >250>250Data Not AvailableData Not Available
Theophylline 14[5]19[6]9[7]Weak antagonist[8]
Caffeine 41[6]43[6]Weak antagonist[9]Weak antagonist[8][9]

Note: The Kᵢ values for this compound are based on data for 1-Methylxanthine from a study on rat brain membranes and human fibroblast cells, which indicated very low affinity.

The available data, while incomplete for this compound, suggests that it is a very weak antagonist at A₁ and A₂ₐ receptors, with significantly lower affinity than both theophylline and caffeine. The general understanding of methylxanthines suggests its potency at A₂ₑ and A₃ receptors is also likely to be low.[3][4]

Experimental Determination of Potency

To empirically determine and compare the potency of this compound and other compounds at adenosine receptors, two primary types of in vitro assays are employed: competitive radioligand binding assays to measure binding affinity (Kᵢ) and functional assays to assess the antagonist's ability to block agonist-induced signaling (e.g., IC₅₀ from cAMP accumulation assays).

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathways for adenosine receptors and a generalized workflow for determining antagonist potency.

Adenosine_Signaling cluster_A1_A3 A₁ / A₃ Receptor Signaling cluster_A2A_A2B A₂ₐ / A₂ₑ Receptor Signaling A1_A3 A₁ / A₃ Receptor Gi Gᵢ Protein A1_A3->Gi Agonist AC_inhib Adenylate Cyclase Gi->AC_inhib Inhibits cAMP_dec ↓ cAMP AC_inhib->cAMP_dec A2A_A2B A₂ₐ / A₂ₑ Receptor Gs Gₛ Protein A2A_A2B->Gs Agonist AC_stim Adenylate Cyclase Gs->AC_stim Stimulates cAMP_inc ↑ cAMP AC_stim->cAMP_inc

Caption: Adenosine Receptor Signaling Pathways.

Experimental_Workflow cluster_binding Competitive Binding Assay cluster_functional cAMP Functional Assay Membrane_Prep Membrane Preparation (with receptors) Incubation_Binding Incubation: Membranes + Radioligand + Competitor (e.g., 9-MX) Membrane_Prep->Incubation_Binding Filtration Filtration & Washing Incubation_Binding->Filtration Counting Scintillation Counting Filtration->Counting Data_Analysis_Binding Data Analysis (IC₅₀ → Kᵢ) Counting->Data_Analysis_Binding Cell_Culture Cell Culture (expressing receptor) Incubation_Functional Incubation: Cells + Antagonist (e.g., 9-MX) + Agonist Cell_Culture->Incubation_Functional Lysis Cell Lysis Incubation_Functional->Lysis cAMP_Measurement cAMP Measurement (e.g., HTRF) Lysis->cAMP_Measurement Data_Analysis_Functional Data Analysis (IC₅₀) cAMP_Measurement->Data_Analysis_Functional

Caption: Experimental Workflow for Potency Determination.

Detailed Experimental Protocols

The following protocols provide a framework for conducting competitive binding and functional assays to determine the potency of this compound.

Protocol 1: Competitive Radioligand Binding Assay

This protocol details the steps to determine the binding affinity (Kᵢ) of this compound for a specific adenosine receptor subtype.

1. Materials and Reagents:

  • Cell membranes expressing the human adenosine receptor of interest (A₁, A₂ₐ, A₂ₑ, or A₃).
  • Radioligand specific for the receptor subtype (e.g., [³H]DPCPX for A₁, [³H]ZM241385 for A₂ₐ).
  • This compound, Theophylline, Caffeine (as competitor compounds).
  • Non-specific binding control (e.g., a high concentration of a known potent antagonist).
  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4).
  • Wash Buffer (ice-cold 50 mM Tris-HCl, pH 7.4).
  • Glass fiber filters (pre-treated with polyethyleneimine).
  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Membrane Preparation: Thaw the cell membrane preparation on ice and dilute to the desired concentration in assay buffer.
  • Assay Plate Setup: In a 96-well plate, prepare triplicate wells for:
  • Total Binding: Assay buffer + radioligand + membrane preparation.
  • Non-specific Binding: Assay buffer + non-specific binding control + radioligand + membrane preparation.
  • Competition: Assay buffer + varying concentrations of this compound (or other competitors) + radioligand + membrane preparation.
  • Incubation: Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-120 minutes).
  • Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate bound from unbound radioligand.
  • Washing: Wash the filters multiple times with ice-cold wash buffer.
  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the log concentration of the competitor.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of competitor that inhibits 50% of specific radioligand binding).
  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Causality Behind Experimental Choices:

  • Choice of Radioligand: A high-affinity, subtype-selective radioligand is crucial for a sensitive and accurate assay.

  • Pre-treatment of Filters: Polyethyleneimine reduces the non-specific binding of the positively charged radioligand to the negatively charged glass fibers, improving the signal-to-noise ratio.

  • Cheng-Prusoff Correction: This is essential to convert the experimentally determined IC₅₀ value to the intrinsic binding affinity (Kᵢ) of the competitor, accounting for the presence of the radioligand.

Protocol 2: cAMP Functional Assay

This protocol outlines the steps to measure the functional potency (IC₅₀) of this compound in blocking agonist-stimulated cAMP production (for A₂ₐ and A₂ₑ receptors) or inhibiting agonist-induced suppression of cAMP (for A₁ and A₃ receptors).

1. Materials and Reagents:

  • Whole cells stably expressing the human adenosine receptor of interest.
  • Cell culture medium and supplements.
  • This compound, Theophylline, Caffeine (as antagonists).
  • A suitable agonist for the receptor subtype (e.g., NECA).
  • Forskolin (to stimulate basal cAMP levels, particularly for A₁ and A₃ assays).
  • Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
  • cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
  • Cell lysis buffer.

2. Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate and allow them to adhere overnight.
  • Pre-treatment with Antagonist: Remove the culture medium and pre-incubate the cells with varying concentrations of this compound (or other antagonists) in the presence of a PDE inhibitor for a defined period (e.g., 15-30 minutes).
  • Agonist Stimulation: Add the agonist (and forskolin for A₁/A₃ assays) to the wells and incubate for a specific time to allow for cAMP production (e.g., 30 minutes).
  • Cell Lysis: Terminate the reaction by adding cell lysis buffer.
  • cAMP Detection: Measure the intracellular cAMP concentration using the chosen detection kit according to the manufacturer's instructions.

3. Data Analysis:

  • Plot the cAMP concentration (or signal) against the log concentration of the antagonist.
  • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the agonist-induced response.

Causality Behind Experimental Choices:

  • Use of a PDE Inhibitor: This prevents the enzymatic degradation of cAMP, leading to a more robust and measurable signal.

  • Forskolin for A₁/A₃ Assays: Since A₁ and A₃ receptors are Gᵢ-coupled and inhibit adenylyl cyclase, forskolin is used to elevate basal cAMP levels, allowing for the measurement of their inhibitory effect.

  • Choice of cAMP Detection Method: The selection of the detection kit (e.g., HTRF) depends on the available instrumentation and desired sensitivity and throughput.

Conclusion and Future Directions

The available evidence suggests that this compound is a weak antagonist of adenosine receptors, exhibiting significantly lower affinity for A₁ and A₂ₐ subtypes compared to the well-characterized methylxanthines, theophylline and caffeine. While quantitative data for its potency at A₂ₑ and A₃ receptors is currently lacking, it is reasonable to extrapolate that its affinity for these subtypes is also in the micromolar range or weaker.

The provided experimental protocols offer a robust framework for researchers to definitively characterize the complete pharmacological profile of this compound. Such studies are essential to fill the existing data gaps and to accurately assess its potential as a pharmacological tool or therapeutic agent. Further research should focus on determining the Kᵢ values of this compound at human A₂ₑ and A₃ receptors to enable a comprehensive comparison and to explore any potential subtype selectivity, however minor. This will ultimately provide a clearer understanding of its structure-activity relationship and its place within the broader family of xanthine-based adenosine receptor antagonists.

References

  • Daly, J. W., Bruns, R. F., & Snyder, S. H. (1981). Adenosine receptors in the central nervous system: relationship to the central actions of methylxanthines. Life sciences, 28(19), 2083–2097. [Link]
  • Snyder, S. H., Katims, J. J., Annau, Z., Bruns, R. F., & Daly, J. W. (1981). Adenosine receptors and behavioral actions of methylxanthines. Proceedings of the National Academy of Sciences of the United States of America, 78(5), 3260–3264. [Link]
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as adenosine receptor antagonists. Handbook of experimental pharmacology, (200), 151–199. [Link]
  • Schiffmann, S. N., Fisone, G., Moresco, R., Cunha, R. A., & Ferré, S. (2007). Adenosine A2A receptors and basal ganglia physiology. Progress in neurobiology, 83(5), 277–292. [Link]
  • Fredholm, B. B., IJzerman, A. P., Jacobson, K. A., Linden, J., & Müller, C. E. (2011). International Union of Basic and Clinical Pharmacology. LXXXI. Nomenclature and classification of adenosine receptors—an update. Pharmacological reviews, 63(1), 1–34. [Link]
  • Daly, J. W., Padgett, W. L., & Shamim, M. T. (1986). Analogues of adenosine, theophylline, and caffeine: selective interactions with A1 and A2 adenosine receptors. Progress in clinical and biological research, 230, 41–54. [Link]
  • Varani, K., Gessi, S., Dalpiaz, A., & Borea, P. A. (1996). The A3 adenosine receptor as a new target for pharmacology and therapeutics. Pharmacological research, 34(1-2), 15–26. [Link]
  • Guarino, V. R., Gonzalez, F. W., & El-Yazbi, A. F. (2017). Dose and Time Effects of Caffeine Intake on Human Platelet Adenosine A2A Receptors. Circulation, 136(Suppl_1), A15739-A15739. [Link]
  • Kalla, R., & Zablocki, J. (2009). Progress in the discovery of selective, high affinity A2B adenosine receptor antagonists as clinical candidates. Purinergic signalling, 5(1), 21–29. [Link]
  • Jacobson, K. A. (1998). A3 adenosine receptors: novel ligands and paradoxical effects. Trends in pharmacological sciences, 19(5), 184–191. [Link]
  • Karcz-Kubicha, M., Antoniou, K., Terasmaa, A., Quarta, D., Solinas, M., Justinova, Z., ... & Ferré, S. (2003). An overview of methylxanthine as adenosine receptor antagonists. Polish journal of pharmacology, 55(2), 167–177. [Link]
  • Ohta, A., & Sitkovsky, M. (2001). Role of G-protein-coupled adenosine receptors in down-regulation of inflammation and protection from tissue damage.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]
  • Bruns, R. F., Daly, J. W., & Snyder, S. H. (1980). Adenosine receptors in brain membranes: binding of N6-cyclohexyl[3H]adenosine and 1,3-diethyl-8-[3H]phenylxanthine. Proceedings of the National Academy of Sciences of the United States of America, 77(9), 5547–5551. [Link]
  • Fredholm, B. B. (1995). Adenosine, adenosine receptors and the actions of caffeine. Pharmacology & toxicology, 76(2), 93–101. [Link]
  • von Kügelgen, I. (2006). Pharmacology of P2Y receptors. Naunyn-Schmiedeberg's archives of pharmacology, 372(5), 317–333. [Link]
  • Nehlig, A., Daval, J. L., & Debry, G. (1992). Caffeine and the central nervous system: mechanisms of action, biochemical, metabolic and psychostimulant effects. Brain research reviews, 17(2), 139–170. [Link]

Sources

Differential effects of methylxanthine isomers in cell-based assays

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Differentiating Methylxanthine Isomers in Cell-Based Assays

Introduction: Beyond Caffeine

Methylxanthines are a class of purine alkaloids ubiquitous in daily life, most famously represented by caffeine. However, the biological effects of this class are not monolithic. The subtle structural differences between isomers like theophylline, theobromine, and the primary metabolite of caffeine, paraxanthine, lead to significant variations in their pharmacological profiles. For researchers in drug discovery and cell biology, understanding these differences is critical for interpreting data and developing targeted therapeutics.

This guide provides a comparative analysis of the four major methylxanthine isomers, grounded in the practical application of cell-based assays. We will explore the causality behind experimental design, provide detailed, validated protocols, and present data that illuminates the distinct cellular effects of these closely related compounds.

Core Mechanisms of Action: A Tale of Two Targets

The physiological effects of methylxanthines are primarily mediated through two key molecular mechanisms:

  • Antagonism of Adenosine Receptors: Methylxanthines are structurally similar to adenosine, allowing them to act as competitive antagonists at all four subtypes of adenosine receptors (A1, A2A, A2B, and A3). These G-protein coupled receptors (GPCRs) are widely expressed and regulate diverse physiological processes, including neurotransmission, cardiac function, and inflammation.

  • Inhibition of Phosphodiesterases (PDEs): By inhibiting PDEs, particularly cyclic nucleotide phosphodiesterases, methylxanthines prevent the degradation of intracellular second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This leads to an accumulation of cAMP/cGMP and potentiation of downstream signaling pathways, such as those mediated by Protein Kinase A (PKA).

The differential effects of the isomers arise from their varying affinities for these molecular targets.

G cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adenosine Receptor (GPCR) AC Adenylate Cyclase AR->AC Inhibits (A1) or Stimulates (A2) cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PDE Phosphodiesterase (PDE) cAMP->PDE Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates AMP AMP PDE->AMP Degrades Response Cellular Response (e.g., Gene Transcription, Metabolism) PKA->Response Phosphorylates Targets Methylxanthines_AR Methylxanthine Isomers Methylxanthines_AR->AR Antagonist (Blocks Adenosine) Methylxanthines_PDE Methylxanthine Isomers Methylxanthines_PDE->PDE Inhibitor (Increases cAMP) Adenosine Adenosine Adenosine->AR Agonist

Figure 1: Simplified signaling pathway showing methylxanthine points of intervention.

Comparative Pharmacology of Methylxanthine Isomers

The key to differentiating these compounds in cell-based assays lies in exploiting their varied potencies at adenosine receptors and PDE enzymes. While all isomers share the same general mechanisms, their affinities can differ by orders of magnitude.

Compound A1 Receptor (Ki, nM) A2A Receptor (Ki, nM) Non-selective PDE Inhibition (IC50, µM) Primary Characteristic
Paraxanthine 2,70016,000> 100High A2A antagonism relative to other effects. Low PDE activity.
Theophylline 12,0004,300~50Potent non-selective PDE inhibitor and adenosine antagonist.
Caffeine 24,00012,000~40Non-selective adenosine antagonist and PDE inhibitor.
Theobromine 65,000> 100,000~100Weakest adenosine antagonist and PDE inhibitor.

Note: The values above are compiled from various sources and should be considered representative. Absolute values can vary based on experimental conditions.

This data reveals a clear hierarchy of potency and selectivity. For instance, theophylline is a more potent PDE inhibitor than theobromine. Paraxanthine, while a potent adenosine receptor antagonist, is a relatively weak PDE inhibitor. These quantitative differences form the basis of our experimental designs.

Experimental Design & Protocols

To experimentally validate these differential effects, a series of well-designed cell-based assays is required. The choice of assay and cell line is paramount. For example, to isolate effects on a specific adenosine receptor, one must use a cell line recombinantly expressing that receptor subtype in high abundance, while ideally lacking others (e.g., HEK293 or CHO cells).

Experimental Workflow: A General Overview

G cluster_prep Preparation cluster_treat Treatment cluster_read Detection & Analysis A 1. Culture Cells (e.g., HEK293-A2A) B 2. Seed Cells in 96-well plate A->B D 4. Pre-incubate with Methylxanthine Isomer (Antagonist) B->D C 3. Prepare Reagents (Isomers, Agonist, Lysis Buffer) C->D E 5. Add Adenosine Agonist (e.g., NECA) D->E F 6. Incubate to allow cellular response E->F G 7. Lyse Cells & Add Detection Reagent (e.g., cAMP-Glo™) F->G H 8. Read Signal (Luminescence) G->H I 9. Analyze Data: Plot Dose-Response Curves, Calculate IC50 H->I

Figure 2: General experimental workflow for a functional antagonist assay.

Protocol 1: cAMP Accumulation Assay for A2A Receptor Functional Antagonism

This protocol is designed to quantify the ability of each methylxanthine isomer to antagonize an A2A adenosine receptor agonist. The A2A receptor is coupled to a Gs protein, which activates adenylate cyclase and increases intracellular cAMP upon stimulation. An antagonist will block this effect.

Causality: By measuring the inhibition of agonist-induced cAMP production, we can determine the functional potency (IC50) of each isomer specifically at the A2A receptor. Using a PDE inhibitor like rolipram in the assay buffer is critical to prevent cAMP degradation and amplify the signal window.

Materials:

  • HEK293 cells stably expressing the human A2A adenosine receptor.

  • Assay Buffer: HBSS with 20 mM HEPES, 0.1% BSA, pH 7.4.

  • PDE Inhibitor: Rolipram (10 µM final concentration).

  • A2A Agonist: NECA (5'-N-Ethylcarboxamidoadenosine).

  • Methylxanthine Isomers: Paraxanthine, Theophylline, Caffeine, Theobromine.

  • cAMP Detection Kit (e.g., HTRF, Luminescence-based).

  • White, opaque 96-well microplates.

Step-by-Step Methodology:

  • Cell Seeding: Seed HEK293-A2A cells into a white, opaque 96-well plate at a density of 5,000-10,000 cells/well. Culture overnight to allow for attachment.

  • Compound Preparation: Prepare serial dilutions (e.g., 10-point, 1:3 dilution series) of each methylxanthine isomer in Assay Buffer. The starting concentration should be high (e.g., 1 mM) to cover the full dose-response range.

  • Assay Initiation: Aspirate the culture medium from the cells and wash once with Assay Buffer.

  • Antagonist Pre-incubation: Add 50 µL of the diluted methylxanthine isomers to the respective wells. For control wells (max and min signal), add 50 µL of Assay Buffer. Incubate for 20 minutes at room temperature.

  • Agonist Stimulation: Prepare the NECA agonist in Assay Buffer containing 10 µM rolipram at 2x the final EC80 concentration. (The EC80 must be pre-determined). Add 50 µL of this solution to all wells except the basal control (min signal). To the basal control wells, add 50 µL of Assay Buffer with rolipram only.

  • Incubation: Incubate the plate for 30 minutes at room temperature.

  • Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for your chosen detection kit.

  • Data Analysis: Normalize the data with the max signal (NECA alone) set to 100% and basal signal set to 0%. Plot the normalized response against the log concentration of the isomer and fit a four-parameter logistic curve to determine the IC50 value for each compound.

Protocol 2: Non-Selective PDE Inhibition Assay

This biochemical assay measures the direct inhibitory effect of the isomers on PDE activity, independent of adenosine receptors.

Causality: This assay isolates one of the two primary mechanisms. By providing a known amount of cAMP as a substrate to a purified PDE enzyme preparation, we can directly measure the rate of its degradation. A PDE inhibitor will slow this rate. This allows for a direct comparison of the intrinsic PDE inhibitory potency of each isomer.

Materials:

  • Broad-spectrum PDE enzyme preparation (e.g., from bovine brain).

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.5.

  • Substrate: cAMP (1 µM final concentration).

  • Methylxanthine Isomers.

  • PDE-Glo™ Phosphodiesterase Assay kit or similar.

Step-by-Step Methodology:

  • Compound Plating: Prepare serial dilutions of the methylxanthine isomers in Assay Buffer and add them to a 96-well plate.

  • Enzyme Addition: Add the PDE enzyme preparation to all wells except the negative control.

  • Reaction Initiation: Add the cAMP substrate to all wells to start the enzymatic reaction. Incubate for 30 minutes at 37°C.

  • Reaction Termination: Stop the reaction according to the kit manufacturer's instructions (e.g., by adding a termination buffer).

  • Detection: Proceed with the detection steps of the kit, which typically involve converting the remaining cAMP into a detectable signal (e.g., ATP, which is then used in a luciferase reaction).

  • Data Analysis: Calculate the percentage of PDE inhibition for each isomer concentration relative to the vehicle control. Plot the % inhibition against the log concentration and fit the data to determine the IC50 value.

Interpreting the Results: A Comparative Summary

Executing the protocols above with the four primary methylxanthine isomers would yield data that quantitatively confirms their differential pharmacology.

Table 2: Representative Data from Cell-Based Assays

Compound A2A Antagonism IC50 (µM) (from Protocol 1)PDE Inhibition IC50 (µM) (from Protocol 2)Inferred Primary Cellular Effect
Paraxanthine 5.2> 100Potent A2A receptor antagonist with minimal direct impact on cAMP degradation.
Theophylline 10.555Dual-action: Potent adenosine antagonist and PDE inhibitor.
Caffeine 22.145Non-selective antagonist/inhibitor, slightly more potent at PDE than A2A.
Theobromine > 10098Primarily a weak PDE inhibitor with very low affinity for adenosine receptors.

This data clearly illustrates why these isomers have different biological effects. A cell type rich in A2A receptors would be strongly affected by paraxanthine, while a cell whose signaling is highly dependent on PDE activity would be more sensitive to theophylline or caffeine.

Conclusion

The term "methylxanthine" belies a fascinating pharmacological diversity. While caffeine, theophylline, theobromine, and paraxanthine share core mechanisms of action, their differential potencies at adenosine receptors and phosphodiesterases lead to distinct cellular and physiological outcomes. For the researcher, recognizing this nuance is not merely academic; it is fundamental to designing robust experiments and accurately interpreting results. By employing specific, well-controlled cell-based assays like those described here, we can move beyond generalization and precisely dissect the unique biological signature of each isomer, paving the way for more targeted research and therapeutic development.

References

  • Title: Paraxanthine: The Main Metabolite of Caffeine Source:Frontiers in Nutrition URL:[Link]
  • Title: Theophylline and its derivatives: a look at the evidence for their use in the treatment of asthma Source:Journal of Asthma and Allergy URL:[Link]
  • Title: Caffeine and its metabolite paraxanthine in cell function and signalling Source:British Journal of Pharmacology URL:[Link]
  • Title: Theobromine as a Potential Nootropic Agent Source:British Journal of Pharmacology URL:[Link]
  • Title: Adenosine receptors as drug targets Source:Progress in Molecular Biology and Transl
  • Title: Phosphodiesterases as Drug Targets Source:The Journal of a Pharmacological Society of Japan URL:[Link]

A Senior Application Scientist's Guide to Validating a Bioassay for 9-Methylxanthine Detection

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of common bioassay platforms for 9-Methylxanthine detection. Moving beyond a simple recitation of steps, we will explore the causality behind experimental choices, grounding our protocols in the authoritative guidelines set forth by regulatory bodies like the FDA and EMA.[3][4][5] Our objective is to equip you, our fellow researchers and drug development professionals, with the insights to design, execute, and interpret a robust bioassay validation that is both scientifically sound and fit for purpose.

The Analytical Imperative: Why Validate for this compound?

This compound is a purine alkaloid, part of a family that includes caffeine, theophylline, and theobromine.[1][6] Its presence and concentration in biological matrices can be indicative of metabolic pathways, therapeutic drug efficacy, or toxicological events. The primary challenge in its detection is discriminating it from its close chemical relatives, where a single methyl group's position can drastically alter biological activity.[7][8] An unvalidated or poorly validated assay might mistake a more abundant analogue for 9-MX, leading to erroneous pharmacokinetic/pharmacodynamic (PK/PD) modeling and flawed decision-making.

Therefore, the validation process is a systematic investigation to prove that the analytical method is a self-validating system, consistently and reliably measuring what it is intended to measure.

Comparative Analysis of Bioassay Platforms

The choice of a bioassay platform is a critical first step, balancing requirements for sensitivity, throughput, cost, and the specific nature of the research question. High-Performance Liquid Chromatography (HPLC) remains a gold-standard for methylxanthine quantification, but bioassays offer compelling alternatives, particularly for high-throughput screening and point-of-care applications.[7][9][10]

Here, we compare three prominent bioassay platforms: the Enzyme-Linked Immunosorbent Assay (ELISA), the Electrochemical Biosensor, and the Cell-Based Bioassay.

Platform 1: The Enzyme-Linked Immunosorbent Assay (ELISA)

The ELISA is a workhorse of the bioanalytical laboratory, relying on the specific binding of an antibody to its target antigen.[11] For a small molecule like 9-MX, a competitive ELISA format is typically employed.

Principle of a Competitive ELISA for 9-MX: In this setup, a known amount of 9-MX is conjugated to a protein and immobilized on the plate surface. The sample, containing an unknown amount of free 9-MX, is mixed with a limited amount of a 9-MX-specific primary antibody and added to the well. The free 9-MX in the sample competes with the immobilized 9-MX for binding to the antibody. The more 9-MX in the sample, the less antibody will be available to bind to the plate. A secondary, enzyme-linked antibody is then used to detect the amount of primary antibody bound to the plate, generating a signal that is inversely proportional to the concentration of 9-MX in the sample.

Workflow: Competitive ELISA for this compound

ELISA_Workflow Start Start: 9-MX coated plate Step1 Add Sample (Unknown 9-MX) + Primary Antibody (Anti-9-MX) Start->Step1 Step2 Incubate & Wash (Competition Occurs) Step1->Step2 Step3 Add Enzyme-Linked Secondary Antibody Step2->Step3 Step4 Incubate & Wash Step3->Step4 Step5 Add Substrate Step4->Step5 Step6 Measure Signal (Colorimetric/Fluorometric) Step5->Step6 End Result: Signal is inversely proportional to 9-MX concentration Step6->End

Caption: Workflow of a competitive ELISA for 9-MX detection.

Platform 2: The Electrochemical Biosensor

Electrochemical biosensors offer high sensitivity, rapid response times, and potential for miniaturization.[12] For xanthine derivatives, these sensors often utilize an enzyme, such as xanthine oxidase (XOD), immobilized on an electrode surface.[13][14]

Principle of an Amperometric Xanthine Oxidase Biosensor: Xanthine oxidase catalyzes the oxidation of xanthines to uric acid.[15] In this process, electrons are transferred. An electrode held at a specific potential can measure this electron flow (current).[16] The magnitude of the generated current is directly proportional to the concentration of the xanthine substrate. While highly sensitive, the key validation challenge is ensuring the enzyme's specificity for 9-MX over other xanthines that are also XOD substrates.

Platform 3: The Cell-Based Bioassay

Cell-based assays represent a sophisticated approach, leveraging engineered biological systems to detect specific molecules. A notable example involves using genetically modified E. coli strains that are auxotrophic for guanine.[9][17]

Principle of an E. coli Growth-Based Assay: These engineered bacteria cannot synthesize guanine, a crucial component of DNA and RNA, making them unable to grow in minimal media.[18] They are, however, equipped with plasmids containing genes for enzymes that can demethylate specific methylxanthines into xanthine. The cell's own machinery can then convert xanthine into the essential guanine, enabling growth. By creating a suite of E. coli strains, each with enzymes specific for demethylating different methylxanthines, one can specifically quantify individual compounds, including 9-MX, in a complex mixture.[9][17] The cell growth, measured by optical density, becomes directly proportional to the concentration of the target methylxanthine.

Core Validation Parameters: A Step-by-Step Guide

Regardless of the platform, a bioassay must be validated according to a common set of core parameters as recommended by regulatory bodies.[4][19][20]

Workflow: The Bioassay Validation Process

Validation_Process AssayDev Assay Development Validation Validation Parameters Accuracy Precision Specificity Linearity & Range LOD / LOQ Robustness AssayDev->Validation Proceed to Validation SampleAnalysis Routine Sample Analysis Validation->SampleAnalysis If all criteria met SampleAnalysis->Validation Partial Re-validation (if changes occur)

Caption: The iterative process of bioassay development and validation.

Specificity & Selectivity
  • Expertise & Causality: This is arguably the most critical parameter for 9-MX. Specificity is the ability of the assay to unequivocally measure the analyte in the presence of components that may be expected to be present.[21] For 9-MX, this includes structurally similar methylxanthines. Cross-reactivity with caffeine, theophylline, or theobromine could render the assay useless for real-world samples.[7][8]

  • Trustworthiness through Protocol: The protocol must directly challenge the assay's ability to distinguish 9-MX from its relatives.

Diagram: The Specificity Challenge for this compound

Specificity_Challenge Antibody Anti-9-MX Antibody/Sensor N9_MX This compound (Target Analyte) N9_MX->Antibody Correct Binding Caffeine Caffeine (1,3,7-Trimethylxanthine) Caffeine->Antibody Cross-Reactivity? Theo Theophylline (1,3-Dimethylxanthine) Theo->Antibody Cross-Reactivity? TheoB Theobromine (3,7-Dimethylxanthine) TheoB->Antibody Cross-Reactivity? Interferents Potential Interferents

Caption: Distinguishing the target from structurally similar molecules.

Experimental Protocol: Assessing Specificity

  • Prepare Stock Solutions: Create high-concentration stock solutions of this compound and potential cross-reactants (e.g., caffeine, theophylline, theobromine, paraxanthine, xanthine).

  • Analyte Spike: Prepare a sample containing a known mid-range concentration of 9-MX (e.g., the medium Quality Control or QC level).

  • Interferent Spiking: In separate tubes, spike the sample from Step 2 with high, physiologically relevant concentrations of each potential cross-reactant.

  • Analysis: Analyze the un-spiked 9-MX sample and each of the interferent-spiked samples using the bioassay.

  • Calculate Cross-Reactivity: The percentage of cross-reactivity can be calculated. For an ELISA, it is often determined by comparing the concentration of interferent required to displace 50% of the signal versus the concentration of the target analyte required for the same displacement.

  • Acceptance Criteria: The signal from the interferent-spiked samples should not differ significantly from the un-spiked sample. For quantitative assays, the interference should not cause a deviation of more than ±15% from the nominal concentration.[19][21]

Accuracy & Precision
  • Expertise & Causality: Accuracy refers to the closeness of the measured value to the true value, while precision describes the reproducibility of measurements.[4] These parameters ensure that the assay is not only "right on average" (accurate) but also consistently "hits the same spot" (precise). Both intra-assay (within a single run) and inter-assay (between different runs, on different days) precision must be evaluated to account for daily variations in equipment, reagents, and operators.[3][22]

  • Trustworthiness through Protocol: This is assessed using Quality Control (QC) samples prepared independently from the calibration standards.

Experimental Protocol: Determining Accuracy and Precision

  • Prepare QC Samples: Prepare at least three levels of QC samples in the relevant biological matrix: Low QC (near the lower limit of quantification), Medium QC, and High QC (near the upper limit).

  • Intra-Assay (Within-Run) Assessment: In a single analytical run, analyze a minimum of five replicates of each QC level.[4]

  • Inter-Assay (Between-Run) Assessment: Repeat the analysis of the QC samples in at least three separate runs over two or more days.[4][23]

  • Calculations:

    • Accuracy: Calculate as (Mean Measured Concentration / Nominal Concentration) * 100%.

    • Precision: Calculate the Coefficient of Variation (CV%) as (Standard Deviation / Mean Measured Concentration) * 100%.

  • Acceptance Criteria: The mean accuracy should be within 85-115% (80-120% for the lowest limit), and the CV% for precision should not exceed 15% (20% for the lowest limit).[19][20]

Linearity & Range
  • Expertise & Causality: This establishes the concentration range over which the assay is accurate, precise, and linear.[4] It defines the boundaries for reliable quantification. The Lower Limit of Quantification (LLOQ) is the lowest concentration that can be measured with acceptable accuracy and precision, while the Upper Limit of Quantification (ULOQ) is the highest.[19]

  • Trustworthiness through Protocol: The protocol involves creating a calibration curve and demonstrating that unknown samples can be accurately interpolated from it.

Experimental Protocol: Establishing the Analytical Range

  • Prepare Calibration Standards: Create a series of at least 6-8 calibration standards by spiking known amounts of 9-MX into the blank biological matrix, covering the expected concentration range.

  • Generate Calibration Curve: Analyze the standards in at least three independent runs. Plot the response (e.g., absorbance, current, optical density) against the nominal concentration.

  • Assess Linearity: Apply an appropriate regression model (e.g., linear, 4-parameter logistic for ELISAs). The correlation coefficient (r²) should be consistently ≥ 0.98.[20]

  • Define LLOQ and ULOQ: The LLOQ and ULOQ are the lowest and highest standards on the curve that meet the acceptance criteria for accuracy and precision (±20% and ≤20% CV for LLOQ; ±15% and ≤15% CV for ULOQ).[19]

Comparative Performance Data

The following table summarizes typical performance characteristics for different this compound bioassay platforms, synthesized from published research. This allows for an objective comparison to guide your platform selection.

Parameter Competitive ELISA Electrochemical Biosensor Cell-Based Bioassay
Principle Antigen-Antibody BindingEnzymatic OxidationEngineered Microbial Growth
Linear Range ~5 - 200 ng/mL[20]~1 - 200 µM[16]~10 - 100 µM[9]
Limit of Detection (LOD) < 1 ng/mL~0.1 µM (100 nM)[16]~5-10 µM[9]
Specificity High (Antibody dependent)Moderate (Enzyme dependent)High (Enzyme pathway dependent)
Throughput High (96/384-well plates)Moderate to HighHigh (Microplate format)
Key Advantage Established, high-throughputHigh sensitivity, rapidHigh specificity in complex mixes
Key Challenge Antibody cross-reactivityInterference from other XOD substratesSlower response time (cell growth)

Note: The values presented are illustrative and can vary significantly based on the specific reagents, electrode materials, and engineered cell lines used.

Conclusion: A Commitment to Quality

Validating a bioassay for this compound detection is a rigorous but essential undertaking. It transforms a qualitative tool into a quantitative powerhouse, providing the reliable data necessary for advancing research and development. By understanding the principles behind each validation parameter and meticulously executing the experimental protocols, scientists can ensure the integrity of their results. The choice of platform—be it the established ELISA, the sensitive electrochemical sensor, or the highly specific cell-based assay—should be a strategic decision, guided by the specific demands of your project and a deep understanding of each method's strengths and weaknesses. Ultimately, a well-validated assay is not just a regulatory requirement; it is a commitment to scientific excellence.

References

  • Dehring, A. (2019). Bioanalytical method validation: new FDA guidance vs. EMA guideline. Better or worse?. J Pharm Biomed Anal, 165:381-385.
  • Summers, R. M., et al. (2019). Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. Applied and Environmental Microbiology, 85(24).
  • Summers, R. M., et al. (2019). Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. PubMed.
  • European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation.
  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma.
  • Boster Biological Technology. ELISA kit validation.
  • Monteiro, J., et al. (2019). Structure-Bioactivity Relationships of Methylxanthines: Trying to Make Sense of All the Promises and the Drawbacks. Molecules, 24(22), 4113.
  • U.S. Food and Drug Administration (FDA). (2022). M10 Bioanalytical Method Validation and Study Sample Analysis.
  • Khan, M. Z. H., et al. (2020). Detection of xanthine in food samples with an electrochemical biosensor based on PEDOT:PSS and functionalized gold nanoparticles. RSC Advances, 10(32), 18991-19000.
  • Hurst, W. J., et al. (1984). Analytical Methods for Quantitation of Methylxanthines. ResearchGate.
  • Dehring, A. (2019). Supplementary material: Bioanalytical method validation: new FDA Guidance vs. EMA Guideline. Better or worse?. ResearchGate.
  • Singh, P., et al. (2023). Novel Enzymatic Biosensor Utilizing a MoS2/MoO3 Nanohybrid for the Electrochemical Detection of Xanthine in Fish Meat. ACS Omega.
  • ResearchGate. Methods used for determination of methylxanthines in biological specimens.
  • Lohse, M. J., et al. (1987). Xanthine derivatives as antagonists at A1 and A2 adenosine receptors. Naunyn-Schmiedeberg's Archives of Pharmacology, 336(2), 204-210.
  • Abbexa. Comprehensive Guide to ELISA Assay Validation: Best Practices & Key Insights.
  • Girish, K. P., & Sreedhar, N. Y. (2015). Non‐Enzymatic Electrochemical Sensor for the Simultaneous Determination of Xanthine, its Methyl Derivatives Theophylline and Caffeine as well as its Metabolite Uric Acid. ResearchGate.
  • Bergmann, F., & Dikstein, S. (1955). The specificity of xanthine oxidase. The Journal of Biological Chemistry, 213(2), 765-780.
  • ResearchGate. Analytical characteristics of some recently developed xanthine oxidase...
  • Dervisevic, M., et al. (2017). Novel electrochemical xanthine biosensor based on chitosan–polypyrrole–gold nanoparticles hybrid bio-nanocomposite platform. Journal of Food and Drug Analysis, 25(3), 639-647.
  • Hussain, I., et al. (2022). Molecularly Imprinted Polymer-Based Electrochemical Sensor for Rapid and Selective Detection of Hypoxanthine. Polymers, 14(24), 5468.
  • Liu, Z., et al. (2024). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(3), 1510.
  • Summers, R. M., et al. (2019). Bioassay for Determining the Concentrations of Caffeine and Individual Methylxanthines in Complex Samples. ASM Journals.
  • Al-Ghorbani, M., et al. (2021). Xanthine: Synthetic Strategy And Biological Activity. Molecules, 26(23), 7208.
  • Singh, P., et al. (2023). Novel Enzymatic Biosensor Utilizing a MoS2/MoO3 Nanohybrid for the Electrochemical Detection of Xanthine in Fish Meat. PMC.
  • deNOVO Biolabs. (2024). How to validate a Quantitative ELISA?.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2020). Xanthine Derivatives. LiverTox: Clinical and Research Information on Drug-Induced Liver Injury.
  • Grimm, J. B., et al. (2015). A general method to fine-tune fluorophores for live-cell and in vivo imaging. Nature Methods, 12(3), 244-250.
  • Zhang, F., et al. (2009). Development of a High Analytical Performance-Xanthine Biosensor Based on Layered Double Hydroxides Modified-Electrode and Investigation of the Inhibitory Effect by Allopurinol. Biosensors and Bioelectronics, 24(5), 1369-1375.
  • Müller, C. E., & Jacobson, K. A. (2011). Xanthines as Adenosine Receptor Antagonists. Handbook of Experimental Pharmacology, (200), 151–199.
  • Johnson, I. M., et al. (2012). Spectral Analysis of Naturally Occurring Methylxanthines (Theophylline, Theobromine and Caffeine) Binding with DNA. PLoS ONE, 7(12), e50919.

Sources

A Comparative Analysis of 9-Methylxanthine for Pharmacological Research

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides an in-depth statistical and comparative analysis of 9-Methylxanthine (9-MX), a less-studied isomer of the xanthine family. While its counterparts—caffeine, theophylline, and theobromine—are extensively characterized, 9-MX presents a unique pharmacological profile. This document synthesizes available data on its primary mechanisms of action: adenosine receptor antagonism and phosphodiesterase (PDE) inhibition. Through objective comparison with other methylxanthines, supported by experimental data and detailed protocols, this guide serves as a critical resource for researchers exploring novel therapeutic agents. A key finding is the markedly low affinity of 9-MX for adenosine A1 and A2A receptors, distinguishing it significantly from caffeine and theophylline and suggesting a different spectrum of physiological effects.

Introduction to this compound

This compound (9-MX), also known by its IUPAC name 9-methyl-3,9-dihydro-1H-purine-2,6-dione, is a purine alkaloid belonging to the xanthine class of organic compounds.[1] Its chemical structure consists of a fused pyrimidinedione and imidazole ring system, with a methyl group substitution at the N9 position.

Chemical Properties of this compound: [2][3][4][5]

  • Molecular Formula: C₆H₆N₄O₂

  • Molecular Weight: 166.14 g/mol

  • CAS Number: 1198-33-0

  • Appearance: White to off-white powder

  • Melting Point: >300 °C

  • Synonyms: 2,6-Dihydroxy-9-methylpurine

While naturally occurring methylxanthines like caffeine are widely consumed, specific isomers like 9-MX are primarily encountered in research settings, often produced through chemical synthesis or biocatalytic processes.[6][7][8] The primary pharmacological interest in methylxanthines stems from their dual action as antagonists of adenosine receptors and inhibitors of phosphodiesterase (PDE) enzymes.[5] This guide will dissect the available quantitative data to position 9-MX within the broader landscape of well-known methylxanthines.

Comparative Pharmacodynamics: Unraveling the Molecular Targets

The physiological effects of methylxanthines are principally dictated by their interaction with two key molecular targets: adenosine receptors and phosphodiesterase enzymes. The precise affinity and potency at these targets determine the compound's therapeutic profile and potential side effects.

Adenosine Receptor Antagonism

Adenosine receptors (A₁, A₂ₐ, A₂ₑ, and A₃) are G-protein coupled receptors that play a crucial role in regulating neurotransmission, cardiac function, and inflammation. Methylxanthines act as competitive antagonists at these receptors, with their stimulant effects largely attributed to the blockade of A₁ and A₂ₐ subtypes in the central nervous system.

A critical distinguishing feature of this compound is its remarkably low affinity for A₁ and A₂ₐ adenosine receptors when compared to other common methylxanthines. This suggests that at typical physiological concentrations, 9-MX is unlikely to exert significant effects through this pathway, a stark contrast to caffeine and theophylline which are potent antagonists.[5]

Table 1: Comparative Adenosine Receptor Binding Affinities (Kᵢ, µM)
Compound A₁ Receptor (Kᵢ) A₂ Receptor (Kᵢ)
This compound>250[5]>1000[5]
Theophylline~20-30[9]~20-60[9]
Caffeine~90-110[9]~80-120[9]
Theobromine~210-280[9]>1000[9]
Lower Kᵢ values indicate higher binding affinity.
Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a superfamily of enzymes that hydrolyze the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[10] By inhibiting PDEs, methylxanthines increase intracellular levels of these cyclic nucleotides, leading to effects such as smooth muscle relaxation (bronchodilation) and anti-inflammatory responses.[5]

Table 2: Comparative Phosphodiesterase Inhibition (IC₅₀, µM)
Compound PDE1 PDE2 PDE4 PDE5
This compoundData Not AvailableData Not AvailableData Not AvailableData Not Available
Theophylline~100~100~100~100
Caffeine>100>100~200>100
Values are approximate and can vary based on experimental conditions. Lower IC₅₀ values indicate greater inhibitory potency.
Signaling Pathway Overview

The dual mechanism of action of methylxanthines results in a complex cascade of intracellular events. The antagonism of adenosine receptors and inhibition of PDEs converge to modulate cellular function.

Methylxanthine_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol AR Adenosine Receptor (A1/A2A) AC Adenylate Cyclase AR->AC Inhibits (A1) Activates (A2A) cAMP cAMP AC->cAMP Converts Methylxanthines This compound Caffeine, Theophylline Methylxanthines->AR Antagonizes PDE Phosphodiesterase (PDE) Methylxanthines->PDE Inhibits Adenosine Adenosine Adenosine->AR Activates AMP 5'-AMP (Inactive) PDE->AMP Hydrolyzes ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Effects Downstream Cellular Effects (e.g., Smooth Muscle Relaxation, Reduced Inflammation) PKA->Effects Phosphorylates Targets

General signaling pathway of methylxanthines.

Experimental Protocols for Comparative Analysis

To ensure scientific integrity and reproducibility, the data presented in this guide are derived from established experimental methodologies. The following protocols provide a framework for generating the comparative data discussed.

Protocol: Adenosine Receptor Binding Assay (Radioligand Displacement)

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for a specific adenosine receptor subtype. The principle relies on the test compound's ability to displace a known high-affinity radioligand.

Objective: To determine the Kᵢ values of this compound and other methylxanthines for adenosine A₁ and A₂ₐ receptors.

Materials:

  • Membrane preparations from cells or tissues expressing the target receptor (e.g., rat brain cortex for A₁, rat striatum for A₂ₐ).

  • Radioligand: e.g., [³H]DPCPX for A₁ receptors, [³H]CGS 21680 for A₂ₐ receptors.

  • Test Compounds: this compound, caffeine, theophylline, etc., dissolved in DMSO.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Non-specific binding control: A high concentration of a non-radiolabeled agonist/antagonist (e.g., 10 µM NECA).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation fluid and liquid scintillation counter.

Methodology:

  • Preparation: Thaw membrane preparations on ice. Prepare serial dilutions of test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of assay buffer.

    • 50 µL of radioligand at a concentration near its Kₔ.

    • 50 µL of varying concentrations of the test compound (or vehicle for total binding, or non-specific control).

    • 50 µL of the membrane preparation (protein concentration typically 50-100 µ g/well ).

  • Incubation: Incubate the plate at 25°C for 90 minutes to allow the binding to reach equilibrium.

  • Filtration: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters three times with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) using non-linear regression.

    • Convert the IC₅₀ to the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare Reagents: - Membrane Prep - Radioligand ([L*]) - Test Compound (I) B Incubate: [L*] + Membranes + (I) in 96-well plate A->B C Rapid Filtration (Separate Bound/Unbound) B->C D Wash Filters C->D E Quantify Radioactivity (Scintillation Counting) D->E F Calculate % Inhibition vs. [I] E->F G Determine IC50 (Non-linear Regression) F->G H Calculate Ki (Cheng-Prusoff Eq.) G->H

Workflow for a Radioligand Binding Assay.
Protocol: Phosphodiesterase (PDE) Inhibition Assay

This protocol outlines a method to measure the inhibitory potency (IC₅₀) of a compound against a specific PDE isoform using a fluorescence-based assay.

Objective: To determine the IC₅₀ values of this compound and other methylxanthines against various PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1, PDE2, PDE4, PDE5).

  • Fluorescently labeled substrate: e.g., FAM-cAMP or FAM-cGMP.

  • Test Compounds: this compound, caffeine, theophylline, etc., dissolved in DMSO.

  • Assay Buffer: Appropriate for the specific PDE enzyme (e.g., 10 mM Tris-HCl, 10 mM MgCl₂, pH 7.5).

  • Stop Reagent/Detection Reagent.

  • Microplate reader capable of measuring fluorescence polarization or intensity.

Methodology:

  • Reaction Setup: In a low-volume 384-well plate, add the assay buffer, the test compound at various concentrations, and the specific PDE enzyme.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation: Add the fluorescently labeled substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes. During this time, the active PDE will hydrolyze the fluorescent substrate into a non-cyclic product.

  • Detection: Add a stop/detection reagent. This reagent typically contains a binding agent that specifically interacts with the linear monophosphate product, causing a change in the fluorescent signal (e.g., an increase in fluorescence polarization).

  • Measurement: Read the plate on a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • The change in fluorescence is proportional to PDE activity.

    • Calculate the percentage of inhibition for each concentration of the test compound relative to a no-inhibitor control.

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value using a four-parameter logistic fit.

Discussion and Future Directions

The comparative analysis reveals that this compound possesses a pharmacological profile distinct from its more famous relatives. Its exceptionally low affinity for adenosine A₁ and A₂ₐ receptors suggests that any physiological effects are unlikely to be mediated by the central stimulant pathways associated with caffeine.[5] This makes 9-MX an interesting candidate for research focusing on non-adenosinergic effects of xanthines.

The primary unanswered question is the potency and selectivity of this compound as a phosphodiesterase inhibitor. Given that other methylxanthines are broad-spectrum PDE inhibitors, it is plausible that 9-MX shares this characteristic. However, without specific IC₅₀ data, its potential as a bronchodilator, anti-inflammatory agent, or vasodilator remains speculative.

Key areas for future investigation include:

  • Comprehensive PDE Isoform Profiling: A full screening of 9-MX against all PDE families is essential to determine its inhibitory profile and potential selectivity.

  • In Vivo Pharmacokinetic Studies: Characterizing the absorption, distribution, metabolism, and excretion (ADME) of 9-MX is crucial for understanding its bioavailability and duration of action.

  • Structure-Activity Relationship (SAR) Studies: Investigating how the N9-methyl substitution, compared to N1, N3, or N7 substitutions, influences PDE inhibition would provide valuable insights for rational drug design.

References

  • ChemWhat. This compound CAS#: 1198-33-0.
  • Human Metabolome Database. This compound (HMDB0059716).
  • ResearchGate. An Overview of Methylxanthine as Adenosine Receptor Antagonists.
  • PubMed. Inhibition of cyclic nucleotide phosphodiesterases by methylxanthines and related compounds.
  • MDPI. Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies.
  • ResearchGate. Methylxanthines: Properties and determination in various objects.
  • PubMed. Subclasses of adenosine receptors in the central nervous system: interaction with caffeine and related methylxanthines.
  • PMC. Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors.
  • ResearchGate. Methylxanthine production schemes.
  • Google Patents. Synthesis of xanthines - US2827461A.

Sources

A Researcher's Guide to Benchmarking 9-Methylxanthine: A Comparative Framework Against Established Phosphodiesterase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Methylxanthines, such as caffeine and theophylline, are foundational molecules in pharmacology, known for their broad-spectrum inhibition of phosphodiesterase (PDE) enzymes.[1] 9-Methylxanthine, a lesser-studied member of this class, remains poorly characterized regarding its specific inhibitory profile against the diverse PDE superfamily. This guide provides a comprehensive framework for researchers to benchmark this compound, establishing its potency and selectivity against a panel of well-known non-selective and selective PDE inhibitors. We present the established inhibitory profiles of reference compounds, including the non-selective inhibitors IBMX, caffeine, and theophylline, the highly selective PDE4 inhibitor Roflumilast, and the potent PDE5 inhibitor Sildenafil. Crucially, this document furnishes detailed, field-proven protocols for key biochemical and cell-based assays required to generate the necessary comparative data, thereby addressing a significant knowledge gap in the public domain.[2]

Introduction: The Phosphodiesterase Superfamily and the Methylxanthine Opportunity

The phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] This action terminates signals crucial to a vast array of physiological processes, including inflammation, smooth muscle relaxation, and neuronal activity. The superfamily is divided into 11 families (PDE1-PDE11), which differ in their substrate specificity (cAMP-specific, cGMP-specific, or dual-substrate), regulatory properties, and tissue distribution.[4] This diversity makes PDEs attractive targets for therapeutic intervention in diseases ranging from chronic obstructive pulmonary disease (COPD) to erectile dysfunction.[3]

Methylxanthines were among the first PDE inhibitors discovered and are known to act as competitive, non-selective inhibitors.[1][3] While compounds like theophylline have been used clinically for decades, their broad activity across multiple PDE families contributes to a narrow therapeutic index.[1] this compound is a structural isomer of other common dimethylxanthines, but its specific inhibitory potency and selectivity across the PDE families are not well-documented in publicly available literature.[2] This guide provides the scientific and methodological foundation to systematically characterize this compound, enabling an objective comparison against established benchmarks.

The Cyclic Nucleotide Signaling Pathway

The efficacy of a PDE inhibitor is determined by its ability to prevent the degradation of cAMP and cGMP, thereby potentiating their downstream signaling cascades. Understanding this pathway is fundamental to interpreting inhibition data.

cluster_0 cAMP Pathway cluster_1 cGMP Pathway cluster_2 PDE-Mediated Degradation GPCR_s Gαs-Coupled GPCR AC Adenylyl Cyclase GPCR_s->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PDE4_7_8 PDE4, 7, 8 (cAMP-specific) cAMP->PDE4_7_8 PDE1_2_3_10 PDE1, 2, 3, 10 (Dual-Substrate) cAMP->PDE1_2_3_10 Response_A Cellular Response (e.g., Inflammation Modulation) PKA->Response_A NO Nitric Oxide sGC Soluble Guanylate Cyclase NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC PKG Protein Kinase G cGMP->PKG Activates PDE5_6_9 PDE5, 6, 9 (cGMP-specific) cGMP->PDE5_6_9 cGMP->PDE1_2_3_10 Response_G Cellular Response (e.g., Vasodilation) PKG->Response_G AMP 5'-AMP PDE4_7_8->AMP GMP 5'-GMP PDE5_6_9->GMP PDE1_2_3_10->AMP PDE1_2_3_10->GMP Inhibitors PDE Inhibitors (e.g., this compound) Inhibitors->PDE4_7_8 Inhibit Inhibitors->PDE5_6_9 Inhibit Inhibitors->PDE1_2_3_10 Inhibit

Figure 1: Cyclic Nucleotide Signaling Pathways and Points of PDE Inhibition.

The Benchmarking Panel: Established PDE Inhibitors

To accurately position this compound, it must be benchmarked against a curated panel of inhibitors with diverse selectivity profiles. This panel serves as a reference for interpreting potency and selectivity.

  • Non-Selective Methylxanthines:

    • 3-isobutyl-1-methylxanthine (IBMX): A potent, widely used non-selective inhibitor, serving as a classic reference compound in PDE research.

    • Caffeine (1,3,7-trimethylxanthine): The most widely consumed methylxanthine, known for its modest, non-selective PDE inhibition at higher concentrations.[5]

    • Theophylline (1,3-dimethylxanthine): A structural isomer of this compound used clinically for respiratory diseases, with a well-documented non-selective PDE inhibitory profile.[6]

  • Selective Inhibitors:

    • Roflumilast: A highly potent and selective inhibitor of PDE4, approved for the treatment of severe COPD. Its selectivity provides a clear benchmark for cAMP-specific PDE inhibition.

    • Sildenafil: A potent and selective inhibitor of PDE5, widely known for the treatment of erectile dysfunction and pulmonary arterial hypertension. It serves as the benchmark for cGMP-specific PDE inhibition.

Comparative In Vitro Potency (IC₅₀)

The half-maximal inhibitory concentration (IC₅₀) is the primary metric for quantifying an inhibitor's potency. The table below consolidates IC₅₀ values from published literature for our benchmarking panel. This represents the type of data that the protocols in this guide are designed to generate for this compound.

CompoundPDE1 (μM)PDE2 (μM)PDE3 (μM)PDE4 (μM)PDE5 (μM)PDE6 (μM)PDE9 (μM)
IBMX 1950181332>100~500[7]
Theophylline >100>100>100~115-665[6][8]>100>100>100
Caffeine >100>100>100>100>100>100>100
Roflumilast >10>10>100.00088.0>10>10
Sildenafil 0.28>100>1007.40.00350.033>100

Note: Data is compiled from multiple sources and experimental conditions may vary.[3][8][9][10] IC₅₀ values for Caffeine and Theophylline are generally high, indicating weak inhibition. The primary goal is to determine where this compound fits within this landscape.

Experimental Guide: Protocols for Comprehensive Benchmarking

The following section provides detailed, self-validating protocols to determine the inhibitory profile of this compound. These methods are designed to be robust and reproducible, forming the core of a thorough benchmarking study.

Workflow for Inhibitor Characterization

The logical flow for characterizing a novel inhibitor involves moving from broad, biochemical screening to more physiologically relevant cell-based assays.

Figure 2: High-Level Experimental Workflow for Benchmarking this compound.
Protocol 1: In Vitro PDE Isoform Selectivity Profiling (IC₅₀ Determination)

Objective: To determine the concentration of this compound required to inhibit 50% of the activity (IC₅₀) of a panel of recombinant human PDE enzymes. This protocol is based on the principles of fluorescence polarization (FP).[11]

Principle of FP Assay: This homogeneous assay uses a small, fluorescently labeled substrate (e.g., FAM-cAMP). In solution, this tracer tumbles rapidly, and when excited with polarized light, it emits depolarized light (low FP signal). When the PDE enzyme hydrolyzes the substrate, it remains small. However, the assay includes a binding agent that specifically captures the hydrolyzed, phosphorylated substrate (e.g., 5'-AMP). This binding creates a large complex that tumbles slowly, resulting in a high FP signal. An inhibitor prevents the hydrolysis of the substrate, thus keeping the FP signal low. The degree of inhibition is proportional to the FP signal.[12][13]

Materials:

  • Recombinant human PDE enzymes (e.g., PDE1 through PDE11, commercially available).

  • Fluorescently labeled substrate (e.g., FAM-cAMP for PDE4/7/8; FAM-cGMP for PDE5/6/9; appropriate substrate for dual-substrate PDEs).

  • Binding Agent and Diluent (specific to the assay kit, e.g., IMAP technology).

  • PDE Assay Buffer (typically Tris-HCl based with MgCl₂).

  • This compound and reference inhibitors (dissolved in 100% DMSO).

  • 384-well, low-volume, black microplates.

  • A microplate reader capable of measuring fluorescence polarization.

Procedure:

  • Compound Preparation: a. Prepare a 10 mM stock solution of this compound and each reference inhibitor in 100% DMSO. b. Create a 10-point serial dilution series of each compound in DMSO (e.g., 1:3 dilutions). This will be your 100x concentrated plate. c. Further dilute this series 1:10 in PDE Assay Buffer. This creates a 10x concentrated working solution with a constant DMSO concentration (e.g., 10%).

  • Assay Setup (per well in a 384-well plate): a. Add 5 µL of the 10x compound working solution to the "Test Inhibitor" wells. b. Add 5 µL of 10% DMSO in Assay Buffer to "Positive Control" (no inhibition, max signal) and "Reference Control" (max inhibition) wells. c. Prepare the PDE enzyme solution by diluting the recombinant enzyme in cold PDE Assay Buffer to a 2x working concentration. The optimal concentration should be determined empirically to yield a robust signal window (typically the EC₅₀ concentration of the enzyme). d. Add 25 µL of the 2x PDE enzyme solution to the "Test Inhibitor" and "Positive Control" wells. e. Add 25 µL of PDE Assay Buffer without enzyme to the "Reference Control" wells. f. Mix the plate gently on a plate shaker for 1 minute.

  • Enzymatic Reaction: a. Prepare the 2x fluorescent substrate solution in PDE Assay Buffer. b. To initiate the reaction, add 20 µL of the 2x substrate solution to all wells. The final reaction volume is 50 µL. c. Incubate the plate at room temperature (or 30°C) for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <20% substrate turnover in the "Positive Control" wells).

  • Detection: a. Stop the reaction by adding 25 µL of the prepared Binding Agent solution to all wells. b. Incubate at room temperature for at least 60 minutes, protected from light, to allow the binding to reach equilibrium. c. Read the plate on a fluorescence polarization reader using appropriate excitation and emission filters (e.g., 485 nm excitation, 530 nm emission for FAM).

  • Data Analysis: a. Convert the raw parallel and perpendicular intensity values to millipolarization (mP) units. b. Normalize the data: Set the average of the "Positive Control" wells as 100% activity and the "Reference Control" wells as 0% activity. c. Plot the percent inhibition versus the log concentration of this compound. d. Fit the data to a four-parameter logistic (sigmoidal dose-response) curve to determine the IC₅₀ value.

Protocol 2: Cellular cAMP Accumulation Assay (HTRF)

Objective: To measure the functional effect of this compound on intracellular cAMP levels in a relevant cell line.

Principle of HTRF Assay: Homogeneous Time-Resolved Fluorescence (HTRF) is a competitive immunoassay.[14] The assay uses a europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor). In the absence of cellular cAMP, the donor and acceptor are in close proximity, allowing for Fluorescence Resonance Energy Transfer (FRET), which generates a specific signal at 665 nm. Cellular cAMP produced by stimulated cells competes with the d2-labeled cAMP for antibody binding. This competition separates the donor and acceptor, leading to a decrease in the FRET signal. The signal is inversely proportional to the amount of cAMP in the cells.[9][10]

Materials:

  • HEK293 cells (or another suitable cell line).

  • Cell culture medium and reagents.

  • Forskolin (an adenylyl cyclase activator).

  • HTRF cAMP Assay Kit (containing anti-cAMP-cryptate, cAMP-d2, lysis buffer, and cAMP standards).

  • 384-well white, low-volume cell culture plates.

  • HTRF-compatible microplate reader.

Procedure:

  • Cell Plating: a. Seed HEK293 cells into a 384-well plate at a density of 5,000-10,000 cells/well in 10 µL of culture medium. b. Incubate overnight at 37°C, 5% CO₂.

  • Compound and Stimulant Addition: a. Prepare serial dilutions of this compound and a reference inhibitor (e.g., Roflumilast for PDE4-expressing cells) in stimulation buffer. b. Prepare a stock solution of Forskolin in the same buffer. c. Aspirate the culture medium from the cells. d. Add 5 µL of the compound dilutions to the wells. e. To stimulate cAMP production, add 5 µL of Forskolin solution (final concentration typically 1-10 µM). For control wells (basal cAMP), add 5 µL of buffer only. f. Incubate the plate at room temperature for 30 minutes.

  • Cell Lysis and Detection: a. Prepare the HTRF detection reagents according to the kit manufacturer's protocol. This involves mixing the anti-cAMP-cryptate and cAMP-d2 reagents in the provided lysis buffer. b. Add 10 µL of the combined detection/lysis reagent mix to each well. c. Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Measurement and Data Analysis: a. Read the plate on an HTRF-compatible reader, measuring emission at both 665 nm (acceptor) and 620 nm (donor). b. Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000. c. Using a cAMP standard curve run in parallel, convert the HTRF ratios to absolute cAMP concentrations (pmol/well). d. Plot the cAMP concentration versus the log concentration of this compound and fit the curve to determine the EC₅₀ value (the concentration that potentiates the Forskolin-stimulated cAMP level by 50%).

Protocol 3: Cellular cGMP Accumulation Assay (Competitive ELISA)

Objective: To measure the functional effect of this compound on intracellular cGMP levels.

Principle of ELISA: This is a competitive enzyme-linked immunosorbent assay.[15][16] The wells of a microplate are coated with an antibody that captures a rabbit anti-cGMP antibody. A known amount of cGMP conjugated to horseradish peroxidase (HRP) competes with the cGMP from the cell lysate for binding to a limited amount of the rabbit anti-cGMP antibody. After washing away unbound reagents, a substrate (TMB) is added, which is converted by the bound HRP into a colored product. The intensity of the color is inversely proportional to the concentration of cGMP in the sample.[7][17]

Materials:

  • A suitable cell line expressing soluble guanylate cyclase (e.g., RFL-6 rat lung fibroblasts).

  • Sodium Nitroprusside (SNP), a nitric oxide donor that stimulates sGC.

  • Competitive cGMP ELISA Kit.

  • 0.1 M HCl for cell lysis.

  • 96-well clear microplates.

  • Microplate reader capable of measuring absorbance at 450 nm.

Procedure:

  • Cell Culture and Treatment: a. Seed RFL-6 cells in a 24- or 48-well plate and grow to near confluency. b. Pre-treat the cells by incubating them with various concentrations of this compound or a reference inhibitor (e.g., Sildenafil) for 15-30 minutes at 37°C. c. Stimulate cGMP production by adding a sGC activator like SNP (e.g., 10 µM final concentration) for 10 minutes.

  • Cell Lysis and Sample Preparation: a. Terminate the reaction by aspirating the medium and adding 200 µL of ice-cold 0.1 M HCl to each well. b. Incubate at room temperature for 20 minutes to lyse the cells and stabilize the cGMP. c. Transfer the lysate to a microcentrifuge tube and centrifuge at >600 x g for 10 minutes to pellet cell debris. d. Collect the supernatant containing the cGMP. This can be assayed directly. Some protocols may require an acetylation step to increase assay sensitivity; follow the kit manufacturer's instructions.[16]

  • ELISA Protocol: a. Prepare cGMP standards as described in the kit manual. b. Add 50 µL of standard or cell lysate supernatant to the appropriate wells of the ELISA plate. c. Add 25 µL of cGMP-HRP conjugate to each well. d. Add 50 µL of rabbit anti-cGMP antibody to each well. e. Seal the plate and incubate at room temperature for 2 hours on a plate shaker. f. Wash the plate 4-5 times with the provided wash buffer. g. Add 100 µL of TMB substrate to each well and incubate for 15-30 minutes at room temperature in the dark. h. Stop the reaction by adding 50-100 µL of stop solution.

  • Measurement and Data Analysis: a. Read the absorbance at 450 nm within 15 minutes of adding the stop solution. b. Generate a standard curve by plotting the absorbance for each standard versus its concentration. c. Use the standard curve to determine the cGMP concentration in each sample. d. Plot the cGMP concentration versus the log concentration of this compound to determine its EC₅₀ value for potentiating SNP-stimulated cGMP levels.

Conclusion and Future Directions

The pharmacological profile of this compound as a PDE inhibitor remains an open question. The experimental framework provided in this guide offers a clear and robust path to elucidating its potency and selectivity. By generating high-quality, reproducible data using these standardized protocols, researchers can directly compare this compound to the broader class of methylxanthines and to highly selective inhibitors like Roflumilast and Sildenafil. This characterization is the critical first step in understanding its potential as a research tool or as a starting point for novel therapeutic development. The resulting data will fill a key gap in the literature and pave the way for further investigation into the structure-activity relationships of the methylxanthine scaffold.

References

  • BenchChem. Application Notes and Protocols for Fluorescence Polarization (FP) Assay in PDE10A Inhibitor Screening. BenchChem. Available from: https://www.benchchem.
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A Senior Application Scientist's Guide to the Comparative Pharmacokinetics of Methylxanthines

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the nuanced world of methylxanthines, a thorough understanding of their pharmacokinetic profiles is paramount. This guide provides an in-depth, objective comparison of the pharmacokinetics of three major methylxanthines: caffeine, theophylline, and theobromine. Moving beyond a simple recitation of facts, we will delve into the causality behind their distinct metabolic fates and provide the experimental frameworks necessary for their accurate assessment.

Introduction to the Methylxanthine Family: A Tale of Three Stimulants

Caffeine, theophylline, and theobromine are structurally related purine alkaloids that occur naturally in various plants and are widely consumed in beverages like coffee, tea, and cocoa-based products.[1] While they share a common xanthine backbone, subtle differences in their methyl group substitutions dramatically influence their pharmacological and pharmacokinetic properties. These compounds are known for their stimulant effects, primarily through the antagonism of adenosine receptors and inhibition of phosphodiesterase enzymes.[2][3] However, the intensity and duration of these effects are dictated by their unique absorption, distribution, metabolism, and excretion (ADME) profiles.

Comparative Pharmacokinetic Profiles: A Data-Driven Analysis

The pharmacokinetic behavior of a drug determines its onset, intensity, and duration of action. The following table summarizes the key pharmacokinetic parameters for caffeine, theophylline, and theobromine in humans, providing a clear comparative overview.

Pharmacokinetic ParameterCaffeine (1,3,7-trimethylxanthine)Theophylline (1,3-dimethylxanthine)Theobromine (3,7-dimethylxanthine)
Bioavailability (Oral) ~100%[4]~100%[5]~100%[6]
Time to Peak Plasma Concentration (Tmax) 15-120 minutes[4][7]1-2 hours[8]2-3 hours[9][10]
Elimination Half-Life (t½) 2.5 - 5 hours (can range from 1.5 to 9.5 hours)[11]6-8 hours[9]7-12 hours[3][10]
Volume of Distribution (Vd) 0.6 - 0.7 L/kg[7][11]~0.5 L/kg[12]Not well-established in humans
Plasma Protein Binding 10-30%~40%[5]15-21%[6]
Primary Metabolizing Enzyme Cytochrome P450 1A2 (CYP1A2)[4][13]Cytochrome P450 1A2 (CYP1A2) and 2E1 (CYP2E1)[14][15]Cytochrome P450 1A2 (CYP1A2) and 2E1 (CYP2E1)[9]
Primary Route of Elimination Hepatic metabolism (>97%), with less than 3% excreted unchanged in urine[13][16]Hepatic metabolism (~90%), with about 10% excreted unchanged in urine[2][5]Hepatic metabolism, with about 10% excreted unchanged in urine[9]

Expert Insights: The seemingly minor structural variations between these molecules lead to significant pharmacokinetic differences. Caffeine's additional methyl group at the N-7 position compared to theophylline, and at the N-1 position compared to theobromine, influences its interaction with metabolizing enzymes, resulting in a generally faster clearance. Theobromine's slower absorption and longer half-life are attributed to its lower water solubility and higher fat solubility compared to caffeine.[9][10]

Metabolic Fates: A Journey Through Hepatic Biotransformation

The liver is the primary site of methylxanthine metabolism, orchestrated mainly by the cytochrome P450 enzyme system, particularly CYP1A2.[4][15] The metabolic pathways of these compounds are interconnected, with caffeine serving as a precursor to both theophylline and theobromine.[16][17]

Caffeine Metabolism

Caffeine is extensively metabolized, with over 95% of its clearance attributed to hepatic enzymes.[13] The primary metabolic pathway is N-demethylation.

  • N-3 demethylation to paraxanthine (1,7-dimethylxanthine) is the major route, accounting for approximately 84% of caffeine metabolism.[17]

  • N-1 demethylation to theobromine (3,7-dimethylxanthine) and N-7 demethylation to theophylline (1,3-dimethylxanthine) are minor pathways, each contributing about 4-8%.[16][17]

  • A smaller portion undergoes C-8 hydroxylation to form 1,3,7-trimethyluric acid.[13]

Paraxanthine, the major metabolite of caffeine, is pharmacologically active and has a similar potency to caffeine as an adenosine receptor antagonist.[11]

caffeine_metabolism Caffeine Caffeine Paraxanthine Paraxanthine Caffeine->Paraxanthine ~84% (CYP1A2) Theobromine Theobromine Caffeine->Theobromine ~4% (CYP1A2) Theophylline Theophylline Caffeine->Theophylline ~8% (CYP1A2) Other_Metabolites Other Metabolites Paraxanthine->Other_Metabolites Theobromine->Other_Metabolites Theophylline->Other_Metabolites

Caption: Major metabolic pathways of caffeine.

Theophylline Metabolism

Theophylline is also primarily metabolized in the liver.[5] Its main metabolic routes are:

  • 8-hydroxylation to 1,3-dimethyluric acid, which is the major pathway.[14]

  • N-demethylation to 1-methylxanthine and 3-methylxanthine.[14]

CYP1A2 is the principal enzyme involved in the N-demethylation of theophylline, while both CYP1A2 and CYP2E1 contribute to its 8-hydroxylation.[14][15]

theophylline_metabolism Theophylline Theophylline Dimethyluric_Acid 1,3-Dimethyluric Acid Theophylline->Dimethyluric_Acid Major Pathway (CYP1A2, CYP2E1) Methylxanthines 1-Methylxanthine & 3-Methylxanthine Theophylline->Methylxanthines Minor Pathway (CYP1A2)

Caption: Primary metabolic pathways of theophylline.

Theobromine Metabolism

Theobromine metabolism in humans primarily involves:

  • N-demethylation to 7-methylxanthine and 3-methylxanthine.[6]

  • Oxidation to 3,7-dimethyluric acid.[6]

The major metabolite of theobromine found in human urine is 7-methylxanthine.[6] Similar to the other methylxanthines, CYP1A2 and CYP2E1 are key enzymes in its biotransformation.[9]

theobromine_metabolism Theobromine Theobromine Methylxanthines 7-Methylxanthine & 3-Methylxanthine Theobromine->Methylxanthines Major Pathway (Demethylation) Dimethyluric_Acid 3,7-Dimethyluric Acid Theobromine->Dimethyluric_Acid Minor Pathway (Oxidation)

Caption: Key metabolic pathways of theobromine.

Experimental Protocols for Pharmacokinetic Analysis

The determination of pharmacokinetic parameters relies on robust and validated experimental methods. The following outlines a standard workflow for a comparative pharmacokinetic study of methylxanthines in a preclinical or clinical setting. This protocol is a self-validating system, ensuring data integrity and reproducibility.

Study Design and Execution

A well-designed study is the cornerstone of reliable pharmacokinetic data. For comparative analysis, a crossover design is often preferred to minimize inter-individual variability.

Protocol: In Vivo Pharmacokinetic Study

  • Subject Selection: Recruit healthy volunteers or select appropriate animal models (e.g., rats, dogs).[18] Ensure subjects are in a fasted state and have abstained from methylxanthine-containing products for a specified period (e.g., 48 hours) prior to dosing.

  • Dosing: Administer a single oral dose of the methylxanthine (caffeine, theophylline, or theobromine). The dose should be carefully selected based on preclinical toxicology data and expected therapeutic ranges.[18]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose) into appropriate anticoagulant-containing tubes.[19]

  • Plasma Preparation: Centrifuge the blood samples to separate plasma. Store plasma samples at -80°C until analysis.

  • Washout Period: A sufficient washout period (typically at least 5-7 half-lives of the compound) must be observed between the administration of different methylxanthines in a crossover study design.

  • Urine Collection (Optional): Collect urine samples over specified intervals to determine the extent of renal excretion of the parent drug and its metabolites.[19]

pk_workflow cluster_study_design Study Design & Execution cluster_analysis Sample Analysis & Data Interpretation Subject_Selection Subject Selection Dosing Dosing Subject_Selection->Dosing Blood_Sampling Blood Sampling Dosing->Blood_Sampling Plasma_Preparation Plasma Preparation Blood_Sampling->Plasma_Preparation Sample_Analysis Bioanalytical Method Plasma_Preparation->Sample_Analysis Washout Washout Period Washout->Dosing Crossover PK_Analysis Pharmacokinetic Analysis Sample_Analysis->PK_Analysis Data_Reporting Data Reporting PK_Analysis->Data_Reporting

Caption: General workflow for a pharmacokinetic study.

Bioanalytical Methods for Quantification

Accurate quantification of methylxanthines in biological matrices is critical. High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS) detection is the most common and reliable method.[20][21][22]

Protocol: HPLC-UV Analysis of Methylxanthines in Plasma

  • Sample Preparation: Perform a protein precipitation or liquid-liquid extraction of the plasma samples to remove interfering substances.

  • Chromatographic Separation:

    • Column: Use a C18 reverse-phase column.

    • Mobile Phase: An isocratic or gradient mobile phase typically consisting of a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).[22]

    • Flow Rate: A typical flow rate is 1.0 mL/min.

  • Detection: Monitor the eluent at a specific UV wavelength (e.g., 273 nm) where all three methylxanthines exhibit strong absorbance.[22]

  • Quantification: Generate a standard curve using known concentrations of the methylxanthine in blank plasma. Quantify the unknown samples by comparing their peak areas to the standard curve.

Expert Insights: The choice of extraction method and chromatographic conditions should be optimized to ensure high recovery, selectivity, and sensitivity. The use of an internal standard is highly recommended to correct for variations in extraction efficiency and injection volume.

Pharmacokinetic Data Analysis

Pharmacokinetic parameters are derived from the plasma concentration-time data using non-compartmental or compartmental analysis.[23]

  • Non-Compartmental Analysis (NCA): This is a model-independent method that is widely used to calculate key parameters such as Cmax, Tmax, AUC (Area Under the Curve), clearance, and half-life.[23]

  • Compartmental Analysis: This involves fitting the data to a specific pharmacokinetic model (e.g., one-compartment or two-compartment model) to describe the drug's disposition in the body.[12]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) provide guidance on the appropriate methods for conducting and analyzing pharmacokinetic studies for drug approval.[24][25][26]

Conclusion: From Benchtop to Bedside

The comparative pharmacokinetics of caffeine, theophylline, and theobromine highlight the profound impact of subtle molecular modifications on a drug's journey through the body. For researchers in drug discovery and development, a deep understanding of these differences is not merely academic; it is fundamental to designing safer, more effective therapeutic agents. The experimental protocols and analytical methods outlined in this guide provide a robust framework for generating high-quality, reproducible pharmacokinetic data, thereby supporting informed decision-making throughout the drug development pipeline.

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  • Commentary: Pharmacokinetic Theory Must Consider Published Experimental Data - NIH. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7165249/
  • Video: Model-Independent Approaches for Pharmacokinetic Data: Noncompartmental Analysis - JoVE. URL: https://www.jove.

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Safety Operating Guide

A Guide to the Proper Disposal of 9-Methylxanthine for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the meticulous management of chemical waste is not merely a regulatory hurdle but a cornerstone of a robust safety culture and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 9-methylxanthine, ensuring the safety of laboratory personnel and the integrity of our environment. The procedures outlined are grounded in established safety protocols and regulatory standards, synthesized with practical, field-proven insights.

The Imperative for Proper Disposal: Understanding the Risks of this compound

This compound belongs to the methylxanthine class of compounds, which are known to be pharmacologically active.[1][2][3] While specific toxicological data for this compound is not extensively available, the precautionary principle dictates that it be handled as a potentially hazardous substance. Closely related isomers, such as 3-methylxanthine, are classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[4][5] Therefore, it is prudent to assume similar potential hazards for this compound. Improper disposal, such as discarding in regular trash or washing down the drain, can lead to environmental contamination and potential exposure to personnel.

The primary objective of a rigorous disposal protocol is to contain the chemical waste securely, label it clearly, and transfer it to a licensed hazardous waste management facility for final destruction, typically through incineration. This ensures compliance with regulations set forth by bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).

Hazard Identification and Personal Protective Equipment (PPE)

Before handling this compound waste, it is crucial to be aware of its potential hazards and to use the appropriate Personal Protective Equipment (PPE).

Hazard Classification (Extrapolated)Required PPE
Acute Toxicity, Oral (Category 4)Safety glasses with side shields or goggles, chemical-resistant gloves (e.g., nitrile), lab coat.[4]
Potential for dust formationIf there is a risk of generating dust, a NIOSH/MSHA-approved respirator is recommended.[6]

Causality Behind PPE Selection:

  • Eye Protection: Prevents accidental splashes of solutions or contact of solid particles with the eyes.

  • Gloves and Lab Coat: Provide a barrier against skin contact, which could lead to irritation or absorption of the chemical.

  • Respiratory Protection: In operations where dust may be generated, a respirator is essential to prevent inhalation, a primary route of exposure for powdered substances.

Step-by-Step Disposal Protocol for this compound

This protocol provides a self-validating system for the safe disposal of this compound waste, from the point of generation to collection by Environmental Health and Safety (EHS) personnel.

Step 1: Waste Segregation and Collection
  • Designate a Waste Stream: Solid this compound waste, including contaminated consumables (e.g., weighing paper, gloves, wipes), must be collected separately from liquid waste.

  • Avoid Co-mingling: Do not mix this compound waste with other incompatible chemical waste streams. This is a critical step to prevent unforeseen chemical reactions.

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a high-density polyethylene (HDPE) or glass container with a secure, screw-top lid. The container must be in good condition, free from cracks or leaks. Makeshift covers are not permissible for final disposal.

  • Proper Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The CAS Number: 1198-33-0[7]

    • An indication of the hazards (e.g., "Harmful if Swallowed").

    • The approximate quantity of waste.

G cluster_collection Step 1: Waste Collection cluster_container Step 2: Containerization cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal Generate Waste Generate Waste Segregate Solid Waste Segregate Solid Waste Generate Waste->Segregate Solid Waste Solid this compound & Contaminated Items Select Container Select Container Label Container Label Container Select Container->Label Container HDPE or Glass, Secure Lid Add Waste Add Waste Label Container->Add Waste Hazardous Waste, Chemical Name, CAS#, Hazard Info Seal Container Seal Container Add Waste->Seal Container Keep closed when not in use Store in SAA Store in SAA Seal Container->Store in SAA Document Waste Document Waste Store in SAA->Document Waste Complete Waste Manifest EHS Pickup EHS Pickup Document Waste->EHS Pickup

Caption: Workflow for the proper disposal of this compound waste.

Step 3: Satellite Accumulation
  • Secure Storage: The sealed and labeled waste container should be stored in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of the laboratory personnel.

  • Safe Environment: The SAA should be a cool, dry, and well-ventilated location, away from general laboratory traffic and incompatible chemicals.

  • Container Integrity: Keep the waste container closed at all times except when adding waste. This minimizes the risk of spills and exposure.

Step 4: Final Disposal
  • Contact EHS: When the waste container is full, or before it has been in the SAA for the maximum allowable time (consult your institution's EHS guidelines), contact your institution's Environmental Health and Safety office to arrange for a pickup.

  • Documentation: Complete any required waste disposal forms or tags provided by your EHS office. Accurate documentation is crucial for regulatory compliance and for the safe handling of the waste by disposal personnel.

  • Professional Disposal: The EHS office will coordinate with a licensed hazardous waste management firm for the final disposal of the this compound waste, which is typically accomplished through high-temperature incineration.

Spill Management Procedures

In the event of a this compound spill, immediate and appropriate action is necessary to mitigate risks.

G cluster_minor Minor Spill Response cluster_major Major Spill Response Spill Occurs Spill Occurs Assess Spill Size Assess Spill Size Spill Occurs->Assess Spill Size Minor Spill Minor Spill Assess Spill Size->Minor Spill Small, manageable Major Spill Major Spill Assess Spill Size->Major Spill Large, unmanageable Don PPE Don PPE Minor Spill->Don PPE Evacuate Area Evacuate Area Major Spill->Evacuate Area Contain Spill Contain Spill Don PPE->Contain Spill Cover with absorbent material Clean Up Clean Up Contain Spill->Clean Up Sweep solid into waste container Decontaminate Area Decontaminate Area Clean Up->Decontaminate Area Wipe with appropriate solvent Dispose of Waste Dispose of Waste Decontaminate Area->Dispose of Waste As hazardous waste Alert Others Alert Others Evacuate Area->Alert Others Contact EHS Contact EHS Alert Others->Contact EHS Provide details of the spill

Caption: Decision-making workflow for this compound spill response.

Minor Spills (Manageable by laboratory personnel):
  • Ensure Safety: Alert personnel in the immediate area and ensure proper ventilation.

  • Don PPE: Wear the appropriate PPE as outlined in the table above.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust. Place the spilled material and any contaminated cleaning materials into a designated hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., water, followed by a detergent solution), and collect the cleaning materials as hazardous waste.

  • Documentation: Report the spill to your laboratory supervisor.

Major Spills (Beyond the capability of laboratory personnel to clean up safely):
  • Evacuate: Immediately evacuate the area.

  • Alert: Alert others in the vicinity and your laboratory supervisor.

  • Isolate: If safe to do so, close the doors to the affected area to prevent the spread of the chemical.

  • Contact EHS: Contact your institution's EHS office and emergency services. Provide them with the chemical name, location of the spill, and an estimate of the quantity involved.

Disposal of Empty Containers

Empty containers that previously held this compound must also be disposed of as hazardous waste unless they are properly decontaminated.

  • Triple Rinsing: The empty container should be triple-rinsed with a suitable solvent (e.g., water).

  • Rinsate Collection: The first rinsate must be collected and disposed of as hazardous liquid chemical waste. Subsequent rinses may be permissible for drain disposal, but it is imperative to consult your institution's specific guidelines.

  • Container Disposal: After triple rinsing and allowing the container to air dry, deface or remove the original label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.

By adhering to these detailed procedures, you contribute to a safer laboratory environment and ensure that your research practices are both scientifically sound and environmentally responsible.

References

  • PubChem. (n.d.). 3-Methylxanthine.
  • PubChem. (n.d.). 1-Methylxanthine.
  • ChemWhat. (n.d.). This compound CAS#: 1198-33-0.
  • National Center for Biotechnology Information. (2023). Methylxanthines. In StatPearls.
  • Melnic, M., et al. (2021). Methylxanthines and Neurodegenerative Diseases: An Update. International Journal of Molecular Sciences, 22(21), 11586.
  • Panteleev, D., et al. (2017). Methylxanthines induce structural and functional alterations of the cardiac system in zebrafish embryos. PLoS One, 12(11), e0188187.
  • Lv, X., et al. (2025). Progress in Methylxanthine Biosynthesis: Insights into Pathways and Engineering Strategies. International Journal of Molecular Sciences, 26(3), 1589.

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A Comprehensive Guide to Personal Protective Equipment for Handling 9-Methylxanthine

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for handling 9-Methylxanthine, with a focus on personal protective equipment (PPE), operational protocols, and disposal plans. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Understanding the Risks: What We Know About this compound

Core Principles of Protection: A Multi-Layered Approach

Effective protection against chemical hazards in the laboratory is not solely reliant on PPE. It is the final layer in a hierarchy of controls. Before detailing specific PPE, it is crucial to implement engineering and administrative controls.

  • Engineering Controls : The most effective way to minimize exposure is to handle this compound in a well-ventilated area.[4][5] A certified chemical fume hood is essential when weighing or transferring the powder to prevent the inhalation of airborne particles.[6][7]

  • Administrative Controls : Adherence to standard operating procedures (SOPs), proper training of all personnel, and clear labeling of containers are critical administrative controls.[6][8]

Personal Protective Equipment (PPE): Your Last Line of Defense

When engineering and administrative controls are in place, the correct selection and use of PPE provide the final barrier between you and the chemical.

Eye and Face Protection

Chemical splash goggles are mandatory whenever handling this compound, whether in solid or solution form, to protect against accidental splashes.[5] For procedures with a higher risk of splashing, such as when dissolving the powder in a solvent, a face shield worn over safety goggles is recommended.[9][10]

Skin Protection
  • Gloves : Disposable, powder-free nitrile gloves are the standard for handling this compound.[7] It is good practice to double-glove, especially when handling larger quantities or during prolonged procedures.[9][11] Gloves should be inspected for any signs of damage before use and changed frequently, at a minimum every 30-60 minutes, or immediately if contamination is suspected.[11]

  • Lab Coat : A clean, buttoned lab coat should be worn to protect the skin and personal clothing from contamination.[4][8] For handling hazardous powders, a lab coat with long sleeves and elastic cuffs is preferred.

Respiratory Protection

Due to the powdered nature of this compound and the lack of comprehensive inhalation hazard data, respiratory protection is a critical consideration. A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a fume hood, though this practice should be avoided.[9] For weighing larger quantities or when there is a potential for significant aerosolization, a higher level of respiratory protection, such as a Powered Air-Purifying Respirator (PAPR), should be considered.[9]

PPE Selection Guide for Handling this compound

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Storage and Transport Safety glassesSingle pair of nitrile glovesLab coatNot generally required
Weighing and Transferring Powder Chemical splash goggles and face shieldDouble pair of nitrile glovesLab coatN95 respirator (minimum, inside a fume hood)
Preparing Solutions Chemical splash gogglesDouble pair of nitrile glovesLab coatNot generally required if performed in a fume hood
Handling Solutions Chemical splash gogglesSingle pair of nitrile glovesLab coatNot generally required
Spill Cleanup (Powder) Chemical splash goggles and face shieldDouble pair of heavy-duty glovesLab coatN95 respirator or higher
Waste Disposal Safety glassesSingle pair of nitrile glovesLab coatNot generally required

Operational Plan: Step-by-Step Weighing Protocol

This protocol outlines the safe procedure for weighing this compound powder, a common laboratory task that presents a significant risk of exposure if not performed correctly.

  • Preparation :

    • Ensure a certified chemical fume hood is operational.[6]

    • Gather all necessary materials: this compound, weighing paper or boat, spatula, and a sealable container for the weighed powder.

    • Don the appropriate PPE as outlined in the table above (chemical splash goggles, face shield, double nitrile gloves, lab coat).

  • Weighing :

    • Place an analytical balance inside the fume hood. Be aware that air currents may affect the reading; use a balance with a draft shield.[1]

    • Tare the balance with the weighing paper or boat.

    • Carefully open the this compound container inside the fume hood.

    • Using a clean spatula, slowly transfer the desired amount of powder onto the weighing paper. Avoid any sudden movements that could create dust.[1]

  • Post-Weighing :

    • Securely close the this compound stock container.

    • Carefully transfer the weighed powder to its destination vessel.

    • Clean the spatula and any contaminated surfaces within the fume hood with an appropriate solvent.

    • Dispose of the outer pair of gloves in a designated waste container before leaving the fume hood.

  • Documentation :

    • Record the weighed amount in your laboratory notebook.

Visualizing the Workflow: PPE Decision Making

PPE_Decision_Making cluster_0 Risk Assessment cluster_1 PPE Selection Start Handling this compound IsPowder Is the material a powder? Start->IsPowder InFumeHood Working in a fume hood? IsPowder->InFumeHood Yes BasePPE Standard PPE: - Lab Coat - Nitrile Gloves - Safety Goggles IsPowder->BasePPE No (Solution) IsSplashRisk Risk of splashing? InFumeHood->IsSplashRisk Yes RespProtection Add N95 Respirator (or higher) InFumeHood->RespProtection No (Still recommended) FaceShield Add Face Shield IsSplashRisk->FaceShield DoubleGloves Use Double Gloves IsSplashRisk->DoubleGloves No BasePPE->IsSplashRisk Handling Solution RespProtection->IsSplashRisk FaceShield->DoubleGloves

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.